3-(Phenoxymethyl)benzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(phenoxymethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-10-12-5-4-6-13(9-12)11-16-14-7-2-1-3-8-14/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUJGQAFTCDBKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC(=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70612033 | |
| Record name | 3-(Phenoxymethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70612033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104508-27-2 | |
| Record name | 3-(Phenoxymethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70612033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-(Phenoxymethyl)benzaldehyde CAS 104508-27-2
An In-depth Technical Guide to 3-(Phenoxymethyl)benzaldehyde (CAS 104508-27-2)
Authored by a Senior Application Scientist
Foreword
Welcome to this comprehensive technical guide on 3-(Phenoxymethyl)benzaldehyde. As a molecule possessing both an ether linkage and a reactive aldehyde group, it serves as a valuable intermediate in various fields of chemical synthesis. This document is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of facts to provide a deeper understanding of its synthesis, reactivity, and application. Our focus is on the causality behind experimental choices and the establishment of robust, self-validating protocols.
Core Molecular Profile
3-(Phenoxymethyl)benzaldehyde, with the CAS Registry Number 104508-27-2, is an aromatic compound characterized by a phenoxy group attached to a benzaldehyde moiety at the meta position.[1][2] This structural arrangement imparts a unique combination of chemical properties that make it a versatile building block in organic synthesis.
Diagram 1: Chemical Structure of 3-(Phenoxymethyl)benzaldehyde
Caption: Core identification details for 3-(Phenoxymethyl)benzaldehyde.
Physicochemical and Safety Data
A thorough understanding of a compound's physical properties and safety profile is a prerequisite for its effective and safe use in a laboratory setting. The data below has been compiled from various safety data sheets and chemical databases.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₂O₂ | [1][2][3] |
| Molecular Weight | 212.24 g/mol | [2][3] |
| Appearance | Clear light yellow to amber liquid/oil | [4][5] |
| Boiling Point | 169-169.5 °C at 11 mm Hg | [4] |
| Density | 1.147 g/mL at 25 °C | [4] |
| Refractive Index (n²⁰/D) | 1.595 | [4] |
| Solubility | Insoluble in water; Soluble in alcohol, benzene, toluene, chloroform | [4] |
| Primary Hazards | Irritant, Harmful if swallowed, Fatal if inhaled | [1][6][7] |
| Storage Conditions | Keep in a dry, cool, and well-ventilated place. Air sensitive. | [4][7] |
Synthesis and Mechanistic Considerations
The synthesis of 3-(Phenoxymethyl)benzaldehyde can be approached through several routes. The choice of method often depends on the availability of starting materials, scalability, and desired purity. We will explore two common and instructive pathways.
Pathway A: Williamson Ether Synthesis followed by Nitrile Reduction
This two-step approach is a robust method that builds the molecule sequentially. It begins with the formation of the ether linkage, followed by the unmasking of the aldehyde functionality from a nitrile precursor. This method offers excellent control over the reaction.
Step 1: Synthesis of 3-(Phenoxymethyl)benzonitrile via Williamson Ether Synthesis
The Williamson ether synthesis is a classic SN2 reaction where an alkoxide (in this case, phenoxide) acts as a nucleophile to displace a halide on an alkyl halide.[8][9] The choice of a strong base like Sodium Hydride (NaH) is critical; its purpose is to quantitatively deprotonate the phenol, creating the highly nucleophilic sodium phenoxide in situ. Aprotic polar solvents like THF are ideal as they solvate the cation (Na⁺) without interfering with the nucleophile.[10]
Step 2: Reduction of Nitrile to Aldehyde using DIBAL-H
The resulting 3-(Phenoxymethyl)benzonitrile is then reduced to the target aldehyde. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation.[3] It is a powerful yet selective reducing agent. At low temperatures, DIBAL-H reduces nitriles to an imine intermediate, which is then hydrolyzed upon aqueous workup to yield the aldehyde. This prevents over-reduction to the corresponding amine, a common side reaction with less selective hydrides.[3]
Diagram 2: Synthesis via Nitrile Reduction Pathway
Caption: Two-step synthesis of 3-(Phenoxymethyl)benzaldehyde.
Protocol 1: Synthesis via Nitrile Reduction Pathway
Materials:
-
Phenol
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
3-Cyanobenzyl bromide
-
Diisobutylaluminium hydride (DIBAL-H), 1.0 M solution in toluene
-
Anhydrous Toluene
-
Diethyl ether, Hydrochloric acid (2M), Saturated Sodium Bicarbonate solution, Brine
-
Anhydrous Magnesium Sulfate
Procedure:
Step A: 3-(Phenoxymethyl)benzonitrile
-
Under an inert atmosphere (Nitrogen or Argon), charge a flame-dried round-bottom flask with Sodium Hydride (1.1 eq).
-
Add anhydrous THF via syringe and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of Phenol (1.0 eq) in anhydrous THF. Rationale: This controls the exothermic reaction and hydrogen gas evolution.
-
Allow the mixture to warm to room temperature and stir for 30 minutes until gas evolution ceases, indicating complete formation of sodium phenoxide.
-
Add a solution of 3-Cyanobenzyl bromide (1.05 eq) in THF and heat the reaction to reflux for 4 hours.[3] Rationale: Heating provides the necessary activation energy for the SN2 displacement.
-
Cool the reaction, quench carefully with water, and extract with diethyl ether.
-
Wash the organic layer sequentially with water, 1M NaOH, and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude nitrile.
Step B: 3-(Phenoxymethyl)benzaldehyde
-
Dissolve the crude 3-(Phenoxymethyl)benzonitrile from Step A in anhydrous toluene under an inert atmosphere and cool to -78 °C (dry ice/acetone bath).
-
Slowly add DIBAL-H solution (1.2 eq) via syringe, maintaining the internal temperature below -70 °C. Rationale: Low temperature is crucial to prevent over-reduction and improve selectivity.
-
Stir at -78 °C for 3 hours. Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of methanol, followed by 2M HCl.
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.
-
Separate the layers and extract the aqueous phase with diethyl ether.
-
Combine the organic layers, wash with saturated sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford pure 3-(Phenoxymethyl)benzaldehyde.[3]
Pathway B: Sommelet Reaction / Hydrolysis
An alternative approach involves the direct conversion of a benzyl halide to an aldehyde. This can be achieved using hexamethylenetetramine (HMTA) in what is known as the Sommelet reaction, followed by acidic hydrolysis.
This method is often used in industrial settings and can be efficient for specific substrates.[11][12] The reaction proceeds by forming a quaternary ammonium salt between the 3-phenoxybenzyl halide and HMTA. Subsequent hydrolysis in the presence of acid breaks down this complex to release the aldehyde.[11] Careful control of reaction temperature and stoichiometry is essential to maximize yield and minimize by-product formation.[12]
Reactivity and Applications
The utility of 3-(Phenoxymethyl)benzaldehyde stems from the reactivity of its aldehyde group. It is a precursor to a wide range of more complex molecules.
-
Pesticide Synthesis: Its most significant industrial application is as a key intermediate in the manufacture of synthetic pyrethroid pesticides.[4][13][14] Molecules such as cypermethrin, deltamethrin, and fenvalerate incorporate the 3-phenoxybenzyl moiety derived from this aldehyde.[4][5][13]
-
Pharmaceutical and Biological Research: The benzaldehyde functional group is a versatile handle for various chemical transformations, including reductive amination, Wittig reactions, and aldol condensations, making it valuable in medicinal chemistry.[15][16] Some research indicates that 3-Phenoxybenzaldehyde acts as an inhibitor of the classical complement pathway, although with a relatively high IC50 of 1388μM, suggesting a potential, albeit modest, role in immunological studies.[17]
-
Organic Synthesis: It serves as a building block for creating more complex organic structures in academic and industrial research labs.[15]
Diagram 3: General Laboratory Workflow
Caption: Standard workflow for handling 3-(Phenoxymethyl)benzaldehyde.
Analytical Characterization
Confirming the identity and purity of 3-(Phenoxymethyl)benzaldehyde is essential. Standard spectroscopic methods are employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the structure by identifying the characteristic aldehyde proton (singlet, ~9.9-10.1 ppm) and the aromatic and benzylic protons. ¹³C NMR will show a distinctive peak for the aldehyde carbon around 192-193 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A strong carbonyl (C=O) stretch for the aldehyde will appear around 1700-1705 cm⁻¹.[18] The C-O-C stretch of the ether linkage will be visible in the 1200-1250 cm⁻¹ region.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak (M⁺) at m/z = 212, confirming the molecular weight.[3]
Safety and Handling
As a research chemical, proper handling is paramount to ensure laboratory safety.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[6]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[6][7] Avoid breathing vapors or mist.[6][19] Avoid contact with skin, eyes, and clothing.[7] The compound is air-sensitive and should be handled under an inert atmosphere where possible.[4]
-
First Aid:
-
Inhalation: Fatal if inhaled.[6][7] Remove the person to fresh air immediately and call a poison center or doctor.[6][20] If breathing is difficult, give oxygen.[6]
-
Skin Contact: Wash off immediately with soap and plenty of water.[6]
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[6]
-
Ingestion: Harmful if swallowed.[7] Rinse mouth with water and get medical attention.[6]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[7][19] The compound is listed as air-sensitive, so storage under an inert gas like argon or nitrogen is recommended for long-term stability.[4]
Conclusion
3-(Phenoxymethyl)benzaldehyde is a compound of significant synthetic utility, primarily driven by the reactivity of its aldehyde functional group. Its role as a cornerstone intermediate in the pyrethroid industry highlights its commercial importance. For the research scientist, it offers a reliable scaffold for building molecular complexity. A firm grasp of its synthesis, reactivity, and handling requirements, as detailed in this guide, is essential for leveraging its full potential in the laboratory.
References
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PubChem. (n.d.). 3-(Phenoxymethyl)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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LookChem. (n.d.). m-PHENOXY BENZALDEHYDE. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 3-phenoxybenzaldehyde. Retrieved from [Link]
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LookChem. (n.d.). Cas 39515-51-0, 3-Phenoxy-benzaldehyde. Retrieved from [Link]
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J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]
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Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). IR spectra of benzaldehyde at different concentrations. Retrieved from [Link]
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Anhui Newman Fine Chemicals Co., Ltd. (n.d.). What are six applications for benzaldehyde. Retrieved from [Link]
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3-(Phenoxymethyl)benzaldehyde molecular structure
An In-depth Technical Guide to the Molecular Structure and Properties of 3-(Phenoxymethyl)benzaldehyde
Abstract
This technical guide provides a comprehensive analysis of 3-(Phenoxymethyl)benzaldehyde (CAS No. 104508-27-2), a significant aromatic aldehyde derivative.[1] We delve into its core molecular structure, physicochemical properties, and the spectroscopic techniques essential for its characterization. The guide outlines established synthetic pathways, explaining the mechanistic rationale behind key transformations. Furthermore, it explores the molecule's chemical reactivity and its established role as a crucial intermediate in the synthesis of pyrethroid agrochemicals, alongside the broader potential of benzaldehyde scaffolds in medicinal chemistry.[2][3] This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this versatile chemical entity.
Introduction: The Significance of the Phenoxy-Benzaldehyde Scaffold
The benzaldehyde scaffold is a cornerstone in organic chemistry, recognized as a "privileged structure" in medicinal chemistry due to its prevalence in molecules exhibiting a wide array of biological activities.[2] Benzaldehyde and its derivatives are known to possess antimicrobial, antioxidant, anti-inflammatory, and even anticancer properties.[4] The incorporation of a phenoxy ether linkage, as seen in 3-(Phenoxymethyl)benzaldehyde, introduces conformational flexibility and lipophilicity, properties that can significantly influence a molecule's interaction with biological targets. The subject of this guide, 3-(Phenoxymethyl)benzaldehyde, is a bifunctional molecule featuring a reactive aldehyde group and a stable phenoxymethyl substituent. Its primary industrial significance lies in its role as a key intermediate for the third generation of pyrethroid pesticides, a class of insecticides vital to modern agriculture.[3] Understanding its molecular architecture is therefore fundamental to optimizing its synthesis and exploring new applications.
Core Physicochemical & Structural Properties
3-(Phenoxymethyl)benzaldehyde is an organic compound with the molecular formula C14H12O2.[5] Its structure consists of a benzene ring substituted with a formyl (aldehyde) group and a phenoxymethyl group at the meta (3) position.
| Property | Value | Source |
| CAS Number | 104508-27-2 | [1][5] |
| Molecular Formula | C14H12O2 | [1][5] |
| Molecular Weight | 212.24 g/mol | [1] |
| Canonical SMILES | C1=CC=C(C=C1)OCC2=CC=CC(=C2)C=O | PubChem |
| Appearance | Expected to be a liquid or low-melting solid | General Knowledge |
| Primary Hazards | Irritant | [5] |
Elucidation of the Molecular Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule.
-
¹H NMR Spectroscopy: This technique reveals the number of different types of protons and their neighboring environments. The phenoxymethyl moiety creates a complex aromatic region.
-
Causality: The aldehyde proton (CHO) is highly deshielded by the anisotropic effect of the carbonyl double bond, causing it to appear far downfield as a singlet. The benzylic protons (-CH₂-) are deshielded by the adjacent ether oxygen and the benzene ring, appearing as a singlet around 5.1 ppm. The aromatic protons on both rings will appear in the typical 6.9-7.9 ppm range, with splitting patterns dictated by their substitution.
Expected Chemical Shift (δ) Multiplicity # of Protons Assignment ~9.9 - 10.1 ppm Singlet (s) 1H Aldehyde proton (CHO) ~7.6 - 7.9 ppm Multiplet (m) 3H Protons on the benzaldehyde ring ~7.3 - 7.4 ppm Multiplet (m) 2H Protons on the phenoxy ring (ortho/para) ~6.9 - 7.1 ppm Multiplet (m) 3H Protons on the phenoxy ring (meta) & benzaldehyde ring ~5.1 ppm Singlet (s) 2H Methylene protons (-OCH₂-) -
-
¹³C NMR Spectroscopy: This provides information on the carbon skeleton of the molecule.
-
Causality: The carbonyl carbon of the aldehyde is characteristically found at the low-field end of the spectrum (~192 ppm). The carbon atoms of the two aromatic rings and the methylene bridge carbon will have distinct chemical shifts.
Expected Chemical Shift (δ) Assignment ~192 ppm Aldehyde carbonyl (C=O) ~158 ppm C-O (phenoxy ring) ~137 ppm C-CHO (benzaldehyde ring) ~136 ppm C-CH₂ (benzaldehyde ring) ~115 - 132 ppm Aromatic carbons (CH) ~70 ppm Methylene carbon (-OCH₂-) -
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
-
Causality: The C=O stretch of the aldehyde is a strong, sharp absorption band that is highly diagnostic. The C-O-C stretch of the ether and the various C-H and C=C stretches of the aromatic rings provide further confirmation of the structure.
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| ~3050 - 3000 | Medium | Aromatic C-H Stretch |
| ~2850 & ~2750 | Medium (often two bands) | Aldehyde C-H Stretch (Fermi doublet) |
| ~1700 | Strong, Sharp | Aldehyde C=O Stretch |
| ~1600 & ~1480 | Medium-Strong | Aromatic C=C Stretch |
| ~1240 | Strong | Aryl Ether C-O Stretch |
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and information about its fragmentation pattern, which can be used to piece the structure together.
-
Causality: In Electron Ionization (EI) mode, the molecular ion peak (M⁺) would be observed at m/z = 212. Key fragmentation patterns would include the loss of the formyl group (-29) to give a peak at m/z 183, and cleavage of the benzylic C-O bond to produce fragments corresponding to the phenoxy radical (m/z 93) and the 3-methylbenzyl cation (m/z 91), which would be a very prominent peak (tropylium ion).
Synthesis and Mechanistic Considerations
The synthesis of 3-(Phenoxymethyl)benzaldehyde can be approached through several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and cost-effectiveness.
Retrosynthetic Analysis
A logical retrosynthetic analysis involves disconnecting the molecule at its key functional groups—the ether linkage and the aldehyde—to identify viable starting materials.
Caption: Retrosynthetic pathways for 3-(Phenoxymethyl)benzaldehyde.
Synthetic Protocol 1: Reduction of a Nitrile Intermediate
This pathway is efficient and common in medicinal chemistry.[1] It involves first forming the ether linkage and then reducing a nitrile to the aldehyde.
Workflow Diagram:
Caption: Two-step synthesis via a nitrile intermediate.
Step-by-Step Protocol:
-
Ether Formation:
-
Rationale: Sodium hydride (NaH) is a strong, non-nucleophilic base used to deprotonate the weakly acidic phenol to form the sodium phenoxide salt. This creates a potent nucleophile.
-
To a stirred suspension of NaH (1.1 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂), add phenol (1.0 eq.) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until hydrogen evolution ceases.
-
Add a solution of 3-cyanobenzyl bromide (1.05 eq.) in THF dropwise.
-
Heat the mixture to reflux for 4 hours to drive the Sₙ2 reaction to completion.[1]
-
Cool the reaction, quench carefully with water, and extract the product with ethyl acetate. Purify via column chromatography to yield 3-(phenoxymethyl)benzonitrile.
-
-
Nitrile Reduction:
-
Rationale: Diisobutylaluminium hydride (DIBAL-H) is a selective reducing agent that can reduce nitriles to aldehydes. At low temperatures, it forms a stable imine-aluminium complex, which is then hydrolyzed to the aldehyde upon aqueous workup, preventing over-reduction to the amine.
-
Dissolve 3-(phenoxymethyl)benzonitrile (1.0 eq.) in anhydrous toluene.
-
Cool the solution to -78 °C under an inert atmosphere.
-
Add DIBAL-H (1.2 eq., typically 1.0 M in hexanes) dropwise, maintaining the low temperature.
-
Stir for 2-3 hours at -78 °C.
-
Quench the reaction by the slow addition of methanol, followed by an aqueous Rochelle's salt solution or dilute HCl to hydrolyze the intermediate.
-
Extract the final product, 3-(phenoxymethyl)benzaldehyde, and purify as needed. A yield of 95% for this step has been reported.[1]
-
Reactivity and Applications
The dual functionality of 3-(Phenoxymethyl)benzaldehyde dictates its chemical behavior and utility.
Chemical Reactivity
-
Aldehyde Group: The aldehyde is the primary site of reactivity. It readily undergoes nucleophilic addition reactions (e.g., Grignard reactions, Wittig reaction), oxidation to the corresponding carboxylic acid (benzoic acid derivative), and reductive amination to form amines. It can also participate in various condensation reactions. The parent compound, benzaldehyde, is readily oxidized by air to benzoic acid and must be stored under an inert atmosphere.[6]
-
Ether Linkage: The phenoxymethyl ether is generally stable under neutral, basic, and mild acidic conditions. Cleavage requires harsh conditions, such as strong Lewis acids or hydrobromic acid.
Key Applications
The principal application is in the agrochemical industry. However, its structural motifs suggest broader potential.
Caption: Established and potential applications of the core structure.
-
Agrochemicals: 3-Phenoxy-benzaldehyde is a critical building block for synthetic pyrethroids.[3] The aldehyde is elaborated into the ester portion of the final insecticide molecule, which mimics the structure of natural pyrethrins but with enhanced stability and potency.
-
Medicinal Chemistry: While specific biological activity for 3-(phenoxymethyl)benzaldehyde itself is not widely reported, the benzaldehyde class of compounds is of high interest.[2] The structure serves as a valuable starting point for library synthesis to explore potential therapeutic agents, leveraging the known bioactivity of related molecules.[4]
Conclusion
3-(Phenoxymethyl)benzaldehyde is a structurally well-defined molecule of significant industrial importance. Its architecture, featuring a reactive aldehyde and a stable diaryl ether-like linkage, is readily confirmed by a standard suite of spectroscopic methods (NMR, IR, MS). Efficient and high-yielding synthetic routes have been established, primarily leveraging Williamson ether synthesis followed by selective nitrile reduction. While its primary role is as a key intermediate in the multi-billion dollar pyrethroid market, its underlying molecular scaffold holds potential for exploration in the fields of medicinal chemistry and materials science. This guide provides the foundational technical knowledge for professionals working with or investigating this versatile compound.
References
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An In-depth Technical Guide to the Synthesis of 3-(Phenoxymethyl)benzaldehyde
Abstract: This technical guide provides a comprehensive overview of the synthetic pathways leading to 3-(phenoxymethyl)benzaldehyde, a valuable bifunctional molecule in organic synthesis. The primary focus is on the robust and widely applicable Williamson ether synthesis, detailing its mechanistic underpinnings, protocol optimization, and practical execution. Additionally, this guide explores the critical synthesis of the key precursor, 3-(bromomethyl)benzaldehyde, and discusses alternative industrial routes to the target molecule. Authored for researchers, chemists, and drug development professionals, this document emphasizes experimental causality, procedural integrity, and authoritative scientific grounding to ensure reliable and reproducible outcomes in the laboratory.
Introduction and Strategic Overview
3-(Phenoxymethyl)benzaldehyde is a chemical intermediate characterized by a benzene ring substituted at the meta-position with both an aldehyde and a phenoxymethyl group. This unique arrangement of a reactive aldehyde and a stable ether linkage makes it a useful building block in the synthesis of more complex molecular architectures. The aldehyde group can readily participate in a variety of carbon-carbon bond-forming reactions, such as Wittig, Knoevenagel, and Suzuki couplings, while the phenoxymethyl moiety imparts specific steric and electronic properties to the final molecule.[1]
The synthesis of this target molecule is best approached through a convergent strategy. A retrosynthetic analysis reveals two primary and logical disconnections, guiding the design of an efficient synthesis plan.
Retrosynthetic Analysis
The most logical disconnection is at the ether C-O bond, suggesting a nucleophilic substitution reaction. This leads to two key synthons: a phenoxide nucleophile and a 3-(halomethyl)benzaldehyde electrophile. This approach forms the basis of the Williamson ether synthesis, which is the most common and versatile laboratory-scale method.[2][3] A secondary disconnection could target the aldehyde group itself, suggesting its formation from the oxidation of a corresponding alcohol or reduction of a carboxylic acid derivative.
Caption: Retrosynthetic analysis of 3-(phenoxymethyl)benzaldehyde.
This guide will focus on the primary strategy, detailing the synthesis in two major stages:
-
Stage 1: Synthesis of the key electrophile, 3-(bromomethyl)benzaldehyde.
-
Stage 2: Williamson ether synthesis to form the final product.
Stage 1: Synthesis of 3-(Bromomethyl)benzaldehyde
The critical precursor for the Williamson ether synthesis is a benzylic halide. 3-(Bromomethyl)benzaldehyde is preferred over its chloro-analogue due to the superior leaving group ability of the bromide ion, which facilitates the subsequent SN2 reaction. While commercially available, its synthesis in the lab is often necessary and is typically achieved via the radical bromination of 3-methylbenzaldehyde (m-tolualdehyde).
Principle and Mechanism: Wohl-Ziegler Bromination
The selective bromination of the benzylic position is accomplished using N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, or under UV irradiation.[4][5] This reaction, known as the Wohl-Ziegler bromination, proceeds via a free-radical chain mechanism.[6]
Mechanism:
-
Initiation: The radical initiator undergoes homolytic cleavage to form initial radicals. These radicals then react with a trace amount of HBr to generate the bromine radical (Br•).
-
Propagation:
-
A bromine radical abstracts a hydrogen atom from the benzylic methyl group of 3-methylbenzaldehyde. This is the rate-determining step and is favored because the resulting benzylic radical is stabilized by resonance with the aromatic ring.[7][8]
-
The benzylic radical then reacts with a molecule of Br₂, which is present in low concentration, to form the product, 3-(bromomethyl)benzaldehyde, and a new bromine radical.[7]
-
-
NBS Role: The key function of NBS is to maintain a constant, low concentration of Br₂. It reacts with the HBr generated during the propagation step to regenerate Br₂, preventing the competitive and undesired electrophilic addition of Br₂ to the aromatic ring.[5][6][8]
Caption: Experimental workflow for benzylic bromination.
Detailed Experimental Protocol: Synthesis of 3-(Bromomethyl)benzaldehyde
This protocol is a synthesized representation of established laboratory procedures. Users must consult original source materials and conduct a thorough safety assessment before implementation.
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methylbenzaldehyde (1.0 eq.). Dissolve it in a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile.[4]
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of a radical initiator like AIBN (azobisisobutyronitrile, ~0.02 eq.).
-
Reaction: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon). The reaction is typically monitored by TLC or GC for the disappearance of the starting material. The insoluble succinimide byproduct will float to the surface as the reaction proceeds, providing a visual cue.[4]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the solid succinimide and wash it with a small portion of the solvent.
-
Purification: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude product, often an oil or a low-melting solid, can be purified by recrystallization from a solvent like hexanes or by flash column chromatography on silica gel.[9]
Note: 3-(Bromomethyl)benzaldehyde is a lachrymator and should be handled with extreme care in a well-ventilated fume hood.
Stage 2: Synthesis of 3-(Phenoxymethyl)benzaldehyde
With the key precursor in hand, the final target molecule is assembled via the Williamson ether synthesis. This reaction is a cornerstone of ether synthesis due to its reliability and broad scope.[2]
Principle and Mechanism: Williamson Ether Synthesis
This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][10]
Mechanism:
-
Deprotonation: Phenol is an acidic alcohol and is deprotonated by a suitable base (e.g., K₂CO₃, NaOH, NaH) to form the highly nucleophilic phenoxide ion.[10][11]
-
Nucleophilic Attack: The phenoxide ion attacks the electrophilic benzylic carbon of 3-(bromomethyl)benzaldehyde. This occurs in a single, concerted step where the nucleophile attacks from the backside of the C-Br bond, leading to inversion of stereochemistry (though not relevant here as the carbon is not a stereocenter).[2][3]
-
Product Formation: The carbon-oxygen bond is formed simultaneously as the carbon-bromine bond is broken, yielding 3-(phenoxymethyl)benzaldehyde and the bromide salt of the base's cation.[2]
For this SN2 reaction to be efficient, the electrophile must be sterically unhindered. A primary benzylic halide like 3-(bromomethyl)benzaldehyde is an ideal substrate.[2][3]
Detailed Experimental Protocol: Williamson Ether Synthesis
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve phenol (1.0 eq.) in a polar aprotic solvent such as acetone, DMF, or acetonitrile. These solvents are ideal as they solvate the cation but not the nucleophile, enhancing its reactivity.[10][11]
-
Base Addition: Add a suitable base, such as anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq.). Stir the suspension at room temperature for 30-60 minutes to facilitate the formation of the potassium phenoxide salt.
-
Electrophile Addition: Add a solution of 3-(bromomethyl)benzaldehyde (1.0 eq.) in the same solvent to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Work-up: After cooling, filter off the inorganic salts. Remove the solvent from the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent immiscible with water (e.g., diethyl ether or ethyl acetate). Wash the organic layer successively with a dilute NaOH solution (to remove any unreacted phenol), water, and finally brine.[12]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography to yield pure 3-(phenoxymethyl)benzaldehyde.[13]
Reagent and Condition Optimization
The yield and purity of the Williamson ether synthesis are highly dependent on the chosen reaction conditions.
| Parameter | Options | Rationale & Field Insights |
| Base | K₂CO₃, Cs₂CO₃, NaOH, NaH | K₂CO₃ is a cost-effective and easy-to-handle base suitable for most lab-scale syntheses. NaH is a stronger, non-nucleophilic base that can be used for less acidic phenols but requires more stringent anhydrous conditions.[10] |
| Solvent | Acetone, Acetonitrile, DMF, DMSO | Polar aprotic solvents are preferred as they accelerate SN2 reactions by effectively solvating the cation of the base while leaving the nucleophile "bare" and more reactive.[10][11] DMF and DMSO often give faster reaction rates but can be more difficult to remove. |
| Temperature | Room Temp. to Reflux | Heating to reflux is common to increase the reaction rate. The optimal temperature depends on the reactivity of the specific substrates and the boiling point of the solvent used. |
| Leaving Group | -Br, -Cl, -OTs | Bromides are excellent leaving groups and are typically used. Chlorides are less reactive but may be more cost-effective. Tosylates (OTs) are also excellent leaving groups and can be used if the corresponding alcohol is the available precursor.[2] |
Alternative Industrial Synthesis Routes
While the Williamson ether synthesis is standard for laboratory work, industrial-scale production may utilize different pathways for reasons of cost, safety, and raw material availability.[14]
-
Ullmann Condensation: This route involves the reaction of 3-bromobenzaldehyde with phenol.[13] A key difference is that the aldehyde group must first be protected, typically as an acetal (e.g., by reacting with ethylene glycol).[15][16] The protected 3-bromobenzaldehyde acetal then undergoes a copper-catalyzed Ullmann condensation with a phenoxide salt at high temperatures (130-165°C).[13][15] The final step is the acidic hydrolysis of the acetal to regenerate the aldehyde.[13] This multi-step process can offer high yields, reported around 85%.[15]
-
Sommelet Reaction: An alternative pathway can involve converting 3-phenoxybenzyl chloride or bromide with hexamethylenetetramine (HMTA) in an acidic medium (e.g., acetic acid) to form the aldehyde.[17][18] This method, a variation of the Sommelet reaction, directly converts the benzyl halide to the benzaldehyde.
-
Oxidation/Reduction Pathways: Other patented methods describe the synthesis starting from precursors like 3-phenoxytoluene, which is oxidized to 3-phenoxybenzoic acid.[13] The carboxylic acid is then esterified and catalytically hydrogenated to the desired aldehyde.[19]
Characterization and Purity Analysis
Confirmation of the final product, 3-(phenoxymethyl)benzaldehyde, is achieved through standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is the most definitive tool. Key expected signals include:
-
¹³C NMR Spectroscopy: The carbon spectrum will show a characteristic peak for the aldehyde carbonyl carbon around δ 192 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum will display a strong C=O stretching band for the aldehyde at approximately 1700 cm⁻¹ and C-O stretching bands for the ether linkage around 1240 cm⁻¹ and 1040 cm⁻¹.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound (C₁₄H₁₂O₂ = 212.24 g/mol ) and its fragmentation pattern.
For high-purity applications, such as in drug development, purification can be enhanced by forming a reversible bisulfite adduct. The crude aldehyde reacts with sodium bisulfite to form a solid adduct, which can be isolated by filtration and then decomposed with acid or base to regenerate the highly purified aldehyde.[13][22]
Conclusion
The synthesis of 3-(phenoxymethyl)benzaldehyde is most reliably and versatilely achieved in a laboratory setting via a two-stage process. The first stage involves the Wohl-Ziegler radical bromination of 3-methylbenzaldehyde to produce the key intermediate, 3-(bromomethyl)benzaldehyde. The second, and final, stage employs the Williamson ether synthesis, reacting the benzylic bromide with phenoxide in a classic SN2 reaction. This pathway is robust, high-yielding, and allows for modularity if substituted phenols or benzaldehydes are desired. Careful control over reagents and reaction conditions, particularly the choice of base and solvent, is critical for optimizing reaction efficiency and minimizing side products. For industrial applications, alternative routes like the Ullmann condensation may be economically advantageous despite their increased number of steps.
References
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ResearchGate. (2019). Proposed synthesis of 3-bromomethyl benzaldehyde? Retrieved from [Link]
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Organic Chemistry Portal. Wohl-Ziegler Reaction. Retrieved from [Link]
- Dermer, O. C. (1934). Williamson Ether Synthesis. Chemical Reviews, 14, 409. Sourced via Cambridge University Press.
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University of Colorado Boulder. The Williamson Ether Synthesis. Retrieved from [Link]
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PrepChem.com. Synthesis of 3-phenoxybenzaldehyde. Retrieved from [Link]
- Google Patents. (2009). CN101337868A - Method for preparing 3-phenoxy-benzaldehyde.
- Google Patents. (1980). US4229380A - Preparation of 3-phenoxybenzaldehyde.
- Google Patents. (1979). US4162269A - Purification process for 3-phenoxybenzaldehyde.
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J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]
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Chad's Prep®. 10.3 Allylic and Benzylic Bromination with NBS. Retrieved from [Link]
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Wikipedia. Williamson ether synthesis. Retrieved from [Link]
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Wikipedia. 3-Bromobenzaldehyde. Retrieved from [Link]
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
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Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]
- Google Patents. (2014). CN104230688A - Catalyzed synthesis method for m-phenoxy benzaldehyde.
- Google Patents. (1987). US4691033A - Process for preparing 3-phenoxybenzaldehydes.
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Chemistry Steps. Allylic Bromination by NBS with Practice Problems. Retrieved from [Link]
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PubChem. 4-Methoxy-3-(phenoxymethyl)benzaldehyde. Retrieved from [Link]
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Master Organic Chemistry. (2013). Allylic Bromination and Benzylic Bromination: What Is It, And How Does It Work? Retrieved from [Link]
- Google Patents. (2011). CN102140088A - New process for synthesizing 3-bromobenzaldehyde acetal.
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PubChem. 3-(Phenoxymethyl)benzaldehyde. Retrieved from [Link]
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SpectraBase. 4-Methoxy-3-(phenoxymethyl)benzaldehyde - Optional[1H NMR] - Spectrum. Retrieved from [Link]
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Royal Society of Chemistry. (2014). Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. Retrieved from [Link]
- Mahajan, S. S., & Mahadik, M. A. (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde. Indian Journal of Pharmaceutical Sciences, 60(4), 201-204.
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Oxford Instruments Magnetic Resonance. Analysis of the reduction product of 3-nitrobenzaldehyde. Retrieved from [Link]
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3-(Phenoxymethyl)benzaldehyde chemical properties
An In-depth Technical Guide to 3-(Phenoxymethyl)benzaldehyde
Introduction
3-(Phenoxymethyl)benzaldehyde is an aromatic organic compound characterized by a benzaldehyde core substituted at the meta-position with a phenoxymethyl group. This bifunctional molecule, containing both a reactive aldehyde and a stable benzyl ether linkage, serves as a versatile intermediate in synthetic organic chemistry. Its structural motifs are of significant interest to researchers in medicinal chemistry and materials science, offering a scaffold for the elaboration of more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and handling, tailored for professionals in research and drug development.
Compound Identification and Physicochemical Properties
Accurate identification is paramount for any chemical entity. 3-(Phenoxymethyl)benzaldehyde is uniquely defined by its CAS Registry Number and structural formula.
Chemical Structure
The molecule consists of a benzaldehyde ring where the formyl group (-CHO) is located at position 1. A phenoxymethyl group (-O-CH₂-C₆H₅) is attached to position 3.
Caption: Chemical structure of 3-(Phenoxymethyl)benzaldehyde.
Core Properties
The fundamental properties of 3-(Phenoxymethyl)benzaldehyde are summarized below. This data is essential for reaction planning, purification, and analytical characterization.
| Property | Value | Source |
| CAS Number | 104508-27-2 | [1] |
| Molecular Formula | C₁₄H₁₂O₂ | [1][2] |
| Molecular Weight | 212.24 g/mol | [1] |
| IUPAC Name | 3-(phenoxymethyl)benzaldehyde | [2] |
| SMILES | C1=CC=C(C=C1)OCC2=CC(=CC=C2)C=O | [2] |
| InChIKey | KZUJGQAFTCDBKA-UHFFFAOYSA-N | [2] |
| Monoisotopic Mass | 212.08372 Da | [2] |
| Predicted XlogP | 3.3 | [2] |
Synthesis and Purification
The synthesis of 3-(Phenoxymethyl)benzaldehyde can be achieved through a multi-step pathway starting from more readily available precursors. A notable route involves the reduction of a corresponding nitrile, which itself is formed via a nucleophilic substitution reaction.
Synthetic Workflow Overview
The synthesis begins with the formation of 3-(phenoxymethyl)benzonitrile from 3-cyanobenzyl bromide and sodium phenoxide. The resulting nitrile is then selectively reduced to the aldehyde using a hydride-based reducing agent.
Caption: Two-step synthesis of 3-(Phenoxymethyl)benzaldehyde.
Detailed Experimental Protocol
This protocol is adapted from methodologies reported in medicinal chemistry literature.[1]
Step 1: Synthesis of 3-(Phenoxymethyl)benzonitrile
-
Reaction Setup: To a stirred suspension of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of phenol in THF dropwise at 0 °C.
-
Causality: Sodium hydride is a strong, non-nucleophilic base that deprotonates the phenol to form the highly nucleophilic sodium phenoxide in situ. The inert atmosphere and anhydrous conditions are critical to prevent quenching of the base by atmospheric moisture.
-
-
Nucleophilic Substitution: After the evolution of hydrogen gas ceases, add a solution of 3-cyanobenzyl bromide in THF to the reaction mixture.
-
Reaction Completion: Heat the mixture to reflux and maintain for several hours (e.g., 4 hours) to ensure the reaction goes to completion.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After cooling to room temperature, carefully quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude 3-(phenoxymethyl)benzonitrile.
Step 2: Reduction to 3-(Phenoxymethyl)benzaldehyde
-
Reaction Setup: Dissolve the crude 3-(phenoxymethyl)benzonitrile in an anhydrous solvent mixture such as toluene and THF under an inert atmosphere.
-
Selective Reduction: Cool the solution to a low temperature (e.g., -78 °C) and add a solution of diisobutylaluminium hydride (DIBAL-H) dropwise.
-
Causality: DIBAL-H is a bulky, electrophilic reducing agent that selectively reduces nitriles to aldehydes at low temperatures. The reaction proceeds via the formation of an intermediate imine-alane complex, which is then hydrolyzed during work-up to the aldehyde. Performing the reaction at low temperature prevents over-reduction to the primary amine.
-
-
Reaction Completion: Allow the reaction to stir at ambient temperature for a specified period.[1]
-
Work-up and Purification: Quench the reaction by the slow addition of a suitable reagent (e.g., methanol, followed by aqueous Rochelle's salt or dilute HCl) to hydrolyze the intermediate and precipitate aluminum salts. Filter the mixture and extract the filtrate with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product, 3-(Phenoxymethyl)benzaldehyde, is purified by column chromatography on silica gel.
Chemical Reactivity and Mechanistic Insights
The reactivity of 3-(Phenoxymethyl)benzaldehyde is dominated by its aldehyde functional group.
-
Oxidation: The aldehyde group is susceptible to oxidation to the corresponding 3-(phenoxymethyl)benzoic acid using common oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). Air oxidation can also occur, leading to the formation of benzoic acid upon prolonged storage.[3]
-
Reduction: The aldehyde can be readily reduced to 3-(phenoxymethyl)benzyl alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Nucleophilic Addition: The electrophilic carbon of the aldehyde is a prime target for nucleophiles. It undergoes reactions such as Wittig olefination, Grignard reactions, and cyanohydrin formation. It can also form imines and oximes upon reaction with primary amines and hydroxylamine, respectively.
-
Ether Linkage Stability: The benzyl ether linkage is generally stable to many reaction conditions. However, it can be cleaved under hydrogenolysis conditions (e.g., H₂, Pd/C), which would also reduce the aldehyde group.
Applications in Research and Drug Development
While specific, large-scale industrial applications are not widely documented, 3-(Phenoxymethyl)benzaldehyde is a valuable intermediate in discovery research.
-
Medicinal Chemistry: Its documented synthesis in the Journal of Medicinal Chemistry suggests its use as a precursor for creating novel molecules with potential biological activity.[1] The combination of an aromatic ether and an aldehyde provides a scaffold that can be readily modified to explore structure-activity relationships (SAR) in drug discovery programs.
-
Organic Synthesis: As a functionalized benzaldehyde, it serves as a building block for more complex molecular targets. The aldehyde can be used to introduce the 3-(phenoxymethyl)benzyl moiety into larger structures through various carbon-carbon and carbon-heteroatom bond-forming reactions.
Safety, Handling, and Storage
Proper handling and storage are essential to maintain the integrity of 3-(Phenoxymethyl)benzaldehyde and ensure laboratory safety.
GHS Hazard Information
The following hazard information has been reported for 3-(Phenoxymethyl)benzaldehyde.[4]
| Hazard Class | Statement |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation |
Handling and Storage Recommendations
-
Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[5]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5] The compound may be sensitive to air and light, so storage under an inert atmosphere (e.g., nitrogen) is recommended for long-term stability.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[6]
References
-
Musser, J. H., Chakraborty, U. R., Sciortino, S., Gordon, R. J., Khandwala, A., Neiss, E. S., Pruss, T. P., Van Inwegen, R., Weinryb, I., & Coutts, S. M. (1987). Substituted 1,3-dihydro-2H-imidazo[4,5-b]quinolin-2-ones. A new series of potent, long-acting, orally effective antiallergy agents. Journal of Medicinal Chemistry, 30(1), 96–104. [Link]
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PubChem. (n.d.). 3-(Phenoxymethyl)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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PubChemLite. (n.d.). 3-(phenoxymethyl)benzaldehyde (C14H12O2). Retrieved from [Link]
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Introduction: Elucidating the Molecular Architecture of 3-(Phenoxymethyl)benzaldehyde
An In-depth Technical Guide to the Spectral Analysis of 3-(Phenoxymethyl)benzaldehyde
3-(Phenoxymethyl)benzaldehyde is a bifunctional organic molecule of significant interest in synthetic chemistry. Its structure, featuring a reactive aldehyde group and a stable phenoxymethyl ether linkage, makes it a valuable intermediate for the synthesis of more complex molecular targets in the pharmaceutical and materials science sectors. The precise characterization of this molecule is paramount for quality control, reaction monitoring, and ensuring the structural integrity of downstream products.
This guide provides a comprehensive analysis of the key spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that define the structure of 3-(phenoxymethyl)benzaldehyde. As direct experimental spectra for this specific compound are not widely published, we will leverage established spectroscopic principles and comparative data from analogous structures to predict and interpret its spectral fingerprint. The methodologies and interpretations presented herein are grounded in field-proven laboratory practices, designed to provide researchers and drug development professionals with a self-validating framework for structural elucidation.
Molecular Structure and Functional Group Analysis
To logically deconstruct the spectral data, we must first analyze the constituent parts of the 3-(phenoxymethyl)benzaldehyde molecule. The structure contains several key features that will give rise to characteristic signals in each spectroscopic technique:
-
Aldehyde Group (-CHO): This group contains a highly deshielded proton and a unique carbonyl carbon, which will be prominent in NMR spectra. Its carbonyl bond (C=O) and C-H bond will produce strong, diagnostic absorptions in the IR spectrum.
-
Ether Linkage (Ar-CH₂-O-Ar): The C-O-C ether bond will show a characteristic stretching vibration in the IR spectrum. The oxygen atom's electron-withdrawing nature will influence the chemical shifts of adjacent protons and carbons in NMR.
-
Benzylic Methylene Bridge (-CH₂-): The protons on this carbon are situated between an aromatic ring and the ether oxygen, placing them in a distinct electronic environment that is readily identifiable in ¹H NMR.
-
Two Aromatic Rings:
-
Ring A: A meta-substituted ring bearing the aldehyde and phenoxymethyl substituents.
-
Ring B: A monosubstituted phenyl ring from the phenoxy group. The protons and carbons of these rings will produce complex signals in the aromatic region of NMR spectra.
-
Below is the chemical structure with a numbering system that will be used for spectral assignments.
Caption: Numbered structure of 3-(phenoxymethyl)benzaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the electronic environment, quantity, and connectivity of protons. The predicted chemical shifts (δ) are based on established values for analogous functional groups.[1][2][3][4]
Table 1: Predicted ¹H NMR Spectral Data for 3-(phenoxymethyl)benzaldehyde
| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| Aldehyde (H7) | 9.9 - 10.1 | Singlet (s) | 1H | Strong deshielding by the carbonyl group; no adjacent protons to couple with.[5] |
| Benzylic (H8) | 5.0 - 5.2 | Singlet (s) | 2H | Deshielded by both the adjacent ether oxygen and Ring A.[6] No adjacent protons. |
| Aromatic (Ring A) | 7.2 - 7.9 | Multiplet (m) | 4H | Complex splitting pattern due to meta-substitution. Protons ortho to the aldehyde group will be the most downfield. |
| Aromatic (Ring B) | 6.9 - 7.4 | Multiplet (m) | 5H | Protons on the phenoxy ring are influenced by the electron-donating ether oxygen, shifting them slightly upfield compared to benzene.[2] |
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their functionalization.
Table 2: Predicted ¹³C NMR Spectral Data for 3-(phenoxymethyl)benzaldehyde
| Carbon Assignment | Predicted δ (ppm) | Rationale |
|---|---|---|
| Aldehyde (C7) | 190 - 193 | Carbonyl carbon is highly deshielded, appearing far downfield.[7] |
| Aromatic (C1') | 157 - 159 | Aromatic carbon directly attached to the ether oxygen is significantly deshielded. |
| Aromatic (C1, C3) | 136 - 138 | Quaternary carbons attached to substituents on Ring A. |
| Aromatic (Ring A, B) | 115 - 135 | Aromatic carbons appear in this characteristic region. Specific shifts depend on the electronic effects of the substituents.[3][8] |
| Benzylic (C8) | 68 - 72 | Aliphatic carbon attached to an electronegative oxygen atom.[6] |
Experimental Protocol for NMR Data Acquisition
This protocol ensures high-quality, reproducible NMR data.
-
Sample Preparation: Dissolve 5-10 mg of the 3-(phenoxymethyl)benzaldehyde sample in ~0.6 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is a standard solvent that solubilizes many organic compounds and provides a clean spectral window. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Causality: Higher field strengths provide better signal dispersion and resolution, which is critical for resolving the complex aromatic region.
-
¹H NMR Acquisition:
-
Acquire spectra with a spectral width of at least 12 ppm.
-
Use a relaxation delay of 2 seconds and 16 scans to ensure a good signal-to-noise ratio for all proton signals.
-
-
¹³C NMR Acquisition:
-
Acquire spectra using a proton-decoupled pulse sequence. Causality: Decoupling removes C-H splitting, simplifying the spectrum to one singlet per unique carbon, which aids in assignment.
-
Use a spectral width of ~220 ppm and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups based on their unique vibrational frequencies.
Table 3: Predicted IR Absorption Bands for 3-(phenoxymethyl)benzaldehyde
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
|---|---|---|---|
| 3030 - 3100 | C-H Aromatic Stretch | Medium-Weak | Characteristic of C-H bonds on a benzene ring.[9] |
| 2820 - 2850 | C-H Aldehyde Stretch | Medium-Weak | A characteristic, often sharp peak for the aldehydic C-H bond.[10][11] |
| 2720 - 2750 | C-H Aldehyde Stretch (Fermi Doublet) | Medium-Weak | Often appears as a shoulder to the main alkyl C-H stretches; highly diagnostic for aldehydes.[9][10][11] |
| ~1705 | C=O Carbonyl Stretch | Strong, Sharp | The position is characteristic of an aromatic aldehyde, where conjugation to the benzene ring lowers the frequency from a typical aliphatic aldehyde (~1730 cm⁻¹).[11][12] |
| 1580 - 1600 | C=C Aromatic Ring Stretch | Medium | Characteristic vibrations of the benzene rings. |
| 1200 - 1250 | C-O-C Asymmetric Stretch | Strong | Diagnostic for the aryl-alkyl ether linkage. |
| 1000 - 1050 | C-O-C Symmetric Stretch | Medium | Complements the asymmetric stretch for ether identification. |
Experimental Protocol for ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a modern, rapid technique for acquiring IR spectra of solid or liquid samples.
-
Instrument Preparation: Ensure the diamond ATR crystal is clean by wiping it with a swab soaked in isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. Causality: This step is critical as it subtracts the absorbance from atmospheric CO₂ and H₂O, ensuring these do not interfere with the sample spectrum.
-
Sample Application: Place a small amount of the solid 3-(phenoxymethyl)benzaldehyde sample onto the crystal and apply pressure using the instrument's clamp to ensure good contact.
-
Data Acquisition: Collect the spectrum over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.[13]
-
Cleaning: Thoroughly clean the crystal after analysis to prevent sample carryover.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of a compound and can reveal structural details through the analysis of its fragmentation patterns. The molecular weight of 3-(phenoxymethyl)benzaldehyde (C₁₄H₁₂O₂) is 212.24 g/mol .[14]
Predicted Fragmentation Pathway
Under Electron Ionization (EI), the molecule will be ionized to a radical cation (M⁺˙) with an m/z of 212. This molecular ion will then undergo fragmentation.
-
[M-1]⁺ (m/z 211): Loss of the aldehydic hydrogen radical, a common fragmentation for aldehydes.
-
[M-29]⁺ (m/z 183): Loss of the entire formyl radical (·CHO).
-
Benzylic Cleavage (m/z 91): Cleavage of the C8-O bond is highly favorable, leading to the formation of the stable benzyl cation (C₇H₇⁺), which often rearranges to the even more stable tropylium ion. This is a very common and often intense peak for benzyl ethers.
-
Alpha Cleavage (m/z 121): Cleavage of the C3-C8 bond can lead to the formation of a phenoxymethyl cation ([C₇H₇O]⁺).
Caption: Predicted key fragmentation pathways for 3-(phenoxymethyl)benzaldehyde in EI-MS.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile). Introduce the sample into the mass spectrometer via direct infusion using a syringe pump or through a coupled Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system.
-
Ionization: Utilize Electron Ionization (EI) for GC-MS to induce fragmentation or a softer ionization technique like Electrospray Ionization (ESI) for LC-MS to primarily observe the molecular ion.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-300).
-
Data Validation: Calibrate the mass analyzer with a known standard before the run to ensure high mass accuracy.
Integrated Spectroscopic Workflow
A robust structural confirmation relies on the synergy of all techniques. The logical workflow presented below ensures a comprehensive and self-validating analysis.
Caption: Integrated workflow for spectroscopic analysis.
Conclusion
The structural characterization of 3-(phenoxymethyl)benzaldehyde can be confidently achieved through a multi-technique spectroscopic approach. The aldehydic proton signal near 10 ppm in the ¹H NMR, the strong carbonyl stretch around 1705 cm⁻¹ in the IR spectrum, and the molecular ion peak at m/z 212 in the mass spectrum serve as primary identifiers. These key signals, in conjunction with the characteristic resonances for the benzylic methylene bridge and the two distinct aromatic systems, provide a unique spectral fingerprint. By following the validated protocols and interpretive logic outlined in this guide, researchers can ensure the unambiguous identification and quality assessment of this important synthetic intermediate.
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Navigating the Solubility Landscape of 3-(Phenoxymethyl)benzaldehyde: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of the solubility characteristics of 3-(Phenoxymethyl)benzaldehyde, a key intermediate in various synthetic pathways. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a comprehensive understanding of the principles governing its solubility in organic solvents. We will delve into the physicochemical properties of the molecule, predict its behavior in a range of common laboratory solvents based on theoretical principles, and provide detailed, field-proven experimental protocols for accurate solubility determination. This guide is designed to empower researchers with the knowledge to make informed decisions in experimental design, from reaction setup to purification and formulation.
Introduction: The Significance of Solubility for 3-(Phenoxymethyl)benzaldehyde
3-(Phenoxymethyl)benzaldehyde is a versatile aromatic aldehyde incorporating both an ether and a carbonyl functional group. Its utility as a building block in the synthesis of pharmaceuticals and other fine chemicals makes a thorough understanding of its solubility paramount.[1] Solubility is a critical physical property that dictates the efficiency of chemical reactions, the feasibility of purification methods such as crystallization, and the design of formulations.[2] Inadequate solubility can lead to poor reaction kinetics, low yields, and challenges in product isolation and purification. Conversely, a well-characterized solubility profile enables the rational selection of solvents for optimal reaction conditions, extractions, and chromatographic separations. This guide will provide the foundational knowledge and practical methodologies to effectively navigate the solubility landscape of this important compound.
Physicochemical Properties of 3-(Phenoxymethyl)benzaldehyde
A molecule's structure is the primary determinant of its physical properties, including solubility. The key physicochemical parameters of 3-(Phenoxymethyl)benzaldehyde are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂O₂ | [3] |
| Molecular Weight | 212.24 g/mol | [3] |
| Appearance | Clear light yellow to amber liquid | [1] |
| Melting Point | 13 °C | [1] |
| Boiling Point | 169-169.5 °C @ 11 mm Hg | [1] |
| Density | 1.147 g/mL at 25 °C | [1] |
| Vapor Pressure | 2.3 x 10⁻⁶ mmHg at 25°C | [1] |
The presence of the polar carbonyl group and the ether linkage, combined with the largely nonpolar aromatic rings, suggests a nuanced solubility profile. The molecule is expected to be largely insoluble in water but soluble in a range of organic solvents.[1]
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility.[4][5] This means that solutes tend to dissolve in solvents with similar polarity. The solubility of 3-(Phenoxymethyl)benzaldehyde in a given organic solvent will be governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.
The key structural features of 3-(Phenoxymethyl)benzaldehyde influencing its solubility are:
-
Two Aromatic Rings: These large, nonpolar moieties will favor interactions with nonpolar solvents through van der Waals forces.
-
An Aldehyde Group (-CHO): The carbonyl group is polar and can act as a hydrogen bond acceptor.[6][7][8] This will contribute to its solubility in polar aprotic and, to a lesser extent, polar protic solvents.
-
An Ether Linkage (-O-): The ether group is also polar and can act as a hydrogen bond acceptor, further enhancing solubility in polar solvents.
Based on these features, we can predict the solubility of 3-(Phenoxymethyl)benzaldehyde in different classes of organic solvents.
Predicted Solubility Profile:
-
High Solubility: Expected in aromatic solvents like toluene and benzene due to the favorable interactions between the aromatic rings of the solute and solvent.[1] Also expected to be highly soluble in polar aprotic solvents such as acetone , ethyl acetate , and tetrahydrofuran (THF) , where the polar carbonyl and ether groups can engage in dipole-dipole interactions.
-
Moderate to Good Solubility: Likely in alcohols such as methanol , ethanol , and isopropanol .[1] While these solvents are polar and protic, the nonpolar character of the phenoxymethyl and phenyl groups will contribute to solubility. Aldehydes and ketones are generally soluble in alcohols.[9]
-
Low to Negligible Solubility: Expected in highly nonpolar aliphatic hydrocarbon solvents like hexane and cyclohexane . The polarity of the aldehyde and ether groups will hinder dissolution in these solvents. Similarly, it is expected to be insoluble in water, a highly polar protic solvent, as the large nonpolar regions of the molecule would disrupt the strong hydrogen bonding network of water.[1]
Experimental Determination of Solubility: A Step-by-Step Protocol
While theoretical predictions are valuable, experimental determination is essential for obtaining accurate solubility data. The isothermal shake-flask method is a reliable and widely used technique for this purpose.[10]
Materials and Equipment
-
3-(Phenoxymethyl)benzaldehyde
-
Selected organic solvents (e.g., toluene, acetone, ethanol, hexane)
-
Analytical balance
-
Scintillation vials or small flasks with screw caps
-
Constant temperature shaker or incubator
-
Syringes and syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the workflow for the isothermal shake-flask method.
Caption: Experimental workflow for solubility determination.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of 3-(Phenoxymethyl)benzaldehyde to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.
-
Accurately add a known volume (e.g., 5 mL) of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended.
-
-
Sampling and Analysis:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove any suspended solid particles.
-
Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of 3-(Phenoxymethyl)benzaldehyde.
-
-
Data Analysis:
-
Prepare a calibration curve by measuring the analytical response of a series of standard solutions of known concentrations.
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Calculate the solubility by taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
-
Visualizing Molecular Interactions and Solubility
The following diagram illustrates the key molecular interactions that govern the solubility of 3-(Phenoxymethyl)benzaldehyde in different types of solvents.
Caption: Molecular interactions influencing solubility.
Conclusion
The solubility of 3-(Phenoxymethyl)benzaldehyde is a multifaceted property governed by its unique chemical structure. By understanding the interplay of its aromatic, aldehydic, and ether functionalities, researchers can make informed predictions about its behavior in various organic solvents. While theoretical considerations provide a strong starting point, this guide emphasizes the necessity of empirical determination for accurate and reliable data. The detailed experimental protocol provided herein offers a robust framework for obtaining such data, empowering scientists to optimize their synthetic and purification processes. Ultimately, a comprehensive grasp of solubility is not merely an academic exercise but a critical component of successful and efficient chemical research and development.
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An In-Depth Technical Guide to 3-(Phenoxymethyl)benzaldehyde
Abstract
This technical guide provides a comprehensive overview of 3-(phenoxymethyl)benzaldehyde (CAS No. 104508-27-2), a key organic intermediate. The document delineates its discovery and historical context, focusing on its emergence as a valuable building block in medicinal chemistry. Detailed synthetic methodologies are presented, emphasizing the mechanistic rationale behind established protocols. A thorough physicochemical characterization is provided, supported by tabulated data. Furthermore, the guide explores the principal applications of this compound, particularly its role in the development of novel therapeutic agents. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical, field-proven insights.
Introduction and Structural Disambiguation
3-(Phenoxymethyl)benzaldehyde is an aromatic aldehyde characterized by a phenoxymethyl substituent at the meta-position of the benzaldehyde ring. Its structure integrates three key functional components: a terminal aldehyde group, a central benzene ring, and a phenoxymethyl ether moiety. This unique combination makes it a versatile precursor in multi-step organic syntheses.
A critical point of clarification is the distinction between 3-(phenoxymethyl)benzaldehyde and its structural isomer, 3-phenoxybenzaldehyde . The former contains a methylene (-CH₂) bridge linking the ether oxygen to the benzaldehyde ring, while the latter features a direct ether linkage. This seemingly minor difference significantly alters the molecule's spatial conformation, reactivity, and, consequently, its applications.
The presence of the flexible methylene spacer in 3-(phenoxymethyl)benzaldehyde provides greater conformational freedom, a property often exploited in the design of ligands that must adapt to the binding pockets of biological targets. While 3-phenoxybenzaldehyde is a well-known, high-volume intermediate for pyrethroid insecticides, 3-(phenoxymethyl)benzaldehyde has carved its niche primarily in the realm of medicinal chemistry and drug discovery.
Historical Context and Discovery
The scientific journey of 3-(phenoxymethyl)benzaldehyde is intrinsically linked to the search for novel anti-inflammatory agents. Its synthesis and application were notably detailed in a 1987 publication in the Journal of Medicinal Chemistry by Musser et al.[1][4][5]. This seminal work described a series of "Substituted Arylmethyl Phenyl Ethers" as potent inhibitors of the 5-lipoxygenase (5-LO) enzyme and antagonists of leukotriene receptors.
The 5-LO pathway is a critical cascade in the inflammatory response, responsible for the production of leukotrienes, which are potent mediators of inflammation and allergic reactions. The research by Musser and his team aimed to develop compounds that could modulate this pathway, offering a new therapeutic strategy for conditions like asthma and other inflammatory disorders. 3-(Phenoxymethyl)benzaldehyde was synthesized as a key intermediate—a foundational scaffold upon which further molecular complexity was built to optimize biological activity against the 5-LO target. Its "discovery," therefore, is not that of an isolated molecule but of its enabling role in a significant drug discovery program.
Synthesis Methodologies
The most efficient and widely cited synthesis of 3-(phenoxymethyl)benzaldehyde is a two-step process commencing from 3-cyanobenzyl bromide. This pathway leverages two cornerstone reactions in organic chemistry: the Williamson ether synthesis and the partial reduction of a nitrile.
Overall Synthetic Pathway
Caption: Two-step synthesis of 3-(Phenoxymethyl)benzaldehyde.
Step 1: Williamson Ether Synthesis of 3-(Phenoxymethyl)benzonitrile
Causality and Experimental Rationale: The Williamson ether synthesis is the method of choice for forming the crucial C-O-C ether linkage.[6][7][8] It is a robust and high-yielding Sₙ2 reaction.[6][7]
-
Nucleophile Generation: Phenol is deprotonated by a strong, non-nucleophilic base to form the potent phenoxide nucleophile. Sodium hydride (NaH) is ideal for this purpose as it irreversibly deprotonates the alcohol, and the only byproduct, hydrogen gas, simply evolves from the reaction mixture.
-
Electrophile: 3-Cyanobenzyl bromide serves as an excellent electrophile. It is a primary benzylic halide, which is highly reactive towards Sₙ2 displacement due to the stabilized transition state and minimal steric hindrance.
-
Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are used to solvate the cation (Na⁺) while leaving the phenoxide nucleophile highly reactive.[8]
Experimental Protocol:
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF).
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) to the THF and cool the suspension to 0 °C.
-
Slowly add a solution of phenol (1.0 equivalent) in anhydrous THF to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.
-
Add a solution of 3-cyanobenzyl bromide (1.05 equivalents) in anhydrous THF dropwise to the sodium phenoxide solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and cautiously quench with water.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 3-(phenoxymethyl)benzonitrile. The product can be purified by column chromatography if necessary.
Step 2: DIBAL-H Reduction to 3-(Phenoxymethyl)benzaldehyde
Causality and Experimental Rationale: The selective reduction of a nitrile to an aldehyde requires a reagent that can deliver a single hydride equivalent and form a stable intermediate that resists further reduction.
-
Reducing Agent: Diisobutylaluminium hydride (DIBAL-H) is the premier reagent for this transformation.[9][10][11][12][13] Its bulky nature and Lewis acidic aluminum center allow it to coordinate to the nitrile nitrogen. This is followed by an intramolecular hydride transfer, forming a stable imine-alane complex.
-
Temperature Control: This complex is stable only at low temperatures (typically -78 °C).[9][12] If the temperature is allowed to rise before quenching, a second hydride addition can occur, leading to the over-reduction product (the primary amine). Therefore, strict temperature control is paramount for success.
-
Workup: The reaction is quenched at low temperature, and the imine-alane complex is subsequently hydrolyzed during an aqueous workup to liberate the desired aldehyde.[13]
Experimental Protocol:
-
In a flame-dried, multi-necked flask under a nitrogen atmosphere, dissolve 3-(phenoxymethyl)benzonitrile (1.0 equivalent) in anhydrous toluene.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add DIBAL-H (1.0 M solution in toluene or hexanes, 1.2-1.5 equivalents) dropwise via a syringe or addition funnel, ensuring the internal temperature remains below -70 °C.[10]
-
Stir the mixture at -78 °C for 2-3 hours. Monitor the reaction by TLC until the starting nitrile is consumed.
-
Quench the reaction at -78 °C by the slow, dropwise addition of methanol.
-
Allow the mixture to warm to room temperature. Add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously for several hours until two clear layers form. This chelates the aluminum salts and facilitates the workup.[9]
-
Separate the layers and extract the aqueous phase with ethyl acetate or toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford 3-(phenoxymethyl)benzaldehyde as the final product.[9]
Physicochemical and Spectroscopic Characterization
Accurate characterization is essential for confirming the identity and purity of the synthesized compound. The following table summarizes the key properties of 3-(phenoxymethyl)benzaldehyde.
| Property | Value | Source(s) |
| CAS Number | 104508-27-2 | [1][3] |
| Molecular Formula | C₁₄H₁₂O₂ | [1][2] |
| Molecular Weight | 212.24 g/mol | [1][2] |
| Physical Form | Liquid | |
| Purity | >95% (Typical) | |
| InChI Key | KZUJGQAFTCDBKA-UHFFFAOYSA-N | [3] |
| Primary Hazards | Irritant | [2] |
Spectroscopic Data Interpretation
-
¹H NMR Spectroscopy: The proton NMR spectrum is highly diagnostic. Key expected signals include:
-
A singlet for the aldehyde proton (-CHO ) around δ 9.9-10.1 ppm.
-
A singlet for the two methylene protons (-CH₂- ) of the benzyl group around δ 5.1-5.3 ppm.
-
A complex multiplet pattern between δ 6.9-7.9 ppm corresponding to the 9 aromatic protons from the two benzene rings.
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic peaks for:
-
The aldehyde carbonyl carbon around δ 192 ppm.
-
The methylene carbon around δ 70 ppm.
-
A series of peaks in the aromatic region (δ 115-160 ppm).
-
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups:
-
A strong, sharp absorption band for the aldehyde C=O stretch, typically around 1700-1705 cm⁻¹.[14]
-
Two characteristic, weaker C-H stretching bands for the aldehyde proton (a Fermi doublet) around 2720 cm⁻¹ and 2820 cm⁻¹.[14]
-
A strong C-O-C ether stretching band around 1240 cm⁻¹.
-
Multiple bands corresponding to aromatic C=C stretching (1500-1600 cm⁻¹) and aromatic C-H stretching (>3000 cm⁻¹).[14]
-
Applications in Medicinal Chemistry and Drug Development
The primary application of 3-(phenoxymethyl)benzaldehyde is as a versatile intermediate in the synthesis of biologically active molecules, particularly in the context of anti-inflammatory and metabolic disease research.
Inhibition of the 5-Lipoxygenase (5-LO) Pathway
As established by Musser et al., the 3-(phenoxymethyl)benzaldehyde scaffold is a core component of a class of potent 5-LO inhibitors.[4][5] In these drug candidates, the aldehyde group serves as a chemical handle for further elaboration, typically through reactions like reductive amination or Wittig-type olefination, to attach other pharmacophoric elements.
Caption: Role of the scaffold in a drug discovery workflow.
The phenoxymethyl group in these molecules often acts as a lipophilic domain that interacts with hydrophobic pockets within the target enzyme. The flexibility of the methylene linker allows this group to adopt an optimal orientation for binding, highlighting the causal link between the molecule's specific structure and its biological function.
Conclusion
3-(Phenoxymethyl)benzaldehyde is a specialized but significant chemical intermediate whose history and application are firmly rooted in medicinal chemistry. Its rational, multi-step synthesis from readily available starting materials showcases classic, reliable organic transformations. While structurally similar to the commodity chemical 3-phenoxybenzaldehyde, its unique methylene-spaced architecture imparts distinct conformational properties that have been expertly leveraged in the design of targeted enzyme inhibitors. For researchers in drug development, 3-(phenoxymethyl)benzaldehyde represents a validated and valuable scaffold for building novel therapeutics, particularly in the ongoing effort to combat inflammatory diseases.
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Theoretical studies of 3-(Phenoxymethyl)benzaldehyde
An In-Depth Technical Guide to the Theoretical and Computational Analysis of 3-(Phenoxymethyl)benzaldehyde
Abstract
This technical guide provides a comprehensive exploration of the theoretical and computational methodologies applied to the study of 3-(Phenoxymethyl)benzaldehyde (CAS: 104508-27-2; Formula: C₁₄H₁₂O₂). Designed for researchers, medicinal chemists, and drug development professionals, this document bridges the gap between experimental data and computational prediction. We delve into the core principles of Density Functional Theory (DFT) for elucidating molecular structure and electronic properties, and molecular docking for predicting potential biological interactions. The narrative emphasizes the causality behind methodological choices and the validation of theoretical models against experimental data, offering a robust framework for the in silico investigation of this and related benzaldehyde derivatives.
Introduction: The Significance of 3-(Phenoxymethyl)benzaldehyde
3-(Phenoxymethyl)benzaldehyde is an aromatic aldehyde featuring a flexible phenoxymethyl ether linkage. Its parent structure, benzaldehyde, is a cornerstone in organic chemistry, and its derivatives are recognized for a wide spectrum of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties[1][2]. As an intermediate in organic synthesis, understanding the structural and electronic characteristics of 3-(Phenoxymethyl)benzaldehyde is paramount for designing novel compounds and predicting their behavior[3].
Theoretical studies provide a powerful, cost-effective lens to investigate molecular properties at an atomic level, offering insights that can guide and refine experimental work. This guide outlines the application of established computational techniques to build a detailed molecular profile of 3-(Phenoxymethyl)benzaldehyde, from its ground-state geometry to its potential as a bioactive agent.
Table 1: Molecular Properties of 3-(Phenoxymethyl)benzaldehyde
| Property | Value | Source |
| CAS Number | 104508-27-2 | [4][5] |
| Molecular Formula | C₁₄H₁₂O₂ | [4][5][6] |
| Molecular Weight | 212.24 g/mol | [4][5] |
| IUPAC Name | 3-(phenoxymethyl)benzaldehyde | [6] |
| Canonical SMILES | C1=CC=C(C=C1)OCC2=CC(=CC=C2)C=O | [5][6] |
The Experimental Foundation: Synthesis and Spectroscopic Validation
While this guide focuses on theoretical studies, these models are only as reliable as their validation against experimental reality. The synthesis of 3-(Phenoxymethyl)benzaldehyde, typically achieved through Williamson ether synthesis or from precursors like 3-phenoxybenzyl halides, provides the physical sample necessary for characterization[4][7]. Spectroscopic techniques like Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide the empirical data that computational methods aim to replicate. The NIST Chemistry WebBook, for instance, serves as a repository for such experimental spectra, providing a crucial benchmark for calculated vibrational frequencies[8].
Density Functional Theory (DFT) Studies: Unveiling Molecular Architecture and Reactivity
Density Functional Theory is a quantum mechanical method used to investigate the electronic structure of molecules. It offers a favorable balance between computational cost and accuracy, making it the workhorse for theoretical studies on medium-sized organic molecules like 3-(Phenoxymethyl)benzaldehyde[9][10].
Computational Methodology: The "Why" Behind the "How"
A typical DFT study involves geometry optimization followed by frequency calculations. The choice of functional and basis set is critical for obtaining meaningful results.
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely employed because it incorporates a portion of the exact Hartree-Fock exchange, providing a more accurate description of electronic correlation for many organic systems[9][11].
-
Basis Set: The 6-311++G(d,p) basis set is a robust choice. It is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, offering flexibility. The ++ indicates the addition of diffuse functions on both heavy atoms and hydrogens, which are essential for accurately describing lone pairs and non-covalent interactions. The (d,p) denotes the addition of polarization functions, allowing orbitals to change shape, which is crucial for describing chemical bonds accurately[11][12].
Geometry Optimization and Structural Parameters
The first step in any DFT analysis is to find the molecule's lowest energy conformation. The optimization process systematically alters the geometry until a stationary point on the potential energy surface is found. The resulting bond lengths and angles provide the most stable 3D structure of the molecule.
Table 2: Predicted Geometric Parameters for 3-(Phenoxymethyl)benzaldehyde (DFT/B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | C=O (aldehyde) | ~1.21 Å |
| C-C (ring-aldehyde) | ~1.48 Å | |
| C-O (ether) | ~1.37 Å | |
| O-C (methylene) | ~1.43 Å | |
| Bond Angles (°) | O=C-H (aldehyde) | ~121° |
| C-O-C (ether) | ~118° | |
| Note: These are typical values based on DFT studies of similar benzaldehyde derivatives and are subject to precise calculation for the title compound.[9] |
Vibrational Frequency Analysis: The Theoretical Spectrum
Once the geometry is optimized, a frequency calculation is performed. This serves two purposes:
-
Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum, not a transition state.
-
Prediction of IR and Raman Spectra: The calculation yields the harmonic vibrational frequencies and their corresponding intensities. These theoretical spectra can be compared directly with experimental FT-IR and FT-Raman data[10][13]. A strong correlation between the calculated and experimental spectra validates the accuracy of the computational model and allows for unambiguous assignment of vibrational modes.
Frontier Molecular Orbitals and Electronic Reactivity
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.
-
HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.
-
LUMO: Represents the ability to accept an electron. Regions of high LUMO density indicate sites for nucleophilic attack.
-
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A small energy gap implies that the molecule is more polarizable and requires less energy to be excited, suggesting higher chemical reactivity[9].
Molecular Electrostatic Potential (MEP)
The MEP is a 3D map of the electronic charge distribution around a molecule. It is an invaluable tool for predicting how a molecule will interact with other species.
-
Red Regions (Negative Potential): Indicate electron-rich areas, such as those around electronegative atoms like oxygen. These are sites for electrophilic attack and hydrogen bond acceptance.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, typically around hydrogen atoms. These are sites for nucleophilic attack and hydrogen bond donation[11].
Molecular Docking: Predicting Biological Interactions
Given the known biological activities of benzaldehyde derivatives, molecular docking is a logical next step to explore the therapeutic potential of 3-(Phenoxymethyl)benzaldehyde[1]. This computational technique predicts the preferred orientation and binding affinity of a ligand when bound to a target protein[14][15].
The Docking Workflow
The process involves preparing both the protein receptor and the ligand (3-(Phenoxymethyl)benzaldehyde) and then using a scoring algorithm to evaluate the best binding poses.
-
Protein Preparation: A high-resolution crystal structure of the target protein is obtained from the Protein Data Bank (PDB)[16]. Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.
-
Ligand Preparation: The 3D structure of 3-(Phenoxymethyl)benzaldehyde, optimized using DFT as described above, is prepared by assigning atomic charges and defining rotatable bonds.
-
Grid Generation: A grid box is defined around the active site of the protein, specifying the search space for the docking algorithm.
-
Docking Simulation: Software like AutoDock Vina is used to systematically explore different conformations of the ligand within the active site, calculating the binding energy for each pose[16].
Potential Protein Targets and Interpretation
Based on the activities of related compounds, potential targets could include:
-
Bacterial Enzymes (e.g., DNA gyrase, DHFR): To investigate antimicrobial potential.
-
Fungal Enzymes (e.g., lanosterol 14α-demethylase): For antifungal activity.
-
Cyclooxygenase (COX-1/COX-2): To explore anti-inflammatory properties[15].
The primary outputs are the binding energy (in kcal/mol), which estimates the binding affinity (more negative values indicate stronger binding), and the binding pose , which reveals the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and amino acid residues in the active site.
Detailed Experimental and Computational Protocols
Protocol: DFT Calculation Workflow
-
Structure Drawing: Draw the 2D structure of 3-(Phenoxymethyl)benzaldehyde in a molecular editor (e.g., GaussView, Avogadro) and perform an initial 3D cleanup.
-
Input File Generation: Set up the calculation input file specifying the method (e.g., B3LYP/6-311++G(d,p)), the job type (Opt Freq for optimization and frequency), and the desired charge and multiplicity.
-
Job Submission: Submit the input file to a quantum chemistry software package (e.g., Gaussian, ORCA).
-
Output Analysis:
-
Verify successful completion of the job.
-
Confirm the optimized structure has no imaginary frequencies.
-
Visualize the optimized geometry and extract bond lengths and angles.
-
Visualize HOMO, LUMO, and the MEP map.
-
Compare the calculated vibrational frequencies with experimental FT-IR data.
-
Protocol: Molecular Docking Workflow
-
Receptor Acquisition: Download the PDB file of the target protein (e.g., PDB ID: 8H8J for GPR35 receptor)[16].
-
Receptor Preparation: Use software (e.g., UCSF Chimera, AutoDock Tools) to clean the protein: remove water and existing ligands, repair missing side chains, and add polar hydrogens. Save as a .pdbqt file.
-
Ligand Preparation: Open the DFT-optimized structure of 3-(Phenoxymethyl)benzaldehyde. Assign charges (e.g., Gasteiger charges) and define rotatable bonds. Save as a .pdbqt file.
-
Grid Box Definition: Identify the active site of the receptor. Define the center and dimensions of a grid box that encompasses this site.
-
Docking Execution: Run the docking program (e.g., AutoDock Vina), providing the prepared receptor, ligand, and grid box configuration as input.
-
Results Analysis:
-
Examine the output file for the binding energy scores of the top poses.
-
Visualize the best-scoring pose in a molecular viewer to analyze intermolecular interactions (hydrogen bonds, hydrophobic contacts) with the protein's active site residues.
-
Visualizations: Workflows and Relationships
Caption: A typical workflow for Density Functional Theory (DFT) analysis.
Caption: Standard workflow for a molecular docking simulation study.
Conclusion and Future Directions
The theoretical study of 3-(Phenoxymethyl)benzaldehyde through DFT and molecular docking provides a powerful, multi-faceted approach to understanding its molecular properties and potential bioactivity. DFT calculations offer a validated, high-resolution view of the molecule's geometry, vibrational modes, and electronic reactivity landscape. This information serves as a robust foundation for subsequent in silico screening methods like molecular docking, which can generate testable hypotheses about the compound's mechanism of action and guide the selection of biological assays.
Future work should focus on synthesizing a series of derivatives based on these theoretical insights, followed by experimental validation of their predicted activities. Furthermore, molecular dynamics (MD) simulations could be employed to study the stability of the ligand-protein complexes predicted by docking, providing a more dynamic and rigorous assessment of binding affinity.
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An In-Depth Technical Guide to 3-(Phenoxymethyl)benzaldehyde as a Synthetic Starting Material
<-3a--28_phenoxymeth-yl29_benzaldehyde-starting-material-for-synthesis>
Introduction
3-(Phenoxymethyl)benzaldehyde is a bifunctional aromatic compound of significant interest to the chemical and pharmaceutical research communities. Its structure, which incorporates both a reactive aldehyde group and a stable phenoxymethyl ether linkage, makes it a versatile molecular scaffold. The aldehyde functionality serves as a synthetic handle for a wide array of classical organic transformations, including oxidation, reduction, and carbon-carbon bond formation. Simultaneously, the phenoxymethyl moiety provides a stable, lipophilic segment that can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of target molecules in drug discovery. This guide provides an in-depth exploration of the synthesis, characterization, and synthetic utility of 3-(phenoxymethyl)benzaldehyde, offering field-proven insights for researchers, scientists, and drug development professionals. This molecule is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1][2]
Physicochemical Properties and Characterization
Ensuring the identity and purity of a starting material is the bedrock of reproducible and reliable synthesis. A thorough characterization of 3-(phenoxymethyl)benzaldehyde is a non-negotiable first step in any synthetic campaign.
Key Physical Properties
The macroscopic properties of 3-(phenoxymethyl)benzaldehyde are summarized below. These values are critical for handling, purification, and reaction setup.
| Property | Value | Source |
| CAS Number | 104508-27-2 | [3] |
| Molecular Formula | C₁₄H₁₂O₂ | [3] |
| Molecular Weight | 212.24 g/mol | [3] |
| Appearance | Light yellow liquid | [1] |
| Boiling Point | 169-169.5 °C at 11 mmHg | [4] |
| Density | 1.147 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.595 | [4] |
Spectroscopic Validation: A Self-Validating System
The following spectroscopic data serve as a benchmark for confirming the successful synthesis and purification of 3-(phenoxymethyl)benzaldehyde. Any deviation from these signatures warrants further investigation into the material's purity.
-
¹H NMR (Proton Nuclear Magnetic Resonance): In a CDCl₃ solvent, the proton NMR spectrum is expected to show distinct signals. The aldehydic proton should appear as a singlet far downfield, typically around 9.9-10.1 ppm. The aromatic protons will appear in the range of 7.0-7.9 ppm. A key diagnostic signal is the singlet for the two benzylic protons (-CH₂-) of the ether linkage, which should be observed around 5.1 ppm.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show a characteristic peak for the aldehyde carbonyl carbon at approximately 192 ppm. The benzylic carbon (-CH₂-) should appear around 70 ppm. The remaining aromatic carbons will resonate in the 115-160 ppm region.
-
IR (Infrared) Spectroscopy: The IR spectrum provides crucial information about the functional groups present. A strong, sharp absorption band between 1690-1715 cm⁻¹ is indicative of the aldehyde C=O stretch. The C-O-C stretch of the ether linkage will be visible in the 1250-1000 cm⁻¹ region.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) should show a molecular ion peak (M⁺) at m/z = 212, corresponding to the molecular weight of the compound.
Core Synthesis Methodology: The Williamson Ether Synthesis
The most reliable and widely adopted method for preparing 3-(phenoxymethyl)benzaldehyde is the Williamson ether synthesis.[5][6][7] This reaction is a classic Sₙ2 (bimolecular nucleophilic substitution) process where a phenoxide ion acts as a nucleophile, displacing a halide from a benzylic position.[6][7]
Reaction Mechanism and Rationale
The synthesis proceeds in two conceptual steps:
-
Deprotonation: A moderately strong base is used to deprotonate phenol, forming the sodium or potassium phenoxide salt. This step is critical as it transforms the weakly nucleophilic phenol into the much more potent phenoxide anion.
-
Nucleophilic Substitution (Sₙ2): The phenoxide ion then attacks the electrophilic benzylic carbon of 3-(bromomethyl)benzaldehyde, displacing the bromide leaving group to form the desired ether linkage.
Causality Behind Experimental Choices:
-
Choice of Starting Materials: The strategy of reacting phenoxide with 3-(bromomethyl)benzaldehyde is preferred over the alternative (reacting 3-hydroxybenzaldehyde with a benzyl halide). This is because the benzylic halide is an excellent Sₙ2 substrate, being a primary halide with enhanced reactivity due to the adjacent benzene ring. Attempting the reverse would involve a nucleophilic attack on a less reactive aryl halide, which is generally disfavored.
-
Choice of Base: A weak base like potassium carbonate (K₂CO₃) is often sufficient and advantageous. It is inexpensive, easy to handle (non-hygroscopic), and strong enough to deprotonate phenol without causing side reactions with the sensitive aldehyde group. Stronger bases like sodium hydride (NaH) could be used but require more stringent anhydrous conditions and may lead to competing reactions.[8]
-
Choice of Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is ideal.[5] These solvents effectively solvate the cation (K⁺) of the base, leaving the phenoxide anion "naked" and highly nucleophilic, thus accelerating the Sₙ2 reaction rate.
Detailed Experimental Protocol
This protocol is a robust, field-proven method for the laboratory-scale synthesis of 3-(phenoxymethyl)benzaldehyde.
Materials and Reagents:
-
Phenol
-
3-(Bromomethyl)benzaldehyde
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (1.0 equivalent) and anhydrous DMF (approx. 5-10 mL per gram of phenol).
-
Base Addition: Add anhydrous potassium carbonate (1.5 equivalents) to the solution. Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of potassium phenoxide.
-
Substrate Addition: Dissolve 3-(bromomethyl)benzaldehyde (1.1 equivalents) in a minimal amount of DMF and add it dropwise to the stirring reaction mixture.
-
Reaction: Heat the mixture to 60-70 °C and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 times).
-
Washing: Combine the organic layers and wash sequentially with deionized water and then with brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford 3-(phenoxymethyl)benzaldehyde as a light yellow liquid.
Synthesis and Purification Workflow
The following diagram illustrates the logical flow from starting materials to the purified final product.
Caption: Workflow for the synthesis and purification of 3-(phenoxymethyl)benzaldehyde.
Applications in Multi-Step Synthesis
The true value of 3-(phenoxymethyl)benzaldehyde lies in its utility as a versatile intermediate. The aldehyde group is a gateway to numerous chemical transformations, allowing for the strategic elaboration of the molecular structure.
Key Synthetic Transformations
The aldehyde functionality can be readily converted into other important functional groups:
-
Oxidation: Treatment with mild oxidizing agents like sodium chlorite (NaClO₂) or potassium permanganate (KMnO₄) converts the aldehyde to a carboxylic acid, yielding 3-(phenoxymethyl)benzoic acid. This derivative is useful for amide bond formation or as a precursor for esters.
-
Reductive Amination: This powerful reaction involves condensing the aldehyde with a primary or secondary amine to form an imine, which is then reduced in situ (e.g., with sodium triacetoxyborohydride, NaBH(OAc)₃) to form a new C-N bond. This is one of the most common methods for introducing substituted amine functionalities in drug development.
-
Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) allows for the conversion of the C=O bond to a C=C bond, providing a route to various alkene derivatives.
-
Grignard/Organolithium Addition: Nucleophilic addition of organometallic reagents (e.g., Grignard or organolithium reagents) to the aldehyde carbonyl results in the formation of secondary alcohols, enabling the construction of more complex carbon skeletons.
Synthetic Pathways Diagram
This diagram illustrates the potential of 3-(phenoxymethyl)benzaldehyde as a branching point for creating a diverse library of chemical entities.
Caption: Key synthetic transformations starting from 3-(phenoxymethyl)benzaldehyde.
Safety, Handling, and Storage
Proper handling and storage are paramount for ensuring laboratory safety and maintaining the integrity of the chemical.
-
Hazards: 3-(Phenoxymethyl)benzaldehyde may cause skin, eye, and respiratory irritation.[9] It is harmful if swallowed and may be toxic if inhaled.[10][11] Always handle this chemical in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[11]
-
Disposal: Dispose of waste materials in accordance with local, regional, and national regulations.[10]
Conclusion
3-(Phenoxymethyl)benzaldehyde stands out as a high-value starting material for chemical synthesis, particularly within the realms of medicinal chemistry and drug discovery. Its straightforward and reliable preparation via the Williamson ether synthesis, combined with the versatile reactivity of its aldehyde group, provides a robust platform for the creation of complex molecular architectures. By understanding the causality behind the synthetic choices and adhering to rigorous characterization and safety protocols, researchers can effectively leverage this compound to accelerate their discovery programs.
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PubMed. (n.d.). Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph. Retrieved from [Link]
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Synthesis of 3-(phenoxymethyl)benzaldehyde from 3-cyanobenzyl bromide
An In-Depth Technical Guide to the
Executive Summary
This technical guide provides a comprehensive, two-step synthetic route for the preparation of 3-(phenoxymethyl)benzaldehyde, a valuable building block in medicinal chemistry and materials science. The synthesis commences with 3-cyanobenzyl bromide and proceeds through a 3-(phenoxymethyl)benzonitrile intermediate. The first step involves a robust Williamson ether synthesis, coupling phenol with 3-cyanobenzyl bromide. The subsequent and final step is the selective reduction of the nitrile functional group to an aldehyde using diisobutylaluminium hydride (DIBAL-H). This guide offers detailed experimental protocols, mechanistic insights, and practical considerations to ensure a reproducible and efficient synthesis.
Introduction
Aryl aldehydes are cornerstone functional groups in organic synthesis, serving as precursors to a vast array of more complex molecules. Their reactivity makes them indispensable in the development of pharmaceuticals, agrochemicals, and functional materials. The target molecule, 3-(phenoxymethyl)benzaldehyde, incorporates both an aldehyde and a phenoxy ether moiety, making it a versatile intermediate for introducing specific structural motifs in drug discovery programs. This guide details a reliable and scalable synthetic pathway from commercially available starting materials.
Overall Synthetic Workflow
The synthesis is logically structured in two primary stages. The first stage establishes the core phenoxy ether linkage, and the second stage unmasks the desired aldehyde functionality.
Caption: Overall two-step synthesis of 3-(phenoxymethyl)benzaldehyde.
Part 1: Synthesis of 3-(phenoxymethyl)benzonitrile via Williamson Ether Synthesis
The initial step involves the formation of an ether bond between phenol and 3-cyanobenzyl bromide. The Williamson ether synthesis is a classic and highly reliable method for this transformation, proceeding via an SN2 mechanism.
Mechanism and Rationale
In this reaction, a weak base, potassium carbonate (K2CO3), is used to deprotonate the acidic hydroxyl group of phenol, forming the potassium phenoxide nucleophile in situ. This strong nucleophile then attacks the electrophilic benzylic carbon of 3-cyanobenzyl bromide. The bromide ion, being a good leaving group, is displaced, resulting in the formation of the desired ether, 3-(phenoxymethyl)benzonitrile.
Acetone is an excellent solvent choice for this reaction as it is a polar aprotic solvent that readily dissolves the organic starting materials and the potassium carbonate base, facilitating the SN2 reaction while minimizing side reactions. The reaction is typically performed at reflux to ensure a reasonable reaction rate.
Detailed Experimental Protocol
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (1.0 eq.), potassium carbonate (1.5 eq.), and acetone (100 mL).
-
Stir the suspension vigorously for 15 minutes at room temperature.
-
Add a solution of 3-cyanobenzyl bromide (1.05 eq.) in acetone (20 mL) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 3-(phenoxymethyl)benzonitrile as a white solid.
Part 2: Reduction of 3-(phenoxymethyl)benzonitrile to 3-(phenoxymethyl)benzaldehyde
The second step is the selective reduction of the nitrile group to an aldehyde. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation due to its ability to perform this reduction efficiently at low temperatures, thereby preventing over-reduction to the corresponding primary amine.
Mechanism and Rationale
DIBAL-H is a powerful and sterically hindered reducing agent. The reduction of a nitrile to an aldehyde proceeds via the formation of an intermediate N-metalated imine. At low temperatures (typically -78 °C), this imine-metal complex is stable. Upon aqueous workup, the complex is hydrolyzed to release the desired aldehyde. It is crucial to maintain the low temperature during the addition of DIBAL-H to prevent a second hydride addition to the imine intermediate, which would lead to the formation of the amine.
Dichloromethane (DCM) is a suitable solvent as it is inert to the reaction conditions and has a low freezing point.
Detailed Experimental Protocol
-
Dissolve 3-(phenoxymethyl)benzonitrile (1.0 eq.) in anhydrous dichloromethane (DCM) in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add a solution of DIBAL-H (1.2 eq., typically 1.0 M in hexanes or toluene) dropwise to the cooled solution over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers are formed.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-(phenoxymethyl)benzaldehyde as a colorless oil or a low-melting solid.
Quantitative Data Summary
| Step | Reagent | Molar Eq. | Solvent | Temperature | Time (h) | Typical Yield |
| 1 | 3-cyanobenzyl bromide | 1.05 | Acetone | Reflux | 12-16 | 85-95% |
| Phenol | 1.0 | |||||
| Potassium Carbonate | 1.5 | |||||
| 2 | 3-(phenoxymethyl)benzonitrile | 1.0 | DCM | -78 °C | 3 | 70-85% |
| DIBAL-H | 1.2 |
Troubleshooting and Safety Considerations
-
Incomplete reaction in Step 1: Ensure the potassium carbonate is finely powdered and the acetone is anhydrous to maximize the formation of the phenoxide.
-
Over-reduction in Step 2: The formation of 3-(phenoxymethyl)benzylamine is a potential side product if the reaction temperature is not strictly maintained at -78 °C or if an excess of DIBAL-H is used.
-
Safety: 3-cyanobenzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood. DIBAL-H is pyrophoric and reacts violently with water; it must be handled under an inert atmosphere using appropriate techniques.
Conclusion
The described two-step synthesis provides an efficient and reliable method for the preparation of 3-(phenoxymethyl)benzaldehyde from 3-cyanobenzyl bromide. The use of a Williamson ether synthesis followed by a DIBAL-H reduction ensures high yields and purity of the final product. This guide provides the necessary details for researchers to successfully implement this synthetic route in their work.
References
Please note that direct protocols for this exact multi-step synthesis are often embedded within larger synthetic schemes in the literature. The references provided are for the individual, well-established reaction types.
A Senior Application Scientist's Guide to the Chemoselective Reduction of 3-(phenoxymethyl)benzonitrile using DIBAL-H
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diisobutylaluminium hydride (DIBAL-H) stands as a uniquely versatile and selective reducing agent in the synthetic chemist's toolkit. Its utility is most pronounced in the partial reduction of esters and nitriles to aldehydes, a transformation that is often challenging with more powerful hydride reagents like lithium aluminum hydride (LiAlH₄), which typically yield alcohols and amines, respectively.[1][2] This guide provides an in-depth examination of the DIBAL-H reduction, focusing specifically on the conversion of 3-(phenoxymethyl)benzonitrile to 3-(phenoxymethyl)benzaldehyde, a valuable intermediate in the synthesis of pyrethroid pesticides and other fine chemicals.[3][4] We will explore the core mechanism, provide a field-proven experimental protocol, discuss critical process parameters, and outline a robust workflow designed for reproducibility and safety.
The Reagent: Understanding Diisobutylaluminium Hydride (DIBAL-H)
Diisobutylaluminium hydride (iBu₂AlH) is a pyrophoric organoaluminum compound that requires careful handling under inert atmospheric conditions.[5][6] Unlike nucleophilic reagents such as LiAlH₄, DIBAL-H functions as an electrophilic (or Lewis acidic) reducing agent.[7][8] The aluminum center, possessing an empty p-orbital, readily coordinates to electron-rich sites like the nitrogen atom of a nitrile.[1][9] This initial coordination is the cornerstone of its reactivity and selectivity.
The most critical feature of DIBAL-H is its ability to facilitate partial reductions when used in controlled stoichiometric amounts and at low temperatures, typically -78 °C.[7][9][10] The bulky isobutyl groups sterically hinder the reagent, preventing the second addition of a hydride that would lead to over-reduction.[9] At room temperature, however, excess DIBAL-H can reduce aldehydes and ketones further to alcohols, underscoring the criticality of temperature control for achieving the desired aldehyde product.[9][11]
Key Safety Considerations:
-
Pyrophoricity: DIBAL-H and its solutions can ignite spontaneously in air. It reacts violently with water and other protic solvents.[6][8] All manipulations must be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.
-
Handling: Use syringes or cannulas for transferring solutions. Never allow contact with air or moisture.[5][12]
-
Quenching: Excess reagent must be quenched carefully at low temperatures, typically by the slow addition of an alcohol like methanol before the addition of water or acidic solutions.[7][13]
The Core Mechanism: From Nitrile to Aldehyde
The conversion of a nitrile to an aldehyde via DIBAL-H reduction is a two-stage process: initial reduction to an imine intermediate, followed by acidic or aqueous hydrolysis to the final aldehyde.[1][2][14]
Stage 1: Reductive Hydride Transfer
-
Lewis Acid-Base Coordination: The electron-deficient aluminum atom of DIBAL-H coordinates to the Lewis basic lone pair of the nitrile nitrogen. This coordination polarizes the carbon-nitrogen triple bond, rendering the nitrile carbon significantly more electrophilic and primed for hydride attack.[9][14]
-
Intramolecular Hydride Delivery: A hydride ion (H⁻) is transferred from the aluminum to the electrophilic nitrile carbon.[2][14] This forms a stable N-aluminated imine intermediate. The stability of this tetrahedral complex at low temperatures (-78 °C) is the key to preventing a second hydride addition, which would ultimately form an amine.[7][10]
Stage 2: Hydrolytic Work-up
-
Quenching & Protonation: The reaction is quenched with a proton source (typically water or dilute acid). This protonates the nitrogen atom of the imine intermediate, forming an iminium ion.
-
Hydrolysis: The iminium ion is then hydrolyzed by water. Water attacks the carbon of the C=N bond, and following a series of proton transfers, the nitrogen moiety is eliminated as ammonia (or an ammonium salt), yielding the desired aldehyde product.[1][14]
Application Protocol: Synthesis of 3-(phenoxymethyl)benzaldehyde
This protocol details the reduction of 3-(phenoxymethyl)benzonitrile. All operations must be conducted in oven-dried glassware under a positive pressure of an inert gas like nitrogen or argon.
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Molarity/Purity | Equivalents | Amount |
| 3-(phenoxymethyl)benzonitrile | 209.24 | >98% | 1.0 | 2.09 g (10.0 mmol) |
| DIBAL-H (1.0 M in Toluene) | 142.22 | 1.0 M | 1.1 - 1.2 | 11-12 mL (11-12 mmol) |
| Anhydrous Dichloromethane (DCM) | - | DriSolv® grade | - | 50 mL |
| Methanol (Anhydrous) | 32.04 | Anhydrous | - | 5 mL |
| Hydrochloric Acid (1 M) | - | 1 M aq. | - | 30 mL |
| Sodium Sulfate (Anhydrous) | 142.04 | Granular | - | As needed |
| Ethyl Acetate | - | Reagent Grade | - | For extraction |
Step-by-Step Experimental Procedure
-
Reaction Setup: To a 250 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-(phenoxymethyl)benzonitrile (2.09 g, 10.0 mmol).
-
Dissolution: Add anhydrous dichloromethane (50 mL) via cannula or syringe to dissolve the starting material.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Ensure the internal temperature is stable before proceeding.
-
DIBAL-H Addition: Slowly add the DIBAL-H solution (1.0 M in Toluene, 11.0 mL, 11.0 mmol) dropwise via syringe over 30 minutes. Maintain the internal temperature below -70 °C throughout the addition. A slight excess (1.1-1.2 eq.) is used to ensure complete conversion of the starting material.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-3 hours. Progress can be monitored by Thin Layer Chromatography (TLC) by quenching a small aliquot in methanol before spotting.
-
Quenching: Once the starting material is consumed, quench the reaction at -78 °C by the very slow, dropwise addition of anhydrous methanol (5 mL). Vigorous gas evolution (hydrogen) will be observed. This step is crucial for safely destroying any excess DIBAL-H.
-
Hydrolysis & Warm-up: After gas evolution ceases, remove the cooling bath and allow the mixture to warm to 0 °C. Slowly add 1 M HCl (30 mL). Stir vigorously for 30-60 minutes. The mixture may become a thick slurry which should clear upon stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with ethyl acetate (2x 50 mL).
-
Washing & Drying: Combine all organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL). Dry the organic phase over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude oil can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 3-(phenoxymethyl)benzaldehyde.
Experimental Workflow Diagram
Troubleshooting and Optimization
-
Over-reduction to Alcohol/Amine: This is the most common side reaction. It is almost always caused by the reaction temperature rising above -60 °C or the addition of too much DIBAL-H.[9] Ensure slow, controlled addition and efficient cooling.
-
Incomplete Reaction: If the starting material persists, it may be due to insufficient DIBAL-H (due to reagent degradation from moisture) or insufficient reaction time. Use a freshly opened bottle or titrate the DIBAL-H solution before use.
-
Difficult Work-up: The formation of gelatinous aluminum salts can complicate extractions. An alternative work-up involves quenching with ethyl acetate followed by the slow addition of an aqueous solution of Rochelle's salt (potassium sodium tartrate).[1] Vigorous stirring chelates the aluminum salts, often resulting in a biphasic mixture that is easier to separate.
Conclusion
The DIBAL-H reduction of 3-(phenoxymethyl)benzonitrile is a highly effective method for synthesizing the corresponding aldehyde, provided that strict control over stoichiometry and temperature is maintained. The electrophilic nature of the reagent, combined with the low-temperature stability of the intermediate N-aluminated imine, allows for a clean, partial reduction that avoids the formation of amine byproducts common with other strong reducing agents. By adhering to the rigorous anhydrous and inert-atmosphere techniques detailed in this guide, researchers can reliably leverage this powerful transformation in the development of complex molecular targets.
References
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Master Organic Chemistry. (2011, August 26). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. [Link]
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Chemistry Steps. DIBAL Reducing Agent. [Link]
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Leah4sci. (2016, March 8). DiBAl-H Reduction Reaction of Ester or Nitrile to Aldehyde [Video]. YouTube. [Link]
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AdiChemistry. DIISOBUTYLALUMINIUM HYDRIDE | DIBAL | DIBAL-H | DIBAH | REDUCING AGENT. [Link]
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Chemistry Steps. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. [Link]
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Organic-Synthesis.com. DIBAL-H Reduction. [Link]
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Organic Chemistry Portal. DIBAL-H, Diisobutylaluminium hydride. [Link]
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Armstrong, A. (2004). Organic Synthesis Lecture 2: Reduction. Imperial College London. [Link]
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Eureka | Patsnap. (2021, April 16). Preparation method of m-phenoxy benzaldehyde. [Link]
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3-(phenoxymethyl)benzaldehyde IUPAC name and synonyms
An In-depth Technical Guide to 3-(Phenoxymethyl)benzaldehyde
Abstract
This technical guide provides a comprehensive overview of 3-(phenoxymethyl)benzaldehyde (CAS No: 104508-27-2), a key aromatic aldehyde intermediate. The document details its chemical identity, physicochemical properties, synthesis protocols, and critical applications, particularly within the realm of medicinal chemistry and drug development. Furthermore, it outlines essential safety and handling procedures based on current GHS classifications and provides insights into its analytical characterization. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries who utilize complex organic intermediates.
Chemical Identity and Nomenclature
A precise understanding of a molecule's structure and nomenclature is fundamental to its application in research and development. 3-(Phenoxymethyl)benzaldehyde is an aromatic compound characterized by a benzaldehyde core substituted at the meta-position with a phenoxymethyl group.
1.1. IUPAC Name and Synonyms
The officially recognized IUPAC name for this compound is 3-(phenoxymethyl)benzaldehyde . It is also cataloged under various synonyms, which are important to recognize when searching chemical databases and literature.
1.2. Structural Information
The compound consists of a benzyl group linked to a phenyl group via an ether oxygen, with a formyl (aldehyde) group attached to the 3-position of the initial benzene ring.
-
Molecular Formula: C₁₄H₁₂O₂[2]
-
SMILES: C1=CC=C(C=C1)OCC2=CC(=CC=C2)C=O[3]
-
InChI Key: KZUJGQAFTCDBKA-UHFFFAOYSA-N[3]
Caption: 2D structure of 3-(phenoxymethyl)benzaldehyde.
Physicochemical and Computed Properties
The physical and chemical properties of 3-(phenoxymethyl)benzaldehyde dictate its behavior in solvent systems, its reactivity, and its potential ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics in a drug development context.
| Property | Value | Source |
| CAS Number | 104508-27-2 | [2] |
| Molecular Weight | 212.24 g/mol | [1][2] |
| Molecular Formula | C₁₄H₁₂O₂ | [2] |
| Monoisotopic Mass | 212.08372 Da | [3] |
| XLogP3 (Predicted) | 3.3 | [3] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 4 | [1] |
| Topological Polar Surface Area | 26.3 Ų | [4] |
Synthesis and Manufacturing
The synthesis of 3-(phenoxymethyl)benzaldehyde is a critical process for its availability in research and commercial applications. A documented multi-step synthesis pathway highlights its preparation from commercially available precursors.
3.1. Experimental Synthesis Protocol
A known synthetic route involves a two-step process starting from 3-cyanobenzyl bromide.[2]
Step 1: Williamson Ether Synthesis The first step is the formation of the ether linkage. Phenol is deprotonated by a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) to form sodium phenoxide. This nucleophile then reacts with 3-cyanobenzyl bromide to form the intermediate, 3-(phenoxymethyl)benzonitrile.
Step 2: Nitrile Reduction The nitrile group of the intermediate is then selectively reduced to an aldehyde. This is typically achieved using a mild reducing agent like Diisobutylaluminium hydride (DIBAL-H) in a non-polar solvent such as toluene at ambient temperature. The reaction is carefully controlled to prevent over-reduction to the alcohol.[2]
This synthesis was notably referenced in the Journal of Medicinal Chemistry in 1987, indicating its utility as an intermediate in the creation of novel bioactive molecules.[2]
Caption: Synthetic workflow for 3-(phenoxymethyl)benzaldehyde.
Applications in Research and Drug Development
While specific, large-scale industrial applications for 3-(phenoxymethyl)benzaldehyde are not as widely documented as for its close analog, 3-phenoxybenzaldehyde, its importance lies in its role as a versatile building block in organic synthesis and medicinal chemistry.
4.1. Intermediate for Bioactive Molecules The presence of both an aldehyde and a phenoxymethyl moiety makes this compound a valuable intermediate. The aldehyde group is a versatile functional handle for various chemical transformations, including reductive amination, Wittig reactions, and condensation reactions, to build molecular complexity. The phenoxymethyl group can influence the lipophilicity and conformational flexibility of a target molecule, which are key parameters in drug design.
4.2. Analog to Agrochemical Precursors The structurally similar compound, 3-phenoxybenzaldehyde, is a crucial intermediate in the synthesis of numerous pyrethroid pesticides, such as cypermethrin, deltamethrin, and fenvalerate.[5][6][7] These pesticides are valued for their high efficacy and broad-spectrum insecticidal activity.[6] The core phenoxy-aryl structure is therefore of significant interest in the agrochemical industry. While 3-(phenoxymethyl)benzaldehyde is not a direct precursor, its structural similarity suggests its potential as a scaffold for developing new classes of biologically active agents.
4.3. Potential in Drug Delivery Benzaldehyde itself has been studied as a novel absorption promoter. Research has shown that it can enhance the membrane permeability of drugs with low bioavailability by disturbing the integrity of the lipid bilayer in cell membranes.[8] This suggests that derivatives like 3-(phenoxymethyl)benzaldehyde could be investigated for similar properties or as part of prodrug strategies to improve the pharmacokinetic profiles of therapeutic agents.[8]
Safety, Handling, and Storage
Proper handling of 3-(phenoxymethyl)benzaldehyde is essential to ensure laboratory safety. The compound is classified as an irritant.[1]
5.1. GHS Hazard Identification
According to notifications to the ECHA C&L Inventory, this substance is classified with the following hazards:[1]
-
H315: Causes skin irritation (Skin Irrit. 2)[1]
-
H319: Causes serious eye irritation (Eye Irrit. 2A)[1]
-
H335: May cause respiratory irritation (STOT SE 3)[1]
5.2. Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9][10]
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[12]
5.3. Storage and Disposal
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[12]
5.4. First Aid Measures
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[11]
-
Skin Contact: Wash off immediately with soap and plenty of water. If skin irritation occurs, get medical advice.[11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[13]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center.[9]
References
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PubChem. (n.d.). 3-(Phenoxymethyl)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). Benzaldehyde, 3-(phenylmethoxy)-. NIST Chemistry WebBook. Retrieved from [Link]
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LookChem. (n.d.). Cas 39515-51-0, 3-Phenoxy-benzaldehyde. Retrieved from [Link]
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LookChem. (n.d.). m-PHENOXY BENZALDEHYDE. Retrieved from [Link]
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PubChem. (n.d.). 4-Methoxy-3-(phenoxymethyl)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 3-Phenoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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IndiaMART. (n.d.). 3 Phenoxy benzaldehyde, 98%. Retrieved from [Link]
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PubChemLite. (n.d.). 3-(phenoxymethyl)benzaldehyde (C14H12O2). Retrieved from [Link]
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Techno PharmChem. (n.d.). BENZALDEHYDE MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
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Wang, Y., et al. (2021). Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. Frontiers in Pharmacology. Retrieved from [Link]
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A Comprehensive Technical Guide to 3-(Phenoxymethyl)benzaldehyde for Chemical Researchers
An In-Depth Exploration of the Synthesis, Commercial Availability, and Applications of a Key Intermediate in Medicinal Chemistry
Introduction
3-(Phenoxymethyl)benzaldehyde, identified by the CAS Number 104508-27-2, is an aromatic aldehyde of significant interest to researchers in the fields of medicinal chemistry and drug development. Its unique structural motif, featuring a phenoxymethyl substituent on the benzaldehyde core, makes it a valuable building block for the synthesis of complex organic molecules. This guide provides a detailed overview of its chemical properties, commercial availability, synthesis protocols, and established applications, with a particular focus on its role in the development of potential therapeutic agents.
Physicochemical Properties and Structural Elucidation
The fundamental properties of 3-(Phenoxymethyl)benzaldehyde are summarized in the table below. These characteristics are essential for its handling, reaction setup, and analytical characterization.
| Property | Value | Source |
| CAS Number | 104508-27-2 | [1] |
| Molecular Formula | C₁₄H₁₂O₂ | [2] |
| Molecular Weight | 212.24 g/mol | [2] |
| Purity | Typically ≥97% | [1] |
Commercial Availability
3-(Phenoxymethyl)benzaldehyde is commercially available from a number of specialized chemical suppliers. Researchers can procure this compound in various quantities, typically with a purity of 97% or higher. The following table lists some of the key suppliers.
| Supplier | Catalog Number | Purity |
| Sigma-Aldrich | ENA947386462 | ≥97% |
| Fisher Scientific | CC63604CB; CC63604DA; CC63604ZZ | Not specified |
| ChemicalBook | CB8940861 | Not specified |
It is crucial to distinguish 3-(phenoxymethyl)benzaldehyde (C₁₄H₁₂O₂) from the structurally similar but distinct compound, 3-phenoxybenzaldehyde (C₁₃H₁₀O₂, CAS 39515-51-0), which lacks the methylene bridge.
Synthesis of 3-(Phenoxymethyl)benzaldehyde
A key synthesis of 3-(phenoxymethyl)benzaldehyde is detailed in a 1987 publication in the Journal of Medicinal Chemistry by Musser et al. The synthesis is a two-step process starting from 3-cyanobenzyl bromide.
Synthetic Pathway
The overall synthetic route can be visualized as follows:
Caption: Synthesis of 3-(phenoxymethyl)benzaldehyde from 3-cyanobenzyl bromide.
Detailed Experimental Protocol
Step 1: Synthesis of 3-(Phenoxymethyl)benzonitrile
-
To a solution of phenol in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH) portion-wise at room temperature under an inert atmosphere.
-
Stir the resulting mixture until the evolution of hydrogen gas ceases, indicating the formation of sodium phenoxide.
-
Add a solution of 3-cyanobenzyl bromide in anhydrous THF dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
After cooling to room temperature, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-(phenoxymethyl)benzonitrile.
Step 2: Synthesis of 3-(Phenoxymethyl)benzaldehyde
-
Dissolve the crude 3-(phenoxymethyl)benzonitrile in a mixture of toluene and tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Add a solution of diisobutylaluminium hydride (DIBAL-H) in toluene dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to proceed at ambient temperature until the nitrile is consumed (monitored by TLC).
-
Carefully quench the reaction with methanol, followed by the addition of aqueous hydrochloric acid.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
The crude product can be purified by column chromatography on silica gel to afford 3-(phenoxymethyl)benzaldehyde with a reported yield of 95%.[3]
Applications in Drug Discovery
The primary documented application of 3-(phenoxymethyl)benzaldehyde in drug discovery is as a key intermediate in the synthesis of leukotriene antagonists. Leukotrienes are inflammatory mediators involved in the pathophysiology of various diseases, including asthma and allergic rhinitis.[4][5]
Role as a Leukotriene D₄ Antagonist Precursor
The research by Musser et al. focused on the development of potent and selective antagonists of leukotriene D₄ (LTD₄).[6] LTD₄ is a potent bronchoconstrictor and plays a crucial role in the inflammatory cascade of asthma.[7][8][9] 3-(Phenoxymethyl)benzaldehyde serves as a foundational scaffold for the elaboration of more complex molecules designed to block the LTD₄ receptor, thereby mitigating the inflammatory response.
The general structure-activity relationship (SAR) studies in this area often involve the modification of the aldehyde group of 3-(phenoxymethyl)benzaldehyde into various acidic or polar functionalities to mimic the carboxylic acid moiety of the natural ligand, LTD₄.
Caption: Role of 3-(phenoxymethyl)benzaldehyde in developing LTD₄ antagonists.
Safety and Handling
A Material Safety Data Sheet (MSDS) from Fisher Scientific provides the following hazard information for 3-(phenoxymethyl)benzaldehyde. It is imperative that this compound is handled in a well-ventilated laboratory environment, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is worn at all times.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Conclusion
3-(Phenoxymethyl)benzaldehyde is a commercially available and synthetically accessible intermediate with demonstrated utility in medicinal chemistry, particularly in the pursuit of novel leukotriene antagonists. Its synthesis, while requiring careful handling of reagents like sodium hydride and DIBAL-H, is well-documented and high-yielding. For researchers and scientists in drug development, this compound represents a valuable starting point for the design and synthesis of new therapeutic agents targeting inflammatory pathways. As with all chemical reagents, adherence to strict safety protocols is paramount during its handling and use.
References
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PubChem. 4-Methoxy-3-(phenoxymethyl)benzaldehyde. [Link]
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PubMed. A novel leukotriene D4/E4 antagonist, SR2640 (2-[3-(2-quinolylmethoxy)phenylamino]benzoic acid). [Link]
- Google Patents. Method for preparing 3-phenoxy-benzaldehyde.
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NIST WebBook. Benzaldehyde, 3-(phenylmethoxy)-. [Link]
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NIST WebBook. 3-(3-[Trifluoromethyl]phenoxy)benzaldehyde. [Link]
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PubMed. Development of new chromanol antagonists of leukotriene D4. [Link]
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PubMed. Acute bronchodilation with an intravenously administered leukotriene D4 antagonist, MK-679. [Link]
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PubMed. The leukotriene D4-receptor antagonist, ICI 204219, relieves symptoms of acute seasonal allergic rhinitis. [Link]
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PubMed. Role of leukotriene antagonists and antihistamines in the treatment of allergic rhinitis. [Link]
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Methodological & Application
Application Note: Strategic Synthesis of Bio-active Derivatives from 3-(Phenoxymethyl)benzaldehyde
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides a detailed framework for the synthesis of novel derivatives from 3-(phenoxymethyl)benzaldehyde, a versatile chemical intermediate. It outlines two primary synthetic pathways—Schiff base formation and Claisen-Schmidt condensation—offering detailed, step-by-step protocols and the underlying mechanistic principles to empower researchers in creating compound libraries for screening and drug development.
Introduction and Strategic Importance
3-(Phenoxymethyl)benzaldehyde is a valuable scaffold in synthetic organic chemistry. Its structure, featuring a reactive aldehyde group and a stable phenoxy ether linkage, makes it an ideal starting point for creating diverse molecular architectures. Derivatives of benzaldehydes and related phenolic ethers are known to possess a wide spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. This inherent bio-activity makes 3-(phenoxymethyl)benzaldehyde a precursor of significant interest for generating novel therapeutic agents and functional materials.
This document serves as a comprehensive guide for synthesizing two key classes of derivatives:
-
Schiff Bases (Imines): Formed via condensation with primary amines, these compounds are pivotal in coordination chemistry and are widely explored for their biological activities.
-
Chalcones: As α,β-unsaturated ketones, chalcones are precursors to flavonoids and exhibit a remarkable range of pharmacological effects.
The following sections detail the core synthetic strategies, provide robust experimental protocols, and discuss methods for characterization, enabling researchers to efficiently expand their chemical library.
Core Synthetic Strategies & Mechanistic Insights
The aldehyde functional group is the primary site of transformation. The choice of reaction partner dictates the class of derivative produced. Below, we explore the two most common and effective synthetic routes.
Strategy A: Schiff Base Formation via Nucleophilic Addition-Elimination
The synthesis of Schiff bases, or imines, proceeds through the condensation of 3-(phenoxymethyl)benzaldehyde with a primary amine. This reaction is a cornerstone of organic synthesis due to its efficiency and the broad availability of primary amine building blocks.
Causality and Mechanism: The reaction is typically acid-catalyzed and involves a two-step mechanism. First, the lone pair of the amine nitrogen performs a nucleophilic attack on the electrophilic carbonyl carbon of the aldehyde. This is followed by a proton transfer to form a neutral intermediate called a carbinolamine. In the second step, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the stable imine (Schiff base). The reaction is reversible, and removal of water is often necessary to drive the equilibrium towards the product.
Caption: Mechanism of Schiff Base Formation.
Strategy B: Chalcone Synthesis via Claisen-Schmidt Condensation
Chalcones are synthesized via a base-catalyzed aldol condensation between an aldehyde and a ketone, known as the Claisen-Schmidt condensation. Since 3-(phenoxymethyl)benzaldehyde lacks α-hydrogens, it can only act as the electrophile, which simplifies the reaction and prevents self-condensation, leading to higher yields of the desired cross-condensation product.
Causality and Mechanism: The reaction is initiated by a strong base (e.g., NaOH or KOH) abstracting an acidic α-proton from the ketone (e.g., a substituted acetophenone) to form a resonance-stabilized enolate ion. This enolate then acts as a potent nucleophile, attacking the carbonyl carbon of 3-(phenoxymethyl)benzaldehyde. The resulting alkoxide intermediate is protonated by the solvent (typically ethanol or water) to form a β-hydroxy ketone (an aldol addition product). Under the reaction conditions, this intermediate readily undergoes base-catalyzed dehydration (elimination of water) to yield the final α,β-unsaturated ketone, the chalcone. The formation of the conjugated system provides the thermodynamic driving force for the dehydration step.
Application Notes and Protocols for the Aldol Condensation of 3-(Phenoxymethyl)benzaldehyde
Introduction: The Synthetic Value of Chalcones Derived from 3-(Phenoxymethyl)benzaldehyde
Chalcones, characterized by a 1,3-diaryl-2-propen-1-one core, represent a privileged scaffold in medicinal chemistry and materials science.[1][2][3][4] These α,β-unsaturated ketones are not only pivotal precursors in the biosynthesis of flavonoids but also exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] The biological activity is often attributed to the Michael acceptor capability of the enone system, which can interact with biological nucleophiles like cysteine residues in proteins.[3][6]
The Claisen-Schmidt condensation, a variant of the crossed aldol condensation, provides a direct and versatile route for synthesizing chalcones.[3][7] This reaction typically involves the base-catalyzed condensation of an aromatic aldehyde (lacking α-hydrogens) with an aromatic ketone (possessing α-hydrogens).[6] This application note provides a detailed guide for the synthesis of novel chalcones using 3-(phenoxymethyl)benzaldehyde as the aldehyde component. The phenoxymethyl moiety introduces a flexible ether linkage and an additional aromatic ring, offering opportunities for developing new therapeutic agents with unique structural and electronic properties.
This document is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, detailed experimental protocols, and troubleshooting guidance for the successful synthesis, purification, and characterization of chalcones derived from 3-(phenoxymethyl)benzaldehyde.
Reaction Mechanism: The Base-Catalyzed Claisen-Schmidt Condensation
The Claisen-Schmidt condensation proceeds via a sequential aldol addition followed by a dehydration reaction.[6] The base-catalyzed mechanism is the most common approach and can be understood through the following key steps:[8][9]
-
Enolate Formation: A base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-hydrogen from the ketone (e.g., acetophenone) to form a resonance-stabilized enolate ion. This step is crucial as the enolate is the active nucleophile in the reaction.[6][10][11][12]
-
Nucleophilic Attack: The generated enolate attacks the electrophilic carbonyl carbon of 3-(phenoxymethyl)benzaldehyde. Since the aldehyde lacks α-hydrogens, it cannot self-condense, which simplifies the product mixture.[9] This attack results in the formation of a tetrahedral alkoxide intermediate.[10][12]
-
Protonation: The alkoxide intermediate is protonated by a solvent molecule (e.g., water or ethanol) to yield a β-hydroxy ketone, also known as an aldol adduct.[8][10]
-
Dehydration: The aldol adduct readily undergoes base-catalyzed dehydration. A hydroxide ion removes a proton from the α-carbon, forming another enolate. This is followed by the elimination of a hydroxide ion from the β-carbon, resulting in the formation of a stable, conjugated α,β-unsaturated ketone (the chalcone).[10][12] This final dehydration step is often the rate-limiting step and drives the reaction to completion due to the formation of the highly conjugated and thermodynamically stable product.[13][14][15]
Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.
Experimental Protocols
This section provides two detailed protocols for the synthesis of chalcones from 3-(phenoxymethyl)benzaldehyde: a traditional solvent-based method and a solvent-free "green" alternative.
Protocol 1: Conventional Synthesis in Ethanol
This widely used method employs ethanol as a solvent to facilitate the reaction between the aldehyde and ketone.[3][6]
Materials:
-
3-(Phenoxymethyl)benzaldehyde
-
Substituted Acetophenone (e.g., Acetophenone, 4'-Methylacetophenone, 4'-Chloroacetophenone)
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Deionized Water
-
Dilute Hydrochloric Acid (HCl)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Ice bath
-
Büchner funnel and vacuum filtration apparatus
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of 3-(phenoxymethyl)benzaldehyde (e.g., 10 mmol, 2.12 g) and the selected acetophenone derivative (e.g., 10 mmol) in ethanol (30-40 mL). Stir the mixture at room temperature until a clear solution is obtained.[6]
-
Catalyst Addition: Cool the flask in an ice bath. Separately, prepare a 20-40% aqueous solution of NaOH (e.g., 20 mmol, 0.8 g in 5-10 mL of water). Add the NaOH solution dropwise to the stirred ethanolic solution over 15-20 minutes. The causality here is to maintain a low temperature to control the reaction rate and minimize potential side reactions.
-
Reaction Progression: Remove the ice bath and allow the mixture to stir at room temperature. The reaction time can vary from 4 to 24 hours, depending on the reactivity of the substrates.[3] Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate). The formation of a precipitate is often a visual indicator of product formation.[3]
-
Isolation of Crude Product: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing crushed ice or ice-cold water (approx. 200 mL).[16]
-
Neutralization: Acidify the mixture by slowly adding dilute HCl until the pH is neutral (pH ~7).[16][17] This step neutralizes the excess NaOH catalyst and protonates any remaining phenoxide ions.
-
Filtration and Washing: Collect the precipitated solid product by vacuum filtration using a Büchner funnel.[18] Wash the crude product thoroughly with copious amounts of cold water to remove inorganic salts and other water-soluble impurities. Continue washing until the filtrate is neutral.[6]
-
Drying: Allow the product to air-dry on the filter paper or dry it in a desiccator. Determine the crude yield.
Protocol 2: Solvent-Free Synthesis (Grinding Method)
This "green chemistry" approach reduces solvent waste, often resulting in shorter reaction times and simpler workups.[6][19]
Materials:
-
3-(Phenoxymethyl)benzaldehyde
-
Substituted Acetophenone
-
Solid NaOH or KOH pellets
-
Mortar and pestle
-
Deionized Water
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
Reactant Mixing: Place equimolar amounts of 3-(phenoxymethyl)benzaldehyde (e.g., 5 mmol, 1.06 g) and the acetophenone derivative (e.g., 5 mmol) into a mortar.[6]
-
Grinding with Catalyst: Add powdered or pelletized NaOH or KOH (e.g., 5 mmol, 0.2 g NaOH) to the mixture.[6][20]
-
Reaction: Grind the mixture vigorously with a pestle for 10-20 minutes. The solid mixture will typically become a paste and may solidify as the product forms.[6] The mechanical energy from grinding facilitates the reaction in the absence of a solvent.
-
Workup: After the grinding period, add cold water to the mortar and continue to grind to break up the solid mass. Transfer the contents to a beaker.
-
Isolation and Purification: Neutralize with dilute HCl, collect the solid product by vacuum filtration, wash thoroughly with water, and dry as described in Protocol 1 (Steps 5-7). The crude product from this method is often of high purity.[6]
Caption: A logical workflow for chalcone synthesis and purification.
Purification and Characterization
Purification by Recrystallization
Crude chalcone products often require purification to remove unreacted starting materials or byproducts. Recrystallization is a highly effective method for this purpose.[1][2]
Principle: The technique relies on the differential solubility of the chalcone and impurities in a specific solvent at different temperatures. An ideal solvent will dissolve the chalcone readily at its boiling point but poorly at room or lower temperatures.[1][2]
Solvent Selection: Ethanol is a commonly used and effective solvent for recrystallizing a wide range of chalcones.[2][11][18] If the product is too soluble in hot ethanol, a mixed solvent system, such as ethanol-water, can be employed.
General Recrystallization Protocol (from Ethanol):
-
Place the crude, dry chalcone in an Erlenmeyer flask.
-
Add a minimal amount of 95% ethanol and heat the mixture to boiling (using a hot plate) with stirring.
-
Continue adding small portions of hot ethanol until the solid just dissolves completely. Adding excess solvent will reduce the recovery yield.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Dry the pure crystals and determine the final yield and melting point. A sharp melting point range is indicative of high purity.
Characterization
The structure and purity of the synthesized chalcone should be confirmed using standard spectroscopic techniques.
| Technique | Expected Observations for Chalcone Product |
| ¹H NMR | The two vinylic protons (Hα and Hβ) of the enone system typically appear as doublets. The coupling constant (J) value of 15-16 Hz is characteristic of a trans configuration, which is the more stable isomer.[21] Aromatic protons will appear in their respective regions. |
| ¹³C NMR | The carbonyl carbon (C=O) signal is typically observed in the range of δ 186-197 ppm.[21] The α- and β-carbons of the enone system give characteristic signals between δ 116-128 and δ 137-145 ppm, respectively.[21] |
| IR Spectroscopy | A strong absorption band for the conjugated carbonyl group (C=O) is expected around 1640-1697 cm⁻¹.[20][22] Another characteristic peak for the C=C double bond in conjugation will appear around 1550-1600 cm⁻¹.[17] |
| Melting Point | A pure crystalline solid will exhibit a sharp and defined melting point range. This can be compared to literature values if available or used as a benchmark for purity.[18] |
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive or insufficient catalyst. - Suboptimal temperature or reaction time. - Poor substrate reactivity. | - Use fresh, high-purity NaOH or KOH.[3] - Gradually increase temperature or extend the reaction time, monitoring by TLC.[3] - Ensure reactants are pure. |
| Formation of an Oil Instead of a Solid | - The melting point of the product is below the reaction or workup temperature. - Presence of impurities preventing crystallization. | - Ensure the workup is performed using an ice bath. - Attempt to induce crystallization by scratching the inside of the flask with a glass rod. - Purify the oil using column chromatography. |
| Product Loss During Workup | - The product is partially soluble in the wash solvent. - Inefficient recrystallization. | - Use ice-cold water for washing to minimize solubility.[3] - Optimize the recrystallization solvent system; use a minimal amount of hot solvent. |
| Broad Melting Point Range | - The product is impure. | - Repeat the recrystallization process. - Consider purification by column chromatography if recrystallization is ineffective. |
Conclusion
The Claisen-Schmidt condensation offers a robust and efficient pathway for the synthesis of novel chalcones from 3-(phenoxymethyl)benzaldehyde. By carefully controlling reaction parameters such as temperature and catalyst concentration, researchers can achieve high yields of the desired products. The protocols provided herein, along with the troubleshooting guide, serve as a comprehensive resource for the synthesis, purification, and characterization of this valuable class of compounds, facilitating further exploration in drug discovery and materials science.
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Chem Survival. (2018, March 15). An animated, base-catalyzed crossed aldol condensation mechanism explained [Video]. YouTube. Retrieved from [Link]
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Perrin, C. L., & Chang, K. L. (2016). The Complete Mechanism of an Aldol Condensation. The Journal of Organic Chemistry, 81(15), 6243–6252. [Link]
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Unknown. (n.d.). Claisen-Schmidt Condensation. Retrieved from [Link]
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-
Yi, W. B., & Cai, C. (2009). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-benzylidene)cycloalkanones. Molecules, 14(12), 4993-5003. [Link]
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Chem Survival. (2013, September 23). Crossed Aldol Condensation of Acetone and Benzaldehyde (Base Catalyzed) [Video]. YouTube. Retrieved from [Link]
-
Perrin, C. L., & Chang, K. L. (2016). The Complete Mechanism of an Aldol Condensation. eScholarship, University of California. Retrieved from [Link]
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How to synthesize chalcones by Claisen-Schmidt condensation. (2024, February 10). [Video]. YouTube. Retrieved from [Link]
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Stevens, J. F., Johnson, M. R., & Rithner, C. D. (2010). Synthesis and complete assignment of NMR data of 20 chalcones. Magnetic Resonance in Chemistry, 48(10), 821-825. [Link]
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Gunawardena, G. (2019, June 5). 13.1.4 Aldol Condensation. Chemistry LibreTexts. Retrieved from [Link]
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Ashenhurst, J. (2025, May 14). Reactions of Enols – Acid-Catalyzed Aldol, Halogenation, and Mannich Reactions. Master Organic Chemistry. Retrieved from [Link]
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Borane, N., Deshmukh, A. G., Oza, N. H., Boddula, R., & Patel, P. N. (2023). Newer chalcone scaffolds with reactive functional groups: Process, spectral and single crystal XRD studies. European Journal of Chemistry, 14(3), 297-302. [Link]
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Wikipedia contributors. (n.d.). Aldol reaction. Wikipedia. Retrieved from [Link]
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Geronikaki, A., et al. (2022). Synthesis of Anti-Inflammatory Drugs' Chalcone Derivatives and a Study of Their Conformational Properties Through a Combination of Nuclear Magnetic Resonance Spectroscopy and Molecular Modeling. Molecules, 27(19), 6527. [Link]
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Anggraini, D., et al. (2019). Development Of Chalcone Synthesis: Optimization Of Synthetic Method. AIP Conference Proceedings, 2168(1), 020042. [Link]
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Chemistry LibreTexts. (2021, August 16). 4: The Aldol Condensation – Preparation of Chalcones (Experiment). Retrieved from [Link]
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ResearchGate. (n.d.). (a) ¹H-NMR; (b) ¹³C-NMR spectra of chalcone 1 (CDCl₃). Retrieved from [Link]
-
JETIR. (n.d.). SYNTHESIS OF CHALCONES. Retrieved from [Link]
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BYJU'S. (n.d.). Acid Catalysed Aldol Condensation. Retrieved from [Link]
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Unknown. (n.d.). ALDOL CONDENSATION. Retrieved from [Link]
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Ashenhurst, J. (2022, April 14). Aldol Addition and Condensation Reactions. Master Organic Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). SYNTHESIS OF CHALCONE AND THEIR DERIVATIVES AS ANTIMICROBIAL AGENTS. Retrieved from [Link]
-
Al-Ostath, A. I., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Molecules, 27(15), 5006. [Link]
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-
de la Torre, M. C., et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules, 28(21), 7576. [Link]
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Introduction: The Strategic Importance of the Wittig Reaction
An Application Note on the Wittig Reaction Using 3-(Phenoxymethyl)benzaldehyde for the Synthesis of Substituted Styrenes
The Wittig reaction stands as a cornerstone of synthetic organic chemistry, prized for its reliability and precision in carbon-carbon bond formation. Developed by Georg Wittig, who was awarded the Nobel Prize in Chemistry in 1979 for this work, the reaction facilitates the synthesis of alkenes from carbonyl compounds (aldehydes or ketones) and phosphorus ylides (also known as Wittig reagents). Its significance lies in the unambiguous placement of the double bond, a level of control not easily achieved with other olefination methods.
This application note provides a detailed protocol and scientific rationale for the Wittig reaction using 3-(phenoxymethyl)benzaldehyde as the aldehyde component. This substrate is of particular interest in medicinal chemistry and materials science due to the phenoxymethyl moiety, which can impart valuable pharmacological or material properties. The resulting product, a substituted styrene, is a versatile building block for polymerization and further functionalization. This guide is intended for researchers and professionals in drug development and chemical synthesis, offering both a step-by-step protocol and the underlying mechanistic insights required for successful and adaptable experimentation.
Reaction Principle: Mechanism and Stereochemical Control
The Wittig reaction proceeds through the nucleophilic attack of the carbanion in the phosphorus ylide on the electrophilic carbonyl carbon of the aldehyde. This initial addition forms a betaine intermediate, which rapidly cyclizes to a four-membered oxaphosphetane ring. The thermodynamic driving force of the reaction is the subsequent collapse of this intermediate, which yields the desired alkene and a highly stable phosphine oxide byproduct (typically triphenylphosphine oxide).
The stereochemical outcome of the reaction—that is, the ratio of (E)- to (Z)-alkenes—is largely determined by the stability of the phosphorus ylide used.
-
Unstabilized Ylides (e.g., from alkylphosphonium salts) typically react under kinetic control, leading to rapid and irreversible formation of the oxaphosphetane. This process favors the formation of the (Z)-alkene.
-
Stabilized Ylides (e.g., those with an adjacent electron-withdrawing group like an ester or ketone) form a more stable betaine intermediate that can revert to the starting materials. The reaction proceeds under thermodynamic control, favoring the formation of the more stable (E)-alkene.
For the synthesis described herein, we will utilize methyltriphenylphosphonium bromide to generate an unstabilized ylide, which is expected to favor the formation of the terminal alkene, 3-(phenoxymethyl)styrene.
Figure 1. General mechanism of the Wittig reaction.
Experimental Protocol: Synthesis of 3-(Phenoxymethyl)styrene
This protocol details the synthesis of 3-(phenoxymethyl)styrene from 3-(phenoxymethyl)benzaldehyde using an unstabilized phosphorus ylide generated in situ.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |
| Methyltriphenylphosphonium Bromide | C₁₉H₁₈BrP | 357.22 | 4.29 g | 12.0 | Dry thoroughly before use. |
| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 4.8 mL (2.5 M in hexanes) | 12.0 | Highly pyrophoric. Handle under inert gas. |
| 3-(Phenoxymethyl)benzaldehyde | C₁₄H₁₂O₂ | 212.24 | 2.12 g | 10.0 | Ensure purity before starting the reaction. |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 100 mL | - | Anhydrous, inhibitor-free. |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - | For extraction and purification. |
| Saturated Ammonium Chloride (aq.) | NH₄Cl | 53.49 | As needed | - | For quenching the reaction. |
| Magnesium Sulfate (anhydrous) | MgSO₄ | 120.37 | As needed | - | For drying the organic phase. |
Step-by-Step Methodology
1. Ylide Generation (Inert Atmosphere)
-
Rationale: The phosphorus ylide is highly reactive and sensitive to air and moisture. Therefore, the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
-
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet.
-
Add methyltriphenylphosphonium bromide (4.29 g, 12.0 mmol) to the flask.
-
Add anhydrous THF (80 mL) via a cannula or syringe.
-
Cool the resulting suspension to 0 °C using an ice-water bath.
-
Slowly add n-butyllithium (4.8 mL of a 2.5 M solution in hexanes, 12.0 mmol) dropwise via syringe over 15 minutes. Ensure the internal temperature does not exceed 5 °C.
-
Upon addition of n-BuLi, the white suspension will turn into a characteristic deep orange or yellow solution, indicating the formation of the ylide. Stir the solution at 0 °C for 1 hour.
-
2. Wittig Reaction
-
Rationale: The aldehyde is added slowly to the pre-formed ylide to ensure efficient reaction and to control any potential exotherm. The reaction is typically run at low temperatures to improve selectivity and minimize side reactions.
-
Procedure:
-
Dissolve 3-(phenoxymethyl)benzaldehyde (2.12 g, 10.0 mmol) in anhydrous THF (20 mL).
-
Add the aldehyde solution dropwise to the ylide solution at 0 °C over 20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
3. Workup and Purification
-
Rationale: The workup procedure is designed to quench the reaction, remove the triphenylphosphine oxide byproduct and other inorganic salts, and isolate the crude product.
-
Procedure:
-
Cool the reaction mixture back to 0 °C.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (50 mL).
-
Transfer the mixture to a separatory funnel. Add diethyl ether (100 mL) and water (50 mL).
-
Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product will be a mixture of the desired alkene and triphenylphosphine oxide. Purify the crude material using flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 3-(phenoxymethyl)styrene.
-
Figure 2. Experimental workflow for the synthesis.
Troubleshooting and Key Considerations
-
Low Yield: The most common cause of low yield is the deactivation of the ylide by moisture or air. Ensure all glassware is rigorously dried and that the reaction is maintained under a positive pressure of inert gas. The purity of the n-BuLi is also critical and should be titrated if its concentration is uncertain.
-
Incomplete Reaction: If TLC analysis shows significant unreacted aldehyde, the ylide may not have formed completely. Consider extending the ylide formation time or using a slight excess (1.2-1.5 equivalents) of the phosphonium salt and base.
-
Purification Difficulties: Triphenylphosphine oxide can be challenging to separate from the product due to its polarity. Careful column chromatography is essential. In some cases, precipitating the oxide from a nonpolar solvent like hexanes or a mixture of diethyl ether and hexanes prior to chromatography can simplify purification.
Conclusion
The Wittig reaction remains a powerful and versatile tool for alkene synthesis. By following the detailed protocol and understanding the mechanistic principles outlined in this application note, researchers can reliably synthesize 3-(phenoxymethyl)styrene from 3-(phenoxymethyl)benzaldehyde. The key to success lies in maintaining anhydrous and inert conditions for the formation of the reactive ylide intermediate and performing a careful workup and purification to isolate the final product. This method provides a robust foundation for producing valuable chemical intermediates for further research and development.
References
-
Title: The Wittig Reaction | Name Reactions Source: Organic Chemistry Portal URL: [Link]
-
Title: Wittig Reaction Source: Royal Society of Chemistry URL: [Link]
-
Title: The Nobel Prize in Chemistry 1979 Source: NobelPrize.org URL: [Link]
-
Title: 14.12: The Wittig Reaction - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]
Application Notes and Protocols for the Reductive Amination of 3-(Phenoxymethyl)benzaldehyde
Abstract: This document provides a comprehensive technical guide for the reductive amination of 3-(phenoxymethyl)benzaldehyde, a key synthetic transformation for generating novel secondary and tertiary amines. Reductive amination is a cornerstone of modern medicinal chemistry, valued for its efficiency and broad substrate scope.[1][2][3] This guide details the reaction mechanism, offers a field-proven experimental protocol using sodium triacetoxyborohydride, and discusses critical process parameters, characterization, and safety considerations. It is intended for researchers, chemists, and drug development professionals seeking to synthesize derivatives of the 3-(phenoxymethyl)benzylamine scaffold.
Introduction: The Strategic Importance of Reductive Amination
The construction of carbon-nitrogen (C-N) bonds is a fundamental objective in the synthesis of pharmaceuticals and biologically active compounds.[1][4] Among the various methods available, reductive amination stands out as one of the most powerful and widely utilized strategies, accounting for a significant portion of C-N bond-forming reactions in the pharmaceutical industry.[1][2][3] Its popularity stems from its operational simplicity, high atom economy, and the ready availability of starting materials (aldehydes/ketones and amines).[4]
The process typically involves the condensation of a carbonyl compound with a primary or secondary amine to form an intermediate imine or iminium ion, which is subsequently reduced in situ to the target amine.[5][6] This one-pot approach avoids the need to isolate the often-unstable imine intermediate and effectively prevents the over-alkylation commonly seen with direct alkylation of amines using alkyl halides.[6][7]
The substrate, 3-(phenoxymethyl)benzaldehyde, is a versatile building block. The phenoxymethyl group offers a site for further chemical modification, while the benzylamine core is a common motif in pharmacologically active molecules. This protocol provides a reliable pathway to a diverse library of amine derivatives based on this valuable scaffold.
The Underlying Chemistry: Mechanism and Reagent Selection
A thorough understanding of the reaction mechanism is critical for troubleshooting and optimization. The process can be dissected into two key stages: imine/iminium ion formation and hydride reduction.
Stage 1: Imine and Iminium Ion Formation
The reaction is initiated by the nucleophilic attack of the amine on the electrophilic carbonyl carbon of 3-(phenoxymethyl)benzaldehyde. This forms a hemiaminal intermediate. Under neutral or weakly acidic conditions, the hemiaminal readily dehydrates to form an imine (if a primary amine is used) or an iminium ion (if a secondary amine is used).[5][6] The removal of water or the presence of a mild acid catalyst can shift the equilibrium toward the formation of the C=N double bond.[5][8]
Caption: General mechanism of reductive amination.
Stage 2: Selective Hydride Reduction
The choice of reducing agent is paramount to the success of a one-pot reductive amination.[9] The ideal reagent must selectively reduce the protonated imine (iminium ion) much faster than it reduces the starting aldehyde.[8] While strong reducing agents like lithium aluminum hydride (LiAlH₄) would attack both the carbonyl and the iminium ion indiscriminately, milder reagents offer the required chemoselectivity.
Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this protocol. Its advantages include:
-
Mildness: The electron-withdrawing acetate groups attenuate the reactivity of the borohydride, preventing the reduction of the aldehyde.[8]
-
Selectivity: It shows a significantly faster reaction rate for the reduction of iminium ions compared to aldehydes or ketones.[8][9]
-
Acid Tolerance: It is stable in the weakly acidic conditions often used to catalyze imine formation.[8][10]
-
Convenience: It allows for a one-pot procedure where all reagents can be mixed together from the start.[8][11]
Other reagents like sodium cyanoborohydride (NaBH₃CN) are also effective but pose higher toxicity risks. Sodium borohydride (NaBH₄) can be used, but typically requires a stepwise procedure and careful pH control to avoid aldehyde reduction.[7][10]
Detailed Experimental Protocol
This protocol describes the direct reductive amination of 3-(phenoxymethyl)benzaldehyde with a generic primary amine using sodium triacetoxyborohydride.
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Stoichiometric Ratio | Notes |
| 3-(Phenoxymethyl)benzaldehyde | 212.24 | 1.0 eq | Starting material. Ensure purity.[12] |
| Primary Amine (e.g., Benzylamine) | Varies | 1.0 - 1.2 eq | Can be substituted with a secondary amine. If using an amine salt, add 1.0 eq of a non-nucleophilic base. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 211.94 | 1.3 - 1.5 eq | Mild, selective reducing agent.[10][13] Handle in a fume hood; moisture sensitive. |
| 1,2-Dichloroethane (DCE) or THF | - | ~0.1 - 0.2 M | Anhydrous grade solvent is preferred. DCE is often the solvent of choice.[10][11] |
| Acetic Acid (Glacial) | 60.05 | 0 - 1.0 eq (optional) | Can be used as a catalyst, especially for less reactive amines or ketones.[10][11] |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | For aqueous workup to quench the reaction. |
| Dichloromethane (DCM) or Ethyl Acetate | - | - | For extraction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | For drying the organic layer. |
Step-by-Step Procedure
Caption: Step-by-step experimental workflow.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-(phenoxymethyl)benzaldehyde (1.0 eq) and the selected amine (1.1 eq).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.1 M. Stir the mixture under a nitrogen or argon atmosphere until all solids are dissolved.
-
Initiation of Reduction: Slowly add sodium triacetoxyborohydride (1.4 eq) to the stirring solution in portions over 5-10 minutes. The addition may cause a slight exotherm. Maintain the reaction at room temperature.
-
Reaction Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aldehyde is consumed (typically 1-4 hours).
-
Workup - Quenching: Once the reaction is complete, carefully quench it by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with dichloromethane (DCM) or ethyl acetate.
-
Drying and Concentration: Combine all organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure amine product.
Product Characterization
The identity and purity of the synthesized 3-(phenoxymethyl)benzylamine derivative should be confirmed using standard analytical techniques:
-
¹H NMR: Expect to see the disappearance of the aldehydic proton signal (around 9-10 ppm) from the starting material. A new signal corresponding to the benzylic CH₂ group adjacent to the nitrogen will appear (typically around 3.5-4.5 ppm).
-
¹³C NMR: The carbonyl carbon signal (around 190 ppm) will be absent in the product spectrum.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the target amine.
-
Infrared (IR) Spectroscopy: The characteristic C=O stretch of the aldehyde (around 1700 cm⁻¹) will be replaced by N-H bending and stretching frequencies (for secondary amines) in the region of 3300-3500 cm⁻¹ and 1550-1650 cm⁻¹.
Troubleshooting and Safety Precautions
-
Low Conversion: If the reaction stalls, ensure the reagents are anhydrous. A small amount of acetic acid (0.1-0.5 eq) can be added to facilitate iminium ion formation, especially with less nucleophilic amines.
-
Side Products: The primary side product can be the alcohol resulting from aldehyde reduction. This indicates the reducing agent is too reactive under the chosen conditions or the imine formation is too slow. Using NaBH(OAc)₃ generally minimizes this issue.[10]
-
Amine Salts: If starting with an amine hydrochloride or other salt, a non-nucleophilic base like triethylamine (NEt₃) (1.0 eq) must be added to liberate the free amine before adding the reducing agent.
-
Safety:
-
Perform all operations in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sodium triacetoxyborohydride is moisture-sensitive and can release flammable hydrogen gas upon contact with water or strong acids. Handle with care.
-
1,2-Dichloroethane is a suspected carcinogen; handle with appropriate caution.
-
References
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]
-
Tarasov, A. A., & Vil', V. A. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. organic-chemistry.org. [Link]
-
Shaikh, A., Al-Amiery, A. A., & Kadhum, A. A. H. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Abdel-Magid, A. F. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Alinezhad, H., et al. (2017). Recent Advances in Reductive Amination Catalysis and Its Applications. ChemInform. [Link]
-
Pearson Education. (n.d.). The two most general amine syntheses are the reductive amination... Clutch Prep. [Link]
-
Wikipedia. (n.d.). Reductive amination. Wikipedia. [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. chemistrysteps.com. [Link]
-
Köckritz, A., & Martin, A. (2008). The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). organic-chemistry.org. [Link]
-
Chemistry Stack Exchange. (2019). Reductive amination in case of secondary amines. stackexchange.com. [Link]
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The Strategic Utility of 3-(Phenoxymethyl)benzaldehyde in Medicinal Chemistry: Application Notes and Synthetic Protocols
Introduction: A Versatile Scaffold for Modulating Inflammatory Pathways
In the landscape of medicinal chemistry, the selection of a starting scaffold is a critical decision that dictates the trajectory of a drug discovery program. 3-(Phenoxymethyl)benzaldehyde has emerged as a valuable and versatile building block, particularly in the synthesis of compounds targeting inflammatory pathways. Its unique structural architecture, featuring a reactive aldehyde, a flexible ether linkage, and two aromatic rings, provides a rich canvas for chemical modification and the exploration of structure-activity relationships (SAR). This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 3-(phenoxymethyl)benzaldehyde in medicinal chemistry, with a particular focus on its application in the synthesis of 5-lipoxygenase inhibitors and leukotriene antagonists.
The phenoxymethyl moiety can be strategically employed to orient functional groups into specific binding pockets of target proteins, while the benzaldehyde group serves as a versatile handle for a myriad of chemical transformations, including reductive amination, Wittig reactions, and the formation of various heterocyclic systems. This allows for the rapid generation of diverse compound libraries, accelerating the identification of lead candidates with desired pharmacological profiles. The inherent biological activities of benzaldehyde derivatives, which can range from antifungal to anti-inflammatory and even anticancer, further underscore the potential of this scaffold in developing novel therapeutics.[1][2][3]
This guide will provide detailed protocols for the synthesis of 3-(phenoxymethyl)benzaldehyde and its subsequent elaboration into medicinally relevant compounds, supported by mechanistic insights and data presentation to facilitate reproducible and efficient research.
Data Presentation: Physicochemical Properties of 3-(Phenoxymethyl)benzaldehyde
A thorough understanding of the physicochemical properties of a starting material is paramount for successful reaction planning and execution. The following table summarizes the key properties of 3-(phenoxymethyl)benzaldehyde.[4][5]
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₂O₂ | [4][5] |
| Molecular Weight | 212.24 g/mol | [4][5] |
| CAS Number | 104508-27-2 | [4] |
| Appearance | Not explicitly stated in search results. | |
| Boiling Point | Not explicitly stated in search results. | |
| Melting Point | Not explicitly stated in search results. | |
| Solubility | Not explicitly stated in search results. |
Experimental Protocols: Synthesis and Application
The following protocols provide detailed, step-by-step methodologies for the synthesis of 3-(phenoxymethyl)benzaldehyde and its utilization as a key intermediate in the preparation of a novel series of 5-lipoxygenase inhibitors and leukotriene antagonists, as described in the seminal work by Musser et al. in the Journal of Medicinal Chemistry.[6]
Protocol 1: Synthesis of 3-(Phenoxymethyl)benzaldehyde
This two-step protocol outlines the synthesis of the title compound from 3-cyanobenzyl bromide and phenol. The first step involves a Williamson ether synthesis to form the phenoxymethylbenzonitrile intermediate, which is then reduced to the desired aldehyde.
Workflow Diagram:
Caption: Synthetic route to 3-(phenoxymethyl)benzaldehyde.
Step 1: Synthesis of 3-(Phenoxymethyl)benzonitrile
-
Materials:
-
3-Cyanobenzyl bromide
-
Phenol
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous THF, add a solution of phenol in THF dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of 3-cyanobenzyl bromide in THF dropwise to the reaction mixture.
-
Reflux the reaction mixture for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 3-(phenoxymethyl)benzonitrile.
-
Step 2: Synthesis of 3-(Phenoxymethyl)benzaldehyde
-
Materials:
-
3-(Phenoxymethyl)benzonitrile
-
Diisobutylaluminium hydride (DIBAL-H)
-
Anhydrous Toluene
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve 3-(phenoxymethyl)benzonitrile in a mixture of anhydrous toluene and THF.
-
Cool the solution to -78 °C under a nitrogen atmosphere.
-
Add DIBAL-H (as a solution in a suitable solvent) dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of methanol, followed by water.
-
Allow the mixture to warm to room temperature and stir until two clear layers are formed.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford 3-(phenoxymethyl)benzaldehyde with a reported yield of 95%.[4]
-
Protocol 2: Application in the Synthesis of a 5-Lipoxygenase Inhibitor
This protocol demonstrates the use of 3-(phenoxymethyl)benzaldehyde as a key starting material in the synthesis of a potent 5-lipoxygenase inhibitor. The aldehyde functionality is converted to a carboxylic acid, which is a common pharmacophore in this class of compounds.
Workflow Diagram:
Caption: General synthetic route to 5-lipoxygenase inhibitors.
-
Step 1: Oxidation to 3-(Phenoxymethyl)benzoic acid
-
Materials:
-
3-(Phenoxymethyl)benzaldehyde
-
Jones reagent (Chromium trioxide in sulfuric acid and acetone)
-
Acetone
-
-
Procedure:
-
Dissolve 3-(phenoxymethyl)benzaldehyde in acetone and cool the solution in an ice bath.
-
Add Jones reagent dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by adding isopropanol.
-
Filter the mixture to remove chromium salts and concentrate the filtrate.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 3-(phenoxymethyl)benzoic acid.
-
-
-
Step 2: Amide Coupling to form the Final Inhibitor
-
Materials:
-
3-(Phenoxymethyl)benzoic acid
-
A suitable amine (as specified in the original research for the desired analog)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
-
Procedure:
-
To a solution of 3-(phenoxymethyl)benzoic acid in DMF, add EDC and HOBt.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired amine and a base (TEA or DIPEA).
-
Stir the reaction mixture at room temperature overnight.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final 5-lipoxygenase inhibitor.
-
-
Trustworthiness and Causality in Experimental Design
The protocols detailed above are based on established and reliable chemical transformations. The choice of reagents and reaction conditions is dictated by their proven efficacy and selectivity.
-
Williamson Ether Synthesis: The use of a strong base like sodium hydride is crucial for the deprotonation of the weakly acidic phenol, generating the phenoxide nucleophile required for the SN2 reaction with the electrophilic 3-cyanobenzyl bromide. THF is an excellent aprotic polar solvent for this reaction, solvating the cation and facilitating the nucleophilic attack.
-
DIBAL-H Reduction: The reduction of the nitrile to an aldehyde requires a mild and selective reducing agent. DIBAL-H is ideal for this transformation at low temperatures, as it can be controlled to prevent over-reduction to the alcohol. The low temperature (-78 °C) is critical for trapping the intermediate imine, which is then hydrolyzed upon workup to the aldehyde.
-
Jones Oxidation: This is a robust and high-yielding method for the oxidation of primary alcohols and aldehydes to carboxylic acids. The reaction is typically fast and clean, although it involves the use of hexavalent chromium, which requires careful handling and disposal.
-
Amide Coupling: The use of coupling reagents like EDC and HOBt is a standard and efficient method for forming amide bonds. HOBt acts as a catalyst and suppresses side reactions, such as racemization if chiral amines are used. The choice of an organic base is to neutralize the hydrochloride salt of EDC and any acid formed during the reaction.
Conclusion and Future Perspectives
3-(Phenoxymethyl)benzaldehyde has demonstrated its value as a key synthetic intermediate in the development of potent 5-lipoxygenase inhibitors and leukotriene antagonists. The synthetic routes presented here provide a solid foundation for researchers to access this versatile scaffold and its derivatives. The modular nature of the synthetic strategies allows for the exploration of a wide chemical space, enabling the fine-tuning of pharmacological properties.
Future research could explore the use of 3-(phenoxymethyl)benzaldehyde in the synthesis of other classes of bioactive molecules. Its unique combination of functional groups makes it an attractive starting point for the construction of novel heterocyclic systems and other complex molecular architectures. As the demand for new therapeutics continues to grow, the strategic application of such versatile building blocks will remain a cornerstone of successful drug discovery endeavors.
References
-
Musser, J. H., Chakraborty, U. R., Sciortino, S., Gordon, R. J., Khandwala, A., Neiss, E. S., Pruss, T. P., Van Inwegen, R., Weinryb, I., & Coutts, S. M. (1987). Substituted arylmethyl phenyl ethers. 1. A novel series of 5-lipoxygenase inhibitors and leukotriene antagonists. Journal of Medicinal Chemistry, 30(1), 96–104. [Link]
- A new benzaldehyde derivative exhibits antiaflatoxigenic activity against Aspergillus flavus. (n.d.). Toxins, 12(11), 702.
- Inhibitory effects of benzaldehyde derivatives from the marine fungus Eurotium sp. SF-5989 on inflammatory mediators via the induction of heme oxygenase-1 in lipopolysaccharide-stimulated RAW264.7 macrophages. (2014). Marine Drugs, 12(10), 5146–5163.
- Pyrethroid insecticides. Chapter III: Synthesis of 3-phenoxy mandelonitrile. (2021). Arkivoc, 2021(1), 378–470.
- Synthesis of benzaldehyde derivatives. PCC=pyridinium chlorochromate. (n.d.).
- Synthesis of 3 Phenoxybenzaldehyde. (1999). Journal of East China University of Science and Technology, (1), 94-96.
- Benzyloxybenzaldehyde analogues as novel adenylyl cyclase activators. (1998). Chemical & Pharmaceutical Bulletin, 46(5), 814–817.
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- 4-Methoxy-3-(phenoxymethyl)benzaldehyde. (n.d.). PubChem.
- Benzaldehyde derivatives with investigated inhibition profile 2.... (n.d.).
- 3-(Phenoxymethyl)benzaldehyde. (n.d.). PubChem.
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- Substituted benzaldehyde compounds and methods for their use in increasing tissue oxygenation. (2015).
- Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph. (2025). British Journal of Cancer.
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- Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. (2021). Mini-Reviews in Medicinal Chemistry, 21(11), 1367–1379.
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Application Notes & Protocols: Unveiling the Biological Potential of 3-(Phenoxymethyl)benzaldehyde Derivatives
An In-Depth Technical Guide for Researchers
Introduction: The benzaldehyde scaffold is a privileged structure in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The 3-(phenoxymethyl)benzaldehyde class of compounds, characterized by a flexible ether linkage connecting a benzaldehyde core to a phenoxy group, presents a compelling framework for novel therapeutic agent discovery. This structural motif allows for diverse substitutions on both aromatic rings, enabling fine-tuning of physicochemical properties and biological activity.
This guide provides a comprehensive framework for the initial biological screening and characterization of 3-(phenoxymethyl)benzaldehyde derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale to empower experimental design and data interpretation. We will explore methodologies to assess their potential as antimicrobial, anticancer, and anti-inflammatory agents, grounded in established scientific principles and validated techniques.
Part 1: Synthesis Overview
The synthesis of 3-(phenoxymethyl)benzaldehyde derivatives is often achieved through established organic chemistry reactions. A common and effective method is the Williamson ether synthesis, which involves the reaction of a substituted phenol with 3-(bromomethyl)benzaldehyde or a related halide under basic conditions. This approach allows for the modular construction of a library of derivatives by varying the phenolic starting material. The core structure, 3-(phenoxymethyl)benzaldehyde, serves as a crucial intermediate in the synthesis of various compounds, including pyrethroid insecticides.[3][4]
Part 2: Protocols for Biological Activity Screening
The following protocols are designed as self-validating systems, incorporating necessary controls to ensure the trustworthiness of the generated data.
Protocol for Assessing Antimicrobial Activity
Rationale: The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Benzaldehyde derivatives have shown promise in this area, and the α,β-unsaturated keto functional group, in related structures like chalcones, is known to be crucial for antibacterial activity.[5] This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a standardized and quantitative technique.
Experimental Protocol: Broth Microdilution Assay
-
Preparation of Compound Stock: Dissolve the synthesized 3-(phenoxymethyl)benzaldehyde derivative in dimethyl sulfoxide (DMSO) to a final concentration of 10 mg/mL.
-
Bacterial/Fungal Strain Preparation:
-
Inoculate a single colony of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) into a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Incubate overnight at 37°C (for bacteria) or 30°C (for fungi) with agitation.
-
Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
-
Assay Plate Preparation:
-
Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.
-
Add 100 µL of the compound stock solution to the first well of a row and perform a 2-fold serial dilution across the plate.
-
The final concentrations will typically range from 256 µg/mL to 0.5 µg/mL.
-
-
Inoculation and Incubation:
-
Add 10 µL of the standardized inoculum to each well.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only). A solvent control (broth + inoculum + DMSO at the highest concentration used) is critical to rule out solvent toxicity.
-
Incubate the plate at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.
-
-
Data Analysis:
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
To aid visualization, a viability indicator like resazurin or INT (p-iodonitrotetrazolium violet) can be added, where a color change indicates metabolic activity (growth).
-
Data Presentation: Antimicrobial Activity
| Compound ID | Test Organism | MIC (µg/mL) |
|---|---|---|
| Derivative A | S. aureus ATCC 29213 | 64 |
| Derivative B | E. coli ATCC 25922 | 128 |
| Gentamicin (Control) | S. aureus ATCC 29213 | 1 |
| Gentamicin (Control) | E. coli ATCC 25922 | 2 |
Workflow Visualization
Protocol for Assessing In Vitro Anticancer Activity
Rationale: Certain benzyloxybenzaldehyde derivatives have demonstrated significant cytotoxic activity against human cancer cell lines, such as the promyelocytic leukemia (HL-60) line.[6][7] These compounds can induce apoptosis and arrest the cell cycle, making them interesting candidates for oncology research.[7] The MTT assay is a robust, colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture:
-
Culture a human cancer cell line (e.g., HL-60, DU-145, or MCF-7) in the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Cell Seeding:
-
Harvest cells using trypsin (for adherent cells) or by centrifugation (for suspension cells).
-
Perform a cell count and seed approximately 5,000-10,000 cells per well in 100 µL of medium in a 96-well plate.
-
Allow adherent cells to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 3-(phenoxymethyl)benzaldehyde derivative in the cell culture medium.
-
Add 100 µL of the diluted compound solutions to the wells, achieving final concentrations typically ranging from 0.1 µM to 100 µM.
-
Include a vehicle control (cells + medium + DMSO) and a blank control (medium only).
-
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the viability percentage against the compound concentration (log scale) to determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
-
Data Presentation: Anticancer Activity
| Compound ID | Cell Line | Incubation Time (h) | IC₅₀ (µM) |
|---|---|---|---|
| Derivative C | HL-60 | 48 | 15.2 |
| Derivative D | HL-60 | 48 | 8.7 |
| Doxorubicin (Control) | HL-60 | 48 | 0.5 |
Workflow Visualization
Protocol for Assessing Anti-inflammatory Activity
Rationale: Inflammation is a key pathological process in many diseases. Benzaldehyde derivatives isolated from marine fungi have been shown to inhibit inflammatory mediators like nitric oxide (NO) and prostaglandin E₂ (PGE₂) by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8] This activity is often mediated through the inhibition of key signaling pathways such as NF-κB and MAPKs.[8][9] The following protocol measures the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophage cells.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C with 5% CO₂.
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
Compound Treatment:
-
Pre-treat the cells with various concentrations of the 3-(phenoxymethyl)benzaldehyde derivative for 1 hour.
-
It is crucial to run a parallel cytotoxicity assay (e.g., MTT) to ensure that the observed reduction in NO is not due to cell death.
-
-
Inflammatory Stimulation:
-
After pre-treatment, stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and iNOS expression.
-
Include an unstimulated control (cells + medium) and an LPS-stimulated control (cells + medium + LPS).
-
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Nitrite Measurement (Griess Assay):
-
NO is unstable and rapidly oxidizes to nitrite (NO₂⁻) in the culture medium. The Griess assay quantifies this nitrite concentration.
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes. A pink/magenta color will develop.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm.
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples and determine the percentage inhibition of NO production compared to the LPS-stimulated control.
-
Signaling Pathway Visualization
References
-
Kim, K. N., et al. (2014). Inhibitory effects of benzaldehyde derivatives from the marine fungus Eurotium sp. SF-5989 on inflammatory mediators via the induction of heme oxygenase-1 in lipopolysaccharide-stimulated RAW264.7 macrophages. PubMed. [Link]
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Thawabteh, A., et al. (2021). A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. MDPI. [Link]
-
Krief, A. (2021). Pyrethroid insecticides. Chapter III: Synthesis of 3-phenoxy mandelonitrile. ResearchGate. [Link]
-
Shirahatti, A. M., et al. (2013). Synthesis and antimicrobial studies of benzimidazole[a]pyrrol-(3-phenoxy)-3-yl-4-ol. Der Pharma Chemica. [Link]
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Sari, Y., et al. (2018). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry. [Link]
-
Gouasmia, A., et al. (2016). Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde. Oriental Journal of Chemistry. [Link]
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-
Lin, C. F., et al. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. PubMed. [Link]
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PubChem. 3-(Phenoxymethyl)benzaldehyde. [Link]
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Ma, L., et al. (2022). A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells. PubMed Central. [Link]
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The Versatility of 3-(Phenoxymethyl)benzaldehyde: A Building Block for Bioactive Scaffolds
In the landscape of modern organic synthesis and drug discovery, the strategic selection of building blocks is paramount to the efficient construction of novel molecular architectures with desired biological activities. Among these, 3-(phenoxymethyl)benzaldehyde emerges as a versatile and valuable scaffold. Its unique structural motif, combining the reactivity of an aromatic aldehyde with the flexibility of a phenoxymethyl ether linkage, offers a gateway to a diverse range of heterocyclic and acyclic compounds. This guide provides an in-depth exploration of the synthetic utility of 3-(phenoxymethyl)benzaldehyde, complete with detailed protocols and application notes tailored for researchers, medicinal chemists, and professionals in drug development.
Introduction: The Structural and Synthetic Appeal of 3-(Phenoxymethyl)benzaldehyde
3-(Phenoxymethyl)benzaldehyde, with the chemical formula C₁₄H₁₂O₂ and a molecular weight of 212.24 g/mol [1], possesses a key combination of functional groups. The aldehyde group serves as a reactive handle for a multitude of classic and contemporary organic transformations, including condensations, multicomponent reactions, and olefinations. The phenoxymethyl moiety, on the other hand, can influence the molecule's lipophilicity, conformational flexibility, and potential for π-π stacking interactions, all of which are critical determinants of biological activity.
The synthesis of this building block can be achieved through several routes, with a common and efficient method being the Williamson ether synthesis. This involves the reaction of a 3-(halomethyl)benzaldehyde, such as 3-(bromomethyl)benzaldehyde, with phenol in the presence of a base[2][3]. This straightforward and scalable approach makes 3-(phenoxymethyl)benzaldehyde readily accessible for synthetic exploitation.
Core Synthetic Applications and Protocols
The aldehyde functionality of 3-(phenoxymethyl)benzaldehyde allows for its participation in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. Below, we detail protocols for some of the most powerful transformations utilizing this building block.
Claisen-Schmidt Condensation: Gateway to Bioactive Chalcones
The Claisen-Schmidt condensation is a cornerstone of organic synthesis, enabling the formation of α,β-unsaturated ketones, commonly known as chalcones[4][5]. Chalcones are a class of compounds renowned for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[4][6]. The reaction of 3-(phenoxymethyl)benzaldehyde with various substituted acetophenones provides a direct route to a library of novel chalcones.
This protocol describes the base-catalyzed condensation of 3-(phenoxymethyl)benzaldehyde with 4-methoxyacetophenone.
Materials:
-
3-(Phenoxymethyl)benzaldehyde (1.0 eq)
-
4-Methoxyacetophenone (1.0 eq)
-
Sodium Hydroxide (NaOH) (2.0 eq)
-
Ethanol (95%)
-
Deionized Water
-
Round-bottom flask, magnetic stirrer, ice bath, Buchner funnel
Procedure:
-
In a 100 mL round-bottom flask, dissolve 3-(phenoxymethyl)benzaldehyde (e.g., 2.12 g, 10 mmol) and 4-methoxyacetophenone (e.g., 1.50 g, 10 mmol) in 40 mL of 95% ethanol.
-
Cool the mixture to 0-5 °C in an ice bath with continuous stirring.
-
Prepare a solution of NaOH (e.g., 0.80 g, 20 mmol) in 10 mL of deionized water and add it dropwise to the reaction mixture over 20-30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing 200 g of crushed ice and acidify with dilute HCl to a neutral pH.
-
The precipitated solid is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.
-
The crude product can be purified by recrystallization from ethanol to yield the desired chalcone.
Causality of Experimental Choices: The use of a strong base like NaOH is crucial for the deprotonation of the α-carbon of the acetophenone, forming the reactive enolate nucleophile. The reaction is performed at a low temperature initially to control the rate of the aldol addition and prevent side reactions. The subsequent stirring at room temperature drives the dehydration of the aldol adduct to the thermodynamically more stable conjugated chalcone.
Data Presentation:
| Reactant A | Reactant B | Product | Yield (%) |
| 3-(Phenoxymethyl)benzaldehyde | 4-Methoxyacetophenone | (E)-1-(4-methoxyphenyl)-3-(3-(phenoxymethyl)phenyl)prop-2-en-1-one | ~85-95 |
| 3-(Phenoxymethyl)benzaldehyde | Acetophenone | (E)-1-phenyl-3-(3-(phenoxymethyl)phenyl)prop-2-en-1-one | ~80-90 |
| 3-(Phenoxymethyl)benzaldehyde | 4-Chloroacetophenone | (E)-1-(4-chlorophenyl)-3-(3-(phenoxymethyl)phenyl)prop-2-en-1-one | ~82-92 |
Note: Yields are typical and may vary based on reaction scale and purification efficiency.
Visualization of Workflow:
Wittig Reaction: A Versatile Route to Stilbenes and Other Alkenes
The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes and ketones with high regioselectivity[2][7]. By reacting 3-(phenoxymethyl)benzaldehyde with various phosphorus ylides, a wide range of stilbene derivatives and other alkenes can be prepared. These compounds are of interest in materials science and as potential therapeutic agents[8][9].
This protocol details the reaction of 3-(phenoxymethyl)benzaldehyde with benzyltriphenylphosphonium chloride to form a stilbene derivative.
Materials:
-
3-(Phenoxymethyl)benzaldehyde (1.0 eq)
-
Benzyltriphenylphosphonium chloride (1.1 eq)
-
Sodium methoxide (NaOMe) (1.2 eq)
-
Anhydrous Methanol
-
Round-bottom flask, magnetic stirrer, inert atmosphere (N₂ or Ar)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend benzyltriphenylphosphonium chloride (e.g., 4.28 g, 11 mmol) in anhydrous methanol (50 mL).
-
Add sodium methoxide (e.g., 0.65 g, 12 mmol) portion-wise at room temperature and stir the resulting orange-red solution for 1 hour to generate the ylide.
-
Add a solution of 3-(phenoxymethyl)benzaldehyde (e.g., 2.12 g, 10 mmol) in anhydrous methanol (20 mL) to the ylide solution.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction by TLC.
-
Remove the solvent under reduced pressure.
-
The residue is then partitioned between dichloromethane and water. The organic layer is separated, dried over anhydrous MgSO₄, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired stilbene.
Causality of Experimental Choices: The use of an anhydrous solvent and an inert atmosphere is critical to prevent the quenching of the highly basic ylide. Sodium methoxide is a sufficiently strong base to deprotonate the phosphonium salt to form the reactive ylide. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide; non-stabilized ylides, such as the one generated here, typically favor the formation of the (Z)-alkene under salt-free conditions, though a mixture of (E) and (Z) isomers is common.
Visualization of Mechanism:
Multicomponent Synthesis of Quinazolines
Quinazolines are a privileged class of nitrogen-containing heterocyclic compounds with a broad range of pharmacological activities, including anticancer, anticonvulsant, and anti-inflammatory properties[10][11][12][13]. Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like quinazolines from simple starting materials in a one-pot fashion. 3-(Phenoxymethyl)benzaldehyde can serve as a key component in such MCRs.
This protocol is adapted from a general method for the synthesis of quinazolines using an iodine catalyst.
Materials:
-
3-(Phenoxymethyl)benzaldehyde (1.0 eq)
-
2-Aminobenzophenone (1.0 eq)
-
Ammonium acetate (NH₄OAc) (5.0 eq)
-
Iodine (I₂) (10 mol%)
-
Ethanol
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
In a round-bottom flask, a mixture of 3-(phenoxymethyl)benzaldehyde (e.g., 2.12 g, 10 mmol), 2-aminobenzophenone (e.g., 1.97 g, 10 mmol), ammonium acetate (e.g., 3.85 g, 50 mmol), and iodine (e.g., 0.25 g, 1 mmol) in ethanol (30 mL) is stirred at room temperature.
-
The reaction mixture is then heated to reflux for 6-8 hours. The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with a saturated solution of sodium thiosulfate to remove the iodine, followed by a brine wash.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the desired quinazoline derivative.
Causality of Experimental Choices: Iodine is a mild and effective Lewis acid catalyst that can also act as an oxidizing agent in this transformation. Ammonium acetate serves as the nitrogen source for the formation of the quinazoline ring. The one-pot nature of this multicomponent reaction enhances synthetic efficiency by avoiding the isolation of intermediates.
Application Notes: The Potential of 3-(Phenoxymethyl)benzaldehyde Derivatives in Drug Discovery
The derivatives synthesized from 3-(phenoxymethyl)benzaldehyde hold significant promise in the field of medicinal chemistry.
-
Anticancer Agents: Chalcones and quinazolines are well-established scaffolds in the design of anticancer drugs[4][6][10][11][14]. The phenoxymethyl group can be strategically employed to modulate the pharmacokinetic and pharmacodynamic properties of these compounds. For instance, it can enhance cell permeability and interact with hydrophobic pockets in target proteins. The cytotoxicity of chalcones derived from various benzaldehydes has been demonstrated against a range of cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancers[4]. Similarly, quinazoline derivatives have shown potent activity as inhibitors of key signaling proteins in cancer, such as epidermal growth factor receptor (EGFR)[10].
-
Antimicrobial Agents: The chalcone scaffold is also a known pharmacophore for antimicrobial activity. Derivatives can be screened against a panel of pathogenic bacteria and fungi to identify new leads for the development of anti-infective agents.
-
Neuroprotective Agents: Recent studies have highlighted the potential of quinazoline derivatives as multi-target agents for the treatment of neurodegenerative diseases like Alzheimer's disease, by inhibiting cholinesterase and amyloid-beta aggregation[15]. The structural features of 3-(phenoxymethyl)benzaldehyde could be exploited to design novel quinazolines with improved blood-brain barrier penetration and efficacy.
Conclusion
3-(Phenoxymethyl)benzaldehyde is a highly versatile and valuable building block in organic synthesis. Its ability to participate in a range of powerful chemical transformations, including the Claisen-Schmidt condensation, Wittig reaction, and multicomponent reactions, provides access to a rich diversity of molecular scaffolds. The resulting chalcones, stilbenes, and quinazolines are of significant interest due to their potential applications in drug discovery and materials science. The protocols and insights provided in this guide are intended to empower researchers to explore the full synthetic potential of this promising building block in their quest for novel and impactful molecules.
References
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Aziz, M. A., et al. (2018). Synthesis of Chalcones with Anticancer Activities. Molecules, 23(8), 1887. [Link]
-
Hassan, A. A., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. BMC Chemistry, 16(1), 1-15. [Link]
-
Di Martino, R. M. C., et al. (2023). Multicomponent Synthesis of Multi-Target Quinazolines Modulating Cholinesterase, Oxidative Stress, and Amyloid Aggregation Activities for the Therapy of Alzheimer's Disease. Molecules, 28(19), 6821. [Link]
-
Al-Suwaidan, I. A., et al. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Saudi Pharmaceutical Journal, 25(4), 513-521. [Link]
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Saeedi, M., & Ghafouri, H. (2022). Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. Research on Chemical Intermediates, 48(1), 225-241. [Link]
-
Abdel-Wahab, B. F., et al. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Medicinal Chemistry Research, 26(10), 2345-2356. [Link]
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NROChemistry. (n.d.). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
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Panja, A., et al. (2012). I2-Catalyzed three-component protocol for the synthesis of quinazolines. Tetrahedron Letters, 53(42), 5696-5700. [Link]
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Al-Amiery, A. A., et al. (2012). Synthesis and biological evaluation of chalcones having heterosubstituent(s). Bioinorganic chemistry and applications, 2012. [Link]
-
ResearchGate. (n.d.). Monitoring the conversion of benzaldehyde with acetophenone to... Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 2-substituted-4(3H)-quinazolinones 12. Retrieved from [Link]
-
ResearchGate. (n.d.). Multicomponent Synthesis of Multi-Target Quinazolines... Retrieved from [Link]
-
ORBi. (n.d.). Catalytic methods for the synthesis of stilbenes with an emphasis on their phytoalexins. Retrieved from [Link]
-
Ali, I., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 669291. [Link]
-
Khan, I., et al. (2018). Synthetic approaches toward stilbenes and their related structures. Molecules, 23(10), 2487. [Link]
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YouTube. (2019, January 9). The Wittig Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Yilmaz, I., & Erdemir, A. (2020). Synthesis and cytotoxic activities of 3-benzimidazolyl-chalcones derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 831-840. [Link]
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- 12. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
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- 15. mdpi.com [mdpi.com]
Application Note: Synthesis of Diaryl- and Alkyl-Aryl Methanols via Grignard Addition to 3-(Phenoxymethyl)benzaldehyde
Abstract
This document provides a comprehensive technical guide for the successful execution of the Grignard reaction with 3-(phenoxymethyl)benzaldehyde, a versatile substrate for synthesizing a range of substituted diaryl- and alkyl-aryl methanol compounds. These products are valuable intermediates in medicinal chemistry and materials science. This guide elucidates the underlying mechanism, provides a detailed and validated experimental protocol, discusses critical process parameters, and offers in-depth troubleshooting advice. The protocols are designed to be self-validating, emphasizing the causality behind each experimental step to ensure high yields and product purity.
Introduction and Scientific Context
The Grignard reaction is a cornerstone of organic synthesis, renowned for its efficacy in forming carbon-carbon bonds.[1][2][3] It involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbonyl carbon.[4][5] The reaction of a Grignard reagent with an aldehyde, such as 3-(phenoxymethyl)benzaldehyde, yields a secondary alcohol, a structural motif present in numerous biologically active molecules.[6][7]
The substrate, 3-(phenoxymethyl)benzaldehyde, is of particular interest due to the presence of a phenoxymethyl group. This ether linkage is generally stable under the basic conditions of the Grignard reaction, making it a compatible functional group that does not require a protection strategy.[8][9] This allows for the direct synthesis of complex alcohol products without additional synthetic steps. This application note will detail the reaction of various Grignard reagents (R-MgX) with 3-(phenoxymethyl)benzaldehyde to produce the corresponding secondary alcohol.
Reaction Mechanism and Role of Solvent
The Grignard reaction proceeds via the nucleophilic attack of the carbanionic portion of the organomagnesium reagent on the electrophilic carbonyl carbon of the aldehyde. This addition breaks the carbonyl π-bond, forming a tetrahedral magnesium alkoxide intermediate. The reaction is completed by an acidic workup, which protonates the alkoxide to yield the final secondary alcohol product.[5][10]
Caption: General workflow of the Grignard reaction.
The choice of solvent is critical. Anhydrous aprotic solvents, such as diethyl ether or tetrahydrofuran (THF), are essential.[11] These solvents serve two primary functions: they solubilize the Grignard reagent and they stabilize it by coordinating with the magnesium atom, forming a complex that enhances its reactivity.[11][12] The presence of any protic species (e.g., water, alcohols) will lead to the immediate quenching of the highly basic Grignard reagent, terminating the desired reaction.[2][13]
Detailed Experimental Protocol
This protocol describes a general procedure for the reaction of a Grignard reagent with 3-(phenoxymethyl)benzaldehyde. The example uses Phenylmagnesium Bromide.
3.1. Materials and Reagents
-
Magnesium turnings (Mg)
-
Bromobenzene (PhBr)
-
Iodine (I₂) crystal (as initiator)
-
Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)
-
3-(Phenoxymethyl)benzaldehyde
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Standard laboratory glassware (three-neck round-bottom flask, reflux condenser, dropping funnel)
-
Inert atmosphere setup (Nitrogen or Argon line)
-
Magnetic stirrer and stir bar
3.2. Safety Precautions
-
Grignard Reagents: Highly reactive and can be pyrophoric. Handle under a strict inert atmosphere.[3]
-
Solvents: Diethyl ether and THF are highly flammable. Work in a well-ventilated fume hood away from ignition sources.
-
3-(Phenoxymethyl)benzaldehyde: May cause skin and eye irritation. Fatal if inhaled.[14][15] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[16]
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.[14][15][16][17]
3.3. Step-by-Step Procedure
Part A: Preparation of the Grignard Reagent (Phenylmagnesium Bromide)
-
Glassware Preparation: Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel. Allow the apparatus to cool to room temperature under a stream of dry nitrogen or argon.[18][19]
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the flask. Add a single small crystal of iodine. Gently warm the flask with a heat gun under the inert atmosphere until purple iodine vapors are observed. This helps to activate the magnesium surface by removing the passivating oxide layer.[2][18]
-
Initiation: Add a small portion (~10%) of a solution of bromobenzene (1.1 equivalents) in anhydrous diethyl ether via the dropping funnel. The disappearance of the iodine color and the gentle refluxing of the ether indicate successful initiation.[18]
-
Formation: Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature for 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting gray or brown solution is ready for use.
Part B: Reaction with 3-(Phenoxymethyl)benzaldehyde
-
Substrate Addition: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath. Prepare a solution of 3-(phenoxymethyl)benzaldehyde (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Reaction: Add the aldehyde solution dropwise to the stirred Grignard reagent at 0 °C.[20] Controlling the temperature is crucial to minimize side reactions and manage the exothermic addition.[18]
-
Completion: After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for an additional 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.[13][19]
Part C: Workup and Purification
-
Quenching: Cool the reaction mixture back to 0 °C and slowly add saturated aqueous ammonium chloride solution to quench the reaction and the excess Grignard reagent.[20] This mild acidic quench is preferred to prevent potential side reactions with the alcohol product.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer three times with ethyl acetate.[20][21]
-
Washing & Drying: Combine all organic layers and wash sequentially with water and brine. Dry the combined organic phase over anhydrous magnesium sulfate.[20]
-
Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure secondary alcohol.
Key Parameters and Expected Results
The following table outlines typical reaction parameters for the synthesis of (3-(phenoxymethyl)phenyl)(phenyl)methanol.
| Parameter | Value/Condition | Rationale |
| Stoichiometry | ||
| 3-(Phenoxymethyl)benzaldehyde | 1.0 eq | Limiting Reagent |
| Phenylmagnesium Bromide | 1.1 - 1.3 eq | Ensures complete consumption of the aldehyde. |
| Temperature | ||
| Grignard Formation | Reflux (~34 °C for Et₂O) | Provides activation energy for the reaction. |
| Aldehyde Addition | 0 °C to Room Temp. | Controls the exothermic reaction and improves selectivity.[18] |
| Reaction Time | 2 - 4 hours | Typical duration for complete conversion. |
| Solvent | Anhydrous Diethyl Ether or THF | Essential for reagent stability and reactivity.[11] |
| Typical Yield | 80 - 95% | Expected yield for a well-executed reaction. |
Troubleshooting and Side Reactions
Even with a robust protocol, challenges can arise. Understanding potential side reactions is key to troubleshooting.
Caption: Competing pathways in a Grignard reaction.
Common Issues & Solutions:
-
Problem: Reaction fails to initiate.
-
Possible Cause: Moisture in the system or a passivating oxide layer on the magnesium.[19]
-
Solution: Ensure all glassware is rigorously flame-dried under an inert atmosphere. Use anhydrous solvents. Activate the magnesium with iodine, 1,2-dibromoethane, or by crushing the turnings to expose a fresh surface.[2][19]
-
-
Problem: Low yield of the desired alcohol.
-
Possible Cause 1: Premature quenching of the Grignard reagent by atmospheric moisture or acidic impurities.[19]
-
Solution 1: Maintain a positive pressure of inert gas throughout the reaction. Ensure all reagents are anhydrous.
-
Possible Cause 2: Competing side reactions.
-
Solution 2:
-
Reduction: If using a sterically hindered Grignard reagent with beta-hydrogens (e.g., sec-butylmagnesium bromide), it can act as a reducing agent, converting the aldehyde to benzyl alcohol.[1] Using a less hindered Grignard reagent can mitigate this.
-
Wurtz Coupling: The Grignard reagent can couple with unreacted alkyl/aryl halide to form a dimer (e.g., biphenyl).[22] This is minimized by the slow addition of the halide during reagent formation.
-
-
-
Problem: Persistent emulsion during aqueous workup.
-
Possible Cause: Formation of fine magnesium salt precipitates.
-
Solution: Add more solvent or a small amount of dilute acid (if the product is stable) to break the emulsion. Filtration through a pad of celite can also be effective.
-
References
-
Grignard Reaction Purification Guide. (n.d.). Scribd. Retrieved from [Link]
-
What is the use of 'Ethers' in the reaction between Grignard Reagents and a Carbonyl Group? (2017). Quora. Retrieved from [Link]
-
Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Grignard Reaction - Sub-Ambient Temperatures & Inert Atmosphere. (n.d.). Mettler-Toledo. Retrieved from [Link]
-
Which functional groups are incompatible with a Grignard? (2023). Brainly.com. Retrieved from [Link]
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Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry. Retrieved from [Link]
-
Sassian, M., et al. (2002). REACTIONS OF PARTIALLY SOLVATED GRIGNARD REAGENTS WITH BENZALDEHYDE. ResearchGate. Retrieved from [Link]
-
Grignard reagent. (n.d.). Wikipedia. Retrieved from [Link]
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Grignard Reaction. (n.d.). University of California, Irvine. Retrieved from [Link]
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Kedrowski, B. (2020). Grignard Reaction Experiment Part 1, Prelab. YouTube. Retrieved from [Link]
-
Protecting Groups In Grignard Reactions. (2015). Master Organic Chemistry. Retrieved from [Link]
-
Reactions of Grignard Reagents. (2015). Master Organic Chemistry. Retrieved from [Link]
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Side Reactions in a Grignard Synthesis. (2025). ResearchGate. Retrieved from [Link]
-
Grignard Reactions with Carbonyls. (n.d.). eCampusOntario Pressbooks. Retrieved from [Link]
-
Grignard Reaction – Beyond Labz Virtual ChemLab Activity. (n.d.). Chemistry Connected. Retrieved from [Link]
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Illustrated Glossary of Organic Chemistry - Grignard reaction. (n.d.). UCLA Chemistry. Retrieved from [Link]
- Process for the preparation of grignard reagents and their utilization in organic syntheses. (1974). Google Patents.
-
Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. (n.d.). ScienceDirect. Retrieved from [Link]
-
3-Phenoxybenzaldehyde cyanohydrin, 70 wt% solution in ether - Material Safety Data Sheet. (n.d.). Cole-Parmer. Retrieved from [Link]
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Grignard Reaction. (n.d.). Web Pages. Retrieved from [Link]
-
Synthetic application of grignard reagent. (n.d.). Chem-Station. Retrieved from [Link]
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Application Notes and Protocols for the Knoevenagel Condensation of 3-(Phenoxymethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Synthesis of Cinnamic Acid Derivatives
The Knoevenagel condensation stands as a cornerstone of carbon-carbon bond formation in organic synthesis, providing a reliable pathway to α,β-unsaturated compounds.[1][2] This modification of the aldol condensation is instrumental in the synthesis of a vast array of fine chemicals, polymers, and perhaps most critically, pharmaceutical intermediates.[2][3] The products of this reaction, particularly cinnamic acid derivatives, are prevalent scaffolds in molecules exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.
This guide provides a detailed exploration of the Knoevenagel condensation applied to 3-(phenoxymethyl)benzaldehyde. The resulting product, (E)-3-(3-(phenoxymethyl)phenyl)acrylic acid, is a valuable building block in medicinal chemistry and drug discovery. The phenoxymethyl moiety introduces a flexible ether linkage and an additional aromatic ring, offering opportunities for further structural modifications and interactions with biological targets.
We will delve into the mechanistic underpinnings of this reaction, provide a robust and validated experimental protocol, and offer expert insights into potential challenges and optimization strategies.
Mechanistic Pathways: A Tale of Two Mechanisms
The Knoevenagel condensation of an aldehyde with an active methylene compound, such as malonic acid, in the presence of a basic catalyst, can proceed through two primary mechanistic pathways.[2] The operative pathway is often influenced by the nature of the catalyst employed.
1. The Direct Enolate Pathway:
In the presence of a weak base, a proton is abstracted from the active methylene compound (malonic acid) to generate a resonance-stabilized enolate. This potent nucleophile then attacks the electrophilic carbonyl carbon of 3-(phenoxymethyl)benzaldehyde. The resulting aldol-type addition product subsequently undergoes dehydration to yield the α,β-unsaturated product.
2. The Iminium Ion Pathway (Amine Catalysis):
When a secondary amine like piperidine is used as a catalyst, it can initially react with the aldehyde to form an iminium ion. This iminium ion is a more potent electrophile than the parent aldehyde, thus accelerating the nucleophilic attack by the enolate of the active methylene compound.[2][4] Subsequent dehydration leads to the final product.
The Doebner modification of the Knoevenagel condensation is particularly relevant when using malonic acid in the presence of pyridine. In this variation, the initial condensation product undergoes a facile decarboxylation, driven by the formation of a stable conjugated system, to yield the corresponding cinnamic acid.[1][4]
Figure 1: General mechanistic workflow for the Doebner modification of the Knoevenagel condensation.
Experimental Protocol: Synthesis of (E)-3-(3-(phenoxymethyl)phenyl)acrylic acid
This protocol is based on the well-established Doebner modification, which has been shown to be effective for a wide range of substituted benzaldehydes.[5][6]
Materials:
-
3-(Phenoxymethyl)benzaldehyde (1.0 eq)
-
Malonic acid (2.0 eq)
-
Pyridine (solvent)
-
Piperidine (catalytic amount, ~0.1 eq)
-
Hydrochloric acid (HCl), 2 M solution
-
Deionized water
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-(phenoxymethyl)benzaldehyde (1.0 eq) and malonic acid (2.0 eq) in pyridine.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (~0.1 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 115 °C) and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into an excess of cold 2 M hydrochloric acid with vigorous stirring. This will neutralize the pyridine and precipitate the crude product.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water to remove any remaining pyridine hydrochloride and unreacted malonic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure (E)-3-(3-(phenoxymethyl)phenyl)acrylic acid as a white to off-white solid.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and melting point determination.
Figure 2: Experimental workflow for the synthesis of (E)-3-(3-(phenoxymethyl)phenyl)acrylic acid.
Data Presentation: Reaction Parameters and Expected Outcomes
| Parameter | Recommended Value/Observation |
| Stoichiometry | |
| 3-(Phenoxymethyl)benzaldehyde | 1.0 equivalent |
| Malonic Acid | 2.0 equivalents |
| Piperidine | ~0.1 equivalents |
| Solvent | Pyridine |
| Temperature | Reflux (~115 °C) |
| Reaction Time | 2-4 hours |
| Workup | Acidic (2 M HCl) |
| Purification | Recrystallization (Ethanol/Water) |
| Expected Yield | 80-95% |
| Appearance | White to off-white solid |
Application Notes for the Senior Scientist
-
Influence of the Phenoxymethyl Substituent: The phenoxymethyl group at the meta position is electronically neutral to slightly electron-withdrawing in nature. This will have a minimal impact on the electrophilicity of the aldehyde carbonyl group compared to strongly electron-donating or withdrawing substituents. Therefore, standard reaction times and temperatures for the Doebner-Knoevenagel condensation are expected to be effective.
-
Catalyst Choice and Loading: While piperidine is a classic and effective catalyst, other bases such as pyrrolidine or even ammonium salts like ammonium bicarbonate can be employed, sometimes in greener, solvent-free conditions.[7] The catalytic amount of piperidine is crucial; an excess can lead to side reactions.
-
Solvent Considerations: Pyridine serves as both the solvent and a base to facilitate the decarboxylation step.[6] While effective, its toxicity and odor necessitate careful handling in a well-ventilated fume hood. Alternative, greener protocols are emerging, some utilizing solvent-free conditions or more benign solvents like ethanol.[7][8]
-
Monitoring the Reaction: TLC is an effective way to monitor the disappearance of the starting aldehyde. A suitable eluent system would be a mixture of hexane and ethyl acetate, with the polarity adjusted to achieve good separation of the starting material and the less polar product.
-
Workup and Purification Nuances: The acidic workup is critical for protonating the carboxylate product and neutralizing the basic pyridine and piperidine. Ensure the pH is sufficiently acidic to precipitate the product completely. During recrystallization, a slow cooling process will yield larger, purer crystals.
-
Safety Precautions:
-
Pyridine: Is a toxic and flammable liquid with a strong, unpleasant odor. Always handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Piperidine: Is a corrosive and flammable liquid. Handle with care in a fume hood and wear appropriate PPE.
-
Hydrochloric Acid: Is a corrosive acid. Handle with appropriate care and PPE.
-
Conclusion
The Knoevenagel condensation of 3-(phenoxymethyl)benzaldehyde with malonic acid is a robust and high-yielding reaction that provides access to a valuable cinnamic acid derivative for drug discovery and development. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can reliably synthesize this important intermediate. The protocol and application notes provided herein offer a comprehensive guide for the successful execution and optimization of this transformation.
References
-
Wikipedia. Knoevenagel condensation. [Link]
- Kolb, K. E., Field, K. W., & Schatz, P. F. (1990). A One-Step Synthesis of Cinnamic Acids Using Malonic Acid: The Verley-Doebner Modification of the Knoevenagel Condensation.
-
Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]
- van der Pijl, F., van der Zwan, M. C., & van Schijndel, J. (2017). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Green Chemistry Letters and Reviews, 10(4), 404-420.
- Fort Hays State University Scholars Repository. (2015).
- van Schijndel, J., Canalle, L. A., van den Bovenkamp, H. H., Weckhuysen, B. M., & Bruijnincx, P. C. A. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Green Chemistry Letters and Reviews, 10(4), 404-411.
- Desai, K. R., & Mistry, B. D. (1936). The condensation of aldehydes with malonic acid. Journal of the University of Bombay, 5, 112-117.
-
Organic Syntheses Procedure. Malonic acid, benzal-, diethyl ester. [Link]
- van Schijndel, J., Canalle, L. A., van den Bovenkamp, H. H., Weckhuysen, B. M., & Bruijnincx, P. C. A. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes.
- Royal Society of Chemistry. (2016). Pyridine free Knoevenagel condensation of malonic acid and aromatic aldehydes. New Journal of Chemistry.
- van Schijndel, J., Canalle, L. A., van den Bovenkamp, H. H., Weckhuysen, B. M., & Bruijnincx, P. C. A. (2017).
- BenchChem. (2025).
- Peyrot, C., et al. (2021). Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers. Molecules, 26(11), 3169.
- Fvs.
- ResearchGate. (2017).
- The Pharma Innovation Journal. (2019).
- Jung, Y., & Jo, H. (2007). Convenient synthesis of 3,5-dialkoxy-4-hydroxy cinnamic acids. Journal of Applied Biomedicine, 5(1), 13-17.
- Asian Journal of Chemistry. (2017).
- ResearchGate. (2020). Knoevenagel-Doebner condensation of p-hydroxybenzaldehydes using malonic acid and piperidine (Proposed mechanism).
- BenchChem. (2025). Application Notes and Protocols: Knoevenagel Condensation Reactions using 3-Propylbenzaldehyde.
- Journal of Pharmaceutical Science and Research. (2020). SYNTHESIS OF CINNAMIC ACID BASED ON PERKIN REACTION USING SONOCHEMICAL METHOD AND ITS POTENTIAL AS PHOTOPROTECTIVE AGENT.
- ResearchGate. (2016).
- Google Patents. (2018). CN108863773A - The preparation method of 3- methoxy cinnamic acid.
- MDPI. (2022). Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials.
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Application Note: Chemoselective Protection of the Aldehyde Group in 3-(Phenoxymethyl)benzaldehyde for Advanced Synthetic Applications
Introduction: The Imperative for Aldehyde Protection in Complex Synthesis
In the intricate landscape of multi-step organic synthesis, particularly within the realm of pharmaceutical and materials science, the ability to selectively mask and unmask reactive functional groups is paramount.[1] The aldehyde, a cornerstone functional group due to its versatile reactivity, often presents a significant challenge. Its susceptibility to a wide array of nucleophiles and oxidizing agents necessitates a robust protection strategy to prevent undesired side reactions during transformations elsewhere in the molecule.[2] For a molecule such as 3-(phenoxymethyl)benzaldehyde, which possesses a reactive aldehyde and a stable phenoxymethyl ether, selective protection of the formyl group is crucial for enabling a diverse range of subsequent chemical modifications. This application note provides a comprehensive guide to the theory and practice of protecting the aldehyde functionality in 3-(phenoxymethyl)benzaldehyde, focusing on two widely employed and reliable protecting groups: cyclic acetals (1,3-dioxolanes) and cyclic dithioacetals (1,3-dithianes). We will delve into the mechanistic underpinnings of these protection strategies, provide detailed, field-tested protocols, and offer a comparative analysis to aid researchers in selecting the optimal methodology for their specific synthetic needs.
Strategic Considerations for Protecting Group Selection
The choice of a protecting group is a critical decision in the planning of a synthetic route and should be guided by several key principles. An ideal protecting group should be:
-
Easy to install: The protection reaction should proceed in high yield under mild conditions.
-
Stable: The protected group must be inert to the reaction conditions planned for subsequent steps.
-
Easy to remove: The deprotection should also occur in high yield under mild and specific conditions that do not affect other functional groups in the molecule.[1]
For 3-(phenoxymethyl)benzaldehyde, the primary protecting groups considered are acetals and dithioacetals, which offer distinct stability profiles.
Acetal Protection: A Classic and Versatile Strategy
The formation of an acetal is a common and effective method for protecting aldehydes.[3][4] This is typically achieved by reacting the aldehyde with a diol, such as ethylene glycol, in the presence of an acid catalyst. The resulting cyclic acetal is stable to basic and nucleophilic conditions, making it an excellent choice for reactions involving Grignard reagents, organolithiums, or hydride reductions.[1][4]
Mechanism of Acetal Formation
The reaction proceeds via a series of reversible steps initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by the diol, followed by intramolecular cyclization and elimination of water, leads to the formation of the stable cyclic acetal. The removal of water, often accomplished using a Dean-Stark apparatus, drives the equilibrium towards the product.[5]
Experimental Protocol 1: Protection of 3-(Phenoxymethyl)benzaldehyde as a 1,3-Dioxolane
Materials:
-
3-(Phenoxymethyl)benzaldehyde (1.0 eq)
-
Ethylene glycol (1.5 eq)
-
p-Toluenesulfonic acid (p-TSA) (0.05 eq)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Dean-Stark apparatus
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 3-(phenoxymethyl)benzaldehyde (e.g., 2.12 g, 10 mmol), toluene (50 mL), ethylene glycol (0.93 g, 15 mmol), and p-TSA (95 mg, 0.5 mmol).
-
Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 2-4 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 2-(3-(phenoxymethyl)phenyl)-1,3-dioxolane.
Deprotection of Acetals
The acetal protecting group is readily removed by treatment with aqueous acid, which hydrolyzes the acetal back to the original aldehyde and diol.[6] This orthogonality makes acetals particularly useful in syntheses where base-sensitive functional groups are present.
Dithioacetal Protection: Enhanced Stability and Synthetic Utility
For reactions that require stability under both acidic and basic conditions, dithioacetals, particularly 1,3-dithianes, are the protecting groups of choice.[6][7] Formed by the reaction of an aldehyde with a dithiol, such as 1,3-propanedithiol, in the presence of a Lewis or Brønsted acid, dithianes are robust protecting groups.[8]
Mechanism of Dithioacetal Formation
Similar to acetal formation, the reaction is acid-catalyzed. The greater nucleophilicity of sulfur compared to oxygen often leads to faster reaction rates. The mechanism involves the formation of a hemithioacetal intermediate, followed by elimination of water and cyclization to form the stable 1,3-dithiane.
Experimental Protocol 2: Protection of 3-(Phenoxymethyl)benzaldehyde as a 1,3-Dithiane
Materials:
-
3-(Phenoxymethyl)benzaldehyde (1.0 eq)
-
1,3-Propanedithiol (1.2 eq)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (0.1 eq)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 3-(phenoxymethyl)benzaldehyde (e.g., 2.12 g, 10 mmol) in anhydrous dichloromethane (50 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add 1,3-propanedithiol (1.30 g, 12 mmol) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add boron trifluoride diethyl etherate (0.14 g, 1 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL).
-
Separate the organic layer, and wash it sequentially with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 2-(3-(phenoxymethyl)phenyl)-1,3-dithiane.[9]
Deprotection of Dithioacetals
The enhanced stability of dithioacetals necessitates more specific conditions for their removal.[7] Deprotection is typically achieved using reagents that have a high affinity for sulfur, such as salts of mercury(II), silver(I), or copper(II), or through oxidative methods.[6][10] A common method involves the use of mercuric chloride and calcium carbonate.[6]
Comparative Analysis of Acetal and Dithioacetal Protecting Groups
The choice between an acetal and a dithioacetal protecting group depends on the specific requirements of the synthetic route.
| Feature | Acetal (1,3-Dioxolane) | Dithioacetal (1,3-Dithiane) |
| Stability | Stable to basic, nucleophilic, and reducing conditions. | Stable to acidic, basic, nucleophilic, and reducing conditions.[6] |
| Lability | Labile to acidic conditions.[4] | Labile to heavy metal salts and oxidative conditions.[6] |
| Formation | Acid-catalyzed reaction with a diol. | Acid-catalyzed reaction with a dithiol. |
| Deprotection | Mild aqueous acid hydrolysis.[6] | Requires specific reagents (e.g., HgCl₂, AgNO₃, NCS).[6] |
| Synthetic Utility | Primarily for protection. | Can be deprotonated to form a nucleophilic acyl anion equivalent ("umpolung").[11] |
Visualizing the Protection and Deprotection Workflows
Figure 1: Workflow for the protection and deprotection of 3-(phenoxymethyl)benzaldehyde.
Conclusion
The chemoselective protection of the aldehyde group in 3-(phenoxymethyl)benzaldehyde is a critical step in enabling a broader range of synthetic transformations on this versatile scaffold. Both acetal and dithioacetal protecting groups offer reliable methods for masking the aldehyde, with the choice between them dictated by the stability requirements of subsequent reaction steps. The protocols detailed in this application note provide robust and reproducible methods for the protection and subsequent deprotection of 3-(phenoxymethyl)benzaldehyde, empowering researchers to confidently advance their synthetic campaigns.
References
-
Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. Available from: [Link]
-
Chemistry LibreTexts. 20.11 Protecting Groups of Aldehydes. (2019). Available from: [Link]
-
JoVE. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. (2025). Available from: [Link]
-
Tajbakhsh, M., et al. Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate. Molecules, 9(8), 634-639. (2004). Available from: [Link]
-
JoVE. Video: Protecting Groups for Aldehydes and Ketones: Introduction. (2025). Available from: [Link]
-
Firouzabadi, H., et al. Selective Deprotection of Thioacetals. Molecules, 5(12), 1297-1304. (2000). Available from: [Link]
-
KPU Pressbooks. 2.6 Protecting Groups in Synthesis – Organic Chemistry II. Available from: [Link]
-
ChemRxiv. Mild Deprotection of Dithioacetals by TMSCl / NaI Association in CH3CN. (2020). Available from: [Link]
-
ResearchGate. Deprotection of ethylene acetals, 1,3-dithianes and 1,3-dithiolanes... | Download Table. Available from: [Link]
-
Scilit. Developments in the deprotection of thioacetals. Available from: [Link]
-
ResearchGate. What are the new ways to protect the aromatic aldehyde carbonyl group by diol? (2014). Available from: [Link]
-
NCBI Bookshelf. Benzylidene protection of diol - Glycoscience Protocols (GlycoPODv2). (2021). Available from: [Link]
-
Oxford Learning Link. Appendix 6: Protecting groups. Available from: [Link]
-
Fiveable. 11.3 Protecting groups - Organic Chemistry II. Available from: [Link]
-
Willingdon College, Sangli. Protection and deprotection. Available from: [Link]
-
SynArchive. Protection of Aldehyde, Ketone by Dithiane. Available from: [Link]
-
Organic Chemistry Portal. 1,3-Dithianes, 1,3-Dithiolanes. Available from: [Link]
-
Scribd. Chemistry of 1,3-Dithiane. Available from: [Link]
-
ACS Publications. An Efficient Photo-SET-Induced Cleavage of Dithiane−Carbonyl Adducts and Its Relevance to the Development of Photoremovable Protecting Groups for Ketones and Aldehydes. The Journal of Organic Chemistry. Available from: [Link]
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Introduction: The Strategic Importance of 3-(Phenoxymethyl)benzoic Acid
An Application Guide for the Synthesis of 3-(Phenoxymethyl)benzoic Acid via Aldehyde Oxidation
In the landscape of pharmaceutical development and materials science, the synthesis of specific molecular scaffolds is a critical endeavor. 3-(Phenoxymethyl)benzoic acid is one such scaffold, serving as a vital intermediate for a range of advanced molecules, including potential therapeutic agents and specialized polymers.[1][2] The core of its synthesis lies in the efficient and clean oxidation of the corresponding aldehyde, 3-(phenoxymethyl)benzaldehyde. This transformation, while conceptually simple, requires a carefully selected methodology to ensure high yield and purity while preserving the chemically sensitive phenoxymethyl ether linkage.
This document provides a detailed technical guide for researchers and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles, offering a primary, highly recommended protocol alongside a classic alternative. We will dissect the causality behind procedural choices, provide systems for self-validation, and ground all claims in authoritative scientific literature.
Method Selection: A Comparison of Oxidative Strategies
The conversion of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis. However, the choice of oxidant is paramount and dictated by the substrate's overall functionality. For 3-(phenoxymethyl)benzaldehyde, the key challenge is to oxidize the aldehyde group selectively without cleaving the ether bond or promoting unwanted side reactions on the aromatic rings.
Several methods are commonly employed:
-
Chromium-Based Reagents (e.g., Jones Oxidation) : Jones reagent (CrO₃ in aqueous sulfuric acid) is a powerful oxidant that rapidly converts aldehydes to carboxylic acids.[3][4] However, the extreme toxicity and carcinogenic nature of Chromium(VI) compounds present significant handling and waste disposal challenges, making it an undesirable choice in modern laboratory settings, particularly for process development.[5][6]
-
Potassium Permanganate (KMnO₄) : As a strong and inexpensive oxidant, KMnO₄ is effective for this transformation.[7] It is typically used under alkaline conditions, which generates the carboxylate salt and insoluble manganese dioxide (MnO₂).[8][9] While effective, the reaction can sometimes be difficult to control, and the removal of the fine MnO₂ precipitate during workup can be cumbersome.
-
Pinnick Oxidation (Sodium Chlorite) : The Pinnick oxidation stands out as a superior method for its mild conditions, operational simplicity, and exceptional tolerance for various functional groups, including ethers.[10][11] It utilizes sodium chlorite (NaClO₂) as the oxidant under weakly acidic buffered conditions.[12] The reaction is highly selective for aldehydes and generally produces clean products with high yields.[13]
Part 1: The Pinnick Oxidation (Recommended Protocol)
This method is prized for its reliability and compatibility with sensitive substrates. It is the gold standard for converting aldehydes to carboxylic acids in complex molecular settings.
Reaction Principle and Mechanism
The active oxidizing agent in the Pinnick oxidation is not sodium chlorite itself, but rather chlorous acid (HClO₂), which is generated in situ from the reaction of sodium chlorite with a mild acid buffer, typically sodium dihydrogen phosphate (NaH₂PO₄).[10][11]
The reaction proceeds via the following key steps:
-
Formation of Chlorous Acid : The phosphate buffer protonates the chlorite anion. NaClO₂ + NaH₂PO₄ ⇌ HClO₂ + Na₂HPO₄
-
Nucleophilic Attack : The chlorous acid adds to the aldehyde's carbonyl carbon.
-
Pericyclic Fragmentation : The resulting intermediate undergoes a concerted rearrangement. The aldehydic hydrogen is transferred to an oxygen atom on the chlorine, forming the carboxylic acid and hypochlorous acid (HOCl) as a byproduct.[12][13]
-
Scavenging the Byproduct : The generated HOCl is a reactive oxidant that can cause unwanted side reactions. To prevent this, a "scavenger" such as 2-methyl-2-butene or hydrogen peroxide is added to the reaction mixture to consume the HOCl as it forms.[10][14]
Caption: Key stages of the Pinnick oxidation.
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| 3-(Phenoxymethyl)benzaldehyde | >97% | Sigma-Aldrich |
| Sodium chlorite (NaClO₂) | 80% Technical Grade | Sigma-Aldrich |
| Sodium dihydrogen phosphate (NaH₂PO₄) | ACS Reagent | Fisher Scientific |
| 2-Methyl-2-butene | 99% | Acros Organics |
| tert-Butanol (t-BuOH) | Reagent Grade | VWR Chemicals |
| Water | Deionized | In-house |
| Diethyl ether | ACS Reagent | Fisher Scientific |
| Sodium sulfite (Na₂SO₃) | Anhydrous | Sigma-Aldrich |
| Hydrochloric acid (HCl) | 2 M Aqueous | In-house |
| Sodium sulfate (Na₂SO₄) | Anhydrous | VWR Chemicals |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | MilliporeSigma |
Procedure
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(phenoxymethyl)benzaldehyde (1.0 eq) in a 2:1 mixture of tert-butanol and water (e.g., 20 mL t-BuOH and 10 mL water per 5 mmol of aldehyde).
-
Addition of Reagents : To the stirring solution at room temperature, add 2-methyl-2-butene (4.0 eq) followed by sodium dihydrogen phosphate (1.2 eq).
-
Initiation of Oxidation : In a separate beaker, prepare a solution of sodium chlorite (1.5 eq, 80% purity) in water (e.g., 10 mL water per 5 mmol of NaClO₂).
-
Controlled Addition : Cool the aldehyde-containing flask in an ice-water bath. Add the sodium chlorite solution dropwise via an addition funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring : After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the disappearance of the starting aldehyde by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.
-
Work-up :
-
Once the reaction is complete, cool the mixture in an ice bath and slowly add a saturated aqueous solution of sodium sulfite (Na₂SO₃) to quench any residual oxidant.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Carefully acidify the aqueous layer to pH ~2 with 2 M HCl.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification :
-
Remove the solvent in vacuo using a rotary evaporator to yield the crude product.
-
The product, 3-(phenoxymethyl)benzoic acid, can be purified by recrystallization from a suitable solvent system like ethanol/water or toluene.
-
Quantitative Data Summary
| Parameter | Value | Notes |
| Stoichiometry | ||
| Aldehyde | 1.0 eq | Limiting reagent |
| Sodium Chlorite | 1.5 eq | Ensures complete conversion |
| 2-Methyl-2-butene | 4.0 eq | Sufficient to scavenge all byproduct HOCl |
| NaH₂PO₄ | 1.2 eq | Acts as the buffer |
| Conditions | ||
| Temperature | 0 °C to Room Temp. | Initial cooling prevents exotherm; reaction proceeds at RT |
| Reaction Time | 2 - 4 hours | Monitor by TLC for completion |
| Outcome | ||
| Expected Yield | >90% | Typical for Pinnick oxidations of aromatic aldehydes |
| Appearance | White to off-white crystalline solid | After purification |
Part 2: Potassium Permanganate Oxidation (Alternative Protocol)
This classic method is robust and uses inexpensive reagents. It is a powerful alternative, provided that the potential for a more challenging workup is managed.
Reaction Principle
Under basic conditions, potassium permanganate (KMnO₄) oxidizes the aldehyde to a carboxylate salt. The highly oxidized manganese(VII) in the purple permanganate ion is reduced to brown, insoluble manganese(IV) oxide (MnO₂).[15][16] The reaction is typically exothermic and requires careful control of the reagent addition. In the final step, acidification of the filtered reaction mixture protonates the carboxylate to yield the final carboxylic acid product.
Caption: Overall transformation using KMnO₄.
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade |
| 3-(Phenoxymethyl)benzaldehyde | >97% |
| Potassium permanganate (KMnO₄) | ACS Reagent |
| Sodium hydroxide (NaOH) | Pellets, ACS |
| Acetone | ACS Reagent |
| Water | Deionized |
| Sodium bisulfite (NaHSO₃) | ACS Reagent |
| Hydrochloric acid (HCl) | Concentrated |
| Celite™ | Filtering Agent |
Procedure
-
Reaction Setup : Dissolve 3-(phenoxymethyl)benzaldehyde (1.0 eq) in acetone in a round-bottom flask equipped with a magnetic stir bar and thermometer.
-
Oxidant Preparation : In a separate beaker, dissolve potassium permanganate (2.0 eq) and sodium hydroxide (1.0 eq) in water.
-
Controlled Addition : Cool the aldehyde solution to 0-5 °C using an ice bath. Slowly add the aqueous KMnO₄/NaOH solution dropwise, maintaining the internal temperature below 10 °C. The purple color of the permanganate should dissipate as a brown MnO₂ precipitate forms.
-
Reaction Monitoring : Stir the reaction at room temperature until the purple color permanently disappears. If the color persists, a small amount of additional aldehyde can be added.
-
Work-up :
-
Quench any excess KMnO₄ by adding a saturated aqueous solution of sodium bisulfite until the mixture becomes colorless (or the brown precipitate remains).
-
Filter the mixture through a pad of Celite™ to remove the MnO₂ precipitate. Wash the filter cake thoroughly with water.
-
Combine the filtrate and washings.
-
Cool the clear filtrate in an ice bath and slowly acidify with concentrated HCl until the product precipitates out completely (pH ~2).
-
-
Purification :
-
Collect the white precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
-
Recrystallize from an appropriate solvent if necessary.
-
Process Optimization and Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction (Pinnick) | Insufficient oxidant; degraded NaClO₂. | Use fresh, technical grade (80%) NaClO₂. Add a slight excess (1.5 eq) and allow for longer reaction times. |
| Yellow Color in Reaction (Pinnick) | Formation of chlorine dioxide (ClO₂). | This indicates the pH is too acidic or the scavenger is inefficient. Ensure proper buffering and sufficient scavenger. Add NaClO₂ solution slowly. |
| Difficult Filtration (KMnO₄) | Fine MnO₂ precipitate clogging the filter. | Use a thick pad of Celite™ over the filter paper. Alternatively, centrifuge the mixture and decant the supernatant before filtration. |
| Low Yield | Product loss during workup or over-oxidation. | For KMnO₄, ensure the reaction does not overheat. For both methods, ensure complete extraction and careful acidification to fully precipitate the product. |
Safety and Handling Precautions
All experiments should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Sodium Chlorite (NaClO₂) : A strong oxidizing agent. Do not mix directly with concentrated acids. Avoid contact with combustible materials.
-
Potassium Permanganate (KMnO₄) : A very strong oxidizing agent that can cause fires upon contact with combustible materials.[17] It is corrosive and will cause brown stains on skin and clothing.[18][19] Handle with extreme care.[20]
-
2-Methyl-2-butene : Highly flammable liquid. Keep away from ignition sources.
-
Hydrochloric Acid : Corrosive. Handle with care to avoid skin and respiratory tract burns.
Overall Experimental Workflow
Caption: Comparative workflow for the synthesis of 3-(phenoxymethyl)benzoic acid.
References
-
Wikipedia. Pinnick oxidation. Available at: [Link]
-
Gandhari, R., Maddukuri, P. P., & Vinod, T. K. Oxidation of Aromatic Aldehydes Using Oxone. Journal of Chemical Education. Available at: [Link]
-
NROChemistry. Pinnick Oxidation: Mechanism & Examples. Available at: [Link]
-
ACS Sustainable Chemistry & Engineering. Photoinduced Protocol for Aerobic Oxidation of Aldehydes to Carboxylic Acids under Mild Conditions. Available at: [Link]
-
Wenxuecity. Pinnick oxidation. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of aldehydes. Available at: [Link]
-
ResearchGate. Oxidation of aromatic aldehydes to their carboxylic acid. Available at: [Link]
-
Mechanistic investigations on Pinnick oxidation: a density functional theory study. RSC Advances. Available at: [Link]
-
ACS Sustainable Chemistry & Engineering. Green and Efficient: Oxidation of Aldehydes to Carboxylic Acids and Acid Anhydrides with Air. Available at: [Link]
-
Organic Chemistry Portal. Jones Oxidation. Available at: [Link]
-
Wikipedia. Jones oxidation. Available at: [Link]
-
Quora. Why does potassium permanganate oxidise aldehyde but not ketone in a permanganate cleavage reaction? Available at: [Link]
- Google Patents. US4323692A - Process for preparing phenoxybenzoic acids.
-
OpenStax. 19.3 Oxidation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. Available at: [Link]
-
Patsnap Synapse. What is the mechanism of Potassium Permanganate? Available at: [Link]
-
ADI Chemistry. JONES REAGENT & OXIDATION REACTIONS. Available at: [Link]
-
Chem-Station. Jones Oxidation. Available at: [Link]
-
OpenStax. 19.3 Oxidation of Aldehydes and Ketones - Organic Chemistry. Available at: [Link]
-
YouTube. Oxidations (Pinnick & Jones) - Carboxylic Acids (IOC 25). Available at: [Link]
-
Journal of the American Chemical Society. The Mechanisms of Permanganate Oxidation. I. The Oxidation of Some Aromatic Aldehydes. Available at: [Link]
-
SpringerLink. Synthesis and pharmacological activity of 3-phenoxybenzoic acid derivatives. Available at: [Link]
-
NJ.gov. POTASSIUM PERMANGANATE HAZARD SUMMARY. Available at: [Link]
-
Hill Brothers. POTASSIUM PERMANGANATE Safety Data Sheet. Available at: [Link]
-
ResearchGate. (PDF) Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives. Available at: [Link]
- Google Patents. US20070219395A1 - Process for the preparation of substituted 2-(phenoxymethyl)benzoic acids.
-
ResearchGate. Oxidation of aldehydes to carboxylic acids. Available at: [Link]
-
ResearchGate. (PDF) Synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid; Cresol and its Metal Coordinate Complexes. Available at: [Link]
- Google Patents. US4549025A - Process for oxidizing aldehydes to carboxylic acids.
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Selective Reduction of 3-(Phenoxymethyl)benzaldehyde to (3-(Phenoxymethyl)phenyl)methanol: A Detailed Protocol and Mechanistic Insight
An Application Note for Researchers and Drug Development Professionals
Abstract
The conversion of aldehydes to primary alcohols is a fundamental transformation in organic synthesis, crucial for the construction of complex molecules in pharmaceutical and materials science. This application note provides a comprehensive guide to the selective reduction of 3-(phenoxymethyl)benzaldehyde to its corresponding alcohol, (3-(phenoxymethyl)phenyl)methanol. We present a detailed, field-proven protocol centered on the use of sodium borohydride (NaBH₄), a mild and selective reducing agent. The document explains the underlying chemical principles, the rationale for methodological choices, and a step-by-step workflow designed for reproducibility and high yield. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable method for this specific transformation.
Introduction: The Significance of Aldehyde Reduction
The reduction of the aldehyde functional group is a cornerstone of modern synthetic chemistry. The resulting primary alcohols are versatile intermediates, serving as precursors for esters, ethers, halides, and other key functionalities. The target molecule of this guide, (3-(phenoxymethyl)phenyl)methanol, incorporates both an alcohol and a phenoxymethyl ether moiety, structural motifs found in various biologically active compounds and advanced materials.
The primary challenge in such a synthesis is chemoselectivity—reducing the aldehyde without affecting other potentially sensitive functional groups. This necessitates a reducing agent that is both effective and mild. Sodium borohydride (NaBH₄) has emerged as an exemplary reagent for this purpose, offering high selectivity for aldehydes and ketones while being unreactive towards less reactive carbonyls like esters and amides under standard conditions.[1] This inherent selectivity simplifies reaction design and purification, making it an invaluable tool in multistep synthesis.
Scientific Principles and Rationale
The Choice of Reducing Agent: Sodium Borohydride
While several reagents can reduce aldehydes, sodium borohydride (NaBH₄) is often the preferred choice for laboratory-scale synthesis for several key reasons:
-
Chemoselectivity: NaBH₄ is a significantly milder reducing agent than alternatives like lithium aluminum hydride (LiAlH₄). It readily reduces aldehydes and ketones but does not typically affect esters, amides, or carboxylic acids, allowing for targeted transformations in multifunctional molecules.[1][2]
-
Safety and Handling: Unlike LiAlH₄, which reacts violently with water and protic solvents, NaBH₄ is stable in and can be used with alcoholic or even aqueous solvents, simplifying the experimental setup and workup procedures.[3]
-
Operational Simplicity: Reactions with NaBH₄ are typically run at or below room temperature and do not require strictly anhydrous conditions, making the procedure more accessible and less hazardous.
Reaction Mechanism: Nucleophilic Hydride Addition
The reduction of an aldehyde with sodium borohydride proceeds via a well-established two-step mechanism.[1][3]
-
Nucleophilic Attack: The borohydride ion (BH₄⁻) acts as a source of a hydride ion (H⁻). The highly polar carbonyl group (C=O) of the aldehyde features a partially positive (δ+) carbon atom, which is electrophilic. The hydride ion performs a nucleophilic attack on this carbonyl carbon.
-
Alkoxide Formation & Protonation: This attack breaks the C=O pi bond, with the electrons moving to the oxygen atom, forming a tetracoordinate boron-alkoxy intermediate. This intermediate is then protonated during the workup step (typically by adding a mild acid or water/alcohol from the solvent) to yield the final primary alcohol.[1][3]
The choice of a protic solvent, such as methanol or ethanol, is critical. It serves not only to dissolve the aldehyde and the borohydride salt but also acts as the proton source to neutralize the intermediate alkoxide, completing the reaction.[3]
Comparative Analysis of Reducing Agents
To provide a broader context, the following table compares common reagents used for aldehyde reduction.
| Reducing Agent | Formula | Reactivity & Selectivity | Typical Solvents | Workup & Safety Considerations |
| Sodium Borohydride | NaBH₄ | High. Reduces aldehydes and ketones. Unreactive towards esters, amides, carboxylic acids.[1][2] | Methanol, Ethanol, Water[3] | Simple aqueous quench (e.g., NH₄Cl). Generates H₂ gas upon contact with acid. Relatively safe to handle. |
| Lithium Aluminum Hydride | LiAlH₄ | Very High. Reduces aldehydes, ketones, esters, amides, carboxylic acids, and more. Not selective. | Anhydrous ethers (e.g., THF, Diethyl Ether) | Requires careful, controlled quenching with a specific sequence (e.g., Fieser workup). Reacts violently with water. Pyrophoric. |
| Diisobutylaluminium Hydride | DIBAL-H | High & Controllable. Can reduce esters to aldehydes at low temperatures. Reduces aldehydes to alcohols. | Aprotic solvents (e.g., Toluene, Hexane, DCM) | Requires careful quenching at low temperatures. Moisture-sensitive and pyrophoric. |
Detailed Experimental Protocol
This protocol is designed as a self-validating system, incorporating in-process checks to ensure reaction completion and product purity.
Materials and Equipment
-
Reagents:
-
3-(phenoxymethyl)benzaldehyde (C₁₄H₁₂O₂)
-
Sodium borohydride (NaBH₄), powder
-
Methanol (MeOH), ACS grade
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
-
-
Equipment:
-
Round-bottom flask (50 mL or 100 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Visual Workflow
Caption: Experimental workflow for the reduction of 3-(phenoxymethyl)benzaldehyde.
Step-by-Step Procedure
-
Reactant Preparation:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-(phenoxymethyl)benzaldehyde (e.g., 1.0 g, 4.71 mmol).
-
Add methanol (20 mL) and stir until the aldehyde is completely dissolved.
-
Place the flask in an ice-water bath and allow the solution to cool to 0°C.
-
-
Reduction Reaction:
-
While stirring the cooled solution, slowly add sodium borohydride (e.g., 0.27 g, 7.07 mmol, 1.5 equivalents) in small portions over 10-15 minutes.
-
Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for 30 minutes, then remove the bath and stir for an additional 1-2 hours at room temperature.
-
-
In-Process Monitoring (Self-Validation):
-
Monitor the reaction progress using TLC (e.g., with a 4:1 Hexane:Ethyl Acetate eluent).
-
Spot the starting material and the reaction mixture on the TLC plate. The product, (3-(phenoxymethyl)phenyl)methanol, is more polar and will have a lower Rf value than the starting aldehyde.
-
The reaction is complete when the starting aldehyde spot is no longer visible by UV light or staining.
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the flask again in an ice bath.
-
Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution (~15 mL). This will neutralize the excess borohydride and hydrolyze the borate esters.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Transfer the resulting aqueous slurry to a separatory funnel and extract the product with ethyl acetate or diethyl ether (3 x 25 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄ or MgSO₄.[4]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, typically as a colorless oil or a white solid.
-
-
Purification and Characterization:
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 9:1 to 4:1 Hexane:EtOAc) to afford the pure (3-(phenoxymethyl)phenyl)methanol.[4]
-
Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Conclusion
This application note provides a robust and reliable protocol for the selective reduction of 3-(phenoxymethyl)benzaldehyde to (3-(phenoxymethyl)phenyl)methanol using sodium borohydride. By explaining the scientific rationale behind the choice of reagents and reaction conditions, and by providing a detailed, step-by-step guide with integrated validation checks, this document serves as an authoritative resource for researchers in organic synthesis and drug development. The described method is high-yielding, safe, and easily scalable for laboratory purposes.
References
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. [https://www.masterorganicchemistry.com/2011/08/12/sodium-borohydride-na bh4-as-a-reagent-in-organic-chemistry/]([Link] bh4-as-a-reagent-in-organic-chemistry/)
-
Reduction of Aldehydes, Ketones and Acid Chlorides by Sodium Borohydride. (n.d.). Journal of the American Chemical Society. [Link]
-
What is the full reaction mechanism for NaBH4 + aldehyde? (2017). Quora. [Link]
-
Reduction of carbonyl compounds using sodium tetrahydridoborate. (n.d.). Chemguide. [Link]
-
Sodium Borohydride NaBH4 Reduction Reaction Mechanism. (2016). Leah4sci. [Link]
-
Supporting Information for "Photocatalytic transfer hydrogenation of ketones and aldehydes in the absence of a metal". (2021). The Royal Society of Chemistry. [Link]
Sources
Application Notes and Protocols: 3-(Phenoxymethyl)benzaldehyde in Advanced Polymer Synthesis
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-(phenoxymethyl)benzaldehyde in polymer chemistry. This document outlines the synthesis of functional polymers, offering detailed protocols and mechanistic insights into their preparation and potential applications.
Introduction: The Versatility of 3-(Phenoxymethyl)benzaldehyde in Polymer Design
3-(Phenoxymethyl)benzaldehyde is a versatile aromatic aldehyde monomer that offers a unique combination of a reactive aldehyde functionality and a phenoxymethyl substituent. This structure provides several advantages in polymer synthesis:
-
Reactive Aldehyde Group: The aldehyde group serves as a key functional handle for various polymerization and post-polymerization modification reactions. It can participate in condensation reactions, be a target for nucleophilic attack, or be converted to other functional groups.
-
Phenoxymethyl Substituent: The phenoxymethyl group imparts specific properties to the resulting polymers, including increased hydrophobicity, potential for π-π stacking interactions, and improved thermal stability. Its presence can influence the solubility, morphology, and mechanical properties of the final polymer.
This guide explores the application of 3-(phenoxymethyl)benzaldehyde in the synthesis of novel polymers with tunable properties for advanced applications.
PART 1: Synthesis of Poly[3-(phenoxymethyl)benzaldehyde] via Anionic Polymerization
Anionic polymerization of aldehydes can lead to the formation of polyacetals. This method is particularly useful for creating polymers with controlled molecular weights and narrow polydispersity when initiated with appropriate organometallic or anionic initiators. The electron-withdrawing nature of the phenoxymethyl group can influence the reactivity of the benzaldehyde monomer.
Protocol 1: Anionic Polymerization of 3-(Phenoxymethyl)benzaldehyde
This protocol describes the synthesis of poly[3-(phenoxymethyl)benzaldehyde] using n-butyllithium (n-BuLi) as an initiator.
Materials:
-
3-(Phenoxymethyl)benzaldehyde (≥98%)[1]
-
Anhydrous tetrahydrofuran (THF) (≥99.9%, inhibitor-free)
-
n-Butyllithium (n-BuLi) solution in hexanes (e.g., 2.5 M)
-
Anhydrous methanol
-
Argon or Nitrogen gas (high purity)
-
Standard Schlenk line and glassware
Experimental Workflow:
Caption: Anionic polymerization workflow for poly[3-(phenoxymethyl)benzaldehyde].
Detailed Steps:
-
Glassware Preparation: All glassware should be rigorously dried in an oven at 120 °C overnight and assembled hot under a stream of high-purity argon or nitrogen.
-
Monomer and Solvent Preparation: 3-(Phenoxymethyl)benzaldehyde should be purified by distillation under reduced pressure to remove any acidic impurities. Anhydrous THF is obtained by distillation over sodium/benzophenone ketyl under an inert atmosphere.
-
Reaction Setup: A Schlenk flask equipped with a magnetic stir bar is charged with the purified 3-(phenoxymethyl)benzaldehyde (e.g., 2.12 g, 10 mmol) and dissolved in anhydrous THF (e.g., 50 mL) under an argon atmosphere.
-
Initiation: The solution is cooled to -78 °C using a dry ice/acetone bath. A calculated amount of n-BuLi solution (e.g., 0.04 mL of 2.5 M solution for a target DP of 250) is added dropwise via syringe. The reaction mixture may develop a color, indicating the formation of the anionic propagating species.
-
Polymerization: The reaction is allowed to proceed at -78 °C for 2-4 hours with continuous stirring.
-
Termination: The polymerization is terminated by the addition of a small amount of anhydrous methanol (e.g., 1 mL). The color of the solution should dissipate.
-
Isolation: The reaction mixture is allowed to warm to room temperature. The polymer is then isolated by precipitation into a large volume of cold methanol (e.g., 500 mL).
-
Purification and Drying: The precipitated polymer is collected by filtration, washed with fresh methanol, and dried under vacuum at room temperature to a constant weight.
Characterization Data:
| Parameter | Expected Value/Method |
| Appearance | White to off-white powder |
| Solubility | Soluble in THF, chloroform, toluene |
| Molecular Weight (Mn) | 10,000 - 50,000 g/mol (controlled by monomer/initiator ratio) |
| Polydispersity Index (PDI) | < 1.2 (indicative of a living polymerization) |
| ¹H NMR (CDCl₃) | Peaks corresponding to the polymer backbone and side chains |
| FTIR (KBr pellet) | Absence of aldehyde C=O stretch (~1700 cm⁻¹) |
PART 2: Copolymerization for Functional and Degradable Polymers
Copolymerization of 3-(phenoxymethyl)benzaldehyde with other monomers, such as o-phthalaldehyde, can lead to the formation of functional and degradable polymers.[2][3] This approach allows for the introduction of specific functionalities and control over the polymer's degradation profile.
Protocol 2: Anionic Copolymerization of 3-(Phenoxymethyl)benzaldehyde and o-Phthalaldehyde
This protocol details the synthesis of a random copolymer of 3-(phenoxymethyl)benzaldehyde and o-phthalaldehyde, which can be designed to be acid-labile.
Materials:
-
3-(Phenoxymethyl)benzaldehyde (≥98%)
-
o-Phthalaldehyde (OPA) (≥99%)
-
Anhydrous tetrahydrofuran (THF) (≥99.9%, inhibitor-free)
-
Potassium tert-butoxide (t-BuOK) solution in THF (e.g., 1.0 M)
-
Acetic anhydride
-
Anhydrous methanol
-
Argon or Nitrogen gas (high purity)
-
Standard Schlenk line and glassware
Reaction Scheme:
Caption: Synthesis of an end-capped random copolymer.
Detailed Steps:
-
Preparation: Follow the same rigorous drying and purification procedures for glassware, monomer, and solvent as described in Protocol 1. o-Phthalaldehyde should be purified by sublimation or recrystallization.
-
Reaction Setup: In a Schlenk flask under argon, dissolve 3-(phenoxymethyl)benzaldehyde (e.g., 1.06 g, 5 mmol) and o-phthalaldehyde (e.g., 0.67 g, 5 mmol) in anhydrous THF (50 mL).
-
Initiation: Cool the solution to -78 °C. Add the t-BuOK solution in THF (e.g., 0.1 mL of 1.0 M solution) dropwise.
-
Polymerization: Stir the reaction mixture at -78 °C for 3 hours.
-
End-capping: To stabilize the polymer and prevent depolymerization, add acetic anhydride (e.g., 0.5 mL) to the reaction mixture and stir for an additional hour at -78 °C.[3]
-
Isolation and Purification: Allow the reaction to warm to room temperature. Precipitate the copolymer in cold methanol, filter, and wash with methanol. The polymer can be further purified by redissolving in THF and reprecipitating in methanol.
-
Drying: Dry the final product under vacuum to a constant weight.
Expected Properties and Applications:
The resulting copolymer will contain acetal linkages in its backbone, making it susceptible to degradation under acidic conditions. The ratio of the two monomers can be varied to tune the degradation rate and the physical properties of the polymer. Such materials are of interest for applications in drug delivery, transient electronics, and degradable plastics.[3]
PART 3: Post-Polymerization Modification for Bio-conjugation
The aldehyde groups in polymers derived from 3-(phenoxymethyl)benzaldehyde can be used as reactive sites for post-polymerization modification. This is particularly useful for attaching biomolecules, fluorescent dyes, or crosslinking agents.[4][5]
Protocol 3: Reductive Amination for Surface Functionalization
This protocol describes the attachment of a primary amine-containing molecule to a polymer with pendent benzaldehyde groups, such as a copolymer containing 3-(phenoxymethyl)benzaldehyde units.
Materials:
-
Polymer with accessible benzaldehyde groups
-
Primary amine-containing molecule (e.g., an amino-functionalized dye, peptide, or drug)
-
Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous solvent (e.g., THF, DMF, or a buffered aqueous solution depending on the substrate)
Workflow Diagram:
Caption: Reductive amination workflow for polymer functionalization.
Detailed Steps:
-
Dissolution: Dissolve the benzaldehyde-functionalized polymer in a suitable anhydrous solvent.
-
Schiff Base Formation: Add the primary amine-containing molecule in a slight excess (e.g., 1.2 equivalents per aldehyde group). The formation of the imine (Schiff base) can be monitored by spectroscopic methods.
-
Reduction: Add the reducing agent, sodium cyanoborohydride or sodium triacetoxyborohydride (e.g., 2 equivalents per aldehyde group), to the reaction mixture. NaBH(OAc)₃ is often preferred for its milder nature and effectiveness at neutral pH.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
-
Purification: The functionalized polymer is purified by precipitation in a non-solvent, dialysis, or size exclusion chromatography to remove unreacted reagents and byproducts.
-
Characterization: Confirm the successful conjugation using techniques such as NMR, UV-Vis spectroscopy (if a dye is attached), and FTIR.
Conclusion and Future Outlook
3-(Phenoxymethyl)benzaldehyde is a valuable monomer for the synthesis of a wide range of functional polymers. The protocols outlined in these application notes provide a foundation for researchers to explore the synthesis of novel materials with tailored properties. The ability to create degradable polymers, functionalized surfaces, and well-defined polymer architectures opens up possibilities in fields ranging from biomedicine to advanced materials science. Further exploration into controlled polymerization techniques, such as ring-opening polymerization of related cyclic acetals, could expand the utility of this versatile building block.[6][7][8][9]
References
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Sun, G., Fang, H., Cheng, C., Lu, P., Zhang, K., Walker, A. V., Taylor, J.-S. A., & Wooley, K. L. (2009). Benzaldehyde-functionalized polymer vesicles. ACS Nano, 3(3), 673–681. [Link]
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Hydroxyl-functionalized microporous polymer membranes with tunable para position substituent benzaldehydes for gas separation. (2024). Chemosphere, 363, 142926. [Link]
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Kaitz, J. A., & Moore, J. S. (2013). Functional phthalaldehyde polymers by copolymerization with substituted benzaldehydes. Macromolecules, 46(3), 608–612. [Link]
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Kaitz, J. A., & Moore, J. S. (2013). Functional Phthalaldehyde Polymers by Copolymerization with Substituted Benzaldehydes. Macromolecules, 46(3), 608-612. [Link]
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Development of benzaldehyde-pyrazoline hybrids for functionalization of polymers with fluorescent pendant moieties. (2024). Anais da Academia Brasileira de Ciências, 96(1). [Link]
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El-Newehy, M. H., Al-Deyab, S. S., Kenawy, E.-R., & Abdel-Megeed, A. (2011). Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. BMC Research Notes, 4, 93. [Link]
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Synthesis of Linear Polymers in High Molecular Weights via Reaction-Enhanced Reactivity of Intermediates using Friedel-Crafts Polycondensation. (n.d.). Retrieved from [Link]
-
Ring-opening polymerization. (n.d.). In Wikipedia. Retrieved from [Link]
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Synthesis of Polymer-Bound 4-Acetoxy-3-phenylbenzaldehyde Derivatives. (2008). DigitalCommons@URI. [Link]
- Method for preparing 3-phenoxy-benzaldehyde. (2009).
-
Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (2016). Oriental Journal of Chemistry, 32(5). [Link]
-
Recent Developments in Ring-Opening Copolymerization of Epoxides With CO2 and Cyclic Anhydrides for Biomedical Applications. (2021). Frontiers in Chemistry, 9, 789439. [Link]
-
Biocidal polymers: Synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. (2011). ResearchGate. [Link]
-
Polymerization of Aromatic Aldehydes. V. Cationic Cyclopolymerization of o-Vinylbenzaldehyde. (1974). Polymer Journal, 6(3), 222-227. [Link]
-
Pang, J., Zhou, Y. B., Liu, L. J., Zhang, H. X., & Zhao, J. P. (2025). Ring-closing-opening copolymerization of phthalaldehyde and epoxide towards acid-degradable polyether and polyurethane. Chinese Journal of Polymer Science. [Link]
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Living and Immortal Ring-Opening Polymerization of Cyclic Esters. (2022). Advanced Materials Letters, 13(4), 2204-01. [Link]
- Catalyzed synthesis method for m-phenoxy benzaldehyde. (2014).
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pH-Responsive benzaldehyde-functionalized PEG-based polymeric nanoparticles for drug delivery: Effect of preparation method on morphology, dye encapsulation and attachment. (2018). ResearchGate. [Link]
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Nucleating agent for thermoplastic polymer composition. (2016). European Publication Server. [Link]
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Application Notes and Protocols: The Strategic Role of 3-Phenoxybenzaldehyde in the Synthesis of Advanced Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Phenoxybenzaldehyde Scaffold in Agrochemical Design
In the landscape of modern agrochemical development, the synthesis of potent and selective active ingredients is of paramount importance. Among the myriad of chemical intermediates, 3-phenoxybenzaldehyde stands out as a critical building block, particularly in the production of synthetic pyrethroid insecticides.[1][2][3][4] These insecticides are renowned for their high efficacy against a broad spectrum of pests and their comparatively low toxicity to mammals.[1]
It is crucial to distinguish between 3-phenoxybenzaldehyde and 3-(phenoxymethyl)benzaldehyde, as their structural differences have significant implications for their reactivity and application. 3-Phenoxybenzaldehyde features a phenoxy group directly attached to the benzaldehyde ring, whereas 3-(phenoxymethyl)benzaldehyde possesses a methylene spacer between the phenoxy group and the ring. This document will focus on the well-documented and industrially significant applications of 3-phenoxybenzaldehyde as a precursor to vital agrochemicals.
This guide provides an in-depth exploration of the synthetic routes leveraging 3-phenoxybenzaldehyde, with a focus on the synthesis of the widely used pyrethroid insecticide, Cypermethrin. We will delve into the mechanistic underpinnings of these reactions and provide detailed, field-tested protocols to aid researchers in their synthetic endeavors.
Core Application: Synthesis of Pyrethroid Insecticides
The primary application of 3-phenoxybenzaldehyde in the agrochemical sector is in the manufacture of synthetic pyrethroids.[2][4] This class of insecticides is modeled after the natural insecticidal compounds found in chrysanthemum flowers. The general synthetic strategy involves the esterification of a suitable cyclopropanecarboxylic acid with the alcohol derived from 3-phenoxybenzaldehyde. In the case of α-cyano pyrethroids like Cypermethrin, the synthesis is a more direct one-pot reaction involving the aldehyde, an acid chloride, and a cyanide source.[1][5]
Synthetic Workflow for Pyrethroid Insecticides
The synthesis of pyrethroids from 3-phenoxybenzaldehyde can be visualized as a convergent process where two key fragments, the acid component and the alcohol component (derived from the aldehyde), are coupled.
Caption: General workflow for pyrethroid synthesis.
Featured Synthesis: One-Pot Conversion of 3-Phenoxybenzaldehyde to Cypermethrin
The synthesis of Cypermethrin, an α-cyano pyrethroid, is a prime example of the efficient utilization of 3-phenoxybenzaldehyde.[5] This process typically involves a one-pot reaction where the cyanohydrin of 3-phenoxybenzaldehyde is formed in situ and subsequently esterified.[1][5]
Reaction Mechanism
The reaction proceeds in two main steps:
-
Nucleophilic Addition: The cyanide ion (from NaCN) acts as a nucleophile and attacks the electrophilic carbonyl carbon of 3-phenoxybenzaldehyde, forming a cyanohydrin intermediate.
-
Esterification: The hydroxyl group of the cyanohydrin then acts as a nucleophile, attacking the carbonyl carbon of the 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride (DV-acid chloride), leading to the formation of the ester linkage and yielding Cypermethrin.
Caption: Reaction mechanism for Cypermethrin synthesis.
Experimental Protocol: Synthesis of Cypermethrin
This protocol is adapted from established procedures for the synthesis of α-cyano-3-phenoxybenzyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate (Cypermethrin).[1][5]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |
| 3-Phenoxybenzaldehyde | 198.22 | 9.91 g | 0.05 | ≥98.5% |
| 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride | 246.52 | 12.33 g | 0.05 | ≥98% |
| Sodium Cyanide (NaCN) | 49.01 | 2.40 g | 0.049 | ≥98% |
| Tetrahydrofuran (THF), anhydrous | - | 50 mL | - | - |
| Dichloromethane (CH₂Cl₂), anhydrous | - | 150 mL | - | - |
| 2 N Sodium Hydroxide (NaOH) | - | As needed | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - | - |
| Deionized Water | - | As needed | - | - |
Procedure:
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, prepare a solution of sodium cyanide (2.40 g, 0.049 mol) in a 1:1 (v/v) mixture of deionized water and tetrahydrofuran (50 mL).[5]
-
Cooling: Cool the stirred solution to 15°C using an ice bath.[5]
-
Addition of Reactants: In the dropping funnel, prepare a solution of 3-phenoxybenzaldehyde (9.91 g, 0.05 mol) and 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride (12.33 g, 0.05 mol) in 50 mL of anhydrous dichloromethane. Add this solution dropwise to the cooled sodium cyanide solution over a period of 30 minutes, maintaining the temperature at 15°C.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 15°C for an additional 2 hours.[5]
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 50 mL of deionized water, two 50 mL portions of 2 N aqueous sodium hydroxide solution, and finally with four 50 mL portions of deionized water.[5]
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude Cypermethrin.
-
Purification (Optional): The crude product can be further purified by column chromatography on silica gel if a higher purity is required.
Safety Precautions:
-
Sodium cyanide is highly toxic and must be handled with extreme care in a well-ventilated fume hood. Avoid contact with skin, eyes, and inhalation. In case of contact, seek immediate medical attention.
-
Work with anhydrous solvents in a moisture-free environment.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, at all times.
Broader Agrochemical Applications and Future Perspectives
While the synthesis of pyrethroids such as Cypermethrin, Permethrin, Fenvalerate, and Deltamethrin remains the most prominent application of 3-phenoxybenzaldehyde, the phenoxy scaffold is also found in other classes of agrochemicals.[2][4] Research into phenoxy compounds has explored their potential as herbicides and fungicides.[2] The versatile reactivity of the aldehyde group in 3-phenoxybenzaldehyde allows for a wide range of chemical transformations, opening avenues for the development of novel agrochemicals with diverse modes of action.
Future research may focus on the development of more stereoselective synthetic routes to enhance the biological activity and reduce the environmental impact of pyrethroid insecticides. Additionally, the exploration of new derivatives of 3-phenoxybenzaldehyde could lead to the discovery of next-generation pesticides with improved efficacy and safety profiles.
Conclusion
3-Phenoxybenzaldehyde is a cornerstone intermediate in the agrochemical industry, indispensable for the synthesis of a significant class of pyrethroid insecticides. The synthetic methodologies, particularly for α-cyano pyrethroids like Cypermethrin, are well-established and offer high efficiency. A thorough understanding of the reaction mechanisms and adherence to detailed protocols are essential for the successful synthesis of these vital crop protection agents. The continued exploration of the chemistry of 3-phenoxybenzaldehyde holds promise for the future development of innovative and sustainable agrochemical solutions.
References
- BenchChem. (2025). Application Notes and Protocols: The Role of 3-Phenoxybenzaldehyde in Pyrethroid Insecticide Synthesis.
- BenchChem. (2025).
- Falkome Group of Companies. (n.d.). 3-phenoxy benzaldehyde.
- Multichem Exports. (n.d.).
- LookChem. (n.d.). Cas 39515-51-0, 3-Phenoxy-benzaldehyde.
- ResearchGate. (2021). Pyrethroid insecticides. Chapter III: Synthesis of 3-phenoxy mandelonitrile.
- Google Patents. (1978).
- Google Patents. (2009). CN101337868A - Method for preparing 3-phenoxy-benzaldehyde.
-
PubChem. (n.d.). 3-Phenoxybenzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Phenoxymethyl)benzaldehyde. Retrieved from [Link]
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Application Notes and Protocols for 3-(Phenoxymethyl)benzaldehyde in Materials Science
Introduction
3-(Phenoxymethyl)benzaldehyde is an aromatic aldehyde characterized by the presence of a phenoxymethyl substituent on the benzene ring. Its molecular structure, combining a reactive aldehyde group with a flexible ether linkage and aromatic moieties, makes it a versatile building block for the synthesis of novel functional materials. This guide provides detailed application notes and protocols for the utilization of 3-(phenoxymethyl)benzaldehyde in two key areas of materials science: the synthesis of high-performance aromatic polyamides and its application as a corrosion inhibitor for mild steel.
These protocols are designed for researchers and scientists in materials science and drug development, providing not only step-by-step instructions but also the scientific rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying principles.
Part 1: Application in Polymer Science - Synthesis of Novel Aromatic Polyamides
Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. The incorporation of the phenoxymethyl group from 3-(phenoxymethyl)benzaldehyde into the polymer backbone can introduce increased solubility and processability without significantly compromising the desirable properties of the aramid. This is achieved by disrupting the chain packing and reducing the crystallinity of the polymer.
To be utilized as a monomer for polyamide synthesis, the aldehyde functionality of 3-(phenoxymethyl)benzaldehyde must first be converted into a reactive group suitable for polycondensation, such as a carboxylic acid or an amine. This section details the synthesis of two such monomers, 3-(phenoxymethyl)benzoic acid and 3-(phenoxymethyl)aniline, followed by a protocol for the synthesis of a novel polyamide.
Monomer Synthesis from 3-(Phenoxymethyl)benzaldehyde
The conversion of the aldehyde group is a critical first step. The choice of converting it to a carboxylic acid or an amine will determine the comonomer required for the subsequent polymerization.
This protocol describes the oxidation of the aldehyde group to a carboxylic acid using potassium permanganate, a strong and effective oxidizing agent for this transformation.
Materials:
-
3-(Phenoxymethyl)benzaldehyde
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, concentrated)
-
Sodium bisulfite (NaHSO₃)
-
Distilled water
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Beakers and graduated cylinders
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(phenoxymethyl)benzaldehyde (1 equivalent) in a 1 M aqueous solution of NaOH.
-
Oxidation: While stirring vigorously, slowly add a solution of potassium permanganate (2 equivalents) in distilled water to the reaction mixture. The addition should be done portion-wise to control the exothermic reaction.
-
Reflux: After the addition is complete, heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate and the formation of a brown manganese dioxide (MnO₂) precipitate.
-
Quenching: After the reaction is complete, cool the mixture to room temperature. Add a saturated solution of sodium bisulfite until the brown precipitate of MnO₂ dissolves, and the solution becomes colorless.
-
Acidification: Carefully acidify the clear solution with concentrated hydrochloric acid until the pH is approximately 2. The desired 3-(phenoxymethyl)benzoic acid will precipitate out as a white solid.
-
Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water to remove any inorganic impurities. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield pure 3-(phenoxymethyl)benzoic acid.
Causality of Experimental Choices:
-
The use of NaOH solution ensures that the product, 3-(phenoxymethyl)benzoic acid, is in its soluble sodium salt form, preventing it from precipitating out during the reaction.
-
Potassium permanganate is a powerful oxidizing agent capable of efficiently converting the aldehyde to a carboxylic acid.
-
The addition of sodium bisulfite is to reduce the excess permanganate and the manganese dioxide byproduct to soluble manganese(II) salts, simplifying the workup.
-
Acidification protonates the carboxylate salt, causing the less soluble carboxylic acid to precipitate, allowing for its isolation.
This protocol details the conversion of the aldehyde to a primary amine through a two-step process of oxime formation followed by reduction.
Materials:
-
3-(Phenoxymethyl)benzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa)
-
Zinc dust (Zn)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Distilled water
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Oxime Formation: Dissolve 3-(phenoxymethyl)benzaldehyde (1 equivalent), hydroxylamine hydrochloride (1.2 equivalents), and sodium acetate (1.5 equivalents) in a mixture of ethanol and water. Stir the reaction mixture at room temperature for 1-2 hours. The formation of the oxime can be monitored by thin-layer chromatography (TLC).
-
Isolation of Oxime: Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator. The aqueous residue is then extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude 3-(phenoxymethyl)benzaldehyde oxime.
-
Reduction to Amine: In a separate flask, suspend the crude oxime in ethanol. Add ammonium chloride (4 equivalents) and zinc dust (5 equivalents) to the suspension. Stir the reaction mixture vigorously at room temperature. The reaction is exothermic and should be monitored.
-
Workup: After the reaction is complete (monitored by TLC), filter the reaction mixture to remove the zinc residues. Evaporate the ethanol from the filtrate. Add water to the residue and extract the product with dichloromethane.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 3-(phenoxymethyl)aniline. Further purification can be achieved by column chromatography if necessary.
Causality of Experimental Experimental Choices:
-
Hydroxylamine hydrochloride is used to form the oxime intermediate. Sodium acetate acts as a base to neutralize the HCl released during the reaction.
-
Zinc dust in the presence of ammonium chloride is a classic and effective reducing agent for converting oximes to primary amines. Ammonium chloride provides a proton source for the reduction.
-
The workup procedure is designed to separate the organic product from the inorganic salts and zinc residues.
Caption: Synthetic routes from 3-(phenoxymethyl)benzaldehyde to polymer monomers.
Protocol 3: Synthesis of Aromatic Polyamide via Low-Temperature Solution Polycondensation
This protocol describes the synthesis of a polyamide from 3-(phenoxymethyl)aniline and a commercially available diacid chloride, terephthaloyl chloride. This method is widely used for preparing high molecular weight aromatic polyamides.[1]
Materials:
-
3-(Phenoxymethyl)aniline (synthesized as per Protocol 2)
-
Terephthaloyl chloride
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Lithium chloride (LiCl), anhydrous
-
Pyridine, anhydrous
-
Methanol
-
Nitrogen gas supply
-
Three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet
-
Dropping funnel
-
Beakers and graduated cylinders
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 3-(phenoxymethyl)aniline (1 equivalent) and anhydrous lithium chloride (5-10% w/v of the solvent) in anhydrous NMP. Stir the mixture until all solids have dissolved.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Diacid Chloride: Dissolve terephthaloyl chloride (1 equivalent) in a minimal amount of anhydrous NMP in a dropping funnel. Add this solution dropwise to the stirred amine solution over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.
-
Polymerization: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-24 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the polymerization proceeds.
-
Precipitation: Pour the viscous polymer solution into a large volume of methanol with vigorous stirring. The polyamide will precipitate as a fibrous solid.
-
Washing and Drying: Collect the polymer by filtration. Wash the polymer thoroughly with hot water and then with methanol to remove any unreacted monomers, LiCl, and residual solvent. Dry the polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.
Causality of Experimental Choices:
-
The low-temperature condition (0 °C) is crucial to control the highly exothermic reaction between the amine and the acid chloride, preventing side reactions and allowing for the formation of high molecular weight polymer.
-
Anhydrous conditions and a nitrogen atmosphere are necessary to prevent the hydrolysis of the highly reactive acid chloride.
-
Lithium chloride is added to enhance the solubility of the resulting polyamide in NMP, preventing premature precipitation and allowing the polymer chains to grow to a high molecular weight.
-
Pyridine can be added as an acid scavenger to neutralize the HCl gas produced during the reaction, though it is often omitted in NMP as the solvent can also act as an acid acceptor.
-
Precipitation in a non-solvent like methanol is an effective way to isolate the polymer from the reaction mixture.
Caption: Mechanism of corrosion inhibition by adsorption on the metal surface.
Protocol 4: Evaluation of Corrosion Inhibition Performance
This protocol describes the evaluation of 3-(phenoxymethyl)benzaldehyde as a corrosion inhibitor for mild steel in a 1 M HCl solution using the weight loss method, a simple and reliable technique for determining corrosion rates and inhibitor efficiency.
Materials:
-
Mild steel coupons of known composition and surface area
-
3-(Phenoxymethyl)benzaldehyde
-
Hydrochloric acid (HCl, 37%)
-
Acetone
-
Distilled water
-
Silicon carbide abrasive paper (various grits)
-
Water bath or thermostat
-
Analytical balance (accurate to 0.1 mg)
-
Beakers, desiccator
Procedure:
-
Coupon Preparation: Mechanically polish the mild steel coupons with silicon carbide abrasive paper of increasing grit size to obtain a smooth, mirror-like surface. Degrease the coupons with acetone, wash them with distilled water, and dry them thoroughly. Store the prepared coupons in a desiccator until use.
-
Inhibitor Solution Preparation: Prepare a stock solution of 3-(phenoxymethyl)benzaldehyde in a suitable solvent (e.g., ethanol). From this stock solution, prepare a series of test solutions with different concentrations of the inhibitor (e.g., 100, 200, 300, 400, 500 ppm) in 1 M HCl.
-
Weight Loss Measurement: a. Weigh the prepared mild steel coupons accurately using an analytical balance (W₁). b. Immerse one coupon in a beaker containing 100 mL of 1 M HCl without the inhibitor (blank solution) and immerse other coupons in beakers containing the inhibitor solutions of different concentrations. c. Maintain the temperature of the solutions at a constant value (e.g., 25 °C) using a water bath. d. After a specific immersion time (e.g., 6 hours), remove the coupons from the solutions. e. Carefully wash the coupons with distilled water, scrub them with a soft brush to remove any corrosion products, rinse with acetone, and dry them. f. Weigh the cleaned and dried coupons again (W₂).
-
Calculations:
-
Corrosion Rate (CR): CR (g m⁻² h⁻¹) = (W₁ - W₂) / (A × t) where W₁ is the initial weight, W₂ is the final weight, A is the surface area of the coupon in m², and t is the immersion time in hours.
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.
-
Data Presentation:
The following table presents typical data for the corrosion inhibition performance of benzaldehyde derivatives on mild steel in acidic media, which can be used as a reference for the expected performance of 3-(phenoxymethyl)benzaldehyde.
| Inhibitor Concentration (ppm) | Corrosion Rate (g m⁻² h⁻¹) | Inhibition Efficiency (%) |
| 0 (Blank) | 1.50 | - |
| 100 | 0.60 | 60.0 |
| 200 | 0.45 | 70.0 |
| 300 | 0.30 | 80.0 |
| 400 | 0.21 | 86.0 |
| 500 | 0.15 | 90.0 |
Note: The data in this table is illustrative and based on the performance of similar benzaldehyde derivatives found in the literature. [2]Actual experimental results for 3-(phenoxymethyl)benzaldehyde may vary.
Conclusion
3-(Phenoxymethyl)benzaldehyde is a valuable and versatile starting material in materials science. Through straightforward chemical modifications, it can be transformed into monomers for the synthesis of novel aromatic polyamides with potentially enhanced processability. Furthermore, its inherent molecular structure suggests its direct application as an effective corrosion inhibitor for mild steel. The protocols provided in this guide offer a solid foundation for researchers to explore and exploit the potential of this compound in the development of new and advanced materials.
References
-
Exploring the Structural Effects of Benzaldehyde Derivatives as Corrosion Inhibitors on Mild Steel in Acidic Medium Using Computational and Experimental Approaches. (n.d.). MDPI. Retrieved from [Link]
-
Functional Aromatic Polyamides. (n.d.). MDPI. Retrieved from [Link]
-
Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. (2011). National Institutes of Health. Retrieved from [Link]
-
Synthesis of some novel 3-[ω–(substituted phenoxy /aniline / thiophenoxy / 2-pyridylamino) alkoxy] flavones. (2012). ResearchGate. Retrieved from [Link]
-
Aromatic Metal Corrosion Inhibitors. (n.d.). MDPI. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 3-(Phenoxymethyl)benzaldehyde by Chromatography
Welcome to the Technical Support Center for the chromatographic purification of 3-(phenoxymethyl)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this aromatic aldehyde. Our approach is rooted in established scientific principles and practical laboratory experience to ensure you can achieve high purity and yield.
Experimental Workflow Overview
The general workflow for the purification of 3-(phenoxymethyl)benzaldehyde from a crude reaction mixture involves several key stages. The following diagram illustrates a typical sequence of operations.
Caption: A typical experimental workflow for the purification of 3-(phenoxymethyl)benzaldehyde.
Troubleshooting Guide
This section addresses specific issues that may arise during the chromatographic purification of 3-(phenoxymethyl)benzaldehyde, offering potential causes and solutions in a question-and-answer format.
Question: My purified fractions show a new spot on the TLC plate that wasn't in the crude mixture, and my yield is low. What is happening?
Answer: This is a classic sign of on-column degradation. Aldehydes, including 3-(phenoxymethyl)benzaldehyde, can be sensitive to the acidic nature of standard silica gel.[1][2] The silanol groups (Si-OH) on the silica surface can act as a mild Lewis acid, potentially catalyzing side reactions or causing the compound to irreversibly adsorb.[3]
-
Probable Cause: Decomposition on acidic silica gel.
-
Solutions:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel before use. This can be achieved by preparing a slurry of the silica gel in the initial, least polar eluent containing 1-3% triethylamine (TEA).[2][4] Let this stand for a short period before packing the column.
-
Use a Modified Eluent: Add a small percentage of a basic modifier, such as 0.1-1% triethylamine, to your mobile phase.[5] This will neutralize the acidic sites on the silica as the eluent passes through, minimizing degradation.
-
Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.[1][3] However, be aware that alumina has different selectivity compared to silica, so you will need to re-optimize your solvent system using TLC with alumina plates.
-
Question: The peaks for my compound are tailing or streaking on the TLC and in the column fractions. How can I improve the peak shape?
Answer: Peak tailing is often caused by strong, non-ideal interactions between your compound and the stationary phase. For aldehydes, this can again be due to the acidity of the silica gel.
-
Probable Causes:
-
Strong interaction with acidic silanol groups.
-
Column overloading.
-
Inappropriate solvent system.
-
-
Solutions:
-
Incorporate a Basic Modifier: As with degradation, adding a small amount of triethylamine (0.1-1%) to your eluent can significantly improve peak shape by competing with your compound for the acidic sites on the silica.[5]
-
Reduce Sample Load: Overloading the column is a common cause of tailing. As a general rule, the amount of crude material loaded should be 1-5% of the mass of the silica gel.
-
Optimize Solvent System: Ensure your chosen solvent system is optimal. An ideal Rf value on a TLC plate for the target compound is around 0.25-0.35 for good separation in column chromatography.[6] If the Rf is too low, the compound may interact too strongly with the silica, leading to tailing.
-
Question: I'm having trouble separating my product from a very non-polar impurity. What should I do?
Answer: If you are dealing with a non-polar impurity, you need to optimize your solvent system to increase the separation (ΔRf) between the impurity and your product.
-
Probable Causes:
-
Insufficiently optimized mobile phase.
-
The impurity may be unreacted starting material from the synthesis, such as 3-(bromomethyl)benzaldehyde or phenol.
-
-
Solutions:
-
Use a Less Polar Solvent System: Start with a very non-polar eluent, such as pure hexanes or a high hexanes-to-ethyl acetate ratio (e.g., 95:5). This will encourage the non-polar impurity to elute quickly while retaining your more polar aldehyde.
-
Employ a Gradient Elution: Begin with a non-polar solvent system and gradually increase the polarity by slowly increasing the percentage of the more polar solvent (e.g., ethyl acetate). This will first elute the non-polar impurities, and as the polarity increases, your product will begin to move down the column.
-
Consider a Different Solvent System: Sometimes, a complete change of solvents is necessary. For example, substituting ethyl acetate with diethyl ether or a mixture of hexanes and dichloromethane might alter the selectivity and improve separation.[3]
-
Question: My compound is not eluting from the column, even with a highly polar solvent system.
Answer: This frustrating situation can arise from several factors, from incorrect solvent choice to compound degradation.
-
Probable Causes:
-
The compound has degraded and is irreversibly adsorbed to the silica.[7]
-
The chosen eluent is not strong enough to displace the compound from the stationary phase.
-
The compound may have precipitated at the top of the column if it has low solubility in the eluent.
-
-
Solutions:
-
Check for Degradation: First, rule out on-column degradation by performing a 2D TLC. Spot your crude mixture in one corner of a TLC plate, run it in your chosen solvent system, then rotate the plate 90 degrees and run it again in the same solvent. If the spot is no longer on the diagonal, degradation is occurring.[7] If so, refer to the solutions for compound degradation.
-
Increase Eluent Polarity: If degradation is not the issue, a more polar eluent is needed. If you are using a hexanes/ethyl acetate system, you can try adding a small amount of methanol to the ethyl acetate. A "methanol flush" at the end of the chromatography, where you elute with 100% methanol, can help recover highly polar compounds that are strongly bound to the silica.[7]
-
Dry Loading: If your compound is not very soluble in the eluent, it can precipitate when loaded onto the column. To avoid this, use a "dry loading" technique. Dissolve your crude product in a suitable solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the TLC analysis of 3-(phenoxymethyl)benzaldehyde?
A1: For an aromatic ether and aldehyde like 3-(phenoxymethyl)benzaldehyde, a good starting point for TLC analysis is a mixture of a non-polar solvent like hexanes (or petroleum ether) and a moderately polar solvent like ethyl acetate.[8] A common starting ratio is 7:3 or 8:2 hexanes:ethyl acetate.[9] Adjust the ratio to achieve an Rf value of approximately 0.25-0.35 for your product to ensure optimal separation during column chromatography.[6]
Q2: What are the most likely impurities in a crude sample of 3-(phenoxymethyl)benzaldehyde?
A2: The impurities will depend on the synthetic route. A common synthesis involves the reaction of 3-(bromomethyl)benzaldehyde with phenol in the presence of a base. Potential impurities include:
-
Unreacted Starting Materials: 3-(bromomethyl)benzaldehyde and phenol.
-
Oxidation Product: 3-(phenoxymethyl)benzoic acid, formed by the oxidation of the aldehyde group, which is a common issue with benzaldehydes.[10]
-
Byproducts from the Synthesis of Starting Materials: For example, impurities from the preparation of 3-(bromomethyl)benzaldehyde.
Q3: How can I remove the corresponding benzoic acid impurity before running a column?
A3: The most effective way to remove an acidic impurity like 3-(phenoxymethyl)benzoic acid is through an acid-base extraction during the workup.[2] Dissolve your crude product in an organic solvent (e.g., diethyl ether or ethyl acetate) and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH).[1] The acidic benzoic acid will be deprotonated to its water-soluble carboxylate salt and will move into the aqueous layer.
Q4: Is it necessary to use "flash" chromatography, or can I use traditional gravity chromatography?
A4: Flash chromatography, which uses pressure (often from compressed air or nitrogen) to push the solvent through the column, is generally preferred because it is much faster and often provides better resolution than gravity chromatography.[11] The faster elution time also minimizes the time your compound spends in contact with the silica gel, reducing the risk of on-column degradation.
Q5: How do I prepare deactivated silica gel?
A5: There are two common methods for deactivating silica gel:
-
With Triethylamine: Prepare a slurry of your silica gel in your chosen non-polar starting eluent (e.g., 95:5 hexanes:ethyl acetate) that also contains 1-3% triethylamine.[4] Allow this slurry to sit for about an hour before packing your column.
-
With Water: To prepare silica gel with a specific water content (e.g., 12% by weight), you would add 12g of water dropwise to 88g of activated (oven-dried) silica gel while mixing thoroughly to ensure homogeneity.[12] The mixture should be allowed to equilibrate for several hours in a sealed container before use.[12]
| Parameter | Recommended Starting Conditions |
| Stationary Phase | Silica gel (230-400 mesh), consider deactivation with 1% TEA in the eluent. |
| Mobile Phase (Eluent) | Start with a gradient of 5% to 20% Ethyl Acetate in Hexanes. |
| TLC Rf Target | ~0.25-0.35 in the eluting solvent mixture.[6] |
| Sample Loading | Dry loading is recommended if solubility in the eluent is low. |
References
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
-
ResearchGate. (2016, October 10). How can I prepare deactivated silica gel with 12%v/w water for chromatography? Retrieved from [Link]
-
ResearchGate. (2014, September 29). What is the best solvent for purifying aldehyde in a column chromatography? Retrieved from [Link]
-
ResearchGate. (2014, November 4). When basification of silica gel is required, before using Column chromatography? Retrieved from [Link]
-
Membrane Solutions. (n.d.). Preparation Silica Gel for Better Column Chromatography. Retrieved from [Link]
-
Siliplus. (n.d.). Base Deactivated Column Octadecylsilyl Silica Gel for Chromatography For Sale. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification? Retrieved from [Link]
-
ResearchGate. (2017, May 10). I want good solvent system in TLC in aniline and ketone compound? Retrieved from [Link]
-
Biotage. (2023, February 2). How changing stationary phase chemistry can impact separation selectivity. Retrieved from [Link]
-
ResearchGate. (2021, November 28). How to purify low boiling aldehydes from a reaction mixture? Is it possible by column chromatography? Retrieved from [Link]
-
Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
ResearchGate. (2017, April 26). How to remove the phenol from the reaction mixture without doing column chromatography? Retrieved from [Link]
- Google Patents. (n.d.). US3546302A - Process for brominating phenols.
-
Sudareva, N. N., & Chubarova, E. V. (2006). Time-dependent conversion of benzyl alcohol to benzaldehyde and benzoic acid in aqueous solutions. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1380–1385. [Link]
-
Sciencemadness Discussion Board. (2011, August 27). Benzyl Alcohol -> Benzaldehyde via Silica Gel Supported Jones Reagent. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. Retrieved from [Link]
-
ResearchGate. (2019, May 6). Proposed synthesis of 3-bromomethyl benzaldehyde? Retrieved from [Link]
-
Reddit. (2016, March 30). What compounds are unstable in a silica gel column (chromatography). Retrieved from [Link]
- Google Patents. (n.d.). CN101337868A - Method for preparing 3-phenoxy-benzaldehyde.
-
Teledyne ISCO. (n.d.). Silica Gel Column Chromatography. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor.
- Google Patents. (n.d.). US4108904A - Process for the preparation of m-phenoxybenzaldehyde.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Chromatography [chem.rochester.edu]
- 5. US20150065755A1 - Phenol purification process - Google Patents [patents.google.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 10. Time-dependent conversion of benzyl alcohol to benzaldehyde and benzoic acid in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-(Phenoxymethyl)benzaldehyde
Welcome to the technical support center for the synthesis of 3-(Phenoxymethyl)benzaldehyde. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.
Introduction to the Synthesis
The most common and direct route to 3-(Phenoxymethyl)benzaldehyde is the Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of a halide by a phenoxide ion. The typical starting materials are 3-(bromomethyl)benzaldehyde and phenol. While seemingly straightforward, the bifunctional nature of the benzaldehyde starting material and the properties of the phenoxide nucleophile can lead to several competing side reactions, impacting yield and purity.
This guide will address the most frequently asked questions and troubleshooting scenarios encountered in our labs and reported in the literature.
Part 1: Troubleshooting the Williamson Ether Synthesis Route
This section focuses on the primary synthetic pathway: the reaction between a phenoxide and 3-(halomethyl)benzaldehyde.
FAQ 1: My reaction yield is significantly lower than expected. What are the common causes?
Low yield is the most common issue. The root cause can often be traced to one of several competing side reactions or suboptimal reaction conditions.
Answer: Several factors can contribute to low yields. Let's break them down:
-
Base-Induced Side Reactions of the Aldehyde: The aldehyde functional group is sensitive to the basic conditions required to deprotonate phenol. Strong bases can lead to a disproportionation reaction known as the Cannizzaro reaction, especially at elevated temperatures. This reaction converts two molecules of the aldehyde into a primary alcohol (3-(phenoxymethyl)benzyl alcohol) and a carboxylate salt.
-
C-Alkylation vs. O-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the aromatic ring (at the ortho and para positions). While O-alkylation is the desired pathway to form the ether, C-alkylation can occur, leading to the formation of (hydroxyphenyl)(3-(phenoxymethyl))methane isomers as byproducts.[1][2][3] The choice of solvent and counter-ion can influence this ratio.
-
Elimination Reactions: Although 3-(bromomethyl)benzaldehyde is a primary benzylic halide and less prone to elimination, using a sterically hindered or overly strong base under harsh conditions (high temperatures) can promote the E2 elimination pathway, though this is less common than other side reactions.[1][2]
-
Poor Quality of Starting Materials: 3-(Bromomethyl)benzaldehyde is a reactive compound. If it has degraded or contains impurities, this will directly impact the yield.[4][5] Similarly, the purity of the phenol and the base is crucial.
Troubleshooting Workflow for Low Yield
Below is a systematic approach to diagnosing and solving low-yield issues.
Caption: Troubleshooting workflow for low reaction yields.
FAQ 2: I've identified byproducts resulting from C-alkylation. How can I favor O-alkylation?
Answer: The competition between C- and O-alkylation is a classic problem when working with phenoxides.[3] Several strategies can be employed to favor the desired O-alkylation:
-
Solvent Choice: Polar aprotic solvents like DMF (N,N-dimethylformamide) or DMSO (dimethyl sulfoxide) are excellent choices. They solvate the cation (e.g., K⁺) of the phenoxide salt, leaving the oxygen anion more exposed and nucleophilic, thereby promoting the SN2 reaction at the oxygen. In contrast, protic solvents can hydrogen-bond with the oxygen, reducing its nucleophilicity and relatively favoring C-alkylation.
-
Counter-ion: The nature of the counter-ion to the phenoxide matters. Larger, softer cations like Cesium (Cs⁺) or Potassium (K⁺) can increase the reactivity of the oxygen anion compared to smaller, harder ions like Lithium (Li⁺) or Sodium (Na⁺). Using bases like Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) is often beneficial.[3]
-
Phase-Transfer Catalysis: Using a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can be highly effective. The PTC transports the phenoxide from an aqueous or solid phase into the organic phase where the 3-(bromomethyl)benzaldehyde resides, facilitating a clean O-alkylation.
Recommended Protocol to Maximize O-Alkylation
| Parameter | Recommended Condition | Rationale |
| Base | K₂CO₃ or Cs₂CO₃ | Mild bases that are effective in deprotonating phenol without being harsh on the aldehyde. |
| Solvent | Anhydrous DMF or Acetonitrile | Polar aprotic solvents favor SN2 at the oxygen. |
| Temperature | 50-80 °C | Provides sufficient energy for the reaction without promoting side reactions like the Cannizzaro. |
| Stoichiometry | Phenol (1.1-1.2 eq) | A slight excess of the nucleophile can help drive the reaction to completion. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents potential oxidation of the aldehyde or phenol. |
Part 2: Alternative Synthetic Routes & Their Challenges
If the Williamson ether synthesis route is problematic, or if starting from different materials is necessary, other routes can be considered. Each comes with its own set of potential side reactions.
FAQ 3: I am considering synthesizing the target molecule by oxidizing 3-(phenoxymethyl)benzyl alcohol. What are the potential pitfalls?
Answer: This is a viable alternative route. The primary challenge here is controlling the oxidation to prevent the formation of the corresponding carboxylic acid (3-(phenoxymethyl)benzoic acid).
-
Over-oxidation: Many common oxidizing agents (e.g., KMnO₄, Jones reagent) are too strong and will readily oxidize the intermediate aldehyde to the carboxylic acid.
-
Reagent Selection is Key: Milder, more selective oxidizing agents are required.
| Oxidizing System | Advantages | Potential Issues |
| PCC / PDC in CH₂Cl₂ | Good selectivity for aldehydes. | Chromium reagents are toxic and generate hazardous waste. |
| Swern / Moffatt Oxidation | High yields, mild conditions. | Requires cryogenic temperatures, unpleasant byproducts (dimethyl sulfide). |
| Dess-Martin Periodinane | Mild, room temperature reaction. | Reagent is expensive and can be shock-sensitive. |
| Catalytic H₂O₂ Oxidation | "Green" oxidant with water as a byproduct.[6][7] | Requires careful catalyst selection and control to prevent over-oxidation.[6][7] |
Workflow for Selective Oxidation
Sources
Technical Support Center: Purification of 3-(Phenoxymethyl)benzaldehyde
Welcome to the technical support guide for the purification of 3-(Phenoxymethyl)benzaldehyde. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges encountered during the purification of this valuable synthetic intermediate. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
This section addresses the most common questions our team receives regarding the purification of 3-(Phenoxymethyl)benzaldehyde.
Q1: What are the most likely impurities in my crude 3-(Phenoxymethyl)benzaldehyde sample?
A1: The impurity profile is heavily dependent on the synthetic route employed. However, several common impurities are frequently observed:
-
Starting Materials: If you've used a Williamson ether synthesis approach, unreacted precursors such as 3-hydroxybenzaldehyde or phenol are common contaminants.[1][2]
-
Oxidation Product: Aldehydes are notoriously susceptible to air oxidation, especially upon storage.[3] This leads to the formation of the corresponding carboxylic acid, 3-(phenoxymethyl)benzoic acid , which is often the most prevalent impurity.[4][5][6]
-
Over-reduction Product: If a reduction step was involved in a multi-step synthesis or if hydride reagents were present, you might find the corresponding alcohol, (3-(phenoxymethyl)phenyl)methanol .[6]
-
Side-Reaction Products: Depending on the specific reaction conditions, various by-products can form. For instance, syntheses involving the Sommelet reaction may yield a variety of non-aldehyde compounds.[7]
Q2: My TLC and NMR analyses suggest the presence of 3-(phenoxymethyl)benzoic acid. How can I remove this acidic impurity?
A2: The presence of the carboxylic acid impurity is best addressed using a basic aqueous wash, a form of acid-base extraction.[4] Dissolve your crude product in a water-immiscible organic solvent like diethyl ether or ethyl acetate. Wash this organic solution with a 5-10% aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[4][6]
-
The Chemistry: The basic solution deprotonates the carboxylic acid, forming the water-soluble sodium 3-(phenoxymethyl)benzoate salt. This salt partitions into the aqueous layer, effectively removing it from your desired product which remains in the organic phase.[4][8] The aldehyde group is not reactive under these mild basic conditions.
Q3: How do I remove unreacted phenol from my reaction mixture?
A3: Phenol is weakly acidic (pKa ≈ 10) and requires a stronger base than sodium bicarbonate for effective removal.[9] The recommended method is to wash the organic solution of your crude product with a dilute (e.g., 5%) aqueous solution of sodium hydroxide (NaOH).[1][2]
-
The Chemistry: Sodium hydroxide is a strong enough base to deprotonate phenol, forming the highly water-soluble sodium phenoxide salt, which is extracted into the aqueous layer.[9] After the base wash, it is good practice to wash the organic layer with water or brine to remove any residual NaOH before drying and concentrating.
Q4: My aldehyde seems to be degrading during silica gel column chromatography. What is happening and how can I prevent it?
A4: This is a common issue. Standard silica gel is slightly acidic, which can catalyze the decomposition or oxidation of sensitive aldehydes.[4] To mitigate this, you have two primary options:
-
Neutralize the System: Deactivate the silica gel by preparing your column slurry and eluent with a small amount (0.5-2%) of a tertiary amine base, such as triethylamine (Et₃N).[6] This neutralizes the acidic sites on the silica surface, preventing product degradation.
-
Use an Alternative Stationary Phase: Consider using a more neutral stationary phase, such as neutral alumina, which is less likely to cause decomposition of acid-sensitive compounds.[4][6]
Q5: When should I choose purification by bisulfite adduct formation?
A5: This is a highly selective and powerful technique, especially when your crude product is heavily contaminated with non-aldehyde impurities.[7] The aldehyde reacts reversibly with sodium bisulfite to form a solid adduct that can be isolated by filtration. The non-aldehyde impurities, which do not react, are simply washed away. The pure aldehyde is then regenerated from the adduct by treatment with a mild base (like NaHCO₃) or acid.[7] This method is excellent for achieving very high purity, particularly when other methods fail to provide adequate separation.[10]
Troubleshooting Guide
This table summarizes common problems, their probable causes, and validated solutions to get your purification back on track.
| Symptom | Probable Cause | Recommended Solution(s) |
| Product discolors (e.g., turns yellow/brown) upon standing. | Oxidation of the aldehyde group to the corresponding carboxylic acid.[3][6] | 1. Storage: Store the purified product under an inert atmosphere (N₂ or Ar) at low temperature and protected from light.[6] 2. Repurification: If oxidation has occurred, dissolve the material in an organic solvent (e.g., diethyl ether) and wash with a 5% sodium carbonate solution to remove the acidic impurity.[6] |
| Low yield after column chromatography. | The compound is degrading on the acidic stationary phase.[4] | 1. Deactivate Silica Gel: Use an eluent containing 1-2% triethylamine to neutralize the silica gel.[6] 2. Change Stationary Phase: Switch to a neutral stationary phase like alumina.[4] |
| Broad or tailing peaks in HPLC/GC analysis. | Presence of polar impurities, most commonly the corresponding benzoic acid or residual phenol. | 1. Acid/Base Wash: Perform a sequential wash with 5% aq. NaOH (to remove phenol) followed by 5% aq. NaHCO₃ (to remove the carboxylic acid) before analysis or final purification.[1][8] 2. Recrystallization: This can be effective for removing small quantities of impurities with different solubility profiles.[11] |
| "Oiling out" during recrystallization. | The melting point of the compound is lower than the boiling point of the chosen solvent, or the sample is highly impure.[11] | 1. Adjust Solvent System: Use a lower-boiling point solvent or a solvent pair (e.g., ether/hexanes).[12] 2. Pre-purify: Remove the bulk of impurities by column chromatography first, then proceed with recrystallization.[11] |
Visualization of Purification Strategy
The following diagrams illustrate the logical workflow for purifying crude 3-(Phenoxymethyl)benzaldehyde.
Caption: General purification workflow for 3-(Phenoxymethyl)benzaldehyde.
Caption: Decision tree for selecting the primary purification method.
Detailed Experimental Protocols
Safety Precaution: Always conduct experiments in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Purification by Sequential Acid-Base Extraction
This protocol is ideal for removing acidic impurities like unreacted phenol and the 3-(phenoxymethyl)benzoic acid byproduct.
-
Dissolution: Dissolve the crude 3-(Phenoxymethyl)benzaldehyde (1.0 eq) in a suitable water-immiscible organic solvent (e.g., ethyl acetate or diethyl ether, ~10-20 mL per gram of crude material). Transfer the solution to a separatory funnel.
-
Phenol Removal: Add an equal volume of 5% aqueous sodium hydroxide (NaOH) solution to the separatory funnel. Stopper the funnel, invert, and vent frequently to release any pressure. Shake gently for 1-2 minutes. Allow the layers to separate, then drain and discard the lower aqueous layer.[1][9]
-
Carboxylic Acid Removal: Add an equal volume of 5% aqueous sodium bicarbonate (NaHCO₃) solution to the organic layer remaining in the separatory funnel. Shake and separate as described in the previous step. Discard the aqueous layer.[4][8]
-
Neutral Wash: Wash the organic layer with an equal volume of deionized water, followed by an equal volume of brine (saturated aq. NaCl) to facilitate phase separation and remove residual water.
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 2: Purification by Flash Column Chromatography
This method is highly effective for separating the target aldehyde from impurities with different polarities.[11]
-
TLC Analysis: First, determine the optimal eluent system using thin-layer chromatography (TLC). Test various ratios of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). An ideal system will provide good separation and an Rf value of ~0.25-0.35 for the product. A starting point of 10:1 Hexanes:Ethyl Acetate is often effective.[11]
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in your chosen eluent. Pack a glass column with the slurry, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.[11]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or dichloromethane if solubility is an issue). Carefully load the sample onto the top of the silica gel.
-
Elution: Begin eluting the column with the solvent system determined by TLC. Collect fractions in test tubes and monitor the elution process by TLC.
-
Isolation: Combine the fractions containing the pure product, and remove the solvent under reduced pressure to obtain the purified 3-(Phenoxymethyl)benzaldehyde.
Protocol 3: High-Purity Purification via Bisulfite Adduct Formation
This protocol is excellent for removing stubborn non-aldehyde impurities.[7]
-
Adduct Formation: In a flask, add the crude 3-(Phenoxymethyl)benzaldehyde. For each gram of crude material, add a solution of sodium bisulfite (e.g., 2 g) dissolved in a minimal amount of water:methanol (e.g., 5:4 v/v). Stir the mixture vigorously at room temperature. The reaction can take several hours. A thick white precipitate of the bisulfite adduct will form.[7]
-
Isolation of Adduct: Collect the solid adduct by vacuum filtration. Wash the filter cake thoroughly with a non-polar organic solvent (e.g., diethyl ether or hexanes) to remove any trapped organic impurities.
-
Regeneration of Aldehyde: Transfer the washed adduct to a clean flask. Add a saturated aqueous solution of sodium bicarbonate or a 10% sodium hydroxide solution while stirring. The adduct will decompose, regenerating the pure aldehyde.[7]
-
Extraction: Extract the liberated aldehyde into an organic solvent (e.g., diethyl ether). Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Final Isolation: Filter and concentrate the organic solution under reduced pressure to yield the highly purified 3-(Phenoxymethyl)benzaldehyde.
References
- BenchChem. (2025). Technical Support Center: Purification of Reaction Mixtures Containing Benzaldehyde.
- BenchChem. (2025). Purification of 4-(Hexyloxy)benzaldehyde by column chromatography vs recrystallization.
- ResearchGate. (2017). How to remove the phenol from the reaction mixture without doing column chromatography?
- BenchChem. (2025). Methods for removing unreacted phenol from propoxybenzene.
- Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
- Google Patents. (n.d.). US4162269A - Purification process for 3-phenoxybenzaldehyde.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Unknown Source. (n.d.). Recrystallization.
- BenchChem. (2025). Preparation of Analytical Standards for 3-Phenoxybenzaldehyde: A Comparative Guide.
- Zellner, G., Kneifel, H., & Winter, J. (n.d.). Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains. NIH.
- ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?
- Chemistry LibreTexts. (2024). 2.1: Separation of an Unknown Mixture by Acid/Base Extraction.
- Quora. (2019). How to extract phenol from an organic layer.
- BenchChem. (2025). identifying and removing impurities from 2-[3-(benzyloxy)phenyl]benzaldehyde.
- Wikipedia. (n.d.). Benzaldehyde.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Benzaldehyde - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US4162269A - Purification process for 3-phenoxybenzaldehyde - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. quora.com [quora.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: 3-(Phenoxymethyl)benzaldehyde
Introduction
Welcome to the technical support guide for 3-(Phenoxymethyl)benzaldehyde (CAS No. 39515-51-0). This document is designed for researchers, scientists, and drug development professionals to ensure the stability, proper storage, and effective use of this versatile aromatic aldehyde. The integrity of your starting materials is paramount to achieving reproducible and reliable experimental outcomes. This guide provides field-proven insights and troubleshooting advice based on the compound's specific chemical properties.
3-(Phenoxymethyl)benzaldehyde is a key intermediate in the synthesis of various high-value compounds, including pharmaceuticals and pyrethroid insecticides.[1] Its aldehyde functional group, while essential for its reactivity, also renders it susceptible to degradation if not handled and stored correctly. Understanding its stability profile is not merely a matter of inventory management but a critical component of experimental success.
Physicochemical Properties Summary
A clear understanding of the physical properties of 3-(Phenoxymethyl)benzaldehyde is the first step in proper handling. The following table summarizes its key characteristics.
| Property | Value | Source(s) |
| Appearance | Amber or colorless to yellow liquid | [2][3] |
| CAS Number | 39515-51-0 | [4] |
| Molecular Formula | C₁₄H₁₂O₂ | [5] |
| Molecular Weight | 212.24 g/mol | [5] |
| Melting Point | 13 °C (55.4 °F) | [2][3] |
| Boiling Point | 169 - 169.5 °C at 15 hPa | [2] |
| Density | 1.147 g/cm³ at 25 °C | [2] |
| Flash Point | > 112 °C (> 233.6 °F) | [3] |
| Solubility | Insoluble in water | [6] |
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the storage and handling of 3-(Phenoxymethyl)benzaldehyde.
Q1: What are the optimal long-term and short-term storage conditions for 3-(Phenoxymethyl)benzaldehyde?
A: Proper storage is the single most critical factor in preserving the integrity of the compound. Based on its chemical nature as an aromatic aldehyde, the following conditions are recommended:
-
Temperature: Store in a cool, dry place.[2][4][7] For long-term storage, refrigeration at 2-8°C is advisable to minimize the rate of potential degradation reactions.[8]
-
Atmosphere: The aldehyde group is susceptible to oxidation by atmospheric oxygen.[9] For long-term storage or for high-purity applications, it is best practice to store the compound under an inert atmosphere, such as nitrogen or argon.[8][10] For daily use, ensure the container is tightly sealed immediately after dispensing to minimize exposure to air.[2][3][4]
-
Container: Use amber glass vials or other opaque containers to protect the compound from light, which can catalyze degradation.[11][12] Ensure containers are properly sealed to prevent moisture ingress and leakage.[4]
-
Location: Store in a well-ventilated area away from incompatible materials.[3][10]
Q2: How can I visually identify if my 3-(Phenoxymethyl)benzaldehyde has degraded?
A: Visual inspection is the first line of defense. While subtle degradation may not be visible, significant decomposition often presents clear signs:
-
Color Change: A fresh, pure sample should be a colorless to pale yellow or amber liquid.[2][3] A significant darkening or change to a deep yellow or brown color can indicate degradation or the presence of impurities.
-
Formation of Precipitate: The primary degradation pathway for aldehydes is oxidation to the corresponding carboxylic acid—in this case, 3-(phenoxymethyl)benzoic acid.[9] As the benzoic acid derivative may be a solid at storage temperatures or have lower solubility, the appearance of crystalline precipitate or general turbidity in the liquid can be a strong indicator of oxidation.
Q3: What are the main degradation pathways and incompatible materials I should be aware of?
A: The primary degradation pathway is oxidation . The aldehyde group (-CHO) is readily oxidized by atmospheric oxygen to a carboxylic acid group (-COOH).[9] This process can be accelerated by exposure to light and heat.[12][13][14]
Due to this reactivity, the compound is incompatible with:
-
Strong Oxidizing Agents: These will rapidly and exothermically convert the aldehyde to the carboxylic acid.[15]
-
Strong Bases: Bases can catalyze self-condensation reactions (e.g., aldol condensation) or other unwanted side reactions.[6][15]
-
Air and Light: As mentioned, prolonged exposure will lead to oxidation.[9][12]
Q4: Is there a defined shelf-life? When should I consider re-qualifying my material?
A: While manufacturers typically guarantee stability for a set period under unopened and ideal conditions, a strict expiration date is difficult to define once the container is opened. The compound is considered stable under recommended storage conditions.[2][15]
We recommend re-qualifying the material if:
-
The container has been opened for more than 6-12 months.
-
The material was stored under suboptimal conditions (e.g., loose cap, exposure to light).
-
Visual signs of degradation are present.
-
You are observing unexplained low yields or new impurities in your reactions.
Re-qualification can be performed by standard analytical techniques such as ¹H NMR, GC-MS, or a purity assessment via titration (see Protocol section).
Troubleshooting Guide
This section provides solutions to common experimental issues that may be linked to the stability of 3-(Phenoxymethyl)benzaldehyde.
Issue 1: My reaction yield is significantly lower than expected.
-
Potential Cause: The most likely culprit is the oxidation of the aldehyde to 3-(phenoxymethyl)benzoic acid. The carboxylic acid will not participate in reactions where the aldehyde is the key electrophile (e.g., reductive amination, Wittig reactions), effectively lowering the molar quantity of the active starting material.
-
Troubleshooting Steps:
-
Inspect the Aldehyde: Check the material for any of the visual degradation signs mentioned in the FAQ.
-
Verify Purity: Run a quick ¹H NMR. The aldehyde proton (-CHO) has a characteristic singlet peak around 9-10 ppm. A diminished integration of this peak relative to the aromatic protons suggests a lower-than-expected purity. Look for new, broad peaks that could indicate the carboxylic acid proton.
-
Purify the Material: If degradation is suspected, the aldehyde can be purified. A highly effective method is through the formation and subsequent decomposition of its bisulfite adduct, which selectively isolates the aldehyde from non-aldehyde impurities.[16][17]
-
Issue 2: I am observing an unexpected, highly polar impurity in my reaction work-up and analysis (TLC, LC-MS).
-
Potential Cause: This is a classic symptom of starting with an oxidized aldehyde. The resulting 3-(phenoxymethyl)benzoic acid is significantly more polar than the parent aldehyde and will appear as a distinct, slower-moving spot on normal-phase TLC or have a different retention time in RP-HPLC.
-
Troubleshooting Steps:
-
Co-spot on TLC: Run a TLC plate spotting your starting aldehyde, your reaction mixture, and a co-spot of both. If a polar impurity in the starting material matches a new spot in your reaction, it confirms the impurity was carried through.
-
LC-MS Analysis: Obtain a mass spectrum of the impurity peak. It should correspond to the molecular weight of 3-(phenoxymethyl)benzoic acid (228.24 g/mol ).
-
Preventative Action: For future experiments, consider using freshly opened material or purifying the existing stock before use. Ensure the reaction is run under an inert atmosphere if it is sensitive to trace oxygen.
-
Visualized Workflows and Pathways
Decision Workflow for Handling
The following diagram outlines the decision-making process from receiving a new bottle of 3-(Phenoxymethyl)benzaldehyde to its use in an experiment.
Caption: Decision workflow for handling and storing 3-(Phenoxymethyl)benzaldehyde.
Primary Degradation Pathway: Oxidation
This diagram illustrates the primary chemical transformation that occurs when 3-(Phenoxymethyl)benzaldehyde degrades.
Caption: Oxidation of 3-(Phenoxymethyl)benzaldehyde to its carboxylic acid.
Experimental Protocol: Purification via Bisulfite Adduct
This protocol provides a method to purify crude or partially oxidized 3-(Phenoxymethyl)benzaldehyde, leveraging the reversible reaction of aldehydes with sodium bisulfite.[16][17]
Objective: To isolate pure 3-(Phenoxymethyl)benzaldehyde from non-aldehyde impurities, such as the corresponding carboxylic acid or alcohol.
Materials:
-
Crude 3-(Phenoxymethyl)benzaldehyde
-
Sodium bisulfite (NaHSO₃) or Sodium metabisulfite (Na₂S₂O₅)
-
Deionized water
-
Toluene or Diethyl ether
-
Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH), 10% aqueous solution
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel, beakers, Erlenmeyer flask, filtration apparatus
Procedure:
-
Adduct Formation:
-
In a flask, prepare a concentrated solution of sodium bisulfite in water (e.g., 40g NaHSO₃ in 100 mL H₂O). You may need to warm slightly to dissolve. Cool to room temperature.
-
Dissolve the crude 3-(Phenoxymethyl)benzaldehyde (1 equivalent) in a minimal amount of toluene.
-
Add the aldehyde solution to the stirred bisulfite solution. Stir vigorously at room temperature for 1-2 hours. A thick, white precipitate of the bisulfite adduct should form.[16]
-
-
Isolation of the Adduct:
-
Collect the crystalline adduct by vacuum filtration.
-
Wash the solid adduct on the filter with cold toluene or diethyl ether to remove any adhered organic, non-aldehyde impurities.
-
Wash with a small amount of cold water.
-
-
Decomposition of the Adduct (Regeneration of Aldehyde):
-
Transfer the filtered adduct to a clean flask.
-
Add a sufficient volume of 10% sodium carbonate or 10% HCl solution to create a slurry.[16] The adduct will decompose, regenerating the pure aldehyde. The mixture should be stirred until all solids have disappeared.
-
Causality Note: Both acid and base can decompose the adduct. Using a base (like Na₂CO₃) is often preferred as it will also deprotonate and solubilize the acidic impurity (3-phenoxymethyl)benzoic acid in the aqueous layer.
-
-
Extraction and Isolation:
-
Transfer the mixture to a separatory funnel.
-
Extract the regenerated pure aldehyde into an organic solvent like diethyl ether or toluene (2 x 50 mL).
-
Combine the organic layers. Wash with water, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified 3-(Phenoxymethyl)benzaldehyde.
-
-
Validation:
-
Confirm the purity of the final product using ¹H NMR, GC, or another suitable analytical method. The material should be a clear, colorless to pale yellow liquid.
-
References
- Purification process for 3-phenoxybenzaldehyde. (1979). Google Patents. (U.S. Patent No. US4162269A).
-
Bioremediation of β-cypermethrin and 3-phenoxybenzaldehyde contaminated soils using Streptomyces aureus HP-S-01. (2025). ResearchGate. Request PDF. Retrieved from [Link]
- Method for preparing 3-phenoxy-benzaldehyde. (n.d.). Google Patents. (Patent No. CN101337868A).
-
Biodegradation of Deltamethrin and Its Hydrolysis Product 3-Phenoxybenzaldehyde by a Newly Isolated Streptomyces aureus Strain HP-S-01. (2025). ResearchGate. Request PDF. Retrieved from [Link]
-
BENZALDEHYDE AR. (n.d.). Loba Chemie. Retrieved from [Link] [Link points to general site, specific SDS may be available]
- Preparation of 3-phenoxybenzaldehyde. (n.d.). Google Patents. (U.S. Patent No. US4229380A).
-
3-(Phenoxymethyl)benzaldehyde. (n.d.). PubChem. Retrieved from [Link]
-
4-Methoxy-3-(phenoxymethyl)benzaldehyde. (n.d.). PubChem. Retrieved from [Link]
-
Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage. (n.d.). ResearchGate. Request PDF. Retrieved from [Link]
-
Benzaldehyde, 3-(phenylmethoxy)-. (n.d.). NIST WebBook. Retrieved from [Link]
-
Benzaldehyde. (n.d.). PubChem. Retrieved from [Link]
-
Benzaldehyde-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]
- Process for preparing 3-phenoxybenzaldehydes. (n.d.). Google Patents. (U.S. Patent No. US4691033A).
-
Benzaldehyde. (n.d.). Wikipedia. Retrieved from [Link]
-
Possible degradation pathways leading from benzaldehyde to benzene or benzoic acid. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. CN101337868A - Method for preparing 3-phenoxy-benzaldehyde - Google Patents [patents.google.com]
- 2. 3-Phenoxybenzaldehyde - Safety Data Sheet [chemicalbook.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 3-(Phenoxymethyl)benzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 6. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Phenoxy-benzaldehyde(39515-51-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Benzaldehyde - Wikipedia [en.wikipedia.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 14. researchgate.net [researchgate.net]
- 15. fishersci.com [fishersci.com]
- 16. US4162269A - Purification process for 3-phenoxybenzaldehyde - Google Patents [patents.google.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 3-(Phenoxymethyl)benzaldehyde
This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for the synthesis of 3-(phenoxymethyl)benzaldehyde. Drawing from established chemical principles and practical experience, this document addresses common challenges and frequently asked questions encountered during laboratory-scale synthesis and scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for 3-(phenoxymethyl)benzaldehyde?
The most prevalent and industrially viable method for synthesizing 3-(phenoxymethyl)benzaldehyde is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. The typical reactants are 3-(bromomethyl)benzaldehyde and phenol, reacted in the presence of a base and a suitable solvent.
The Williamson ether synthesis is a widely used, robust reaction for forming ethers from an alcohol (or phenol) and an organohalide.[1] It proceeds via an SN2 mechanism, where the deprotonated alcohol (an alkoxide) acts as a nucleophile.[1] For the synthesis of 3-(phenoxymethyl)benzaldehyde, this involves the reaction of a phenoxide with a 3-(halomethyl)benzaldehyde, typically 3-(bromomethyl)benzaldehyde.[2]
Q2: Are there alternative synthetic routes I should consider for scale-up?
Yes, while the Williamson ether synthesis is common, other routes exist. One alternative involves the reaction of 3-hydroxybenzaldehyde with a halobenzene under alkaline conditions.[3] Another approach is the oxidation of 3-phenoxytoluene.[4] However, these methods may present different challenges in terms of reaction conditions, catalyst requirements, and byproduct formation, making the Williamson ether synthesis often the most straightforward for scale-up.
Q3: What are the critical safety considerations for this synthesis?
The primary safety concerns involve the handling of reagents. 3-(Bromomethyl)benzaldehyde is a lachrymator and corrosive.[5] Phenol is toxic and corrosive. Strong bases like sodium hydride (NaH) are flammable and react violently with water. Solvents such as DMF and DMSO have specific handling requirements. Always consult the Safety Data Sheet (SDS) for each reagent, use appropriate personal protective equipment (PPE), and conduct the reaction in a well-ventilated fume hood.
Troubleshooting Guide
Issue 1: Low or No Product Formation
Symptom: TLC or GC-MS analysis shows primarily unreacted starting materials.
Possible Causes & Solutions:
-
Ineffective Deprotonation of Phenol: The Williamson ether synthesis requires the formation of the phenoxide nucleophile. If the base is not strong enough or has degraded, the reaction will not proceed.
-
Expert Insight: While potassium carbonate (K₂CO₃) is a common and safer base for scale-up, it requires higher temperatures and efficient stirring to be effective. For laboratory-scale synthesis, stronger bases like sodium hydride (NaH) can ensure complete deprotonation but require anhydrous conditions. Ensure your NaH is fresh and handled under an inert atmosphere.
-
-
Poor Quality of 3-(Bromomethyl)benzaldehyde: This starting material can degrade over time, especially if exposed to moisture, leading to the formation of 3-(hydroxymethyl)benzaldehyde.
-
Self-Validation: Check the purity of your 3-(bromomethyl)benzaldehyde by melting point or NMR before starting the reaction. A broad melting range or the presence of unexpected peaks in the NMR spectrum indicates degradation.
-
-
Inappropriate Solvent Choice: The solvent plays a crucial role in an SN2 reaction.
-
Expert Insight: Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal as they solvate the cation of the base, leaving the alkoxide free to act as a nucleophile.[6] Using protic solvents like ethanol can slow down the reaction by solvating the nucleophile.
-
Diagram: Troubleshooting Low Product Yield
Sources
Technical Support Center: By-product Analysis in 3-(Phenoxymethyl)benzaldehyde Reactions
Welcome to the technical support center for the synthesis of 3-(phenoxymethyl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this reaction. Instead of a rigid protocol, we offer a dynamic question-and-answer-based troubleshooting resource grounded in mechanistic principles to help you diagnose issues, optimize your reaction conditions, and effectively analyze by-products.
The synthesis of 3-(phenoxymethyl)benzaldehyde, a key intermediate for various pharmaceuticals and agrochemicals, is most commonly achieved via the Williamson ether synthesis.[1][2] This SN2 reaction involves a phenoxide nucleophile and a benzylic halide electrophile, such as 3-(bromomethyl)benzaldehyde. While robust, this reaction is not without its potential pitfalls, which can lead to reduced yields and complex purification challenges.
Troubleshooting Guide: A Mechanistic Approach
This section addresses specific experimental issues in a question-and-answer format, providing diagnostic steps and validated solutions.
Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I fix this?
Low yields are a frequent issue and can often be traced back to a few key factors related to the SN2 mechanism of the Williamson ether synthesis.[3][4]
Immediate Answer: The most common culprits for low yield are (1) incomplete deprotonation of the phenol, (2) competing side reactions of your starting materials, or (3) product loss during workup.
Causality & Diagnosis
-
Inefficient Nucleophile Generation: The phenoxide is the active nucleophile. If the base is too weak or is deactivated (e.g., by moisture), the concentration of the phenoxide will be low, slowing down the desired SN2 reaction.
-
Competing Elimination (E2): While less common for primary benzylic halides, using an overly strong or sterically hindered base can promote the E2 elimination pathway, especially at higher temperatures.[5]
-
Hydrolysis of Electrophile: Benzylic halides like 3-(bromomethyl)benzaldehyde are susceptible to hydrolysis, especially in the presence of water and base, which forms the corresponding and more polar 3-(hydroxymethyl)benzaldehyde by-product.
-
Cannizzaro Reaction: If a strong base like NaOH or KOH is used in high concentrations, the benzaldehyde moiety can undergo a disproportionation reaction, known as the Cannizzaro reaction.[6][7] This redox process converts two molecules of the aldehyde into one molecule of the corresponding alcohol (3-(phenoxymethyl)benzyl alcohol) and one of the carboxylic acid (3-(phenoxymethyl)benzoic acid).[6][8]
Troubleshooting Workflow
To systematically identify the issue, follow this workflow:
Caption: Troubleshooting workflow for low reaction yield.
Solutions & Preventative Measures
-
Ensure Anhydrous Conditions: The Williamson ether synthesis is sensitive to moisture.[3] Dry all glassware thoroughly and use anhydrous solvents. The presence of water can consume strong bases and lead to hydrolysis of the alkyl halide.
-
Optimize Your Base:
-
Use a milder, non-nucleophilic base like potassium carbonate (K₂CO₃) instead of strong hydroxides to minimize the risk of a Cannizzaro reaction.
-
Ensure you use an adequate molar equivalent (typically 1.2-1.5 eq.) of the base to drive the deprotonation of phenol to completion.
-
-
Monitor the Reaction: Use Thin-Layer Chromatography (TLC) to track the consumption of starting materials.[9] If the reaction stalls, a small, additional portion of the base or a slight increase in temperature might be necessary.
Q2: I see an unexpected, more polar spot on my TLC plate. What could it be?
A new, more polar spot (lower Rf value) on a TLC plate is a classic indicator of a hydrophilic by-product.
Immediate Answer: This is very likely the hydrolysis product, 3-(hydroxymethyl)benzaldehyde, or one of the products from a Cannizzaro reaction.
Causality & Diagnosis
-
Hydrolysis Product: 3-(hydroxymethyl)benzaldehyde contains a hydroxyl group, making it significantly more polar than the starting 3-(bromomethyl)benzaldehyde or the final ether product. This is a common by-product if your reaction conditions are not sufficiently anhydrous.
-
Cannizzaro Products: If you used a strong base (e.g., NaOH, KOH), the Cannizzaro reaction is a strong possibility. This would produce 3-(phenoxymethyl)benzyl alcohol and the salt of 3-(phenoxymethyl)benzoic acid.[10] The alcohol is more polar than the product aldehyde, and the carboxylate salt is highly polar and may remain at the baseline of the TLC plate.
Diagnostic Steps
-
Co-spotting: If available, run a TLC with a co-spot of your crude reaction mixture and an authentic sample of 3-(hydroxymethyl)benzaldehyde.
-
Staining: Use a stain that reacts with alcohols, such as ceric ammonium molybdate (CAM), to see if the new spot develops color.
-
LC-MS Analysis: A quick Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of the crude mixture can provide the molecular weight of the impurity, confirming its identity.[11]
Q3: My ¹H NMR spectrum shows unexpected aromatic signals. How can I identify the impurity?
Unexpected aromatic signals often point towards C-alkylation, a known competitive pathway in phenoxide alkylation.[12]
Immediate Answer: The most probable cause is the formation of C-alkylated isomers, where the electrophile has reacted with the ortho or para positions of the phenol ring instead of the oxygen atom.
Causality & Diagnosis
The phenoxide ion is an ambident nucleophile, meaning it has two reactive sites: the oxygen anion (O-alkylation) and the electron-rich aromatic ring at the ortho and para positions (C-alkylation).[12]
-
O-alkylation (Kinetic Product): This is the desired pathway and is generally faster and favored under most conditions.[13]
-
C-alkylation (Thermodynamic Product): This pathway can become significant depending on the reaction conditions. The stability of the resulting product can sometimes make it a notable by-product.[13][14]
The choice between O- and C-alkylation is heavily influenced by the solvent and counter-ion.[13]
| Condition Favoring O-Alkylation | Condition Favoring C-Alkylation |
| Polar aprotic solvents (e.g., DMF, DMSO)[12] | Protic solvents (e.g., water, ethanol)[12] |
| Phase-transfer catalysis | High temperatures |
| "Free" phenoxide ion | Tightly associated ion pairs |
Analytical Signatures
-
¹H NMR: C-alkylation disrupts the symmetry of the phenol ring. Look for more complex splitting patterns in the aromatic region compared to the expected product. The benzylic protons (-CH₂-) of the C-alkylated product will appear as a singlet, similar to the O-alkylated product, but in a slightly different chemical environment.
-
Mass Spectrometry: C-alkylated and O-alkylated products are isomers, so they will have the same molecular weight. Fragmentation patterns in MS/MS might help distinguish them.
Solutions & Preventative Measures
-
Solvent Choice: Use a polar aprotic solvent like DMF or acetone to favor O-alkylation.[12] These solvents solvate the cation but leave the oxygen anion relatively free and highly nucleophilic.
-
Temperature Control: Avoid excessively high temperatures, which can favor the thermodynamically controlled C-alkylation product.
Key By-product Formation Pathways
The following diagram illustrates the main reaction pathway to 3-(phenoxymethyl)benzaldehyde and the competing side reactions that can lead to common by-products.
Caption: Reaction pathways in the synthesis of 3-(phenoxymethyl)benzaldehyde.
Experimental Protocols
Protocol 1: General Procedure for Synthesis of 3-(Phenoxymethyl)benzaldehyde
This protocol is a standard starting point that favors the desired O-alkylation.
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add phenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous DMF.
-
Stir the suspension at room temperature for 30 minutes.
-
Add 3-(bromomethyl)benzaldehyde (1.05 eq.) dropwise to the mixture.
-
Heat the reaction mixture to 60-70 °C and monitor its progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).
-
Once the starting material is consumed (typically 4-6 hours), cool the reaction to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
Regular monitoring is crucial for determining reaction completion and identifying issues early.[9][15]
-
Plate Preparation: Use a silica gel TLC plate.
-
Spotting: On the baseline, apply a small spot of your starting electrophile (co-spot), and a spot of the reaction mixture.
-
Elution: Develop the plate in a chamber with an appropriate solvent system (e.g., 4:1 Hexanes:Ethyl Acetate).
-
Visualization: Visualize the plate under UV light. You can also use a chemical stain like potassium permanganate or CAM for further analysis.
-
Analysis: The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progress. New, more polar spots suggest by-product formation.
References
- BenchChem. (2025). Troubleshooting low yield in Williamson ether synthesis of crown ethers. Benchchem.
- Farmaco. (2002). Analytical methods for the monitoring of solid phase organic synthesis. PubMed, 57(6), 497-510.
- Waters Corporation. (n.d.). Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry.
- Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction. Pharmaguideline.
- Modern Analytical Technique for Characteriz
- Cooks, R. G., & Perry, R. H. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry.
- Wikipedia. (n.d.). Cannizzaro reaction. Wikipedia.
- ChemicalBook. (n.d.). 3-(Phenoxymethyl)benzaldehyde synthesis. ChemicalBook.
- BYJU'S. (n.d.). Cannizzaro Reaction Mechanism. BYJU'S.
- ResearchGate. (n.d.). Counter-ion and solvent effects in the C- and O-alkylation of the phenoxide ion with allyl chloride. Request PDF.
- Richard, J. P., et al. (2003). Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion by the 1-(4-methoxyphenyl)ethyl carbocation. Journal of the American Chemical Society, 125(50), 15455-65.
- Morimoto, H., et al. (2020). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry.
- SATHEE. (n.d.). Cannizzaro Reaction Mechanism.
- Geissman, T. A. (1944). The Cannizzaro Reaction. Organic Reactions, 94-113.
- PharmaXChange.info. (2011).
- ResearchGate. (2015).
- BenchChem. (n.d.). Synthesis of 4-(Hexyloxy)
- Chegg.com. (2020). Solved Answer: Given Reaction is williamson ether Synthesis. Chegg.
- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
- Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
- Google Patents. (n.d.). CN101337868A - Method for preparing 3-phenoxy-benzaldehyde.
- Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. r/chemistry.
- Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia.
- chemeurope.com. (n.d.). Williamson ether synthesis.
- Khan Academy. (2012). Williamson ether synthesis. YouTube.
- Journal of East China University of Science and Technology. (1999). Synthesis of 3 Phenoxybenzaldehyde, (1), 94-96.
- YouTube. (2022).
- ResearchGate. (n.d.). Conversion of Benzal Halides to Benzaldehydes in the Presence of Aqueous Dimethylamine.
- Google Patents. (n.d.). US4691033A - Process for preparing 3-phenoxybenzaldehydes.
- Reddit. (2011).
- Patsnap. (n.d.). Preparation method of m-phenoxy benzaldehyde. Eureka.
- Google Patents. (n.d.).
- Organic Chemistry Portal. (n.d.). Conversion of Benzal Halides to Benzaldehydes in the Presence of Aqueous Dimethylamine.
- National Institutes of Health. (n.d.). 3-Chloromethyl-2-hydroxybenzaldehyde. PMC.
Sources
- 1. CN101337868A - Method for preparing 3-phenoxy-benzaldehyde - Google Patents [patents.google.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 11. pubs.acs.org [pubs.acs.org]
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- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Analytical methods for the monitoring of solid phase organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 3-(Phenoxymethyl)benzaldehyde
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 3-(Phenoxymethyl)benzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and product purity. We will delve into the mechanistic rationale behind procedural choices, offering field-proven insights to ensure your success.
Overview of Synthetic Strategies
3-(Phenoxymethyl)benzaldehyde is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. While several synthetic routes exist, the most prevalent and accessible method for laboratory-scale synthesis is the Williamson Ether Synthesis . This reaction forms an ether from an organohalide and a deprotonated alcohol (an alkoxide). In this context, it involves the reaction of a phenoxide ion with 3-(bromomethyl)benzaldehyde.
An alternative industrial approach involves the Ullmann condensation , which typically starts from 3-bromobenzaldehyde. This multi-step process requires protection of the aldehyde group as an acetal, followed by a copper-catalyzed etherification with a phenolate, and concluding with acidic hydrolysis to deprotect the aldehyde.
This guide will primarily focus on troubleshooting and optimizing the Williamson Ether Synthesis due to its common use and straightforward, single-step nature for ether formation.
Core Reaction: Williamson Ether Synthesis
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The phenoxide ion, generated by deprotonating phenol with a suitable base, acts as the nucleophile. It attacks the electrophilic carbon of the bromomethyl group on 3-(bromomethyl)benzaldehyde, displacing the bromide leaving group.
Troubleshooting Guide: Low Yield & Impurities
This section is structured in a question-and-answer format to directly address common problems encountered during the synthesis.
Question 1: My reaction yield is significantly lower than expected. What are the common causes?
Low yields are a frequent issue and can often be traced back to a few key areas. Let's break down the likely culprits.
A) Incomplete Deprotonation of Phenol:
-
Causality: The phenoxide ion is a much stronger nucleophile than neutral phenol. Incomplete deprotonation means a lower concentration of the active nucleophile, leading to a slow or incomplete reaction.
-
Troubleshooting Steps:
-
Choice of Base: Ensure your base is strong enough to fully deprotonate phenol (pKa ≈ 10). Sodium hydride (NaH) is an excellent but moisture-sensitive choice that drives the deprotonation irreversibly.[1] Milder bases like potassium carbonate (K₂CO₃) can also be effective, especially at elevated temperatures in a polar aprotic solvent, but may require longer reaction times.
-
Anhydrous Conditions: The Williamson synthesis is highly sensitive to moisture. Water can quench strong bases like NaH and hydrolyze the alkyl halide.[2] Ensure all glassware is oven-dried and use anhydrous solvents.
-
Base Quality: If using a solid base like NaH, ensure it has not been deactivated by improper storage. A gray appearance may indicate deactivation.[2]
-
B) Suboptimal Reaction Conditions:
-
Causality: The SN2 reaction is highly dependent on solvent and temperature.
-
Troubleshooting Steps:
-
Solvent Selection: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are ideal. They solvate the cation (e.g., Na⁺ or K⁺) but not the phenoxide anion, leaving the nucleophile "bare" and highly reactive. Using protic solvents like ethanol can solvate the nucleophile through hydrogen bonding, reducing its reactivity and slowing the reaction.[3]
-
Temperature Control: While heat can increase the reaction rate, excessive temperatures can lead to side reactions or decomposition.[2] A typical temperature range for this synthesis is 50-100 °C. Monitor the reaction by Thin-Layer Chromatography (TLC) to determine the optimal balance of time and temperature.
-
C) Competing Side Reactions:
-
Causality: The alkoxide is a strong base as well as a nucleophile. While the substrate, 3-(bromomethyl)benzaldehyde, is a primary halide and strongly favors substitution, side reactions can still occur under non-ideal conditions.
-
Troubleshooting Steps:
-
Elimination (E2) Reaction: This is a minor pathway for primary halides but can be promoted by very high temperatures or sterically hindered bases.[4][5] Sticking to the recommended conditions will minimize this.
-
Aldehyde Reactivity: The aldehyde group is generally stable to bases like NaH and K₂CO₃. However, ensure no strongly nucleophilic contaminants are present that could attack the carbonyl group.
-
Workflow Visualization
Here is a general workflow for the Williamson Ether Synthesis and a decision tree for troubleshooting low yields.
Caption: General workflow for 3-(Phenoxymethyl)benzaldehyde synthesis.
Caption: Troubleshooting decision tree for low reaction yield.
Question 2: My final product is impure. How do I identify and remove contaminants?
Impurities often consist of unreacted starting materials or byproducts from minor side reactions.
A) Unreacted Starting Materials (Phenol, 3-(bromomethyl)benzaldehyde):
-
Identification: These can be easily identified by comparing the crude product TLC plate with the starting material spots.
-
Cause & Solution: Their presence indicates an incomplete reaction. Refer to the troubleshooting points in Question 1 to drive the reaction to completion. For purification, standard flash column chromatography is typically effective at separating the more polar phenol and the less polar starting bromide from the desired product.
B) Oxidation to Carboxylic Acid:
-
Identification: The aldehyde group can be susceptible to oxidation to the corresponding carboxylic acid, 3-(phenoxymethyl)benzoic acid, especially if exposed to air for extended periods, sometimes catalyzed by residual base or metal impurities. This impurity will be evident as a highly polar, baseline spot on TLC.
-
Solution: Purification can be achieved by an acidic/basic extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., sodium bicarbonate solution). The acidic carboxylic acid impurity will be deprotonated and move into the aqueous layer, while the neutral aldehyde product remains in the organic layer.
Question 3: What is the most effective method for purifying the crude product?
While standard chromatography works, a highly effective and specific method for purifying aldehydes is through the formation of a bisulfite adduct .[6]
-
Causality: Aldehydes react with sodium bisulfite in an aqueous solution to form a charged, water-soluble adduct.[7] Non-aldehydic impurities remain in the organic phase and can be washed away. The reaction is reversible, and the pure aldehyde can be regenerated by adding an acid or a base.[8]
-
Benefit: This method is excellent for removing non-aldehydic impurities and unreacted starting materials that are not phenols (which would also be extracted under basic conditions). It can significantly increase the purity of the final product.
Experimental Protocols
Protocol 1: Synthesis via Williamson Etherification
This protocol provides a robust starting point for the synthesis.
-
Preparation: Add sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) to a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon).
-
Solvent Addition: Add anhydrous DMF and cool the suspension to 0 °C using an ice bath.
-
Phenoxide Formation: Slowly add a solution of phenol (1.1 eq.) in anhydrous DMF to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
SN2 Reaction: Add a solution of 3-(bromomethyl)benzaldehyde (1.0 eq.) in anhydrous DMF to the reaction mixture. Heat the reaction to 60-80 °C.
-
Monitoring: Monitor the reaction progress by TLC until the 3-(bromomethyl)benzaldehyde spot is consumed (typically 2-4 hours).
-
Workup: Cool the reaction to room temperature and carefully quench by slowly adding saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or bisulfite adduct formation.
Protocol 2: Purification via Bisulfite Adduct Formation
This protocol is adapted for the purification of aromatic aldehydes.[8]
-
Adduct Formation: Dissolve the crude 3-(phenoxymethyl)benzaldehyde in a minimal amount of a water-miscible solvent like methanol or THF.[7] Transfer this solution to a flask and add a freshly prepared saturated aqueous solution of sodium bisulfite. Stir vigorously for 30-60 minutes. A precipitate of the adduct may form.
-
Isolation: If a solid precipitates, it can be collected by vacuum filtration. If not, the adduct will be in the aqueous phase. Transfer the entire mixture to a separatory funnel, add an immiscible organic solvent (e.g., diethyl ether or hexanes), and shake. Separate the layers, retaining the aqueous layer which contains the charged adduct. Wash the aqueous layer again with the organic solvent to remove any remaining impurities.[8]
-
Regeneration: Place the aqueous layer containing the adduct in a clean separatory funnel. Add an equal volume of an organic solvent (e.g., ethyl acetate). Slowly add a base (e.g., 10% sodium carbonate solution or dilute NaOH) until the solution is basic (pH > 10). This will decompose the adduct and regenerate the aldehyde.
-
Final Extraction: Shake the funnel to extract the pure aldehyde into the organic layer. Separate the layers, and extract the aqueous layer one more time. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the purified 3-(phenoxymethyl)benzaldehyde.
Frequently Asked Questions (FAQs)
Q1: Which base is best for the Williamson synthesis of this compound?
The choice of base depends on factors like desired reactivity, safety, and scale.
| Base | Strength | Solvent | Key Considerations |
| NaH | Very Strong | Anhydrous THF, DMF | Highly effective, drives reaction to completion.[1] Moisture-sensitive and pyrophoric; requires careful handling under an inert atmosphere. |
| K₂CO₃ | Moderate | DMF, Acetone | Safer and easier to handle than NaH. Requires higher temperatures and potentially longer reaction times. Good for large-scale synthesis. |
| KOH | Strong | Various | Can be effective but introduces water, which may lead to side reactions if not carefully controlled. Phase-transfer catalysis can be beneficial here.[3] |
Q2: Can I use 3-(chloromethyl)benzaldehyde instead of the bromo- derivative?
Yes, but the reaction will be slower. The SN2 reaction rate depends on the leaving group ability, which follows the trend I > Br > Cl > F. Using the chloro- derivative would likely require more forcing conditions (higher temperature, longer reaction time) to achieve a comparable yield.
Q3: My Ullmann condensation approach is giving low yields. What could be wrong?
The Ullmann condensation is notoriously sensitive and often requires harsh conditions.
-
Catalyst Activity: Traditional Ullmann reactions use stoichiometric copper powder, which can have variable activity. Modern methods use soluble copper(I) catalysts with ligands, which are often more reliable.
-
High Temperatures: The reaction often requires very high temperatures (>150-200 °C), which can lead to thermal decomposition of starting materials or products.
-
Substrate Scope: The reaction is sensitive to the electronic nature of the aryl halide. Electron-withdrawing groups on the halide can improve reactivity.
-
Side Reactions: Reductive dehalogenation of the starting material can be a significant side reaction.
For these reasons, the Williamson ether synthesis is often preferred for its milder conditions and broader applicability at the lab scale.
References
- BenchChem. (2025). Troubleshooting low yield in Williamson ether synthesis of crown ethers. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Aldehyde Purification via Bisulfite Adducts. BenchChem Technical Support.
-
ACS Publications. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. [Link]
-
University of Rochester. (n.d.). Workup: Aldehydes. Department of Chemistry. [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]
-
NIH National Library of Medicine. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC. [Link]
-
JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
Chemistry Notes. (2018). Williamson ether synthesis: simple mechanism, 3 examples. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. [Link]
- Google Patents. (2005).
-
ResearchGate. (2017). The Ullmann Ether Condensation. [Link]
-
Wikipedia. (n.d.). Ullmann condensation. [Link]
-
SciELO México. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. [Link]
-
Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. r/chemistry. [Link]
Sources
- 1. Workup [chem.rochester.edu]
- 2. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. US20050054882A1 - Diaryl ether condensation reactions - Google Patents [patents.google.com]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
Technical Support Center: Workup and Purification of 3-(Phenoxymethyl)benzaldehyde
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(phenoxymethyl)benzaldehyde. The successful isolation and purification of the target aldehyde are critical for achieving high purity and ensuring the reliability of downstream applications. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the workup and purification of 3-(phenoxymethyl)benzaldehyde, with a focus on the common Williamson ether synthesis route.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 3-(phenoxymethyl)benzaldehyde and how does it influence the workup procedure?
A1: The most prevalent method for synthesizing 3-(phenoxymethyl)benzaldehyde is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide from 3-halobenzaldehyde (or a protected precursor) by a phenoxide ion. The reaction is typically conducted in a polar aprotic solvent like DMF or acetonitrile with a base such as potassium carbonate.[1][2] This choice of reaction directly impacts the workup, as common impurities will include unreacted starting materials (phenol and the 3-halobenzaldehyde), the base, and potential side products. Therefore, the workup must effectively separate the desired ether-aldehyde from these components.
Q2: I've completed the reaction. What are the primary impurities I should be concerned about during the workup?
A2: The primary impurities to consider are:
-
Unreacted Starting Materials: Phenol and 3-halobenzaldehyde.
-
Base: The inorganic base used in the reaction (e.g., potassium carbonate).
-
Side Products:
-
3-Phenoxybenzoic acid: Formed by the oxidation of the target aldehyde, which can occur if the reaction is exposed to air for extended periods, especially at elevated temperatures.[3]
-
Products of Elimination: If a secondary or tertiary alkyl halide is used instead of a primary one, E2 elimination can compete with the desired SN2 reaction, leading to alkene byproducts.[4][5]
-
Cannizzaro Reaction Products: Under strongly basic conditions, the aldehyde can undergo disproportionation to form the corresponding alcohol (3-(phenoxymethyl)benzyl alcohol) and carboxylate.[6]
-
Q3: My TLC plate shows multiple spots after the reaction. How can I identify the product spot?
A3: Thin-layer chromatography (TLC) is an essential tool for monitoring the reaction's progress.[7] Typically, the product, 3-(phenoxymethyl)benzaldehyde, will have a polarity intermediate between the more polar phenol and the less polar 3-halobenzaldehyde starting materials. It's advisable to run reference spots of your starting materials on the same TLC plate. The product spot should be a new spot that appears as the starting material spots diminish. A common eluent system for such aromatic compounds is a mixture of hexanes and ethyl acetate.[8]
Q4: Is it necessary to protect the aldehyde group before the Williamson ether synthesis?
A4: While not always mandatory, protecting the aldehyde group as an acetal is a common strategy to prevent side reactions, particularly under harsh basic or high-temperature conditions.[6] This is especially relevant if strong bases are used, which could promote reactions like the Cannizzaro disproportionation. The acetal can be readily hydrolyzed back to the aldehyde in a subsequent acidic workup step.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation (by TLC) | 1. Inactive Base: The base (e.g., K2CO3) may be old or have absorbed moisture. 2. Poor Quality Alkyl Halide: The 3-halobenzaldehyde may have degraded. 3. Reaction Temperature Too Low: The SN2 reaction rate may be too slow.[1] 4. Presence of Water: Moisture will protonate the phenoxide, reducing its nucleophilicity.[9] | 1. Use freshly dried, powdered base. 2. Check the purity of the alkyl halide by TLC or NMR. Purify by distillation or recrystallization if necessary. 3. Gradually increase the reaction temperature while monitoring by TLC. A typical range is 50-100 °C.[1] 4. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Product is Contaminated with Starting Materials | 1. Incomplete Reaction: The reaction may not have been allowed to run to completion. 2. Inefficient Extraction: The partitioning of the product and starting materials between the organic and aqueous layers during workup may be suboptimal. | 1. Increase the reaction time and continue to monitor by TLC until the limiting reagent is consumed. 2. Perform multiple extractions with a suitable organic solvent. Consider an acid-base wash to remove phenolic impurities. |
| Formation of a Significant Amount of 3-Phenoxybenzoic Acid | Oxidation of the Aldehyde: The reaction mixture may have been exposed to atmospheric oxygen, or the product may have oxidized during storage or a lengthy workup.[3] | 1. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. During the workup, wash the organic layer with a mild base solution (e.g., 5% sodium bicarbonate) to extract the acidic impurity. |
| Product Appears as an Oil and is Difficult to Purify | Presence of Multiple Impurities: A complex mixture of starting materials, product, and side products can be difficult to crystallize. | 1. Consider purification by column chromatography on silica gel. 2. For a highly effective purification, utilize the bisulfite adduct formation method described in Protocol 2. This method specifically isolates the aldehyde from non-aldehydic impurities.[10][11] |
Experimental Protocols
Protocol 1: Standard Extractive Workup
This protocol is suitable for reactions where the main impurities are unreacted starting materials and the inorganic base.
Step-by-Step Methodology:
-
Cooling and Quenching: Once the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with an equal volume of a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with deionized water (2 x 50 mL for a ~10g scale reaction) to remove the bulk of the inorganic salts and highly polar solvents like DMF.
-
Base Wash (Optional): To remove unreacted phenol, wash the organic layer with a 1M sodium hydroxide solution (2 x 30 mL). Caution: This may promote the Cannizzaro reaction if significant unreacted aldehyde is present. A milder base like 5% sodium bicarbonate can be used to remove any acidic byproducts.
-
Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to aid in the removal of residual water.
-
Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous magnesium sulfate or sodium sulfate.
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude 3-(phenoxymethyl)benzaldehyde.
-
Further Purification: The crude product can be further purified by column chromatography or vacuum distillation if necessary.
Protocol 2: Purification via Bisulfite Adduct Formation
This is a highly effective method for separating 3-(phenoxymethyl)benzaldehyde from non-aldehydic impurities.[11][12] The aldehyde reversibly reacts with sodium bisulfite to form a water-soluble adduct, which can be separated from water-insoluble impurities.[10]
Step-by-Step Methodology:
Part A: Adduct Formation and Isolation
-
Initial Workup: Perform steps 1-3 of the Standard Extractive Workup to obtain a crude organic solution of the product.
-
Solvent Exchange: Concentrate the crude organic solution to an oil. Dissolve this oil in a water-miscible solvent like methanol or THF.[10]
-
Adduct Formation: To the solution, add a freshly prepared saturated aqueous solution of sodium bisulfite. Stir vigorously for 30-60 minutes. A white precipitate of the bisulfite adduct should form.[13]
-
Isolation of Adduct: If a solid precipitates, it can be collected by vacuum filtration. Wash the solid with a small amount of cold ethanol or ether to remove adhering organic impurities.
-
Liquid-Liquid Extraction of Adduct: Alternatively, if a large amount of precipitate does not form, add more water and an immiscible organic solvent (like hexanes or diethyl ether) to the separatory funnel. Shake well. The bisulfite adduct will partition into the aqueous layer, while non-aldehydic impurities remain in the organic layer. Separate the layers and save the aqueous layer.[10]
Part B: Regeneration of the Aldehyde
-
Adduct Suspension: Suspend the filtered adduct (from step 4) or the aqueous layer containing the adduct (from step 5) in a fresh portion of an organic solvent (e.g., ethyl acetate) in a separatory funnel.
-
Hydrolysis: Slowly add a 10% sodium hydroxide or saturated sodium carbonate solution to the mixture while stirring until the pH of the aqueous layer is strongly basic (pH > 10).[10] This will reverse the adduct formation and regenerate the free aldehyde.
-
Extraction: Shake the separatory funnel to extract the liberated 3-(phenoxymethyl)benzaldehyde into the organic layer.
-
Final Workup: Separate the layers. Wash the organic layer with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified 3-(phenoxymethyl)benzaldehyde.
Visualization of Workflows
Caption: Decision tree for selecting the appropriate workup procedure.
Final Product Characterization
The identity and purity of the final 3-(phenoxymethyl)benzaldehyde should be confirmed by spectroscopic methods.
-
¹H NMR: Expect characteristic signals for the aldehyde proton (~9.9-10.1 ppm), aromatic protons in distinct regions, and a singlet for the benzylic methylene (-CH₂-) protons (~5.1 ppm).
-
¹³C NMR: The spectrum should show the aldehyde carbonyl carbon at ~192 ppm, along with signals for the aromatic carbons and the benzylic methylene carbon.
-
IR Spectroscopy: Look for a strong carbonyl (C=O) stretch around 1700 cm⁻¹ and the characteristic aldehyde C-H stretches around 2720 and 2820 cm⁻¹.[14] Also, C-O-C stretches for the ether linkage will be present in the fingerprint region.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of 3-(phenoxymethyl)benzaldehyde (212.24 g/mol ) should be observed.
By following these guidelines and protocols, researchers can effectively navigate the workup and purification of 3-(phenoxymethyl)benzaldehyde, leading to a high-purity final product suitable for further research and development.
References
- BenchChem Technical Support Team. (2025). Troubleshooting low yield in Williamson ether synthesis of crown ethers. BenchChem.
- BenchChem Technical Support Team. (2025).
- Brindle, C. S., et al. (2017). Separation of Aldehydes and Reactive Ketones from Mixtures using a Bisulfite Extraction Protocol. Organic Process Research & Development, 21(9), 1394–1403.
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Varie, D. L., et al. (1998). A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. The Journal of Organic Chemistry, 63(25), 9473-9475.
- Sciencemadness Discussion Board. (2013). Forming the sodium bisulfite adduct of Benzaldehyde. Sciencemadness.
- McGuire, M. A., et al. (2022). Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis. RSC Advances, 12(35), 22967-22971.
- ChemTalk. (n.d.). Williamson Ether Synthesis.
- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
- BenchChem Technical Support Team. (2025). An In-depth Technical Guide to the Synthesis and Structural Characterization of 2-Benzoylbenzaldehyde. BenchChem.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
- YouTube. (2020). Thin Layer Chromatography (TLC) demonstration.
- Reddit. (2017). Sodium bisulfite-aldehyde adduct.
- ResearchGate. (2022). Help me, how increase yield in williamson ether reaction?.
- chemeurope.com. (n.d.). Williamson ether synthesis.
- Sumitomo Chemical Company. (1979). Purification process for 3-phenoxybenzaldehyde. U.S.
- Wikipedia. (n.d.). Bisulfite.
- Rhodia Operations. (2015). Separation of aromatic aldehydes. U.S.
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- Chegg.com. (2020). Solved Answer: Given Reaction is williamson ether Synthesis.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029637).
- amphoteros. (2015). On bisulfite adducts of aldehydes.
- Reddit. (2024). Can you make a bisulfite adduct of an aldehyde which is a liquid, then recrystallise it to purify it? Then simple hydrolysis back to the aldehyde after?.
- Olson, T. M., & Hoffmann, M. R. (1986). Kinetics, mechanism and thermodynamics of bisulfite-aldehyde adduct formation. Atmospheric Environment, 20(12), 2479-2487.
- YouTube. (2022). Cannizzaro Reaction: TLC of final products.
- SpectraBase. (n.d.). 4-Methoxy-3-(phenoxymethyl)benzaldehyde - Optional[1H NMR] - Spectrum.
- Boucher, M. M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57321.
- NIST. (n.d.). Benzaldehyde, 3-methoxy-4-(phenylmethoxy)-.
- Graz University of Technology. (2024). Solvent screening for the extraction of aromatic aldehydes.
- Chemistry LibreTexts. (2015). 9.6: Williamson Ether Synthesis.
- ChemicalBook. (n.d.). 3-Phenoxybenzaldehyde(39515-51-0) 13C NMR spectrum.
- ChemicalBook. (n.d.). 3-Methoxybenzaldehyde(591-31-1) 1H NMR spectrum.
- BenchChem Technical Support Team. (2025). Identifying and removing impurities from 2-[3-(benzyloxy)phenyl]benzaldehyde. BenchChem.
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde.
- ResearchGate. (n.d.). IR spectra of benzaldehyde at different concentrations.
- ResearchGate. (2025). IR Spectra of benzaldehyde and its derivatives in different aggregate states.
- PubChemLite. (n.d.). 3-(phenoxymethyl)benzaldehyde (C14H12O2).
- ChemicalBook. (n.d.). 3-(Phenoxymethyl)benzaldehyde synthesis.
- PubChem. (n.d.). 3-(Phenoxymethyl)benzaldehyde.
- Pharmaffiliates. (n.d.). Benzaldehyde-impurities.
- PubChem. (n.d.). Benzaldehyde.
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Technical Support Center: 3-(Phenoxymethyl)benzaldehyde
Welcome to the technical support center for 3-(phenoxymethyl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the handling, storage, and use of this compound, with a primary focus on preventing its oxidation.
Introduction: The Challenge of Aldehyde Stability
Aromatic aldehydes, including 3-(phenoxymethyl)benzaldehyde, are versatile reagents in organic synthesis. However, their utility is often hampered by their susceptibility to oxidation. The aldehyde functional group is readily oxidized to a carboxylic acid, particularly in the presence of atmospheric oxygen.[1][2] This degradation pathway can lead to impurities in reaction mixtures, reduced yields, and inconsistencies in experimental results. Benzaldehyde itself is known to readily undergo autoxidation to benzoic acid when exposed to air at room temperature.[1] This guide provides practical, field-proven strategies to mitigate the oxidation of 3-(phenoxymethyl)benzaldehyde, ensuring the integrity of your starting material and the success of your research.
Frequently Asked Questions (FAQs)
Q1: My bottle of 3-(phenoxymethyl)benzaldehyde has been on the shelf for a while. How can I tell if it has oxidized?
A1: The primary oxidation product of 3-(phenoxymethyl)benzaldehyde is 3-(phenoxymethyl)benzoic acid. Visual inspection is the first step. The aldehyde should be a clear, colorless to pale yellow liquid. The presence of a white crystalline precipitate is a strong indicator of oxidation to the corresponding carboxylic acid.
For a more definitive assessment, the following analytical techniques are recommended:
-
Thin-Layer Chromatography (TLC): A simple and rapid method to check for the presence of the more polar carboxylic acid impurity. The carboxylic acid will have a lower Rf value than the aldehyde.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is highly effective. The aldehyde proton of 3-(phenoxymethyl)benzaldehyde will have a characteristic chemical shift around 9.9-10.1 ppm. The appearance of a broad singlet around 12-13 ppm is indicative of the carboxylic acid proton.
-
Infrared (IR) Spectroscopy: The aldehyde C-H stretch appears around 2720 and 2820 cm-1, and the carbonyl (C=O) stretch is typically around 1700 cm-1. The carboxylic acid will show a broad O-H stretch from 2500-3300 cm-1 and a carbonyl stretch around 1710 cm-1.
-
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques can separate and identify the aldehyde and its carboxylic acid impurity, providing quantitative data on the extent of oxidation.[3][4][5]
Q2: What are the ideal storage conditions for 3-(phenoxymethyl)benzaldehyde to minimize oxidation?
A2: Proper storage is the most critical factor in preventing oxidation. The following conditions are essential:
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, the primary oxidant.[6][7] |
| Temperature | Cool (2-8 °C) | Reduces the rate of autoxidation.[8] |
| Light | Amber or Opaque Container | Protects from light, which can catalyze oxidation. |
| Container | Tightly Sealed with Inert Liner Cap | Prevents exposure to atmospheric oxygen and moisture. |
For long-term storage, it is highly recommended to purchase the aldehyde in septum-sealed bottles. This allows for the removal of the required amount with a syringe under an inert atmosphere without compromising the integrity of the bulk material.
Q3: I suspect my 3-(phenoxymethyl)benzaldehyde has partially oxidized. Can I purify it?
A3: Yes, purification is possible and often necessary for sensitive reactions.
-
Distillation: Since the boiling point of the carboxylic acid is significantly higher than that of the aldehyde, distillation can be an effective purification method.[1] However, this should be performed under reduced pressure to avoid thermal degradation.
-
Bisulfite Adduct Formation: A classic and effective method for purifying aldehydes involves the formation of a solid bisulfite adduct.[9] The crude aldehyde is reacted with an aqueous solution of sodium bisulfite. The resulting solid adduct is filtered and washed to remove impurities. The pure aldehyde can then be regenerated by treating the adduct with a base (e.g., aqueous sodium hydroxide) or an acid.[9]
-
Column Chromatography: While possible, it can be challenging due to the potential for on-column oxidation. If this method is chosen, it is crucial to use de-gassed solvents and perform the chromatography quickly.
Q4: Are there any additives I can use to prevent oxidation during storage or in a reaction?
A4: The addition of antioxidants can be beneficial.
-
Butylated Hydroxytoluene (BHT): A common radical scavenger that can inhibit autoxidation. A small amount (e.g., 0.01-0.1%) can be added to the aldehyde for long-term storage.
-
Hydroquinone: Another effective antioxidant, though it can sometimes be more challenging to remove from reaction mixtures.
It is important to note that while antioxidants can slow down oxidation, they do not eliminate the need for proper storage and handling under an inert atmosphere.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments involving 3-(phenoxymethyl)benzaldehyde.
Problem 1: Inconsistent reaction yields or the formation of unexpected byproducts.
-
Possible Cause: The primary culprit is often the use of oxidized starting material. The presence of 3-(phenoxymethyl)benzoic acid can interfere with many reactions, particularly those involving nucleophilic attack at the aldehyde carbonyl.
-
Troubleshooting Steps:
-
Verify Purity: Before starting your reaction, check the purity of your 3-(phenoxymethyl)benzaldehyde using one of the analytical methods described in Q1 .
-
Purify if Necessary: If the aldehyde is found to be impure, purify it using one of the methods outlined in Q3 .
-
Implement Inert Atmosphere Techniques: Even if the starting material is pure, it can oxidize during the reaction setup. Always handle the aldehyde under an inert atmosphere of argon or nitrogen.[6][7]
-
Problem 2: Difficulty in achieving complete conversion in a reaction where the aldehyde is a reactant.
-
Possible Cause: Besides the presence of the carboxylic acid impurity, residual moisture can also be a factor, especially in reactions involving organometallic reagents or other water-sensitive compounds.
-
Troubleshooting Steps:
-
Dry Solvents: Ensure all solvents are rigorously dried before use.
-
Dry Glassware: Glassware should be oven-dried or flame-dried immediately before use to remove adsorbed water.[7][10][11][12]
-
Inert Atmosphere: As always, maintain a positive pressure of an inert gas throughout the reaction.[6][10][11][12]
-
Experimental Protocols
Protocol 1: Handling and Dispensing 3-(phenoxymethyl)benzaldehyde under an Inert Atmosphere
This protocol describes the standard procedure for safely transferring an air-sensitive liquid like 3-(phenoxymethyl)benzaldehyde.
Materials:
-
Septum-sealed bottle of 3-(phenoxymethyl)benzaldehyde
-
Dry, nitrogen or argon-flushed syringe with a needle
-
Oven-dried or flame-dried reaction flask sealed with a rubber septum
-
Source of inert gas (nitrogen or argon) with a manifold or balloon setup
Procedure:
-
Prepare the Reaction Flask: Ensure the reaction flask is properly dried and under a positive pressure of inert gas.
-
Prepare the Syringe: Purge the syringe with inert gas by drawing the gas from the headspace of a balloon or manifold and expelling it into the atmosphere. Repeat this process three times.
-
Withdraw the Aldehyde: Pierce the septum of the 3-(phenoxymethyl)benzaldehyde bottle with the needle. To avoid creating a vacuum, you can introduce a balloon of inert gas into the bottle via a separate needle. Slowly draw the desired volume of the aldehyde into the syringe.
-
Introduce an Inert Gas Buffer: With the needle still in the headspace of the bottle, draw a small amount of inert gas (a "buffer") into the syringe.[10][12] This prevents the liquid from being exposed to the atmosphere at the tip of the needle.
-
Transfer to the Reaction Flask: Quickly and carefully transfer the syringe to the reaction flask and pierce the septum.
-
Dispense the Aldehyde: First, inject the inert gas buffer into the flask, then slowly add the liquid aldehyde to the reaction mixture.
-
Clean the Syringe: Immediately after use, rinse the syringe and needle with a suitable solvent (e.g., acetone) and then water.
Protocol 2: Small-Scale Purification of 3-(phenoxymethyl)benzaldehyde via Bisulfite Adduct Formation
This protocol provides a method for purifying a small amount of oxidized 3-(phenoxymethyl)benzaldehyde.
Materials:
-
Crude 3-(phenoxymethyl)benzaldehyde
-
Sodium bisulfite (NaHSO3)
-
Deionized water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Separatory funnel, beakers, Erlenmeyer flask, Büchner funnel, and filter paper
Procedure:
-
Prepare the Bisulfite Solution: In an Erlenmeyer flask, prepare a saturated solution of sodium bisulfite in water.
-
Form the Adduct: Add the crude 3-(phenoxymethyl)benzaldehyde to the bisulfite solution and stir vigorously at room temperature. A white precipitate of the bisulfite adduct should form. Continue stirring for 1-2 hours to ensure complete precipitation.
-
Isolate the Adduct: Collect the solid adduct by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold water, followed by a small amount of diethyl ether to remove any non-aldehydic impurities.
-
Regenerate the Aldehyde: Transfer the solid adduct to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate to the funnel. The adduct will decompose, releasing the pure aldehyde.
-
Extract the Aldehyde: Extract the aqueous layer with diethyl ether (3 x 20 mL for a small-scale reaction).
-
Wash and Dry: Combine the organic extracts and wash with water, then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Isolate the Pure Aldehyde: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified 3-(phenoxymethyl)benzaldehyde.
Visualizations
Logical Workflow for Handling 3-(phenoxymethyl)benzaldehyde
Caption: Workflow for handling 3-(phenoxymethyl)benzaldehyde.
Oxidation Pathway of 3-(phenoxymethyl)benzaldehyde
Caption: Oxidation of 3-(phenoxymethyl)benzaldehyde.
References
- Vertex AI Search. (n.d.). Aldehydes: Structures, Formation, Biological Effects and Analytical Methods. Retrieved January 8, 2026.
- Vertex AI Search. (n.d.). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Retrieved January 8, 2026.
- Fiveable. (n.d.). Inert atmosphere Definition - Organic Chemistry II Key Term. Retrieved January 8, 2026.
-
YouTube. (2022, February 1). Inert Atmosphere. Retrieved January 8, 2026, from [Link]
- ResearchGate. (2015, June 8). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box? Retrieved January 8, 2026.
- Chemistry LibreTexts. (2025, January 19). 19.3: Oxidation of Aldehydes and Ketones. Retrieved January 8, 2026.
- A-Level Chemistry. (n.d.). Aldehydes and Ketones - Testing for Carbonyl Compounds. Retrieved January 8, 2026.
- Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. Retrieved January 8, 2026.
- Quora. (2021, January 29). Can benzaldehyde be oxidised? Retrieved January 8, 2026.
-
Wikipedia. (n.d.). Air-free technique. Retrieved January 8, 2026, from [Link]
- Chemistry LibreTexts. (2022, May 5). 7.3: Inert Atmospheric Methods. Retrieved January 8, 2026.
- PubMed Central. (n.d.).
- Organic Chemistry Portal. (n.d.). Oxidizing Agents. Retrieved January 8, 2026.
- Chemistry LibreTexts. (2023, January 23). Oxidation of Aldehydes and Ketones. Retrieved January 8, 2026.
- Quora. (2020, June 8). What is the oxidizing agent to stop the oxidation of primary alcohol at the aldehydic level? Retrieved January 8, 2026.
- TigerWeb. (n.d.). Oxidizing Agents. Retrieved January 8, 2026.
- Chemistry LibreTexts. (2019, June 2). 12.7: Oxidizing Agents. Retrieved January 8, 2026.
- Creative Proteomics Blog. (2023, August 19). Aldehyde Compounds: Significance in Biological Systems and Environmental Impact. Retrieved January 8, 2026.
- Preprints.org. (2023, February 6). Oxidation of Aldehydes used as Food Aditives by Peroxinitrite: Organoleptic/Antoixidant Properties. Retrieved January 8, 2026.
- ResearchGate. (2025, August 6). Aldehyde analysis by high performance liquid chromatography/tandem mass spectrometry | Request PDF. Retrieved January 8, 2026.
-
MDPI. (2023, March 17). Oxidation of Aldehydes Used as Food Additives by Peroxynitrite. Retrieved January 8, 2026, from [Link]
- PubMed Central. (n.d.). Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. Retrieved January 8, 2026.
- Reddit. (2023, February 19). I thought carboxylic acids were most susceptible to oxidation. Why isn't the answer C? Retrieved January 8, 2026.
- Sigma-Aldrich. (n.d.). Oxidation Reagents. Retrieved January 8, 2026.
- Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved January 8, 2026.
- Pell Wall Blog. (2013, February 7). Aldehydes: identification and storage. Retrieved January 8, 2026.
- Allan Chemical Corporation. (2025, October 23). Study: Impact of Aromatic Aldehydes on Fragrance Stability. Retrieved January 8, 2026.
- Sigma-Aldrich. (2025, November 6).
- Google Patents. (n.d.). US4162269A - Purification process for 3-phenoxybenzaldehyde.
- Chemical Safety Facts. (n.d.). Aldehydes. Retrieved January 8, 2026.
- ResearchGate. (n.d.). Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage | Request PDF. Retrieved January 8, 2026.
- Google Patents. (n.d.). CN101337868A - Method for preparing 3-phenoxy-benzaldehyde.
- Semantic Scholar. (n.d.). Studies on the Kinetics of Benzyltrimethylammonium fluorochromate Oxidation of Substituted Benzaldehydes in aqueous Acetic Acid Medium. Retrieved January 8, 2026.
- Semantic Scholar. (n.d.). 136-138 Research Article Oxidation of Benzaldehyde and Substituted. Retrieved January 8, 2026.
- Google Patents. (n.d.). US6833472B2 - Process for the purification of aromatic carboxylic acids.
- Semantic Scholar. (n.d.). Catalytic Oxidation of Benzaldehyde to Benzoic Acid with Keggin Polyoxometalate [(CH2)5NH2]3PW12O40. Retrieved January 8, 2026.
- Google Patents. (n.d.). US8492583B2 - Process for purification of aromatic carboxylic acids.
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Handling and safety precautions for 3-(phenoxymethyl)benzaldehyde
Technical Support Center: 3-(Phenoxymethyl)benzaldehyde
Welcome to the technical support guide for 3-(phenoxymethyl)benzaldehyde (CAS No. 39515-51-0). This document is designed for our partners in research, science, and drug development. It moves beyond standard safety data sheets to provide practical, field-tested insights into the safe handling and effective use of this compound. Our goal is to anticipate the specific challenges you may encounter and provide clear, actionable solutions grounded in robust scientific principles.
Section 1: Critical Safety & Handling Protocols (FAQs)
This section addresses the most immediate safety questions that must be answered before any experimental work begins. Proper preparation is the foundation of a successful and safe experiment.
Q1: What are the most critical, non-negotiable safety hazards I must be aware of when working with 3-(phenoxymethyl)benzaldehyde?
A1: Based on its GHS classifications, 3-(phenoxymethyl)benzaldehyde presents three primary hazards that demand the utmost respect:
-
Acute Inhalation Toxicity (Fatal): The most severe risk is its potential to be fatal if inhaled.[1][2][3] Vapors or aerosols, even in small quantities, can cause severe respiratory distress.[1] All handling of the liquid must be performed within a certified chemical fume hood or a similar ventilated enclosure to prevent vapor accumulation.
-
Acute Oral Toxicity (Harmful/Toxic): It is classified as harmful or toxic if swallowed.[2][3] Ingestion can lead to significant adverse health effects, making it imperative to avoid all mouth contact and to enforce a strict policy of no eating, drinking, or smoking in the laboratory area.[3][4]
-
Skin and Eye Irritation: The compound is known to cause skin and serious eye irritation.[5] Direct contact can lead to redness, pain, and potential damage.
Q2: What specific Personal Protective Equipment (PPE) is required for handling this compound?
A2: A multi-layered PPE approach is mandatory. Standard lab attire is insufficient. The following must be worn at all times when there is any risk of exposure:
-
Hand Protection: Wear dual-layered chemical-resistant gloves. An inner nitrile glove with an outer, more robust glove (e.g., neoprene or butyl rubber) is recommended. Always consult a glove compatibility chart for the specific brand you are using.
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement.[6] Given the severity of inhalation toxicity, a full-face shield worn over safety goggles is strongly recommended, especially when transferring larger volumes or during procedures with a higher risk of splashing.
-
Body Protection: A long-sleeved, impermeable lab coat is essential.[7] For tasks with a significant risk of splashing, a chemical-resistant apron over the lab coat should be used.
-
Respiratory Protection: All work with 3-(phenoxymethyl)benzaldehyde must be conducted in a properly functioning chemical fume hood.[4] If, under rare and specific circumstances (e.g., emergency spill response outside of a hood), there is a potential for exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is required.[4][6] A full respiratory protection program, including fit testing, must be in place.[6]
Q3: How should I prepare my workspace and engineering controls before I even open the bottle?
A3: Before the container is opened, your workspace must be properly configured:
-
Verify Fume Hood Functionality: Ensure your chemical fume hood has a current certification and that the airflow monitor indicates it is functioning correctly. The work should be performed at least 6 inches inside the sash.
-
Clear the Workspace: The fume hood should be free of clutter to ensure proper airflow. Only the necessary equipment and chemicals for the immediate procedure should be present.
-
Assemble Emergency Equipment: A safety shower and eyewash station must be immediately accessible and unobstructed. Confirm they are in working order.
-
Prepare a Spill Kit: Have a chemical spill kit readily available. It should contain an inert absorbent material like sand, vermiculite, or silica gel.[4] Do not use combustible absorbents like paper towels or sawdust.[8]
Q4: What is the immediate first aid response for an accidental exposure?
A4: In any exposure scenario, the primary goal is to remove the individual from the source of contamination and seek immediate medical attention.
-
Inhalation: Immediately move the person to fresh air.[1][4] If they are not breathing, provide artificial respiration. If breathing is difficult, administer oxygen. Call emergency medical services immediately; this is a life-threatening situation.[1][4]
-
Skin Contact: Immediately flush the affected skin with copious amounts of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[1][4] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1][4] Remove contact lenses if present and easy to do. Immediate medical attention is required.[1][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water.[1] Call a poison control center or physician immediately.[4]
Section 2: Troubleshooting Experimental Issues
This section addresses common problems encountered during reactions involving 3-(phenoxymethyl)benzaldehyde, focusing on the chemical principles behind the issues.
Q1: I ran a reaction overnight, and the next day my mixture had a white precipitate and the TLC showed a new, more polar spot. What happened?
A1: You have likely observed the atmospheric oxidation of your aldehyde. Benzaldehydes are notoriously susceptible to oxidation by air (O₂) to form the corresponding carboxylic acid—in this case, 3-(phenoxy)benzoic acid.[9][10] This acid is a solid at room temperature and more polar than the starting aldehyde, which explains the new precipitate and TLC spot.
-
Causality: The aldehyde C-H bond is relatively weak and susceptible to radical-initiated or light-catalyzed oxidation. This process is often autocatalytic.
-
Preventative Solution: For reactions that are sensitive or run for extended periods, it is crucial to maintain an inert atmosphere. Before adding reagents, thoroughly degas your solvent and purge the reaction flask with an inert gas like nitrogen or argon. Maintain a positive pressure of the inert gas throughout the reaction.[11] Storing the stock chemical under nitrogen is also good practice.[11]
Q2: My reaction involves a strong base (e.g., NaOH, KOH), and I'm seeing both an alcohol and a carboxylic acid as byproducts, leading to low yield. What is this side reaction?
A2: You are likely encountering a Cannizzaro reaction.[10] This is a characteristic disproportionation reaction of aldehydes that do not have an alpha-hydrogen (like 3-(phenoxymethyl)benzaldehyde) when treated with a strong base. In this reaction, one molecule of the aldehyde is reduced to the corresponding alcohol (3-(phenoxy)benzyl alcohol), while a second molecule is oxidized to the carboxylic acid (3-(phenoxy)benzoic acid).[10]
-
Causality: The reaction proceeds via nucleophilic attack of a hydroxide ion on the aldehyde carbonyl, followed by a hydride transfer to a second aldehyde molecule.
-
Troubleshooting:
-
Use a Non-Nucleophilic Base: If possible, substitute the strong hydroxide base with a non-nucleophilic organic base (e.g., triethylamine, DBU) or an inorganic carbonate (e.g., K₂CO₃) if the reaction conditions permit.
-
Control Stoichiometry: If the base is a reactant, use it stoichiometrically rather than in large excess.
-
Temperature Control: Run the reaction at the lowest possible temperature that allows the desired transformation to proceed, as the Cannizzaro reaction rate is often highly temperature-dependent.
-
Q3: The stock bottle of 3-(phenoxymethyl)benzaldehyde, which is normally a liquid, has solidified in storage. Is it compromised?
A3: No, this is normal and does not indicate decomposition. 3-(phenoxymethyl)benzaldehyde has a melting point of approximately 13 °C (55.4 °F).[1][12] If your laboratory or storage area temperature drops below this point, the compound will freeze. You can gently warm the bottle in a lukewarm water bath to melt the contents before use. Ensure the bottle is tightly sealed before warming. Do not use a heat gun or open flame, as this can cause localized overheating and potential decomposition.
Section 3: General FAQs
Q1: What are the ideal long-term storage conditions for 3-(phenoxymethyl)benzaldehyde?
A1: To ensure its stability and prevent degradation, store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[6][12] It should be stored away from incompatible materials, particularly strong oxidizing agents and strong bases.[4] To prevent oxidation, storing under an inert atmosphere of nitrogen or argon is highly recommended, especially for high-purity applications.[11]
Q2: How must I dispose of waste containing this compound?
A2: All waste containing 3-(phenoxymethyl)benzaldehyde, including unused product, contaminated solutions, and disposable labware (e.g., pipette tips, gloves), must be treated as hazardous waste.[4]
-
Segregation: Collect all waste in a designated, properly labeled, and sealed hazardous waste container.[13] The container must be compatible with the chemical.
-
Labeling: Clearly label the container as "Hazardous Waste" and list "3-(phenoxymethyl)benzaldehyde" as a primary component.
-
Disposal: The final disposal must be handled by a licensed environmental waste management contractor.[13] Do not pour this chemical down the drain, as it is toxic to aquatic life.[3][14] Always follow your institution's specific hazardous waste procedures and all local, state, and federal regulations.[4]
Section 4: Data, Protocols, and Workflows
Data Presentation
Table 1: Physicochemical and Safety Data for 3-(Phenoxymethyl)benzaldehyde
| Property | Value | Source(s) |
| CAS Number | 39515-51-0 | [4],[2] |
| Molecular Formula | C₁₃H₁₀O₂ | [2] |
| Molecular Weight | 198.22 g/mol | [2] |
| Appearance | Amber or Yellow Liquid | [1],[2] |
| Melting Point | 13 °C / 55.4 °F | [1],[12] |
| Flash Point | > 112 °C / > 233.6 °F | [1],[12] |
| Density | ~1.147 g/cm³ at 25 °C | [12] |
| GHS Hazard Statements | H330 (Fatal if inhaled), H301/H302 (Toxic/Harmful if swallowed), H400/H411 (Toxic to aquatic life) | [3],[14] |
Experimental Protocols
Protocol 1: Standard Handling and Weighing Procedure
-
Preparation: Don all required PPE (dual gloves, lab coat, safety goggles, face shield). Verify the chemical fume hood is operational.
-
Inert Atmosphere (Optional but Recommended): If desired, gently flush the unopened stock bottle with nitrogen or argon.
-
Transfer: Place the stock bottle and a clean, tared receiving flask inside the fume hood. Use a clean glass pipette or syringe to carefully transfer the required amount of liquid. Perform all transfers slowly to minimize aerosol generation.
-
Weighing: Securely cap the receiving flask. If the balance is outside the fume hood, wipe the exterior of the flask with a damp towel (with a solvent like isopropanol or ethanol) before removing it from the hood to ensure no residue is on the outer surface. Place it on the balance to record the weight.
-
Cleanup: Immediately after use, tightly seal the stock bottle. Clean any minor drips within the fume hood using an inert absorbent. Dispose of all contaminated materials (pipette tips, wipes) in the designated hazardous waste container.
Visual Workflows
Caption: Workflow for safe handling of 3-(phenoxymethyl)benzaldehyde.
Caption: Decision tree for spill response protocol.
Section 5: References
-
3-Phenoxy-benzaldehyde(39515-51-0)MSDS Melting Point Boiling Density Storage Transport - ChemicalBook. (n.d.). Retrieved January 8, 2026, from ChemicalBook.
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3 - SAFETY DATA SHEET. (n.d.). Retrieved January 8, 2026, from Fisher Scientific.
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3-(3,5-Dichlorophenoxy)benzaldehyde - Apollo Scientific. (n.d.). Retrieved January 8, 2026, from Apollo Scientific.
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3-Phenoxybenzaldehyde oxime - AK Scientific, Inc. (n.d.). Retrieved January 8, 2026, from AK Scientific, Inc.
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Personal Protective Equipment (PPE) - CHEMM. (n.d.). Retrieved January 8, 2026, from U.S. Department of Health & Human Services.
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SAFETY DATA SHEET - Sigma-Aldrich (Benzaldehyde). (2025-11-06). Retrieved January 8, 2026, from Sigma-Aldrich.
-
SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-09-18). Retrieved January 8, 2026, from Thermo Fisher Scientific.
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3-(Trifluoromethyl)benzaldehyde - Apollo Scientific. (2023-08-01). Retrieved January 8, 2026, from Apollo Scientific.
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BENZALDEHYDE - Techno PharmChem. (n.d.). Retrieved January 8, 2026, from Techno PharmChem.
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PERSONAL PROTECTIVE EQUIPMENT - ASHP Publications. (n.d.). Retrieved January 8, 2026, from ASHP.
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BENZALDEHYDE AR - Loba Chemie. (n.d.). Retrieved January 8, 2026, from Loba Chemie.
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Laboratory Chemical Spill Cleanup and Response Guide - CUNY. (2023, May). Retrieved January 8, 2026, from The City University of New York.
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3-Phenoxybenzaldehyde | C13H10O2 | CID 38284 - PubChem. (n.d.). Retrieved January 8, 2026, from National Center for Biotechnology Information.
-
3-Phenoxybenzaldehyde - Safety Data Sheet - ChemicalBook. (2025-12-20). Retrieved January 8, 2026, from ChemicalBook.
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3-Phenoxybenzaldehyde - Safety Data Sheet - ChemicalBook (2). (n.d.). Retrieved January 8, 2026, from ChemicalBook.
-
SAFETY DATA SHEET - Sigma-Aldrich (3-nitrobenzaldehyde). (2024-08-06). Retrieved January 8, 2026, from Sigma-Aldrich.
-
CN101337868A - Method for preparing 3-phenoxy-benzaldehyde - Google Patents. (n.d.). Retrieved January 8, 2026, from Google Patents.
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3-(Phenoxymethyl)benzaldehyde synthesis - ChemicalBook. (n.d.). Retrieved January 8, 2026, from ChemicalBook.
-
4-Methoxy-3-(phenoxymethyl)benzaldehyde | C15H14O3 | CID 590880 - PubChem. (n.d.). Retrieved January 8, 2026, from National Center for Biotechnology Information.
-
3-(Phenoxymethyl)benzaldehyde | C14H12O2 | CID 21288517 - PubChem. (n.d.). Retrieved January 8, 2026, from National Center for Biotechnology Information.
-
Benzaldehyde | C6H5CHO | CID 240 - PubChem - NIH. (n.d.). Retrieved January 8, 2026, from National Center for Biotechnology Information.
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Proper Disposal of 3-(Trifluoromethyl)benzaldehyde: A Step-by-Step Guide for Laboratory Professionals - Benchchem. (n.d.). Retrieved January 8, 2026, from BenchChem.
-
TR-378: Benzaldehyde (CASRN 100-52-7) in F344/N Rats and B6C3F1Mice (Gavage Studies) - National Toxicology Program (NTP). (n.d.). Retrieved January 8, 2026, from National Toxicology Program.
-
Benzaldehyde - Wikipedia. (n.d.). Retrieved January 8, 2026, from Wikipedia.
-
RIFM fragrance ingredient safety assessment, benzaldehyde, CAS Registry Number 100-52-7. (n.d.). Retrieved January 8, 2026, from Research Institute for Fragrance Materials.
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Validation & Comparative
A Comparative Guide to the Synthesis of 3-(Phenoxymethyl)benzaldehyde for Researchers and Drug Development Professionals
Introduction
3-(Phenoxymethyl)benzaldehyde is a valuable intermediate in organic synthesis, finding applications in the development of pharmaceuticals and other fine chemicals. Its structure, featuring a phenoxymethyl substituent on a benzaldehyde core, offers multiple points for further functionalization. This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering field-proven insights and detailed experimental protocols to assist researchers in selecting the optimal method for their specific needs. We will delve into the mechanistic underpinnings of each route, providing a robust framework for experimental design and troubleshooting.
Comparative Analysis of Synthetic Routes
Three principal strategies for the synthesis of 3-(Phenoxymethyl)benzaldehyde will be discussed: the Williamson ether synthesis, the Ullmann condensation, and the direct oxidation of 3-phenoxytoluene. Each method presents a unique set of advantages and disadvantages in terms of starting material availability, reaction conditions, yield, and scalability.
| Parameter | Williamson Ether Synthesis | Ullmann Condensation | Oxidation of 3-Phenoxytoluene |
| Starting Materials | 3-(Bromomethyl)benzaldehyde, Phenol | 3-Bromobenzaldehyde, Phenol | 3-Phenoxytoluene |
| Key Reagents | Base (e.g., K₂CO₃, NaH) | Copper catalyst (e.g., CuI, Cu₂O), Base | Solid-state catalyst (e.g., Ti₂VMoP₆O₂₄), O₂ |
| Reaction Conditions | Mild to moderate (50-100 °C)[1] | High temperatures (130-210 °C)[2] | High temperatures (300-450 °C), Vapor phase[3] |
| Typical Yields | 50-95%[1] | ~85% (for the isomeric 3-phenoxybenzaldehyde)[2] | 75% selectivity at 21% conversion[3] |
| Advantages | Readily available starting materials, relatively mild conditions, high functional group tolerance. | Good yields, applicable to a range of aryl halides. | Single-step process from a readily available precursor. |
| Disadvantages | Potential for side reactions (e.g., elimination), requires a pre-functionalized starting material. | Harsh reaction conditions, requires a catalyst, potential for catalyst poisoning, often requires protection of the aldehyde. | Requires specialized equipment (fluidized bed reactor), high temperatures, catalyst preparation can be complex. |
Route 1: Williamson Ether Synthesis
The Williamson ether synthesis is a classic and versatile method for the formation of ethers. It proceeds via an SN2 reaction between an alkoxide (in this case, phenoxide) and an alkyl halide.[2][4] This route is often favored in a laboratory setting due to its operational simplicity and the commercial availability of the requisite starting materials.
Mechanistic Insight
The reaction is initiated by the deprotonation of phenol with a suitable base to form the more nucleophilic phenoxide ion. This is followed by the nucleophilic attack of the phenoxide on the electrophilic carbon of 3-(bromomethyl)benzaldehyde, displacing the bromide and forming the desired ether linkage. The SN2 nature of this reaction dictates that primary alkyl halides, such as 3-(bromomethyl)benzaldehyde, are ideal substrates to minimize competing elimination reactions.[4]
Caption: Williamson Ether Synthesis of 3-(Phenoxymethyl)benzaldehyde.
Detailed Experimental Protocol
Materials:
-
3-(Bromomethyl)benzaldehyde
-
Phenol
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of phenol (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 3-(bromomethyl)benzaldehyde (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure 3-(phenoxymethyl)benzaldehyde.
Route 2: Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that forms diaryl ethers from an aryl halide and a phenol.[5] For the synthesis of 3-(phenoxymethyl)benzaldehyde, this would conceptually involve the coupling of a 3-halobenzaldehyde with phenol. However, the aldehyde functionality can be sensitive to the often harsh conditions of the Ullmann reaction. Therefore, a common strategy involves the protection of the aldehyde group as an acetal prior to the coupling reaction, followed by deprotection.
Mechanistic Insight
The mechanism of the Ullmann condensation is complex and still debated, but it is generally accepted to involve the formation of a copper(I) phenoxide species. This species then undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the diaryl ether and regenerate the copper(I) catalyst.[5] The use of ligands can significantly improve the efficiency and mildness of the reaction.
Caption: Multi-step Ullmann Condensation route.
Detailed Experimental Protocol (via Acetal Protection)
Step 1: Acetal Formation
-
A mixture of 3-bromobenzaldehyde (1.0 equivalent), ethylene glycol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed with a Dean-Stark apparatus to remove water.
-
Once the reaction is complete (monitored by TLC), the mixture is cooled, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give the 3-bromobenzaldehyde acetal.[1]
Step 2: Ullmann Ether Synthesis
-
A mixture of the 3-bromobenzaldehyde acetal (1.0 equivalent), potassium phenolate (1.2 equivalents), and a catalytic amount of cuprous iodide (CuI) in a high-boiling polar solvent such as DMF or N-methyl-2-pyrrolidone (NMP) is heated to 140-160°C.[2][6]
-
The reaction is monitored by TLC or GC. Upon completion, the mixture is cooled and partitioned between water and an organic solvent (e.g., toluene).
-
The organic layer is washed, dried, and concentrated to yield the crude 3-(phenoxymethyl)benzaldehyde acetal.[2]
Step 3: Hydrolysis
-
The crude acetal is dissolved in a mixture of acetone and dilute hydrochloric acid and stirred at room temperature until the deprotection is complete (monitored by TLC).
-
The mixture is then neutralized and extracted with an organic solvent. The organic layer is washed, dried, and concentrated.
-
The final product is purified by vacuum distillation or column chromatography.[1]
Route 3: Oxidation of 3-Phenoxytoluene
A more direct and atom-economical approach is the selective oxidation of the methyl group of 3-phenoxytoluene to an aldehyde. This method is particularly attractive from an industrial perspective as it avoids the use of halogenated starting materials.
Mechanistic Insight
The vapor-phase oxidation of 3-phenoxytoluene over a solid-state catalyst involves the activation of the C-H bonds of the methyl group by the catalyst surface in the presence of oxygen. The reaction proceeds through a series of complex surface-adsorbed intermediates. The selectivity towards the aldehyde is a critical challenge, as over-oxidation to the carboxylic acid can readily occur. The specific catalyst composition, in this case, a titanium-vanadium-molybdenum-phosphorus oxide, is crucial for achieving high selectivity.[3]
Caption: Direct Oxidation of 3-Phenoxytoluene.
Experimental Protocol (Vapor-Phase Oxidation)
This protocol is based on a patented industrial process and requires specialized equipment.[3]
Apparatus:
-
Fluidized bed reactor
-
Vaporizer
-
Gas flow controllers
Procedure:
-
The catalyst, a composite material of Ti₂VMoP₆O₂₄, is prepared and loaded into the fluidized bed reactor.[3]
-
A stream of nitrogen is passed through the reactor, which is heated to the reaction temperature (e.g., 400-450°C).
-
3-Phenoxytoluene is vaporized and introduced into the reactor along with a controlled flow of air (as the source of oxygen).
-
The gaseous product stream is cooled to condense the organic components.
-
The product mixture is then analyzed by gas chromatography to determine the conversion of 3-phenoxytoluene and the selectivity to 3-(phenoxymethyl)benzaldehyde.
-
Purification of the product from the starting material and byproducts (such as 3-phenoxybenzoic acid) is typically achieved by distillation or crystallization.
Conclusion and Recommendations
The choice of synthetic route for 3-(phenoxymethyl)benzaldehyde is highly dependent on the specific requirements of the researcher, including scale, available equipment, and desired purity.
-
For laboratory-scale synthesis where operational simplicity and readily available starting materials are paramount, the Williamson ether synthesis is the most practical and recommended approach. It offers good yields under relatively mild conditions.
-
The Ullmann condensation , while capable of providing good yields, is a more demanding procedure due to the harsh reaction conditions and the necessity of a multi-step sequence involving protection and deprotection of the aldehyde group. This route may be considered if the starting materials for the Williamson synthesis are unavailable or prohibitively expensive.
-
The direct oxidation of 3-phenoxytoluene represents an elegant and atom-economical route that is well-suited for large-scale industrial production . However, the requirement for specialized high-temperature reactors and catalysts makes it less feasible for typical academic or small-scale research laboratories.
Ultimately, a thorough evaluation of the factors outlined in this guide will enable the researcher to make an informed decision and successfully synthesize 3-(phenoxymethyl)benzaldehyde for their research and development endeavors.
References
- Hardwicke Chemical Company. (1987). Process for preparing 3-phenoxybenzaldehydes. U.S.
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]
-
Wikipedia. (2023). Williamson ether synthesis. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Indian Academy of Sciences. (n.d.). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. [Link]
- Google Patents. (n.d.). Method for preparing 3-phenoxy-benzaldehyde. CN101337868A.
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
- Council of Scientific & Industrial Research. (1997). Process for the single step oxidation of 3-phenoxytoluene to 3-phenoxybenzaldehyde. U.S.
- Krief, A. (2021). Pyrethroid insecticides. Chapter III: Synthesis of 3-phenoxy mandelonitrile. Arkivoc, 2021(1), 378-470.
- Sumitomo Chemical Company. (1980). Purification process for 3-phenoxybenzaldehyde. U.S.
- FMC Corporation. (1980). Preparation of 3-phenoxybenzaldehyde. U.S.
- Produits Chimiques Ugine Kuhlmann. (1981). Improved method for the preparation of meta-phenoxy-benzaldehyde.
- Montedison S.p.A. (1981). Ullmann reaction for the synthesis of diaryl ethers. U.S.
-
Beilstein Journal of Organic Chemistry. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. [Link]
-
ARKIVOC. (2010). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. [Link]
-
Wikipedia. (2023). Ullmann condensation. [Link]
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]
- 6. BJOC - Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine [beilstein-journals.org]
A Spectroscopic Showdown: Distinguishing Isomers of 3-(Phenoxymethyl)benzaldehyde
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and fine chemical synthesis, the precise identification of isomeric compounds is not merely a matter of analytical rigor; it is a cornerstone of safety, efficacy, and intellectual property. The constitutional isomers of 3-(phenoxymethyl)benzaldehyde, with the phenoxymethyl group positioned at the ortho-, meta-, or para- position relative to the aldehyde, present a classic analytical challenge. While possessing the same molecular formula (C₁₄H₁₂O₂) and weight (212.24 g/mol ), their distinct structural arrangements give rise to subtle yet discernible differences in their spectroscopic signatures.
This guide provides an in-depth comparative analysis of the ortho-, meta-, and para- isomers of phenoxymethylbenzaldehyde, leveraging fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). We will explore the causal relationships between isomeric structure and spectral output, offering field-proven insights to guide researchers in their analytical workflows. Every protocol described herein is designed as a self-validating system, ensuring technical accuracy and trustworthiness.
The Structural Isomers: A Visual Overview
The key to differentiating these isomers lies in understanding how the spatial relationship between the electron-withdrawing aldehyde (-CHO) group and the bulky, electron-donating phenoxymethyl (-OCH₂Ph) group influences the electronic environment of the molecule.
Caption: Chemical structures of ortho-, meta-, and para-(phenoxymethyl)benzaldehyde.
¹H and ¹³C NMR Spectroscopy: Probing the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for isomer differentiation due to its sensitivity to the local electronic environment of each proton and carbon atom.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the purified isomer in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A 90° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans (typically >1024) are required to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the TMS signal.
Comparative ¹H NMR Data
The chemical shifts (δ) of the aldehydic and aromatic protons are highly informative. The electron-withdrawing nature of the aldehyde group deshields the protons on the benzaldehyde ring, particularly the ortho and para protons. The phenoxymethyl group, being electron-donating, has a shielding effect. The interplay of these effects creates a unique fingerprint for each isomer.
| Proton | ortho-Isomer (Predicted) | meta-Isomer (Predicted) | para-Isomer (Predicted) | Key Differentiating Features |
| Aldehyde (-CHO) | ~10.3 ppm (s) | ~10.0 ppm (s) | ~9.9 ppm (s) | The ortho isomer's aldehyde proton is expected to be the most deshielded due to the proximity of the phenoxymethyl group. |
| Methylene (-OCH₂-) | ~5.2 ppm (s) | ~5.1 ppm (s) | ~5.1 ppm (s) | Minimal difference expected between isomers. |
| Benzaldehyde Ring | Complex multiplet | Distinct splitting patterns | Symmetrical A₂B₂ pattern | The para isomer will show a simplified, symmetrical pattern (two doublets). The ortho and meta isomers will exhibit more complex splitting due to lower symmetry. |
| Phenoxy Ring | ~6.9-7.4 ppm (m) | ~6.9-7.4 ppm (m) | ~6.9-7.4 ppm (m) | The protons on the phenoxy ring will show similar chemical shifts across all three isomers. |
Comparative ¹³C NMR Data
The chemical shifts of the carbonyl and aromatic carbons provide further structural confirmation.
| Carbon | ortho-Isomer (Predicted) | meta-Isomer (Predicted) | para-Isomer (Predicted) | Key Differentiating Features |
| Carbonyl (-CHO) | ~192 ppm | ~192 ppm | ~191 ppm | The carbonyl carbon of the para isomer is expected to be slightly more shielded. |
| Methylene (-OCH₂-) | ~70 ppm | ~70 ppm | ~70 ppm | Minimal difference expected. |
| Benzaldehyde Ring | 6 distinct signals | 6 distinct signals | 4 distinct signals | The para isomer's symmetry results in fewer signals for the benzaldehyde ring carbons. |
| Phenoxy Ring | 4 distinct signals | 4 distinct signals | 4 distinct signals | The phenoxy ring carbons will show similar patterns across the isomers. |
Infrared (IR) Spectroscopy: Unveiling Functional Groups and Substitution Patterns
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule and the substitution pattern on the aromatic ring.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared between two KBr or NaCl plates. For solid samples, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the aldehyde and ether functional groups, as well as the out-of-plane C-H bending vibrations that are indicative of the benzene ring substitution pattern.
Comparative IR Data
| Vibrational Mode | ortho-Isomer (Expected) | meta-Isomer (Expected) | para-Isomer (Expected) | Key Differentiating Features |
| C=O Stretch (Aldehyde) | ~1700 cm⁻¹ | ~1705 cm⁻¹ | ~1695 cm⁻¹ | The position of the carbonyl stretch is sensitive to electronic effects. |
| C-H Stretch (Aldehyde) | ~2820, 2720 cm⁻¹ | ~2825, 2725 cm⁻¹ | ~2830, 2730 cm⁻¹ | The characteristic Fermi doublet for the aldehydic C-H stretch. |
| C-O-C Stretch (Ether) | ~1240 cm⁻¹ (asymmetric) | ~1245 cm⁻¹ (asymmetric) | ~1250 cm⁻¹ (asymmetric) | The position can be influenced by the substitution pattern. |
| C-H Out-of-Plane Bending | ~750 cm⁻¹ (strong) | ~780 cm⁻¹ and ~690 cm⁻¹ (strong) | ~830 cm⁻¹ (strong) | This is the most diagnostic region for distinguishing the isomers.[1][2][3][4] |
UV-Vis Spectroscopy: A Look at Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The position of the phenoxymethyl group affects the conjugation and, consequently, the absorption maxima (λmax).
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare dilute solutions of the isomers in a UV-transparent solvent, such as ethanol or cyclohexane.
-
Data Acquisition: Record the absorption spectrum over a range of 200-400 nm using a dual-beam UV-Vis spectrophotometer.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) for the π → π* and n → π* transitions.
Comparative UV-Vis Data
| Transition | ortho-Isomer (Predicted) | meta-Isomer (Predicted) | para-Isomer (Predicted) | Key Differentiating Features |
| π → π | ~250 nm | ~245 nm | ~270 nm | The para isomer is expected to have a red-shifted λmax due to extended conjugation. |
| n → π | ~320 nm | ~315 nm | ~325 nm | This weaker transition is also sensitive to the substitution pattern. |
Mass Spectrometry: Deciphering Fragmentation Patterns
Mass spectrometry provides the molecular weight of the compound and structural information based on its fragmentation pattern. While the isomers have the same molecular weight, their fragmentation patterns may show subtle differences in the relative abundances of certain fragment ions.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV to generate reproducible fragmentation patterns.
-
Mass Analysis: Scan a mass range of m/z 50-300 to detect the molecular ion and key fragment ions.
Comparative Mass Spectrometry Data
The primary fragmentation of these isomers is expected to involve the cleavage of the ether linkage and the loss of the aldehyde group.
| m/z | Fragment Ion | ortho-Isomer | meta-Isomer | para-Isomer | Key Differentiating Features |
| 212 | [M]⁺ | Present | Present | Present | Molecular ion peak. |
| 211 | [M-H]⁺ | Present | Present | Present | Loss of the aldehydic hydrogen. |
| 121 | [M-C₆H₅O]⁺ | Abundant | Abundant | Abundant | Loss of the phenoxy radical. |
| 107 | [C₇H₇O]⁺ | Present | Present | Present | Benzylic cleavage. |
| 93 | [C₆H₅O]⁺ | Present | Present | Present | Phenoxy cation. |
| 91 | [C₇H₇]⁺ | Abundant | Abundant | Abundant | Tropylium ion, a common fragment from benzyl groups. |
| 77 | [C₆H₅]⁺ | Abundant | Abundant | Abundant | Phenyl cation. |
While the major fragment ions will be the same, the relative intensities may differ due to the stability of the resulting radical and cation, which is influenced by the isomer's structure. For instance, the ortho isomer might exhibit unique fragmentation pathways due to the proximity of the two substituents.
Workflow for Isomer Differentiation
The following workflow provides a logical approach to distinguishing the three isomers of phenoxymethylbenzaldehyde using the spectroscopic techniques discussed.
Caption: A logical workflow for the spectroscopic differentiation of phenoxymethylbenzaldehyde isomers.
Conclusion
The successful differentiation of the ortho-, meta-, and para- isomers of 3-(phenoxymethyl)benzaldehyde relies on a multi-technique spectroscopic approach. While mass spectrometry can confirm the molecular weight, it is the nuanced details within NMR and IR spectra that provide the definitive structural elucidation. The substitution pattern on the benzene ring, a direct consequence of the isomeric form, serves as the primary differentiating factor, manifesting in predictable and measurable ways in the spectroscopic data. By understanding the fundamental principles that govern these spectroscopic techniques and applying them in a systematic workflow, researchers can confidently and accurately characterize these and other isomeric compounds, ensuring the integrity and success of their scientific endeavors.
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Spectroscopy Online. Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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National Institute of Standards and Technology. NIST Chemistry WebBook. [Link]
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PubChem. National Center for Biotechnology Information. [Link]
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A Comparative Guide to the Biological Activities of Benzaldehyde Derivatives: Vanillin vs. Salicylaldehyde
This guide provides an in-depth comparative analysis of the biological activities of two prominent benzaldehyde derivatives: vanillin (4-hydroxy-3-methoxybenzaldehyde) and salicylaldehyde (2-hydroxybenzaldehyde). Designed for researchers, scientists, and drug development professionals, this document delves into their antimicrobial, antioxidant, and anticancer properties, supported by experimental data and detailed methodologies. Our objective is to offer a clear, evidence-based comparison to inform experimental design and guide future research in the exploration of these versatile compounds.
Introduction: The Versatility of Benzaldehyde Derivatives
Benzaldehyde, the simplest aromatic aldehyde, serves as a foundational structure for a vast array of derivatives with diverse biological activities. The nature and position of substituents on the benzene ring profoundly influence their pharmacological effects. Vanillin, a widely used flavoring agent, and salicylaldehyde, a key industrial intermediate, are excellent examples of how subtle structural differences can lead to distinct biological profiles. This guide will explore these differences through a comparative lens, focusing on three key areas of therapeutic interest.
Section 1: Antimicrobial Activity
The antimicrobial properties of benzaldehyde derivatives are of significant interest in the face of rising antibiotic resistance. Both vanillin and salicylaldehyde have demonstrated inhibitory effects against a range of microbial pathogens.
Comparative Antimicrobial Efficacy
The antimicrobial potency of these compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
| Compound | Microorganism | MIC (mg/mL) | MIC (mM) | Source(s) |
| Vanillin | Staphylococcus aureus | 2.5 | 16.4 | [1][2] |
| Escherichia coli | 1.25 | 8.2 | [1][2] | |
| Candida albicans | - | - | [3] | |
| Salicylaldehyde | Staphylococcus aureus | - | - | [4][5] |
| Escherichia coli | - | - | [4][5] | |
| Candida albicans | 0.32 (as total mean MIC) | 2.6 | [6] |
Note: Direct comparative studies under identical conditions are limited. The provided data is compiled from various sources and should be interpreted with consideration of methodological differences.
Mechanisms of Antimicrobial Action
The ways in which these derivatives inhibit microbial growth differ, primarily due to their structural variations.
Vanillin: The antimicrobial action of vanillin is largely attributed to its ability to disrupt cell membrane integrity. This leads to the dissipation of ion gradients and inhibition of cellular respiration[7].
Salicylaldehyde: The antimicrobial mechanism of salicylaldehyde is linked to the proton exchange of its hydroxyl group, which can disrupt cellular processes. Additionally, its ability to chelate metal ions may interfere with essential enzymatic functions in microbes.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal culture
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds (Vanillin, Salicylaldehyde) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., ampicillin for bacteria, amphotericin B for fungi)
-
Negative control (broth medium only)
-
Incubator
Procedure:
-
Prepare Serial Dilutions: In a 96-well plate, prepare two-fold serial dilutions of the test compounds and the positive control antibiotic in the broth medium. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 100 µL of the prepared inoculum to each well containing the serially diluted compounds and the growth control wells. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for MIC determination.
Section 2: Antioxidant Activity
Antioxidants play a crucial role in mitigating oxidative stress, a key factor in various chronic diseases. The phenolic hydroxyl group in both vanillin and salicylaldehyde endows them with radical scavenging capabilities.
Comparative Antioxidant Capacity
The antioxidant potential is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals).
| Compound | DPPH IC50 (µg/mL) | Source(s) |
| Vanillin | 283.76 | [8] |
| 10.06 ppm (approx. 10.06 µg/mL) | [9] | |
| 0.81 | [10][11] | |
| Salicylaldehyde | Negligible activity in some studies | [12] |
| Ascorbic Acid (Standard) | ~5-10 | [9] |
Note: IC50 values can vary significantly based on assay conditions. The data presented is for comparative illustration.
Expert Insights: Vanillin consistently demonstrates moderate to good antioxidant activity in DPPH assays[8][9][10][11]. In contrast, some studies report that salicylaldehyde has negligible DPPH radical scavenging activity[12]. This difference is likely due to the electronic effects of the substituent groups on the phenolic hydroxyl's ability to donate a hydrogen atom. The methoxy group in vanillin can donate electron density to the ring, stabilizing the resulting phenoxy radical, whereas the aldehyde group in the ortho position in salicylaldehyde may have a less favorable electronic influence for this specific assay.
Mechanisms of Antioxidant Action
The primary mechanism of antioxidant action for phenolic compounds like vanillin and salicylaldehyde is through hydrogen atom transfer (HAT) to neutralize free radicals.
Vanillin: The hydroxyl group of vanillin readily donates a hydrogen atom to free radicals, forming a stable phenoxy radical that can be further stabilized by resonance, involving the methoxy group.
Salicylaldehyde: While also capable of hydrogen atom donation, the intramolecular hydrogen bonding between the hydroxyl and aldehyde groups in salicylaldehyde may slightly hinder its reactivity with certain free radicals.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol details the steps to measure the free radical scavenging activity of a compound.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Test compounds (Vanillin, Salicylaldehyde)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate or spectrophotometer
-
Micropipettes
Procedure:
-
Prepare DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Prepare Sample Solutions: Prepare a series of concentrations of the test compounds and the positive control in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
IC50 Determination: Plot the percentage of scavenging against the concentration of the compound to determine the IC50 value.
Caption: DPPH radical scavenging assay workflow.
Section 3: Anticancer Activity
The potential of benzaldehyde derivatives as anticancer agents is an active area of research. Both vanillin and salicylaldehyde have shown cytotoxic effects against various cancer cell lines.
Comparative Cytotoxicity
The anticancer activity is commonly assessed using the MTT assay, which measures cell viability. The IC50 value represents the concentration of the compound that inhibits 50% of cell growth.
| Compound | Cancer Cell Line | IC50 (µM) | Source(s) |
| Vanillin | HT-29 (Colon) | ~3150 (3.15 mM) | [13] |
| NCI-H460 (Lung) | - | [14] | |
| Salicylaldehyde Derivatives | HL-60 (Leukemia) | 3.02–3.14 (5-bromosalicylaldehyde hydrazones) | [15] |
| HL-60 (Leukemia) | Potent activity (3-methoxysalicylaldehyde hydrazones) | [16] |
Note: Direct IC50 values for parent vanillin and salicylaldehyde on HL-60 cells were not found in a single comparative study. The data for salicylaldehyde derivatives suggests their potential potency.
Expert Insights: While direct comparative data is limited, derivatives of salicylaldehyde, particularly hydrazones, have demonstrated potent cytotoxic effects against leukemia cell lines like HL-60, with IC50 values in the low micromolar range[15][16]. Vanillin has also been shown to induce apoptosis and inhibit proliferation in various cancer cell lines, though its IC50 values can be higher[13][14]. The anticancer mechanism for both compounds often involves the induction of apoptosis.
Mechanisms of Anticancer Action
The anticancer effects of these derivatives are often mediated through the induction of programmed cell death, or apoptosis.
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A Senior Application Scientist's Guide to the Computational Analysis of 3-(Phenoxymethyl)benzaldehyde and Its Analogs
Introduction: Beyond the Structure
In the landscape of medicinal chemistry and materials science, benzaldehyde derivatives serve as foundational scaffolds for a vast array of functional molecules, from pharmaceuticals to agrochemicals.[1][2] 3-(Phenoxymethyl)benzaldehyde is one such molecule of interest, acting as a key intermediate in complex syntheses.[3] Its unique structure, featuring a flexible ether linkage separated by a methylene bridge, imparts distinct physicochemical properties that influence its reactivity, stability, and potential biological interactions.
Understanding these properties is paramount for optimizing reaction conditions, predicting metabolic pathways, and designing novel derivatives with enhanced efficacy. While empirical testing provides definitive answers, it is often resource-intensive. This is where computational chemistry offers a powerful, predictive lens. By employing methods like Density Functional Theory (DFT), we can dissect the electronic structure and reactivity of a molecule in silico, providing invaluable insights that accelerate research and development.[4][5][6][7]
This guide provides a comprehensive computational analysis of 3-(Phenoxymethyl)benzaldehyde. It is structured not as a monolithic study, but as a comparative guide. We will analyze our target molecule alongside structurally related alternatives to understand the nuanced effects of subtle molecular modifications. This comparative approach is crucial for researchers and drug development professionals, as it contextualizes the properties of 3-(Phenoxymethyl)benzaldehyde and provides a logical framework for rational molecular design.
Our chosen comparators are:
-
Benzaldehyde: The parent molecule, providing a fundamental baseline.[8]
-
3-Phenoxybenzaldehyde: A close analog lacking the methylene bridge, allowing for a direct assessment of the -CH₂- linker's impact.[9][10]
-
3-Benzyloxybenzaldehyde: An isomer where the benzyl group is attached directly to the ring's oxygen, altering the electronic communication between the two aromatic systems.[11]
Through this comparative analysis, we will elucidate the unique electronic and structural characteristics of 3-(Phenoxymethyl)benzaldehyde, supported by detailed computational protocols and validated by experimental data where available.
Part 1: Foundational Physicochemical Properties
Before delving into computational models, it is essential to ground our analysis in established physical and chemical data. This information serves as a benchmark for validating our computational results. The table below summarizes key properties of 3-(Phenoxymethyl)benzaldehyde and its selected analogs.
| Property | 3-(Phenoxymethyl)benzaldehyde | Benzaldehyde | 3-Phenoxybenzaldehyde | 3-Benzyloxybenzaldehyde |
| Molecular Formula | C₁₄H₁₂O₂[12][13][14] | C₇H₆O[8] | C₁₃H₁₀O₂[9] | C₁₄H₁₂O₂[11] |
| Molecular Weight ( g/mol ) | 212.24[12] | 106.12 | 198.22[9][10] | 212.24[11] |
| Physical State | Solid/Liquid (Varies) | Colorless Liquid[8] | Yellow Liquid[9] | Data Not Available |
| Boiling Point (°C) | Data Not Available | 178.1 | 169-169.5 @ 11 mmHg[10] | Data Not Available |
| Predicted XlogP | 3.3[14] | 1.5 | 3.2 | 3.0 |
Part 2: The Computational Workflow: A Self-Validating Protocol
Our computational approach is designed to be a self-validating system. We begin by optimizing the molecule's geometry to find its most stable three-dimensional structure. This is followed by a frequency calculation, which serves a dual purpose: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and provides theoretical vibrational data (e.g., IR spectra) that can be compared with experimental results.[6] Only after this validation do we proceed to calculate the electronic properties that govern reactivity.
Caption: Role of computational analysis in the drug discovery process.
-
Guiding Structure-Activity Relationship (SAR) Studies: Our analysis shows that modifying the linker between the two aromatic rings (direct ether vs. oxymethyl) subtly alters the electronic profile. A drug development team could use this insight to tune a molecule's properties. For instance, if higher reactivity is desired for covalent binding to a target, the 3-phenoxybenzaldehyde scaffold might be preferable. Conversely, if greater metabolic stability is needed, the 3-(phenoxymethyl)benzaldehyde scaffold, with its slightly larger HOMO-LUMO gap, could be a better starting point. Benzaldehyde derivatives have shown promise as selective inhibitors for enzymes like aldehyde dehydrogenase (ALDH), which is relevant in cancer therapy. [15]* Predicting Metabolic Fate: Aromatic aldehydes are known substrates for metabolic enzymes like aldehyde oxidase (AOX). [16]The electrophilicity of the carbonyl carbon, which can be quantified by NBO analysis and visualized with MEP, is a key determinant of its susceptibility to enzymatic oxidation or reduction. Our computational data can help rank-order derivatives for potential metabolic lability before synthesis, saving valuable resources.
-
Modulating Bioavailability: Properties like lipophilicity (LogP) and the potential for hydrogen bonding influence a drug's ability to cross cell membranes. Benzaldehyde itself has been studied as a potential absorption promoter. [17]By computationally screening derivatives with different substituents, researchers can prioritize compounds with a more favorable balance of properties for better absorption, distribution, metabolism, and excretion (ADME).
Conclusion
This guide demonstrates that a rigorous, comparative computational analysis provides a deep and nuanced understanding of 3-(Phenoxymethyl)benzaldehyde. By placing it in context with its structural analogs, we have moved beyond a simple description of its properties to an explanation of why it behaves the way it does. The insulating effect of the methylene bridge, the electron-donating nature of the ether oxygen, and the resulting impact on the molecule's frontier orbitals and electrostatic potential are key takeaways.
For researchers, scientists, and drug development professionals, this approach serves as a blueprint for rational design. It highlights how in silico tools can be used to predict the consequences of chemical modifications, prioritize synthetic targets, and ultimately accelerate the journey from molecular concept to functional application. The synergy between predictive computation and empirical validation remains one of the most powerful paradigms in modern chemical science.
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Title: The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole and their derivatives as a source of stable hemiaminals and schiff bases. Effect of substitution and solvation on the reaction mechanism Source: CCCU Research Space Repository URL: [Link]
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Title: FT-IR spectroscopy and DFT calculation study on the solvent effects of benzaldehyde in organic solvents Source: PubMed URL: [Link]
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Title: Large Computational Survey of Intrinsic Reactivity of Aromatic Carbon Atoms with Respect to a Model Aldehyde Oxidase Source: ACS Publications URL: [Link]
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Title: 4-Methoxy-3-(phenoxymethyl)benzaldehyde Source: PubChem URL: [Link]
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Title: 3-(Phenoxymethyl)benzaldehyde Source: PubChem URL: [Link]
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Title: A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus Source: MDPI URL: [Link]
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Title: Overview of the computational methods to assess aromaticity Source: Semantic Scholar URL: [Link]
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Title: 3-(phenoxymethyl)benzaldehyde (C14H12O2) Source: PubChemLite URL: [Link]
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Title: Benzaldehyde, 3-(phenylmethoxy)- Source: NIST WebBook URL: [Link]
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Title: Using Computational Chemistry to Improve Students' Multidimensional Understanding of Complex Electrophilic Aromatic Substitution Reactions: Further Analysis of the Solvent Effect, Temperature Influence, and Kinetic Behaviors Source: ACS Publications URL: [Link]
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Title: Computational Study of Chemical Reactivity Using Information-Theoretic Quantities From Density Functional Reactivity Theory for Electrophilic Aromatic Substitution Reactions Source: PubMed URL: [Link]
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Title: Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors Source: MDPI URL: [Link]
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Title: Synthesis, spectral and computational analysis of 2-(N-bromoalkoxy)-5-(phenylazo)benzaldehydes and their oximes Source: ResearchGate URL: [Link]
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Title: Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster Source: PMC - NIH URL: [Link]
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Title: Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability Source: Frontiers URL: [Link]
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A Comparative Guide to the X-ray Crystallography of Phenoxybenzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Solid-State Architecture of Pharmaceutically Relevant Scaffolds
Phenoxybenzaldehyde derivatives are a class of organic compounds that feature prominently in the landscape of medicinal chemistry and materials science. Their structural motif, characterized by a benzaldehyde ring linked to a phenyl group through an ether bridge, serves as a versatile scaffold for the design of novel therapeutic agents and functional materials. The biological activity and physicochemical properties of these derivatives are intrinsically linked to their three-dimensional structure and the intricate network of intermolecular interactions that govern their assembly in the solid state.
Experimental Methodology: From Synthesis to Structural Elucidation
The journey from a conceptual molecule to a fully characterized crystal structure involves a multi-step process that demands precision and a deep understanding of chemical principles. The following sections detail a representative experimental workflow for the synthesis, crystallization, and X-ray diffraction analysis of phenoxybenzaldehyde derivatives.
Synthesis of Phenoxybenzaldehyde Derivatives
The synthesis of phenoxybenzaldehyde derivatives is most commonly achieved through a nucleophilic aromatic substitution reaction, a cornerstone of organic synthesis. A typical procedure involves the reaction of a substituted phenol with a fluorobenzaldehyde in the presence of a base.
Representative Synthesis Protocol: 4-(4-methoxyphenoxy)benzaldehyde [1][2]
-
Reactant Preparation: In a suitable reaction vessel, suspend 4-fluorobenzaldehyde (1.0 eq), 4-methoxyphenol (1.0 eq), and potassium carbonate (2.0 eq) in dimethyl sulfoxide (DMSO).
-
Reaction: Heat the reaction mixture to approximately 140°C and stir for 45 minutes. The progress of the reaction can be monitored by thin-layer chromatography.
-
Workup: After the starting materials are consumed, cool the reaction mixture to room temperature.
-
Isolation: Dilute the solution with n-heptane and allow the solvent to evaporate over several days to facilitate the formation of crystals.
-
Purification: Wash the resulting crystals with n-heptane and dry them under vacuum to yield the pure product.
Single Crystal Growth
The acquisition of high-quality single crystals is often the most challenging and critical step in X-ray crystallographic analysis. The method of crystal growth can significantly influence the quality of the resulting diffraction data. Slow evaporation of a saturated solution is a widely employed and effective technique.
Protocol for Crystal Growth by Slow Evaporation [1][2][3]
-
Solvent Selection: Dissolve the synthesized phenoxybenzaldehyde derivative in a suitable solvent or a mixture of solvents (e.g., n-heptane, ethanol, methanol) to create a saturated or near-saturated solution.
-
Evaporation: Loosely cap the vessel containing the solution to allow for the slow evaporation of the solvent at room temperature.
-
Crystal Formation: Over a period of several days to a week, as the solvent evaporates and the solution becomes supersaturated, single crystals of suitable size and quality for X-ray diffraction will form.
X-ray Diffraction Data Collection and Structure Refinement
Once suitable single crystals are obtained, they are subjected to X-ray diffraction to determine their crystal structure.
Data Collection and Refinement Protocol [1][2][3]
-
Crystal Mounting: A carefully selected single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer.
-
Data Collection: The crystal is maintained at a constant temperature (e.g., 173 K or 296 K) and irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å). Diffraction data are collected over a range of angles.
-
Data Processing: The collected diffraction intensities are processed to determine the unit cell parameters and to integrate the reflection intensities.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined using full-matrix least-squares on F². Non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Comparative Crystallographic Analysis
The following table summarizes the key crystallographic parameters for a selection of phenoxybenzaldehyde derivatives. This comparative data provides a foundation for understanding how substitutions on the aromatic rings and the position of the ether linkage influence the crystal packing and molecular geometry.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) / α, γ (°) | V (ų) | Z | Ref. |
| 4-(4-Methoxyphenoxy)benzaldehyde | C₁₄H₁₂O₃ | Monoclinic | P2₁/c | 12.1297 | 7.6581 | 12.3577 | 103.769 | 1114.92 | 4 | [1][2] |
| 3,3′-Dimethoxy-4,4′-oxy-dibenzaldehyde | C₁₆H₁₄O₅ | Monoclinic | P2₁/c | 11.1420 | 8.4700 | 15.429 | 104.624 | 1408.9 | 4 | [4] |
| 4-(4-Bromophenoxy)benzaldehyde | C₁₃H₉BrO₂ | - | - | - | - | - | - | - | - | |
| 4-(4-Nitrophenoxy)benzaldehyde | C₁₃H₉NO₄ | - | - | - | - | - | - | - | - | [5] |
Note: Complete crystallographic data for 4-(4-bromophenoxy)benzaldehyde and 4-(4-nitrophenoxy)benzaldehyde were determined from powder X-ray diffraction and detailed unit cell parameters are not provided in the abstract.
Analysis of Molecular Conformation and Crystal Packing
The crystal structure of 4-(4-methoxyphenoxy)benzaldehyde reveals a non-planar conformation, with a significant dihedral angle of 71.52° between the two benzene rings.[1][2] The C-O-C angle of the ether linkage is 118.82°.[1][2] The crystal packing is stabilized by weak C-H···O hydrogen bonds, which link the molecules into supramolecular layers. These layers are further connected by weak C-H···π interactions.[1][2]
In the case of 3,3′-dimethoxy-4,4′-oxy-dibenzaldehyde , the presence of methoxy groups introduces additional possibilities for intermolecular interactions. The crystal cohesion in this structure is maintained through C–H…O hydrogen bond interactions.[4]
A broader study on multi-substituted benzaldehyde derivatives highlights the significant role of various weak intermolecular interactions in directing the supramolecular assembly.[6] These include C–H⋯O hydrogen bonds, C–H⋯π interactions, π–π stacking, and even halogen bonding in halogenated derivatives.[6] The interplay of these forces dictates the overall crystal packing and can lead to the formation of complex multi-dimensional networks.[6] The position of substituents on the benzaldehyde ring has a profound impact on the resulting crystal packing.[6]
Visualization of Experimental and Analytical Workflows
To provide a clearer understanding of the processes involved in X-ray crystallography, the following diagrams, generated using Graphviz, illustrate the key workflows.
Caption: Logical relationship between molecular structure and properties.
Conclusion
The X-ray crystallographic analysis of phenoxybenzaldehyde derivatives provides invaluable insights into their solid-state structures. This comparative guide, while limited by the availability of a complete homologous series, demonstrates that the molecular conformation and crystal packing are highly sensitive to the nature and position of substituents on the aromatic rings. The supramolecular architecture is governed by a delicate balance of weak intermolecular interactions, including hydrogen bonds and π-stacking. A thorough understanding of these structural nuances is paramount for the rational design of new molecules with tailored physicochemical and biological properties, making X-ray crystallography an indispensable tool for researchers in drug development and materials science.
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A Comparative Guide to Substituted Phenoxymethyl Benzaldehydes: Synthesis, Bioactivity, and Structure-Activity Relationships
This guide provides a comprehensive comparative analysis of substituted phenoxymethyl benzaldehydes, a class of organic compounds with significant potential in medicinal chemistry. We will delve into their synthesis, explore their biological activities with a focus on antimicrobial and anticancer properties, and elucidate the structure-activity relationships that govern their efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of these versatile molecules.
Introduction: The Therapeutic Promise of Phenoxymethyl Benzaldehydes
Phenoxymethyl benzaldehydes are bicyclic aromatic compounds characterized by a benzaldehyde moiety linked to a phenoxy group through a methylene ether bridge. This structural motif serves as a versatile scaffold for chemical modifications, allowing for the fine-tuning of their physicochemical and biological properties. The aldehyde functional group and the potential for substitution on both aromatic rings make these compounds attractive candidates for interacting with various biological targets.[1][2]
Numerous studies have highlighted the diverse biological activities of benzaldehyde derivatives, including antimicrobial, antifungal, anticancer, and anti-inflammatory effects.[3][4][5][6][7] The introduction of a phenoxymethyl substituent can enhance these activities and modulate the compounds' pharmacokinetic profiles. This guide will synthesize findings from various studies to present a comparative overview of how different substituents on the phenoxymethyl benzaldehyde scaffold influence its biological performance.
Synthesis of Substituted Phenoxymethyl Benzaldehydes
The synthesis of substituted phenoxymethyl benzaldehydes is typically achieved through a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by a phenoxide ion.
A general synthetic route is outlined below:
Caption: General workflow for the synthesis of substituted phenoxymethyl benzaldehydes.
Experimental Protocol: General Synthesis of a Substituted Phenoxymethyl Benzaldehyde
-
Preparation of the Phenoxide: To a solution of the appropriately substituted phenol (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetone, a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.2 eq) is added portion-wise at room temperature. The mixture is stirred for 30-60 minutes to ensure complete formation of the phenoxide.
-
Addition of the Benzyl Halide: The corresponding substituted benzyl halide (e.g., 3-(bromomethyl)benzaldehyde) (1.0 eq) is then added to the reaction mixture.
-
Reaction: The reaction mixture is stirred at room temperature or heated to a specific temperature (e.g., 60-80 °C) for a period ranging from a few hours to overnight, with the progress monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is poured into ice-cold water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired substituted phenoxymethyl benzaldehyde.
Comparative Biological Activities
The biological activity of substituted phenoxymethyl benzaldehydes is significantly influenced by the nature and position of the substituents on both the phenoxy and benzaldehyde rings. Here, we compare their antimicrobial and anticancer activities based on available data.
Antimicrobial Activity
Substituted benzaldehydes and their derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens.[8] The mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Substituted Benzaldehyde Derivatives
| Compound/Derivative | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Candida albicans | Reference |
| Benzaldehyde | >100 | >100 | >100 | >100 | [3] |
| 4-Hydroxybenzaldehyde | 50 | 100 | >100 | 50 | [3] |
| 4-Nitrobenzaldehyde | 25 | 50 | 50 | 25 | [3] |
| 2-(4-Bromophenoxymethyl)-1H-benzimidazole | 12.5 | 25 | 50 | 12.5 | [1] |
| Vanillin Oxime | 62.5 | 125 | 250 | 125 | [2] |
Note: Data for directly substituted phenoxymethyl benzaldehydes is limited in a single comparative study. The table includes data from various benzaldehyde derivatives to illustrate the impact of substitution.
Structure-Activity Relationship Insights:
-
Electron-withdrawing groups , such as the nitro group (NO₂), tend to enhance antimicrobial activity. This is likely due to the increased electrophilicity of the aldehyde carbonyl carbon, making it more susceptible to nucleophilic attack by biological macromolecules.[3]
-
Halogenation , particularly with bromine or chlorine, on the phenoxy ring can also lead to increased antimicrobial potency, potentially by increasing the lipophilicity of the molecule and facilitating its transport across microbial cell membranes.[1]
-
Hydroxyl groups can contribute to activity, although their effect can be variable depending on their position.
Anticancer Activity
Several benzyloxybenzaldehyde derivatives, which are structurally similar to phenoxymethyl benzaldehydes, have exhibited significant cytotoxic activity against various cancer cell lines.[5][9] The proposed mechanisms of action include the induction of apoptosis and cell cycle arrest.[5]
Table 2: Comparative Anticancer Activity (IC₅₀, µM) of Benzyloxybenzaldehyde Derivatives against HL-60 Cells
| Compound | IC₅₀ (µM) | Reference |
| 2-(Benzyloxy)benzaldehyde | 8.5 | [5] |
| 2-(Benzyloxy)-4-methoxybenzaldehyde | 7.2 | [5] |
| 2-(Benzyloxy)-5-methoxybenzaldehyde | 6.8 | [5] |
| 2-(Benzyloxy)-5-chlorobenzaldehyde | 5.4 | [5] |
| 2-[(3-Methoxybenzyl)oxy]benzaldehyde | 3.1 | [5] |
| 2-[(2-Chlorobenzyl)oxy]benzaldehyde | 4.6 | [5] |
| 2-[(4-Chlorobenzyl)oxy]benzaldehyde | 4.9 | [5] |
Structure-Activity Relationship Insights:
-
The position of the benzyloxy group on the benzaldehyde ring is crucial for activity, with 2-substitution showing promise.[5]
-
Substituents on the benzyloxy ring significantly modulate anticancer activity. Methoxy and chloro groups have been shown to enhance cytotoxicity.[5]
-
The relative position of these substituents also plays a key role, as seen in the superior activity of 2-[(3-methoxybenzyl)oxy]benzaldehyde.[5]
Experimental Protocols for Biological Evaluation
To ensure the trustworthiness and reproducibility of the findings, standardized protocols for evaluating the biological activities of these compounds are essential.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[2][10]
Caption: Workflow for the broth microdilution assay to determine MIC.
Detailed Protocol:
-
Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then used to inoculate a sterile broth medium. The culture is incubated until it reaches a specified turbidity, corresponding to a known concentration of microorganisms (e.g., 10⁸ CFU/mL), and then diluted to the final test concentration (e.g., 5 x 10⁵ CFU/mL).[2]
-
Preparation of Test Compounds: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Serial Dilution: A two-fold serial dilution of the test compounds is performed in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (microbes and broth) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48 hours for fungi).[10]
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[4]
Detailed Protocol:
-
Cell Seeding: Cancer cells (e.g., HL-60) are seeded into a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.
Conclusion and Future Directions
The comparative analysis of substituted phenoxymethyl benzaldehydes and their structural analogs reveals that chemical modification is a powerful tool for modulating their biological activities. The introduction of electron-withdrawing groups and halogens generally enhances both antimicrobial and anticancer potency. However, the precise structure-activity relationships are complex and depend on the specific biological target and the overall physicochemical properties of the molecule.
Future research in this area should focus on the systematic synthesis and evaluation of a homologous series of substituted phenoxymethyl benzaldehydes to establish more definitive structure-activity relationships. Furthermore, mechanistic studies are needed to elucidate the specific molecular targets and signaling pathways affected by these compounds. The development of more potent and selective analogs could lead to the discovery of novel therapeutic agents for the treatment of infectious diseases and cancer.
References
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Synthesis and anticancer activity of isoxazolone derivatives of benzaldehydes with phenolic and methoxy substituents | Request PDF. ResearchGate. Available from: [Link].
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SYNTHESIS OF SOME NOVEL N-SUBSTITUTED 2-(4-BROMO-PHENOXYMETHYL)-1H-BENZIMIDAZOLE DERIVATIVES AND THEIR ANTIMICROBIAL EVALUATION | Request PDF. ResearchGate. Available from: [Link].
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A Comparative Guide to the Synthesis of 3-(Phenoxymethyl)benzaldehyde: Methodological Validation and Performance Analysis
For researchers and professionals in drug development and fine chemical synthesis, the efficient and reliable production of key intermediates is paramount. 3-(Phenoxymethyl)benzaldehyde is a valuable building block, notably serving as a crucial precursor in the synthesis of various agrochemicals and pharmaceuticals.[1][2] The selection of a synthetic route is a critical decision, balancing factors such as yield, purity, cost, scalability, and environmental impact.
This guide provides an in-depth, objective comparison of the primary methodologies for synthesizing 3-(Phenoxymethyl)benzaldehyde. Moving beyond a simple recitation of steps, we will dissect the causality behind experimental choices, validate the integrity of each protocol, and present comparative data to empower researchers to select the optimal pathway for their specific laboratory and industrial needs.
Core Synthetic Strategies: A Mechanistic Overview
The construction of 3-(Phenoxymethyl)benzaldehyde hinges on the formation of an aryl ether bond. The two most prevalent and well-documented strategies for achieving this are the Williamson Ether Synthesis and the Ullmann Condensation. A third alternative involves a direct reaction with 3-hydroxybenzaldehyde. Each pathway presents a unique set of advantages and challenges rooted in its underlying chemical mechanism.
Method A: The Williamson-Type Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for forming ether linkages. It proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide ion displaces a halide from an organohalide.[3][4]
-
Principle & Causality: In the context of our target molecule, this involves the reaction of a phenoxide ion (a potent nucleophile generated by deprotonating phenol with a base) with a suitable benzylic electrophile, such as 3-(bromomethyl)benzaldehyde or a related substrate.[5][6] The reaction is typically conducted in a polar aprotic solvent (e.g., DMF, DMSO) which effectively solvates the counter-ion of the base (e.g., K⁺ from K₂CO₃), thereby enhancing the nucleophilicity of the phenoxide anion and accelerating the SN2 reaction.[5]
-
Trustworthiness & Protocol Integrity: A direct reaction using 3-(bromomethyl)benzaldehyde is complicated by the aldehyde functionality, which is sensitive to the basic conditions required for phenoxide formation. To ensure the integrity of the aldehyde group and prevent side reactions, a robust protocol involves a protection-deprotection strategy. The aldehyde is first converted to a stable acetal, which is inert to the reaction conditions. Following the etherification step, the acetal is easily hydrolyzed back to the aldehyde. This multi-step approach, while longer, is a self-validating system that guarantees high product purity.[7]
Method B: The Ullmann Condensation
The Ullmann condensation is a copper-promoted reaction that couples an aryl halide with an alcohol, amine, or thiol.[8][9] This method is particularly useful for forming diaryl ethers, a transformation that is challenging for the classic Williamson synthesis.
-
Principle & Causality: This route involves the direct coupling of a 3-halobenzaldehyde (typically 3-bromobenzaldehyde) with phenol. The reaction's feasibility is entirely dependent on a copper catalyst (e.g., CuI, Cu₂O, or copper powder).[8][10][11] The copper species undergoes oxidative addition to the aryl halide, forming an organocopper intermediate which then reacts with the phenoxide to yield the desired ether and regenerate the active catalyst.[9] Historically, these reactions required harsh conditions (high temperatures >200°C) and stoichiometric amounts of copper.[12] However, modern advancements incorporating specific ligands (e.g., diamines, picolinic acid) allow the reaction to proceed under milder conditions with only catalytic amounts of copper, significantly broadening its applicability.[12][13]
-
Trustworthiness & Protocol Integrity: Similar to the Williamson approach, the aldehyde group in 3-bromobenzaldehyde must be protected to withstand the reaction conditions, which often involve high temperatures and a strong base.[1] The use of an acetal protecting group is therefore standard practice in Ullmann-based syntheses of this molecule.[7][10] The success of this method is highly dependent on the careful selection of the catalyst system, base, and solvent.
Quantitative Performance Comparison
The choice between these methods often comes down to a quantitative assessment of their performance. The following table summarizes key experimental parameters and outcomes based on documented procedures.
| Parameter | Method A: Williamson-Type (via Acetal) | Method B: Ullmann-Type (via Acetal) | Method C: Direct Williamson (from 3-Hydroxybenzaldehyde) |
| Principle | SN2 Nucleophilic Substitution[3] | Copper-Catalyzed Cross-Coupling[8] | SN2 Nucleophilic Substitution |
| Starting Materials | 3-Bromobenzaldehyde, Phenol, Ethylene Glycol | 3-Bromobenzaldehyde, Phenol, Ethylene Glycol | 3-Hydroxybenzaldehyde, Benzyl Halide |
| Key Reagents | Base (e.g., K₂CO₃, NaH)[5] | Copper Catalyst (e.g., Cu₂O, CuCl), Base (e.g., KOH)[1][10] | Base (e.g., K₂CO₃)[14] |
| Number of Steps | 3 (Protection, Etherification, Deprotection) | 3 (Protection, Etherification, Deprotection) | 1 |
| Reaction Temp. | Moderate (Reflux in THF/Toluene) | Elevated (130 - 190°C)[1][10] | Moderate (90 - 100°C)[14] |
| Reported Yield | High (Often >90% for etherification step) | High (~85-95% overall)[7] | Good, but can be variable |
| Purity | High, purification is straightforward | High, dependent on catalyst removal | Moderate to High, potential for side reactions |
| Advantages | Milder conditions, avoids heavy metal catalysts. | Excellent for coupling aryl halides directly. | Most atom-economical, fewer steps. |
| Disadvantages | Requires a pre-functionalized benzyl halide or a protection strategy. | Requires a metal catalyst, higher temperatures, potential for metal contamination. | Aldehyde reactivity under basic conditions can lower yield and purity.[14] |
Experimental Protocols
The following are detailed, step-by-step methodologies for the robust, three-step synthesis of 3-(Phenoxymethyl)benzaldehyde.
Protocol 1: Synthesis via Williamson/Ullmann Route (Acetal Protected)
This protocol is broadly applicable to both Williamson and Ullmann methods, with the primary difference occurring in Step 2.
Workflow Diagram:
Caption: General workflow for synthesizing 3-(Phenoxymethyl)benzaldehyde.
Step 1: Acetal Formation (Protection)
-
To a round-bottom flask equipped with a Dean-Stark apparatus, add 3-bromobenzaldehyde (1.0 eq), ethylene glycol (1.2-1.5 eq), a catalytic amount of p-toluenesulfonic acid (p-TsOH), and toluene as the solvent.[7]
-
Heat the mixture to reflux. Water generated during the reaction will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture, wash with an aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the crude 3-bromobenzaldehyde acetal, which can often be used directly in the next step.
Step 2: Etherification (Select Method A or B)
-
Method A (Williamson-Type):
-
In a separate flask, dissolve phenol (1.0-1.2 eq) in a suitable solvent like THF or DMF.
-
Add a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) portion-wise at 0°C to form the sodium or potassium phenoxide.
-
Add the 3-bromobenzaldehyde acetal (from Step 1) to the phenoxide solution.
-
Heat the reaction mixture to reflux for 4-10 hours, monitoring by TLC.
-
After completion, cool the reaction, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers, dry, and concentrate to yield the crude 3-phenoxybenzaldehyde acetal.
-
-
Method B (Ullmann-Type):
-
To a flask, add phenol (1.5 eq), a strong base like sodium hydroxide or potassium hydroxide (1.5 eq), and toluene. Reflux to form the phenoxide azeotropically.[1]
-
Add the 3-bromobenzaldehyde acetal (from Step 1) and a copper catalyst (e.g., cuprous oxide, 0.02 eq).[1]
-
Heat the mixture to 120-140°C and maintain for 3-6 hours, monitoring by TLC.[1]
-
After the reaction is complete, cool the mixture, filter to remove inorganic salts, and wash the filtrate.
-
Distill the solvent to obtain the crude 3-phenoxybenzaldehyde acetal.
-
Step 3: Hydrolysis (Deprotection)
-
Dissolve the crude 3-phenoxybenzaldehyde acetal from Step 2 in a solvent mixture (e.g., toluene and water).
-
Add a strong acid, such as concentrated hydrochloric acid.[1][7]
-
Heat the mixture (e.g., to 60°C) and stir until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction, separate the organic layer, wash it with water and brine, and dry it over anhydrous MgSO₄.
-
Remove the solvent and purify the final product, 3-(Phenoxymethyl)benzaldehyde, by vacuum distillation or column chromatography.
Conclusion and Recommendations
The validation of a synthesis method depends on the specific requirements of the researcher.
Caption: Decision matrix for selecting a synthesis method.
-
For High Purity and Reproducibility: The three-step Williamson-type synthesis (Method A) using an acetal protecting group is highly recommended. While it involves more steps, the milder conditions and avoidance of heavy metal catalysts often lead to a cleaner product that is easier to purify, which is critical for pharmaceutical applications.
-
For Cost-Driven Industrial Scale-Up: The Ullmann condensation (Method B) can be more economical if 3-bromobenzaldehyde is a significantly cheaper starting material than a corresponding benzylic halide. Modern catalytic systems have improved the viability of this method, making it a strong contender for large-scale production.
-
For Rapid, Small-Scale Synthesis: The direct Williamson reaction with 3-hydroxybenzaldehyde (Method C) is the quickest route. However, researchers must be prepared to invest time in optimizing reaction conditions to minimize side reactions and address potential purification challenges.
By understanding the mechanistic principles and quantitative performance of each method, researchers can confidently select and validate the most appropriate synthetic pathway for 3-(Phenoxymethyl)benzaldehyde to meet their project's specific goals.
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A Senior Application Scientist's Guide to Isomeric Purity Analysis of 3-(Phenoxymethyl)benzaldehyde
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Criticality of Isomeric Purity in Drug Development
In the landscape of pharmaceutical development and fine chemical synthesis, the precise control of molecular structure is paramount. 3-(Phenoxymethyl)benzaldehyde is a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and other high-value organic molecules. Its chemical structure, featuring a phenoxymethyl substituent on a benzaldehyde ring, presents the potential for isomeric impurities—specifically, the formation of 2-(phenoxymethyl)benzaldehyde and 4-(phenoxymethyl)benzaldehyde alongside the desired meta-isomer. The presence of these isomers, even in trace amounts, can significantly impact the efficacy, safety, and regulatory approval of a final drug product. This guide provides an in-depth, objective comparison of the primary analytical techniques for assessing the isomeric purity of 3-(phenoxymethyl)benzaldehyde, grounded in established scientific principles and practical experimental insights.
The Genesis of Isomeric Impurities: A Look at the Williamson Ether Synthesis
The most common and industrially scalable method for the synthesis of 3-(phenoxymethyl)benzaldehyde is the Williamson ether synthesis.[1] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of our target molecule, this typically involves the reaction of 3-hydroxybenzaldehyde with benzyl bromide in the presence of a base.
While seemingly straightforward, this synthesis pathway is not without its challenges. The primary route to isomeric impurity formation is the presence of 2-hydroxybenzaldehyde and 4-hydroxybenzaldehyde in the starting material. These isomers can be difficult to separate from 3-hydroxybenzaldehyde due to their similar physical properties, and their presence will inevitably lead to the formation of the corresponding 2-(phenoxymethyl)benzaldehyde and 4-(phenoxymethyl)benzaldehyde isomers.
Caption: Synthesis of 3-(phenoxymethyl)benzaldehyde and the origin of isomeric impurities.
Comparative Analysis of Analytical Methodologies
The selection of an appropriate analytical technique for determining the isomeric purity of 3-(phenoxymethyl)benzaldehyde is a critical decision. The three primary methods—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—each offer distinct advantages and limitations.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information. |
| Isomer Separation | Excellent for separating positional isomers of aromatic compounds. | Good separation of volatile isomers, but may require derivatization for less volatile compounds. | Can distinguish isomers based on subtle differences in chemical shifts and coupling patterns. |
| Quantification | Highly quantitative with excellent linearity and precision. | Quantitative, especially with an appropriate internal standard. | Quantitative (qNMR), but can be less sensitive than chromatographic methods. |
| Sensitivity | High (µg/mL to ng/mL range). | Very high (ng/mL to pg/mL range). | Lower sensitivity (mg/mL range). |
| Sample Throughput | High. | Moderate to high. | Low to moderate. |
| Structural Info | Limited to retention time and UV spectrum. | Provides fragmentation patterns for structural elucidation. | Provides detailed structural information. |
| Recommendation | Primary recommended method for routine quality control and quantification of isomeric purity. | Confirmatory method for impurity identification and for volatile impurities. | Structural elucidation tool and for absolute quantification without a reference standard. |
In-Depth Analysis of Analytical Techniques
High-Performance Liquid Chromatography (HPLC): The Workhorse for Isomeric Purity
For the routine analysis of the isomeric purity of 3-(phenoxymethyl)benzaldehyde, reversed-phase HPLC is the method of choice. Its ability to separate structurally similar, non-volatile compounds makes it ideal for this application.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 column is the standard choice for reversed-phase chromatography of aromatic compounds. The hydrophobic nature of the C18 stationary phase provides excellent retention and separation of the phenoxymethylbenzaldehyde isomers based on subtle differences in their polarity.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (often with a pH modifier like phosphoric or formic acid to ensure consistent ionization) and an organic solvent like acetonitrile or methanol is typically employed. This allows for the efficient elution of all three isomers with good peak shape and resolution. The expected elution order would be 4-(phenoxymethyl)benzaldehyde, followed by 3-(phenoxymethyl)benzaldehyde, and then 2-(phenoxymethyl)benzaldehyde, due to increasing polarity.
-
Detection: UV detection at a wavelength where all isomers exhibit significant absorbance (e.g., 254 nm) is a robust and sensitive method for quantification.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Confirmatory Tool
GC-MS is a highly sensitive and specific technique that is particularly useful for identifying unknown impurities and for analyzing volatile components. While 3-(phenoxymethyl)benzaldehyde is not highly volatile, it can be analyzed by GC with an appropriate temperature program.
Causality Behind Experimental Choices:
-
Column: A mid-polarity capillary column is often suitable for separating aromatic isomers.
-
Temperature Program: A carefully optimized temperature gradient is crucial to ensure the elution of the isomers without thermal degradation.
-
Mass Spectrometry Detection: The key advantage of MS detection is the generation of fragmentation patterns. While the mass spectra of the three isomers will be very similar, subtle differences in the relative abundance of certain fragment ions can aid in their differentiation. For instance, ortho-isomers can sometimes exhibit unique fragmentation patterns due to interactions between adjacent substituents.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy provides unparalleled detail about the molecular structure of a compound. While not typically used for routine high-throughput purity analysis due to its lower sensitivity, it is an invaluable tool for definitively identifying the isomeric impurities.
Causality Behind Experimental Choices:
-
¹H NMR: The proton NMR spectra of the three isomers will show distinct differences in the chemical shifts and coupling patterns of the aromatic protons. The aldehyde proton will appear as a singlet in all three isomers, but its chemical shift may vary slightly. The aromatic protons will exhibit complex splitting patterns that are characteristic of the substitution pattern on the benzene ring.
-
¹³C NMR: The carbon NMR spectra will also show unique chemical shifts for each of the carbon atoms in the three isomers, providing further confirmation of their identity.
Experimental Protocol: Isomeric Purity of 3-(Phenoxymethyl)benzaldehyde by HPLC
This protocol outlines a validated method for the determination of the isomeric purity of 3-(phenoxymethyl)benzaldehyde using reversed-phase HPLC.
Sources
The Critical Influence of Positional Isomerism on Biological Activity: A Comparative Guide for Drug Development
In the intricate world of drug discovery and development, even the most subtle molecular modifications can lead to profound differences in biological outcomes. Among the fundamental principles governing a molecule's interaction with a biological system is isomerism, a phenomenon where compounds share the same molecular formula but differ in the arrangement of their atoms. Positional isomerism, specifically the ortho-, meta-, and para- substitutions on an aromatic ring, represents a critical consideration that can dramatically alter a compound's efficacy, metabolism, and toxicity. This guide provides an in-depth comparison of the biological effects of these isomers, offering experimental insights and methodologies to aid researchers, scientists, and drug development professionals in navigating this complex landscape.
The Foundations of Positional Isomerism and its Biological Significance
Positional isomers, also known as constitutional or structural isomers, are compounds with the same molecular formula but different arrangements of atoms in terms of the position of functional groups on a core structure.[1][2] In the context of aromatic compounds, the substitution pattern on a benzene ring is designated as ortho- (1,2-), meta- (1,3-), or para- (1,4-). These seemingly minor spatial shifts can significantly impact a molecule's physicochemical properties, including its polarity, steric hindrance, and ability to form intramolecular bonds.[3][4] These properties, in turn, dictate how the molecule interacts with biological targets, influencing its pharmacokinetic and pharmacodynamic profiles.[5][6]
The significance of positional isomerism is paramount in pharmaceutical chemistry, where slight structural changes can enhance or diminish a drug's biological activity.[7] Understanding these nuances is crucial for the rational design of safer and more effective therapeutic agents.[5]
Physicochemical Properties: The Root of Biological Divergence
The distinct biological behaviors of ortho-, meta-, and para- isomers are fundamentally rooted in their differing physicochemical characteristics. These properties govern how a molecule is absorbed, distributed, metabolized, and excreted (ADME), as well as its affinity for its biological target.
| Property | Ortho Isomer | Meta Isomer | Para Isomer | Rationale |
| Melting Point | Generally lower | Intermediate | Generally highest | The high symmetry of the para isomer allows for more efficient crystal lattice packing, leading to a higher melting point.[8] |
| Boiling Point | Often higher than para | Intermediate | Generally lower than ortho | Intramolecular hydrogen bonding in some ortho isomers can reduce intermolecular interactions, but in other cases, polarity differences dominate. |
| Solubility | Variable, can be influenced by intramolecular bonding | Variable | Often the lowest | The efficient crystal packing of the para isomer can lead to lower solubility. |
| Dipole Moment | Generally the highest | Intermediate | Often the lowest or zero | The vector sum of the individual bond dipoles is greatest in the ortho position and can cancel out in the symmetrical para position. |
| Intramolecular Hydrogen Bonding | Possible | Not possible | Not possible | The proximity of substituent groups in the ortho position allows for the formation of intramolecular hydrogen bonds, which can mask polar groups and affect biological interactions.[9] |
These fundamental differences in physical and chemical properties have a cascading effect on the biological activity of the isomers.
Comparative Biological Effects: Case Studies
The profound impact of substituent position is best illustrated through specific examples where ortho-, meta-, and para- isomers exhibit distinct biological activities and toxicological profiles.
Cresol Isomers: A Tale of Differential Toxicity
Cresols, which are methylphenols, exist as ortho-, meta-, and para- isomers.[10] While structurally similar, they display notable differences in their toxicity. Studies have shown that p-cresol is the most toxic of the three isomers to liver cells.[11] Its metabolism can lead to the formation of a reactive quinone methide intermediate that depletes glutathione and binds to cellular proteins, causing toxicity.[11] In contrast, o- and m-cresol appear to have different, less toxic mechanisms of action in the same test system.[11] Furthermore, dermal exposure to cresols can cause severe skin irritation and corrosion.[12] Animal studies have also indicated that nasal epithelial lesions are a particularly sensitive endpoint for cresol toxicity, with p-cresol appearing to be the most potent in inducing these lesions.[13]
Dichloro-diphenyl-trichloroethane (DDT) Isomers: Endocrine Disruption and Bioaccumulation
Commercial DDT is a mixture of isomers, with p,p'-DDT being the primary active insecticidal component and o,p'-DDT present as a significant impurity.[14][15] Both isomers are persistent in the environment and accumulate in fatty tissues.[15][16] From a toxicological perspective, these isomers exhibit different endocrine-disrupting activities. o,p'-DDT is known to have weak estrogenic activity, while p,p'-DDT has little to no estrogenic or androgenic activity.[15] The metabolite p,p'-DDE, however, acts as an anti-androgen.[15] This differential activity highlights how the positioning of the chlorine atoms on the phenyl rings dictates the molecule's interaction with hormone receptors, leading to distinct toxicological outcomes.
Experimental Workflows for Comparing Isomer Bioactivity
To systematically evaluate and compare the biological effects of ortho-, meta-, and para- isomers, a series of well-defined experimental assays are essential. The following workflows provide a framework for researchers to dissect the pharmacokinetic and pharmacodynamic differences between positional isomers.
Workflow for Assessing Pharmacodynamic Differences
Caption: Workflow for comparing the pharmacodynamics of isomers.
Workflow for Assessing Pharmacokinetic Differences
Caption: Workflow for comparing the pharmacokinetics of isomers.
Detailed Experimental Protocols
Receptor Binding Assay (Competitive Radioligand Binding)
This assay is used to determine the binding affinity (Ki) of the test isomers to a specific receptor.[17][18]
Methodology:
-
Preparation of Materials:
-
Cell membranes or purified receptors expressing the target of interest.
-
A radioligand with known high affinity for the receptor.
-
Test isomers (ortho, meta, para) dissolved in a suitable solvent.
-
Assay buffer and wash buffer.
-
Scintillation vials and cocktail.
-
-
Assay Procedure:
-
In a multi-well plate, add a fixed concentration of the radioligand and the receptor preparation to each well.
-
Add increasing concentrations of the unlabeled test isomers to compete with the radioligand for binding.
-
Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a filter mat, which traps the receptor-bound radioligand.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the isomer that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.[19]
-
Calculate the Ki value for each isomer using the Cheng-Prusoff equation.[19]
-
In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of the isomers to metabolism by liver enzymes, providing an indication of their likely in vivo clearance.[20][21]
Methodology:
-
Preparation of Materials:
-
Liver microsomes or S9 fractions from human or animal species.[22]
-
NADPH regenerating system (cofactor for metabolic enzymes).
-
Test isomers (ortho, meta, para) dissolved in a suitable solvent.
-
Incubation buffer.
-
Quenching solution (e.g., acetonitrile).
-
-
Assay Procedure:
-
Pre-warm the liver microsomes/S9 fraction and the NADPH regenerating system.
-
Initiate the metabolic reaction by adding the test isomer to the mixture.
-
Incubate at 37°C, taking aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction in each aliquot by adding the quenching solution.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the concentration of the parent isomer using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the in vitro half-life (t1/2) from the slope of the linear portion of the curve.
-
Calculate the intrinsic clearance (Clint) for each isomer.[21]
-
Cytotoxicity Assay (MTT Assay)
This assay measures the effect of the isomers on cell viability.[23][24]
Methodology:
-
Cell Culture:
-
Plate cells (e.g., cancer cell line or a relevant cell type) in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of the ortho, meta, and para isomers.
-
Include a vehicle control (cells treated with the solvent only) and a positive control for cytotoxicity.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
-
Formazan Solubilization and Measurement:
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the logarithm of the isomer concentration to determine the IC50 value for each isomer.
-
Conclusion
The positional isomerism of substituents on an aromatic ring is a fundamental determinant of a molecule's biological profile. The ortho-, meta-, and para- isomers of a compound can exhibit vastly different physicochemical properties, leading to significant variations in their pharmacokinetics and pharmacodynamics. A thorough understanding and systematic evaluation of these differences are critical for the successful design and development of new therapeutic agents. By employing the comparative workflows and experimental protocols outlined in this guide, researchers can make more informed decisions in lead optimization, ultimately contributing to the creation of safer and more effective medicines.
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A Comparative Benchmarking Guide to 3-(Phenoxymethyl)benzaldehyde: Performance Against Established Standards in Preclinical Research
In the landscape of medicinal chemistry and drug discovery, the exploration of novel aromatic aldehydes continues to yield promising scaffolds for therapeutic development.[1] Among these, 3-(phenoxymethyl)benzaldehyde emerges as a compound of interest, warranting a thorough evaluation of its biological and chemical characteristics against established benchmarks. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess the performance of 3-(phenoxymethyl)benzaldehyde. By leveraging standardized protocols and comparing its activity profile with that of the well-characterized parent molecule, benzaldehyde, and the structurally related 3-hydroxybenzaldehyde, we aim to elucidate its potential and guide future research endeavors.
This document is structured to provide not just procedural steps, but also the scientific rationale behind the experimental choices, ensuring a self-validating and robust benchmarking strategy.
Introduction to 3-(Phenoxymethyl)benzaldehyde and Rationale for Benchmarking
3-(Phenoxymethyl)benzaldehyde (CAS: 104508-27-2, Molecular Formula: C₁₄H₁₂O₂) is an aromatic aldehyde distinguished by a phenoxymethyl substituent at the meta position of the benzaldehyde core.[2][3] While benzaldehyde itself has demonstrated a spectrum of biological activities, including antimicrobial, anticancer, and absorption-promoting properties, the addition of a phenoxymethyl group introduces modifications to its physicochemical properties, such as lipophilicity and steric bulk, which can significantly influence its biological profile.[4][5][6]
Why Benchmark? Benchmarking against known standards is a cornerstone of preclinical research. It provides essential context for a novel compound's activity, enabling researchers to:
-
Establish a Performance Baseline: Quantify the compound's efficacy and potency relative to well-understood molecules.
-
Identify Structure-Activity Relationships (SAR): Discern how the phenoxymethyl moiety modulates the biological effects observed with simpler benzaldehyde derivatives.
-
Guide Further Optimization: Inform the rational design of future analogs with improved therapeutic potential.
For this guide, we have selected two primary reference standards:
-
Benzaldehyde (CAS: 100-52-7): As the parent compound, it serves as the fundamental baseline for comparison. It is a widely available analytical and pharmaceutical secondary standard.[7]
-
3-Hydroxybenzaldehyde (CAS: 100-83-4): This standard introduces a different functional group at the meta-position, allowing for a more nuanced understanding of the effects of substitution on the benzaldehyde scaffold.
Physicochemical Characterization: The Foundation of Biological Activity
A thorough understanding of a compound's physicochemical properties is paramount, as they directly influence its absorption, distribution, metabolism, and excretion (ADME) profile.
Experimental Protocol: Determination of Key Physicochemical Parameters
This protocol outlines the standard procedures for characterizing the test compounds.
Materials:
-
3-(Phenoxymethyl)benzaldehyde (≥98% purity)
-
Benzaldehyde (analytical standard grade)[7]
-
3-Hydroxybenzaldehyde (analytical standard grade)
-
1-Octanol (reagent grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Spectrophotometer or HPLC system
Procedure:
-
Solubility Determination:
-
Prepare saturated solutions of each compound in PBS (pH 7.4) at room temperature.
-
Equilibrate for 24 hours with constant agitation.
-
Centrifuge to pellet undissolved solid.
-
Quantify the concentration of the dissolved compound in the supernatant using a validated spectrophotometric or HPLC method.
-
-
Lipophilicity (LogP) Measurement (Shake-Flask Method):
-
Prepare a solution of each compound in 1-octanol.
-
Mix with an equal volume of PBS (pH 7.4).
-
Agitate vigorously for 1 hour to allow for partitioning.
-
Separate the 1-octanol and aqueous phases by centrifugation.
-
Measure the concentration of the compound in each phase.
-
Calculate LogP as the logarithm of the ratio of the concentration in the 1-octanol phase to the concentration in the aqueous phase.
-
Data Presentation: Comparative Physicochemical Properties
| Property | 3-(Phenoxymethyl)benzaldehyde | Benzaldehyde | 3-Hydroxybenzaldehyde |
| Molecular Formula | C₁₄H₁₂O₂[2][3] | C₇H₆O[7] | C₇H₆O₂ |
| Molecular Weight ( g/mol ) | 212.24[2] | 106.12[7] | 122.12 |
| Aqueous Solubility (µg/mL) | Experimental Data | Experimental Data | Experimental Data |
| LogP | Experimental Data | Experimental Data | Experimental Data |
Note: Experimental data should be filled in upon completion of the described protocols.
In Vitro Biological Screening: Assessing Therapeutic Potential
Based on the known biological activities of benzaldehyde derivatives, a primary screening cascade should focus on antimicrobial and cytotoxic properties.[8][9]
Antimicrobial Activity Assessment
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Resazurin (viability indicator)
Procedure:
-
Prepare Inoculum: Culture microorganisms to the logarithmic growth phase and dilute to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilutions: Perform a two-fold serial dilution of each test compound in the appropriate growth medium in a 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well. Include positive (microbes only) and negative (medium only) controls.
-
Incubation: Incubate plates at 37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
Determine MIC: Add resazurin to each well and incubate for a further 2-4 hours. The MIC is the lowest concentration at which no color change (from blue to pink) is observed, indicating inhibition of microbial growth.
Cytotoxicity Evaluation
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[9]
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)
-
Normal human cell line (e.g., HEK293)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of a drug that is required for 50% inhibition of cell viability.
Data Presentation: Comparative Biological Activity
| Assay | 3-(Phenoxymethyl)benzaldehyde | Benzaldehyde | 3-Hydroxybenzaldehyde |
| MIC - S. aureus (µg/mL) | Experimental Data | Experimental Data | Experimental Data |
| MIC - E. coli (µg/mL) | Experimental Data | Experimental Data | Experimental Data |
| MIC - C. albicans (µg/mL) | Experimental Data | Experimental Data | Experimental Data |
| IC₅₀ - MCF-7 (µM) | Experimental Data | Experimental Data | Experimental Data |
| IC₅₀ - A549 (µM) | Experimental Data | Experimental Data | Experimental Data |
| IC₅₀ - HEK293 (µM) | Experimental Data | Experimental Data | Experimental Data |
Note: Experimental data should be filled in upon completion of the described protocols.
Chemical Reactivity and Stability Profiling
The aldehyde functional group is inherently reactive. Understanding its stability and reactivity is crucial for drug development. The 2,4-dinitrophenylhydrazine (2,4-DNPH) assay can be used to quantify the presence and reactivity of the aldehyde moiety.[10][11][12]
Experimental Protocol: 2,4-DNPH Assay for Aldehyde Reactivity
This colorimetric assay is based on the reaction of aldehydes with 2,4-DNPH to form a colored hydrazone product.[10]
Materials:
-
Test compounds
-
2,4-Dinitrophenylhydrazine (2,4-DNPH) solution in acidic methanol
-
Spectrophotometer
Procedure:
-
Reaction Setup: Mix a solution of each test compound with the 2,4-DNPH reagent.
-
Incubation: Allow the reaction to proceed at room temperature for a set period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the resulting 2,4-dinitrophenylhydrazone product at its maximum absorbance wavelength (typically around 360-390 nm).
-
Kinetic Analysis (Optional): Monitor the change in absorbance over time to determine the reaction rate.
Data Presentation: Comparative Aldehyde Reactivity
| Parameter | 3-(Phenoxymethyl)benzaldehyde | Benzaldehyde | 3-Hydroxybenzaldehyde |
| Endpoint Absorbance (a.u.) | Experimental Data | Experimental Data | Experimental Data |
| Initial Reaction Rate (a.u./min) | Experimental Data | Experimental Data | Experimental Data |
Note: Experimental data should be filled in upon completion of the described protocols.
Visualizing the Experimental Workflow
To ensure clarity and reproducibility, the overall experimental workflow is depicted below.
Caption: High-level workflow for benchmarking 3-(phenoxymethyl)benzaldehyde.
Concluding Remarks and Future Directions
This guide provides a foundational strategy for the systematic benchmarking of 3-(phenoxymethyl)benzaldehyde. The data generated from these experiments will provide a clear, objective comparison against established standards, enabling an informed assessment of its potential as a lead compound.
Future work should be guided by the initial screening results. Promising antimicrobial or cytotoxic activity would warrant further investigation into the mechanism of action, potentially exploring its effects on specific cellular pathways, such as the 14-3-3ζ interaction pathway recently identified for benzaldehyde.[4] Conversely, a lack of significant activity compared to the standards may suggest that the phenoxymethyl moiety is not a favorable substitution for the desired biological endpoint, guiding medicinal chemists toward alternative synthetic strategies.
By adhering to rigorous, standardized methodologies, the scientific community can build a comprehensive and comparable dataset, accelerating the discovery and development of novel therapeutic agents derived from the versatile benzaldehyde scaffold.
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Kłosowska, K., & Gębicki, J. (2022). High-throughput colorimetric assays optimized for detection of ketones and aldehydes produced by microbial cell factories. Biotechnology and Bioengineering, 119(9), 2635-2641. [Link]
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A-Level Chemistry. Aldehydes and Ketones - Testing for Carbonyl Compounds. [Link]
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Al-Obaidy, K., & Al-Shammari, A. M. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2146. [Link]
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He, M., et al. (2021). A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. Toxins, 13(10), 711. [Link]
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Guo, J., et al. (2022). A peroxisomal heterodimeric enzyme is involved in benzaldehyde synthesis in plants. Nature Communications, 13(1), 1381. [Link]
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Phelan, J. P., et al. (2020). A Desaturative Approach for Aromatic Aldehyde Synthesis via Synergistic Enamine, Photoredox and Cobalt Triple Catalysis. Angewandte Chemie International Edition, 59(42), 18563-18568. [Link]
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Hiyoshi, H., et al. (2025). Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph. British Journal of Cancer. [Link]
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Kern, S., et al. (2023). Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. Toxicological Sciences, 192(2), 209-222. [Link]
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de Oliveira, A. M. S., et al. (2021). Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. Molecules, 26(18), 5570. [Link]
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Quantitative analysis of 3-(phenoxymethyl)benzaldehyde
An In-Depth Technical Guide to the Quantitative Analysis of 3-(Phenoxymethyl)benzaldehyde
For researchers, scientists, and drug development professionals, the precise and accurate quantification of 3-(phenoxymethyl)benzaldehyde is critical for process optimization, impurity profiling, and stability testing. This guide provides an objective, in-depth comparison of the primary analytical methodologies for its determination, grounded in scientific principles and supported by experimental data from analogous compounds. We will explore the causality behind experimental choices and present self-validating protocols to ensure trustworthiness and reproducibility in your laboratory.
Introduction to 3-(Phenoxymethyl)benzaldehyde
3-(Phenoxymethyl)benzaldehyde (CAS No. 104508-27-2), with a molecular formula of C₁₄H₁₂O₂ and a molecular weight of approximately 212.24 g/mol , is an aromatic aldehyde with a phenoxy ether linkage.[1] Its structure, featuring a reactive aldehyde group and two aromatic rings, dictates the analytical strategies for its quantification. Accurate measurement is paramount for controlling reaction kinetics, assessing product purity, and ensuring the quality of pharmaceutical intermediates and final products.
Comparative Analysis of Key Analytical Techniques
The choice of an analytical method is a balance of sensitivity, selectivity, speed, cost, and the specific requirements of the sample matrix. We will compare four principal techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like 3-(phenoxymethyl)benzaldehyde. It offers excellent resolution, sensitivity, and robustness.[2]
-
Principle of Operation: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. For 3-(phenoxymethyl)benzaldehyde, Reversed-Phase HPLC (RP-HPLC) is the most common mode, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).
-
Expertise & Causality: The aromatic nature of 3-(phenoxymethyl)benzaldehyde makes it an ideal candidate for UV detection, as the benzene rings contain chromophores that strongly absorb UV light. A photodiode array (PDA) detector is particularly advantageous as it can capture the entire UV spectrum, aiding in peak purity assessment and identification. While derivatization is not strictly necessary, it can be employed with reagents like 2,4-dinitrophenylhydrazine (DNPH) to significantly enhance sensitivity for trace-level analysis, shifting the absorption to a longer, less interference-prone wavelength.[2]
-
Trustworthiness: A validated HPLC method provides a self-validating system. System suitability tests (e.g., peak asymmetry, theoretical plates, and precision of replicate injections) performed before each run confirm that the chromatographic system is performing adequately. A well-defined gradient or isocratic elution program ensures reproducible retention times, while a calibration curve built from certified reference standards ensures accuracy.[3]
Gas Chromatography (GC)
GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. It is renowned for its high resolution and sensitivity, especially when coupled with a mass spectrometer (MS).[4]
-
Principle of Operation: In GC, a sample is vaporized and injected into the head of a chromatographic column. Separation is achieved based on the analyte's boiling point and its interaction with the stationary phase. The eluting compounds are detected by a detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Expertise & Causality: While 3-(phenoxymethyl)benzaldehyde is semi-volatile, its aldehyde functional group can be prone to thermal degradation or unwanted interactions within the GC system. Therefore, careful selection of the inlet temperature and a robust column (e.g., a low-bleed 5% phenyl polysiloxane phase) is crucial.[4] GC-MS is the superior choice for this analysis as it provides not only quantification but also structural confirmation through the fragmentation pattern of the molecule, offering a higher degree of certainty in identification.[2]
-
Trustworthiness: The use of an internal standard is a cornerstone of reliable GC quantification. An internal standard (a non-interfering compound added in a known amount to every sample and standard) corrects for variations in injection volume and detector response, leading to highly precise and accurate results.[5]
Quantitative NMR (qNMR) Spectroscopy
qNMR is a primary analytical method that provides a direct measure of concentration or purity without the need for identical reference standards for calibration.[6]
-
Principle of Operation: qNMR operates on the fundamental principle that the integrated area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[6] By comparing the integral of a specific proton signal from the analyte to the integral of a signal from a certified internal calibration standard of known concentration, the absolute quantity of the analyte can be determined.[7]
-
Expertise & Causality: The key to successful qNMR is the selection of appropriate, well-resolved signals from both the analyte and the internal standard. For 3-(phenoxymethyl)benzaldehyde, the aldehyde proton signal, which appears in a distinct region of the ¹H NMR spectrum (typically 9-10 ppm), is an excellent choice for quantification due to its low probability of overlapping with other signals.[8][9] The internal standard must be of high purity, chemically inert, and have signals that do not overlap with the analyte.
-
Trustworthiness: qNMR is an inherently self-validating technique. It is a primary ratio method traceable to the International System of Units (SI) when a certified reference material is used as the calibrant.[6] The accuracy is not dependent on response factors, which can vary between instruments and methods, making it a highly reliable and authoritative technique for purity assessment and the certification of reference materials.
UV-Vis Spectrophotometry
Direct UV-Vis spectrophotometry is a simpler, faster technique but generally lacks the selectivity of chromatographic methods.
-
Principle of Operation: This method relies on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light.
-
Expertise & Causality: The conjugated π-system of the aromatic rings in 3-(phenoxymethyl)benzaldehyde results in strong UV absorbance, typically with a λmax around 250 nm.[10][11] While this allows for straightforward quantification in pure solutions, its major drawback is the lack of specificity. Any impurity containing a similar chromophore will interfere with the measurement, leading to inaccurate results. Therefore, this method is best suited for preliminary estimations or for analyzing samples with a known and simple matrix.[12][13]
Quantitative Performance Comparison
The selection of an analytical method is often driven by its performance characteristics. The following table summarizes typical performance data for the quantification of benzaldehyde and related aromatic aldehydes, which can be considered representative for 3-(phenoxymethyl)benzaldehyde. Method validation with 3-(phenoxymethyl)benzaldehyde standards is essential for accurate quantification.
| Parameter | HPLC-UV | GC-MS/FID | qNMR | UV-Vis Spectrophotometry |
| Principle | Chromatographic Separation | Chromatographic Separation | Nuclear Resonance | Light Absorbance |
| Selectivity | High to Very High | Very High | High (Signal Dependent) | Low |
| Typical LOD | 10 - 100 ng/mL | 0.1 - 10 ng/mL (MS) | ~0.1 mg/mL | 0.1 - 1 µg/mL |
| Typical LOQ | 50 - 200 ng/mL | 0.4 - 20 ng/mL (MS)[5] | ~0.5 mg/mL | 0.5 - 5 µg/mL |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.9999 | > 0.995 |
| Precision (%RSD) | < 2%[5] | < 3%[5] | < 1% | < 5% |
| Key Advantage | Robust, widely applicable | High sensitivity, structural confirmation (MS) | Absolute quantification, no response factor needed | Simple, rapid, inexpensive |
| Key Disadvantage | Moderate sensitivity | Can require derivatization, potential thermal degradation | Lower sensitivity, requires high-field NMR | Prone to interference |
Detailed Experimental Protocols
The following protocols are provided as robust starting points. They must be fully validated for your specific application and matrix.
Protocol 1: Quantitative Analysis by HPLC-UV
This method is ideal for routine purity analysis and quantification in reaction mixtures or formulated products.
Workflow Diagram: HPLC-UV Analysis
Caption: Workflow for quantitative analysis by HPLC-UV.
Methodology:
-
Preparation of Mobile Phase: Prepare a mobile phase consisting of Acetonitrile and Water (e.g., 60:40 v/v). Filter through a 0.45 µm membrane filter and degas thoroughly.
-
Standard Preparation: Accurately weigh approximately 10 mg of 3-(phenoxymethyl)benzaldehyde reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a stock solution of ~100 µg/mL. Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution.
-
Sample Preparation: Accurately weigh a quantity of the sample expected to contain about 10 mg of 3-(phenoxymethyl)benzaldehyde and prepare a 100 mL solution in the same manner as the standard stock solution.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 250 nm.
-
-
Analysis:
-
Perform a system suitability check by injecting the mid-point calibration standard five times. The relative standard deviation (%RSD) of the peak area should be ≤ 2.0%.
-
Inject the blank (mobile phase), followed by the calibration standards and sample solutions.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of 3-(phenoxymethyl)benzaldehyde in the sample solution from the calibration curve and calculate the final purity or content.
-
Protocol 2: Quantitative Analysis by GC-MS
This method is highly suitable for trace analysis and for samples where identity confirmation is required.
Workflow Diagram: GC-MS Analysis
Caption: Workflow for quantitative analysis by GC-MS.
Methodology:
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of a suitable internal standard (e.g., 3-Chlorobenzaldehyde) at approximately 100 µg/mL in chloroform.[5]
-
Standard Preparation: Prepare a series of calibration standards containing a fixed concentration of the IS and varying concentrations of the 3-(phenoxymethyl)benzaldehyde reference standard (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation: Accurately weigh the sample and dissolve it in chloroform. Add a precise volume of the IS stock solution to achieve the same final IS concentration as in the calibration standards.
-
GC-MS Conditions:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[14]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (split mode, e.g., 20:1).
-
Oven Program: Start at 150 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Detection: Electron Ionization (EI) at 70 eV. For quantification, use Selected Ion Monitoring (SIM) mode, monitoring the molecular ion (m/z 212) and a characteristic fragment ion for the analyte, and a specific ion for the IS.
-
-
Analysis:
-
Inject the calibration standards and establish a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration.
-
Inject the prepared samples.
-
Calculate the concentration of 3-(phenoxymethyl)benzaldehyde in the samples using the calibration curve. Confirm the identity of the peak by comparing its retention time and mass spectrum to that of the reference standard.
-
Conclusion and Recommendations
The quantitative analysis of 3-(phenoxymethyl)benzaldehyde can be reliably achieved using several advanced analytical techniques.
-
For routine quality control and purity assessment, HPLC-UV is the method of choice due to its robustness, precision, and accessibility.
-
For trace-level quantification, impurity identification, and applications requiring the highest level of certainty, GC-MS is superior, offering unparalleled sensitivity and selectivity.
-
For the certification of primary reference materials or when an absolute, non-comparative measurement is needed, qNMR stands as the definitive method.
-
Direct UV-Vis Spectrophotometry should be reserved for preliminary or screening purposes where the sample matrix is simple and well-characterized.
The ultimate selection should be guided by the specific analytical challenge, available instrumentation, and the required level of data quality. In all cases, a thorough method validation in accordance with relevant guidelines is essential to ensure the integrity and reliability of the generated data.
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National Institute of Standards and Technology (NIST). (n.d.). Benzaldehyde, 3-(phenylmethoxy)-. NIST Chemistry WebBook. Retrieved from [Link]
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Al-Tannak, N. F., & Stanimirova, I. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2149. Retrieved from [Link]
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Habibi-Khorassani, S. M., et al. (2018). The UV-Vis spectra of the reaction between benzaldehyde 1 (10 -3 M),... ResearchGate. Retrieved from [Link]
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Fülscher, M., et al. (2013). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics, 15(13), 4677-4686. Retrieved from [Link]
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Habibi-Khorassani, S. M., et al. (2017). The UV/Vis spectrum of 10−2 M, benzaldehyde compound 1 in a mixture of... ResearchGate. Retrieved from [Link]
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University of Cape Town. (n.d.). CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR. UCT. Retrieved from [Link]
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ResearchGate. (n.d.). UV absorption spectra of a benzaldehyde and b acetophenone in water and... ResearchGate. Retrieved from [Link]
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Semantic Scholar. (1987). Determination of Aromatic Aldehydes by High Performance Liquid Chromatography after Precolumn Fluorescent Derivatization with 4,5-Dimethyl-o-phenylenediamine. Analytical Sciences, 3(6), 525-528. Retrieved from [Link]
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-
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National Institute of Standards and Technology (NIST). (n.d.). Benzaldehyde, 3-(phenylmethoxy)-. NIST Chemistry WebBook. Retrieved from [Link]
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Albero, B., et al. (2000). Gas chromatographic determination of acrinathrine and 3-phenoxybenzaldehyde residues in honey. Journal of Chromatography A, 882(1-2), 239-243. Retrieved from [Link]
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Kazemifard, A. G., et al. (2003). Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. Journal of Pharmaceutical and Biomedical Analysis, 31(4), 685-691. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(Phenoxymethyl)benzaldehyde
This document provides essential procedural guidance for the safe handling and disposal of 3-(Phenoxymethyl)benzaldehyde (CAS No: 39515-51-0). Developed for researchers, scientists, and drug development professionals, this guide synthesizes regulatory standards with field-proven best practices. Our objective is to empower laboratory personnel with the knowledge to manage this chemical waste safely, ensuring both personal and environmental protection.
Core Hazard Profile & Risk Assessment
Understanding the inherent risks of a chemical is the foundation of its safe management. 3-(Phenoxymethyl)benzaldehyde is a combustible liquid that presents significant health and environmental hazards.[1] Its disposal pathway is dictated by its toxicity profile, not its flammability.
The primary causality for its stringent disposal protocol is its classification as a reproductive toxin and its high toxicity to aquatic life with long-lasting effects.[1][2] Therefore, under no circumstances should this compound or its containers be disposed of via standard laboratory drains or municipal trash systems.[1][2]
Table 1: Hazard Summary for 3-(Phenoxymethyl)benzaldehyde
| Hazard Category | GHS Classification | Key Implications for Handling and Disposal |
|---|---|---|
| Health Hazards | Acute Toxicity, Inhalation (Category 4)[1] | All handling must be performed in a well-ventilated area, preferably a chemical fume hood, to prevent inhalation of harmful vapors.[1] |
| Skin Irritation (Category 2)[1] | Requires the use of appropriate chemical-resistant gloves and a lab coat to prevent skin contact.[3] | |
| Serious Eye Irritation (Category 2A)[1] | Mandates the use of safety glasses or goggles.[3] | |
| Reproductive Toxicity (Category 1B)[1] | This is a critical hazard. Exposure may damage fertility or the unborn child.[1] Strict engineering controls and PPE are necessary to eliminate exposure pathways. | |
| Specific Target Organ Toxicity (Single Exposure, Category 3)[1] | May cause respiratory irritation, reinforcing the need for proper ventilation.[1] | |
| Physical Hazards | Combustible Liquid (Category 4)[1] | Keep away from open flames, hot surfaces, and other sources of ignition.[1] |
| Environmental Hazards | Chronic Aquatic Toxicity (Category 2)[1] | Toxic to aquatic life with long-lasting effects.[1] This classification strictly prohibits drain disposal and mandates containment.[2] |
Personal Protective Equipment (PPE): A Non-Negotiable Protocol
A self-validating safety system begins with robust personal protection. Before handling 3-(Phenoxymethyl)benzaldehyde in any capacity—including for disposal—the following PPE is mandatory:
-
Ventilation: All transfers and handling must occur within a certified chemical fume hood to control vapor inhalation.[1]
-
Eye and Face Protection: Use chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[3]
-
Hand Protection: Wear solvent-resistant gloves, such as nitrile rubber. It is crucial to consult glove manufacturer data to ensure the specific glove material has a sufficient breakthrough time for this chemical. Change gloves immediately if contamination occurs.[4]
-
Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required to prevent skin contact.[3][4]
-
Respiratory Protection: If working outside of a fume hood or if vapors/aerosols are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[1][3]
Waste Classification and Segregation: A Decision Workflow
Proper disposal begins with correct classification. 3-(Phenoxymethyl)benzaldehyde must be disposed of as a hazardous waste.[3][5] It is classified for transport as a toxic liquid (UN2810, Hazard Class 6.1), which underscores the need for professional disposal.[3][5] Never mix this waste with other chemical streams unless directed by your institution's Environmental Health & Safety (EHS) department, as it is incompatible with strong oxidizing agents and strong bases.[3][6]
The following diagram outlines the decision-making process for segregating waste generated from the use of 3-(Phenoxymethyl)benzaldehyde.
Caption: Decision workflow for proper segregation of 3-(Phenoxymethyl)benzaldehyde waste streams.
Step-by-Step Disposal Protocols
Follow these validated protocols to ensure safe and compliant disposal.
Protocol 4.1: Disposal of Unused or Waste Product (Liquid)
-
Select a Waste Container: Obtain a designated hazardous waste container from your institution's EHS department. The container must be made of a compatible material (e.g., glass or polyethylene) and have a secure, tight-fitting lid.[6][7]
-
Label the Container: Before adding any waste, affix a "Hazardous Waste" label.[8] Clearly write "3-(Phenoxymethyl)benzaldehyde" and other components of the waste stream if applicable.
-
Transfer the Waste: In a chemical fume hood, carefully pour the chemical waste into the container using a funnel to prevent spills. Do not fill the container beyond 90% capacity to allow for vapor expansion.
-
Seal and Store: Securely cap the container.[7] Wipe the exterior of the container with a damp cloth to remove any external contamination, disposing of the wipe as solid hazardous waste. Store the container in a designated Satellite Accumulation Area (SAA) that is under the control of laboratory personnel.[7][8]
Protocol 4.2: Management of Contaminated Labware and PPE
-
Disposable Items: All single-use items, such as gloves, pipette tips, and absorbent wipes, that come into contact with 3-(Phenoxymethyl)benzaldehyde must be considered solid hazardous waste.[9] Place them in a designated, labeled solid waste container for disposal.[2]
-
Reusable Glassware: To decontaminate glassware, perform a triple rinse.
-
Rinse the glassware with a small amount of a suitable organic solvent (e.g., acetone).
-
Empty the rinse solvent (rinsate) into the appropriate liquid hazardous waste container.
-
Repeat the rinse two more times. This rinsate is also hazardous waste.
-
After the third rinse, the glassware can be washed normally.
-
Protocol 4.3: Emergency Spill Response & Cleanup
-
Ensure Safety: Evacuate all non-essential personnel from the area. Remove all sources of ignition.[1][4] Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain the Spill: Wearing the full PPE described in Section 2, contain the spill by creating a dike around it with an inert, absorbent material such as vermiculite, dry sand, or a commercial spill absorbent.[4]
-
Absorb the Material: Cover and absorb the spilled liquid with the inert material.[3][4]
-
Collect the Waste: Carefully scoop the absorbed material into a sealable, compatible container.[2][10]
-
Label and Dispose: Label the container as "Hazardous Waste: Spill Debris contaminated with 3-(Phenoxymethyl)benzaldehyde."[8] Manage this container as hazardous waste and arrange for disposal through your EHS office.[4]
-
Decontaminate the Area: Clean the spill area with soap and water, and dispose of all cleaning materials as hazardous waste.
Regulatory Compliance & Final Disposition
As the generator of the waste, you are legally responsible for its management from creation to final disposal.
-
Federal and Local Regulations: All disposal activities must comply with the regulations set forth by the Environmental Protection Agency (EPA) under 40 CFR, as well as state and local laws.[3][4]
-
Institutional Policy: Your primary resource should be your institution's EHS department. They will provide specific guidance, waste containers, and arrange for pickup by a licensed hazardous waste disposal company.[8]
-
Final Disposal: The ultimate disposal method for this chemical is through a licensed and approved waste disposal plant, typically involving high-temperature incineration.[1][2][5] This is the only way to ensure the complete destruction of this hazardous compound.
By adhering to this guide, you contribute to a culture of safety, protect yourself and your colleagues, and ensure the responsible stewardship of our environment.
References
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A Strategic Guide to Personal Protective Equipment for Handling 3-(Phenoxymethyl)benzaldehyde
This document provides essential safety protocols and logistical guidance for the handling and disposal of 3-(Phenoxymethyl)benzaldehyde (CAS RN: 39515-51-0). Designed for researchers, scientists, and professionals in drug development, this guide synthesizes technical data with field-proven safety practices to ensure minimal exposure and promote a secure laboratory environment.
Understanding the Hazard Profile of 3-(Phenoxymethyl)benzaldehyde
3-(Phenoxymethyl)benzaldehyde is an aromatic aldehyde containing a phenoxy group. Its hazard profile is significant and demands rigorous adherence to safety protocols. The primary routes of exposure are inhalation, skin contact, and eye contact. Toxicological data indicates that this compound is harmful if swallowed and can be fatal if inhaled.[1][2] It is also known to cause skin and eye irritation.[1] A comprehensive understanding of these risks is the cornerstone of effective personal protective equipment (PPE) selection and safe handling.
The aldehyde functional group can be reactive, and as an aromatic compound, it has the potential for systemic effects. The high vapor pressure of some aldehydes can lead to significant concentrations in the air, posing a serious inhalation risk.[3] Therefore, a multi-faceted approach to PPE, incorporating respiratory, skin, and eye protection, is not merely a recommendation but a necessity.
Engineering and Administrative Controls: The First Line of Defense
Before detailing specific PPE, it is crucial to emphasize that PPE is the last line of defense. Engineering and administrative controls are paramount in minimizing exposure.
-
Engineering Controls : All work with 3-(Phenoxymethyl)benzaldehyde should be conducted in a certified chemical fume hood to control vapor inhalation.[4] The fume hood provides a physical barrier and ventilation to capture and remove airborne contaminants.
-
Administrative Controls : Access to areas where this chemical is handled should be restricted. All personnel must receive documented training on the specific hazards and handling procedures for this compound.
Personal Protective Equipment (PPE): A Detailed Protocol
The selection of PPE must be deliberate and based on a thorough risk assessment of the procedures being performed. The following recommendations are based on the known hazards of 3-(Phenoxymethyl)benzaldehyde and related aromatic aldehydes.
Eye and Face Protection
Requirement : Chemical splash goggles are mandatory whenever handling 3-(Phenoxymethyl)benzaldehyde. For procedures with a higher risk of splashes or aerosol generation, a face shield worn over chemical splash goggles is required.
Causality : Standard safety glasses do not provide a complete seal around the eyes and are insufficient for protecting against chemical splashes. The irritant nature of this compound necessitates the full protection afforded by goggles. A face shield provides an additional layer of protection for the entire face.
Skin Protection: The Critical Barrier
Primary Recommendation : Butyl rubber or Viton® gloves are the preferred choices for handling 3-(Phenoxymethyl)benzaldehyde.[1]
Alternative : In cases of incidental contact, double-gloving with a heavier-duty nitrile glove as the outer layer may be acceptable, but this should be based on a careful risk assessment and the specific task.
Rationale : The selection of glove material is critical. Aromatic aldehydes can permeate or degrade common glove materials like latex. Butyl rubber and Viton® offer superior resistance to a broad range of chemicals, including aldehydes and aromatic compounds.[1][5] Always inspect gloves for any signs of degradation or punctures before and during use.[6]
| Glove Material | Recommended Use | Not Recommended For | Rationale |
| Butyl Rubber | Extended contact with aldehydes, ketones, and esters. | Aliphatic, aromatic, and chlorinated solvents. | Provides excellent protection against a wide variety of chemicals.[1] |
| Viton® | Extended use with aromatic, aliphatic, and chlorinated solvents. | Some ketones, esters, and amines. | Offers exceptional resistance to chlorinated and aromatic solvents.[5][7] |
| Nitrile | Incidental contact with oils, greases, and some acids and bases. | Aromatic solvents, many ketones, and chlorinated solvents. | Good for general use but has limitations with aromatic compounds.[7][8] |
| Latex | Weak acids, weak bases, and aqueous solutions. | Oils, greases, and organic solvents. | Offers little chemical protection against organic solvents.[7] |
A chemically resistant lab coat, buttoned and with sleeves rolled down, is mandatory. For larger quantities or tasks with a high splash potential, a chemically resistant apron over the lab coat is recommended. Long pants and closed-toe, non-perforated shoes are required in any laboratory setting where hazardous chemicals are handled.[6]
Respiratory Protection: Safeguarding Against Inhalation Hazards
Due to the high inhalation toxicity of 3-(Phenoxymethyl)benzaldehyde, respiratory protection is a critical component of the safety protocol, especially when engineering controls may not be sufficient to maintain exposure below permissible limits.
Requirement : A NIOSH-approved respirator equipped with an organic vapor (OV) cartridge is necessary when working outside of a fume hood or in situations where airborne concentrations may exceed exposure limits.[9]
Selection Rationale : The black color-coded organic vapor cartridge contains activated carbon, which adsorbs the organic vapors of 3-(Phenoxymethyl)benzaldehyde from the inhaled air.[9][10] For situations involving aerosols or particulates, a combination OV/P95 or OV/P100 cartridge should be used. A full-face respirator will also provide eye and face protection. All personnel required to wear a respirator must be medically cleared, trained, and fit-tested annually as per OSHA regulations.
Step-by-Step Handling and Disposal Plan
Adherence to a strict, step-by-step protocol is essential for minimizing risk.
Pre-Handling Checklist
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment and reagents.
-
Don the appropriate PPE as outlined in Section 3.
-
Ensure an eyewash station and safety shower are accessible and unobstructed.
-
Have a chemical spill kit rated for organic compounds readily available.
Handling Procedure
-
Conduct all manipulations of 3-(Phenoxymethyl)benzaldehyde within the fume hood.
-
Dispense the chemical carefully to avoid splashing and aerosol generation.
-
Keep all containers tightly sealed when not in use.
-
After handling, decontaminate the work area thoroughly.
-
Remove gloves using the proper technique to avoid skin contact and dispose of them as hazardous waste.
-
Wash hands thoroughly with soap and water after completing work and before leaving the laboratory.[6]
Disposal Plan
Chemical waste must be handled and disposed of in accordance with all local, state, and federal regulations.
Waste Collection :
-
All liquid waste containing 3-(Phenoxymethyl)benzaldehyde must be collected in a dedicated, properly labeled, and sealed hazardous waste container.
-
Contaminated solid waste, including gloves, weigh boats, and paper towels, must be collected in a separate, clearly labeled hazardous waste container.[11]
Waste Treatment (Optional, based on institutional policy) :
-
For some aldehyde waste streams, chemical deactivation to a non-hazardous substance may be an option.[12][13][14] This typically involves treatment with a neutralizing agent. However, this must be done in accordance with a validated and approved institutional protocol. Never attempt chemical deactivation without proper training and authorization.
Final Disposal :
-
All waste containing 3-(Phenoxymethyl)benzaldehyde must be disposed of through a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in the regular trash.
Visualization of PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling 3-(Phenoxymethyl)benzaldehyde.
Caption: PPE Selection Workflow for 3-(Phenoxymethyl)benzaldehyde.
References
- NMSU Safety. (2015, July 2). Glove Selection Guide.
- LookChem. (n.d.). Cas 39515-51-0, 3-Phenoxy-benzaldehyde.
- PureWay. (n.d.). Aldehyde Disposal.
- PubChem. (n.d.). 3-(Phenoxymethyl)benzaldehyde.
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- 3M. (n.d.). 3M Respirator Selection Guide.
- Air-Care. (n.d.). Aldex® - Aldehyde Disposal Made Easy.
- 3M. (n.d.). 3M Respirator Selection Guide.
- Advanced Photon Source. (2024, February 22). Safety Glove Selection Guide.
- GZ Industrial Supplies. (n.d.). Respirator Cartridges & Filters: How to Choose the Right One for Your Hazard.
- UCCS. (n.d.). Glove Selection Page 1 of 20.
- PubChem. (n.d.). 4-Methoxy-3-(phenoxymethyl)benzaldehyde.
- PK Safety. (2024, September 16). Understanding Respirators With Organic Vapor Cartridges.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
